molecular formula C10H16N2O B015071 rac-4-(Methylamino)-1-(3-pyridyl)-1-butanol CAS No. 76030-54-1

rac-4-(Methylamino)-1-(3-pyridyl)-1-butanol

Cat. No.: B015071
CAS No.: 76030-54-1
M. Wt: 180.25 g/mol
InChI Key: HGDXAKRZPVKQSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-4-(Methylamino)-1-(3-pyridyl)-1-butanol, also known as Rac-4-(Methylamino)-1-(3-pyridyl)-1-butanol, is a useful research compound. Its molecular formula is C10H16N2O and its molecular weight is 180.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality rac-4-(Methylamino)-1-(3-pyridyl)-1-butanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rac-4-(Methylamino)-1-(3-pyridyl)-1-butanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(methylamino)-1-pyridin-3-ylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-11-6-3-5-10(13)9-4-2-7-12-8-9/h2,4,7-8,10-11,13H,3,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGDXAKRZPVKQSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC(C1=CN=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80399005
Record name 4-(METHYLAMINO)-1-(3-PYRIDYL)-1-BUTANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76030-54-1
Record name 4-(METHYLAMINO)-1-(3-PYRIDYL)-1-BUTANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of rac-4-(Methylamino)-1-(3-pyridyl)-1-butanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Contextualizing a Key Nicotine Metabolite

rac-4-(Methylamino)-1-(3-pyridyl)-1-butanol is a significant amino alcohol that serves as a crucial precursor and metabolite in toxicological studies. It is recognized as a metabolite of nicotine and is intrinsically linked to the metabolic activation of tobacco-specific nitrosamines, such as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), a potent carcinogen.[1] The synthesis of this racemic alcohol is paramount for its use as an analytical standard in studies monitoring tobacco exposure and for research into the inhibition of metabolic pathways that lead to carcinogenic compounds.[2][3] This guide provides a comprehensive overview of the primary synthetic pathways for rac-4-(Methylamino)-1-(3-pyridyl)-1-butanol, with a focus on chemical methodologies suitable for laboratory-scale production.

Strategic Overview of the Synthesis Pathway

The most direct and common synthetic route to rac-4-(Methylamino)-1-(3-pyridyl)-1-butanol involves a two-step process. The initial step is the synthesis of the ketone precursor, 4-(methylamino)-1-(pyridin-3-yl)butan-1-one, commonly known as pseudooxynicotine. This is followed by the reduction of the ketone functionality to the corresponding secondary alcohol.

Synthesis_Overview Starting_Materials Ethyl Nicotinate + N-Methyl-2-pyrrolidone Pseudooxynicotine 4-(Methylamino)-1-(pyridin-3-yl)butan-1-one (Pseudooxynicotine) Starting_Materials->Pseudooxynicotine Claisen Condensation Final_Product rac-4-(Methylamino)-1-(3-pyridyl)-1-butanol Pseudooxynicotine->Final_Product Ketone Reduction

Caption: High-level overview of the two-step synthesis.

Part 1: Synthesis of the Ketone Precursor, 4-(Methylamino)-1-(pyridin-3-yl)butan-1-one (Pseudooxynicotine)

The synthesis of pseudooxynicotine is achieved through a Claisen condensation reaction between ethyl nicotinate and N-methyl-2-pyrrolidone. This reaction is facilitated by a strong base, such as sodium ethoxide or sodium hydride, which deprotonates the α-carbon of N-methyl-2-pyrrolidone, enabling it to act as a nucleophile.

Experimental Protocol: Synthesis of Pseudooxynicotine

Materials:

  • Ethyl nicotinate

  • N-methyl-2-pyrrolidone

  • Sodium hydride (NaH) or Sodium ethoxide (NaOEt)

  • Toluene, anhydrous

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Dichloromethane

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add anhydrous toluene.

  • Add sodium hydride (or sodium ethoxide) to the toluene.

  • In a separate flask, prepare a solution of ethyl nicotinate and N-methyl-2-pyrrolidone in anhydrous toluene.

  • Slowly add the solution of ethyl nicotinate and N-methyl-2-pyrrolidone to the stirred suspension of the base in toluene at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and cautiously quench the reaction by the slow addition of methanol.

  • Acidify the mixture with 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-methyl-3-nicotinoyl-2-pyrrolidone intermediate.

  • The crude intermediate is then hydrolyzed and decarboxylated by heating with a strong acid, such as concentrated HCl, to yield pseudooxynicotine.

Causality of Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous toluene and a flame-dried apparatus is critical as the strong base (NaH or NaOEt) is highly reactive with water, which would quench the reaction.

  • Reflux: Heating to reflux provides the necessary activation energy for the Claisen condensation to proceed at a reasonable rate.

  • Acidic Work-up: The addition of HCl serves to neutralize the reaction mixture and facilitate the subsequent extraction of the product. The subsequent heating in strong acid is necessary for the hydrolysis and decarboxylation of the intermediate to form pseudooxynicotine.

Part 2: Reduction of Pseudooxynicotine to rac-4-(Methylamino)-1-(3-pyridyl)-1-butanol

The final step in the synthesis is the reduction of the ketone group of pseudooxynicotine to a secondary alcohol. While enzymatic methods using ketoreductases are available for stereoselective synthesis, a common and straightforward laboratory method for producing the racemic mixture is through chemical reduction with sodium borohydride (NaBH₄).[4]

Experimental Protocol: Sodium Borohydride Reduction

Materials:

  • 4-(Methylamino)-1-(pyridin-3-yl)butan-1-one (Pseudooxynicotine)

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Eluent: Heptane/Ethyl Acetate/Ethanol mixture

Procedure:

  • Protection of the Amine (Optional but Recommended):

    • Dissolve pseudooxynicotine in a suitable solvent such as dichloromethane.

    • Add di-tert-butyl dicarbonate ((Boc)₂O) and stir the mixture at room temperature overnight. This step protects the secondary amine as a Boc-carbamate, preventing potential side reactions during the reduction.

  • Reduction of the Ketone:

    • To the solution containing the Boc-protected pseudooxynicotine, add a suitable alcoholic solvent like methanol or ethanol.

    • Cool the mixture in an ice bath.

    • Slowly add sodium borohydride in portions.

    • Allow the reaction to stir at room temperature for several hours. Monitor the reaction by TLC until the starting ketone is consumed.[4]

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of water.

    • Remove the organic solvent under reduced pressure.

    • Extract the aqueous residue with dichloromethane.

    • Wash the combined organic layers with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel using a heptane/ethyl acetate/ethanol eluent system to yield the Boc-protected alcohol.[4]

  • Deprotection:

    • Dissolve the purified Boc-protected alcohol in a suitable solvent like toluene.

    • Add aqueous HCl (37%) and stir. The evolution of gas (CO₂) indicates the removal of the Boc group.[4]

    • Neutralize the mixture with a base (e.g., NaOH) and extract the final product with a suitable organic solvent.

    • Dry the organic extract, filter, and concentrate to obtain rac-4-(Methylamino)-1-(3-pyridyl)-1-butanol.

Self-Validating System and Trustworthiness:

  • TLC Monitoring: Throughout the synthesis, TLC is employed to monitor the consumption of starting materials and the formation of products. This provides real-time feedback on the reaction's progress and helps in determining the appropriate reaction time.

  • Chromatographic Purification: The use of column chromatography is a robust method for separating the desired product from unreacted starting materials and any side products, ensuring the purity of the final compound.[4]

  • Spectroscopic Analysis: The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualization of the Reduction Workflow

Reduction_Workflow cluster_protection Protection Step cluster_reduction Reduction Step cluster_purification Purification cluster_deprotection Deprotection Step Pseudooxynicotine Pseudooxynicotine Protected_Ketone Boc-Protected Ketone Pseudooxynicotine->Protected_Ketone DCM, RT, Overnight Boc_Anhydride (Boc)₂O Boc_Anhydride->Protected_Ketone Protected_Alcohol Boc-Protected Alcohol Protected_Ketone->Protected_Alcohol MeOH, 0°C to RT NaBH4 NaBH₄ NaBH4->Protected_Alcohol Column_Chromatography Silica Gel Chromatography Protected_Alcohol->Column_Chromatography Final_Product rac-4-(Methylamino)-1- (3-pyridyl)-1-butanol Column_Chromatography->Final_Product Toluene HCl Aqueous HCl HCl->Final_Product

Caption: Workflow for the reduction of pseudooxynicotine.

Quantitative Data Summary

StepReactantsKey ReagentsSolventTypical YieldPurity
1. Pseudooxynicotine Synthesis Ethyl nicotinate, N-methyl-2-pyrrolidoneNaH or NaOEt, HClToluene60-80%>95% after purification
2. Ketone Reduction PseudooxynicotineNaBH₄Methanol/Ethanol70-90%>98% after chromatography

Note: Yields are estimates based on typical Claisen condensations and sodium borohydride reductions of ketones and may vary depending on specific reaction conditions and scale.

Alternative Synthesis Pathway: Enzymatic Reduction

For applications requiring stereospecificity, enzymatic reduction presents a powerful alternative. Ketoreductases (KREDs) can be employed to reduce pseudooxynicotine to either the (R)- or (S)-enantiomer of 4-(methylamino)-1-(3-pyridyl)-1-butanol with high enantiomeric excess.[4] This method is particularly valuable in the synthesis of chiral drug intermediates. The reaction is typically carried out in an aqueous buffer system, often with a co-solvent and a cofactor regeneration system.[5]

Conclusion

The synthesis of rac-4-(Methylamino)-1-(3-pyridyl)-1-butanol is a well-established process that is crucial for research in toxicology and drug development. The two-step chemical synthesis pathway, involving a Claisen condensation to form the pseudooxynicotine precursor followed by a sodium borohydride reduction, is a reliable and accessible method for laboratory-scale production. The experimental protocols and rationale provided in this guide are designed to ensure both a high degree of success and a thorough understanding of the underlying chemical principles. For enantiomerically pure synthesis, enzymatic methods offer a highly selective alternative.

References

  • WO2014174505A2 - A process for the preparation of nicotine comprising the enzymatic reduction of 4- (methylamino)
  • US8884021B2 - Process for preparing racemic nicotine - Google P
  • Sodium borohydride - Wikipedia. (URL: [Link])

  • WO2014174505A3 - A process for the preparation of nicotine comprising the enzymatic reduction of 4- (methylamino)
  • Detection of 4-(methylnitrosamino)- 1-(3-pyridyl)-1-butanol (NNAL) in Smokers' Urine - University of Tasmania. (URL: [Link])

  • Analysis of the tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol in urine by extraction on a molecularly imprinted polymer column and liquid chromatography/atmospheric pressure ionization tandem mass spectrometry - PubMed. (URL: [Link])

  • 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanol | C10H15N3O2 | CID - PubChem - NIH. (URL: [Link])

  • Analysis of Total 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in Human Urine. (URL: [Link])

Sources

Chemical properties of 4-(methylamino)-1-pyridin-3-ylbutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Research & Development

Executive Summary

This technical guide profiles 4-(methylamino)-1-pyridin-3-ylbutan-1-ol (CAS: 76030-54-1), a critical intermediate in the study of tobacco-specific nitrosamines (TSNAs). Often referred to as dihydro-pseudooxynicotine or the "amino-alcohol" precursor to NNAL, this molecule serves as a pivotal reference standard in toxicological assays.

Its primary significance lies in its metabolic duality: it is both a detoxification product of pseudooxynicotine (PON) and a direct precursor to the potent carcinogen NNAL (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol) upon exposure to nitrosating agents. For drug development and toxicology professionals, accurate synthesis, handling, and quantification of this amine are essential for differentiating between metabolic clearance (detoxification) and bioactivation (carcinogenesis) pathways.

Molecular Architecture & Physicochemical Profile[1]

The molecule features a pyridine ring linked to a secondary amine via a four-carbon chain containing a secondary alcohol. This structure imparts amphoteric properties, with the pyridine nitrogen acting as a weak base and the secondary amine as a stronger base.

Structural Specifications
PropertyData
IUPAC Name 4-(methylamino)-1-(pyridin-3-yl)butan-1-ol
Common Synonyms Dihydro-pseudooxynicotine; 1-(3-Pyridyl)-4-(methylamino)-1-butanol
CAS Registry Number 76030-54-1
Molecular Formula C₁₀H₁₆N₂O
Molecular Weight 180.25 g/mol
Chirality One chiral center at C1 (Alcohol). Typically synthesized/studied as a racemate.
Physicochemical Properties[1]
ParameterValue (Approx.)Contextual Note
pKa (Pyridine N) ~3.5 - 4.5Protonates only at low pH.
pKa (Secondary Amine) ~10.0 - 10.5Predominantly protonated (cationic) at physiological pH (7.4).
LogP ~0.1 - 0.5Significantly more polar than its ketone precursor (PON) due to the hydroxyl group.
Solubility High (Water, MeOH)Highly soluble in polar protic solvents; moderately soluble in DCM.
Physical State Viscous Oil / Low-melt SolidHygroscopic; often handled as a hydrochloride or oxalate salt for stability.

Synthetic Routes & Production

Objective: Selective reduction of the ketone functionality in pseudooxynicotine (PON) without over-reduction of the pyridine ring or methylation of the amine.

Precursor Preparation

The synthesis typically begins with Pseudooxynicotine (PON) [4-(methylamino)-1-(3-pyridyl)-1-butanone]. If PON is not available, it is generated via the acid-catalyzed opening of the pyrrolidine ring of nicotine or via condensation of nicotinaldehyde with a suitable linker.

Reduction Protocol (Sodium Borohydride Method)

Rationale: Sodium borohydride (NaBH₄) is selected over Lithium Aluminum Hydride (LiAlH₄) to avoid potential reduction of the pyridine ring or harsh conditions that might degrade the secondary amine.

Step-by-Step Methodology:

  • Solvation: Dissolve 1.0 equivalent of Pseudooxynicotine (free base or dihydrochloride salt) in anhydrous Methanol (MeOH).

    • Note: If using the salt, neutralize with 2.0 equivalents of Triethylamine (Et₃N) to release the free base in situ.

  • Cooling: Cool the solution to 0°C in an ice bath.

    • Control Point: Temperature control prevents side reactions and controls the exothermic nature of hydride addition.

  • Hydride Addition: Add Sodium Borohydride (NaBH₄) (1.5 equivalents) portion-wise over 15 minutes.

    • Observation: Gas evolution (H₂) will occur. Ensure adequate venting.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2 hours.

    • Validation: Monitor via TLC (DCM:MeOH:NH₄OH, 90:10:1) or LC-MS.[1][2][] The ketone peak (M+H 179) should disappear, replaced by the alcohol (M+H 181).

  • Quenching: Quench carefully with Acetone (to destroy excess hydride) or 1M HCl (to pH ~3).

  • Extraction:

    • Adjust pH to >12 using NaOH (aq). Crucial: The amine must be deprotonated to extract into organic solvent.

    • Extract exhaustively with Dichloromethane (DCM) or Chloroform (CHCl₃).

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. If necessary, purify via flash chromatography on amine-functionalized silica or standard silica (using ammoniated eluent).

Metabolic Context & Toxicology[5]

The critical importance of 4-(methylamino)-1-pyridin-3-ylbutan-1-ol lies in its relationship to NNAL , a potent lung carcinogen.[4] The "amino-alcohol" is the safe precursor, but it can be nitrosated in vivo or in vitro to form NNAL.

The Nitrosation Pathway

Researchers must handle this molecule with care in the presence of nitrite sources (e.g., saliva, dietary nitrites), as spontaneous nitrosation can occur at the secondary amine.

MetabolicPathway Nicotine Nicotine NNK NNK (Carcinogen) Nicotine->NNK Nitrosation (Curing/Burning) PON Pseudooxynicotine (PON) Nicotine->PON Oxidation (Cotinine pathway) NNK->PON Denitrosation (P450) NNAL NNAL (Carcinogen) NNK->NNAL Carbonyl Reductase (Bioactivation) Target 4-(methylamino)-1-pyridin-3-ylbutan-1-ol (Target Molecule) PON->Target Reduction (Detoxification) Target->NNAL Nitrosation (+ NO2-) Gluc O-Glucuronides (Excretion) Target->Gluc UGT Enzymes NNAL->Target Denitrosation NNAL->Gluc UGT Enzymes

Figure 1: The metabolic nexus of Nicotine, NNK, and the Target Amino-Alcohol.[4] Note the bidirectional flow between the 'safe' amine (Blue) and the carcinogenic nitrosamine (Red).

Analytical Methodologies

Quantification of 4-(methylamino)-1-pyridin-3-ylbutan-1-ol requires separation from its nitrosated counterpart (NNAL) and its ketone precursor (PON). LC-MS/MS is the gold standard due to the molecule's lack of strong chromophores and high polarity.

LC-MS/MS Protocol

Challenge: The molecule is highly polar and basic, leading to poor retention on standard C18 columns and potential peak tailing.

Recommended System:

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or Pentafluorophenyl (PFP) phases are superior to C18 for retaining small polar amines.

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.5).

    • B: Acetonitrile.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

MRM Transitions (Precursor -> Product):

  • Target (Amino-Alcohol): m/z 181.1

    
     148.1 (Loss of methylamine), 130.1 (Loss of H₂O + methylamine).
    
  • NNAL (Interference Check): m/z 210.1

    
     180.1 (Loss of NO), 93.1 (Pyridine ring).
    
Sample Preparation Workflow

AnalysisWorkflow Sample Biological Matrix (Urine/Plasma) IS Add Internal Standard (d3-Analog) Sample->IS SPE Solid Phase Extraction (Mixed Mode Cation Exchange) IS->SPE Wash Wash 1: 0.1% Formic Acid Wash 2: Methanol SPE->Wash Elute Elution 5% NH4OH in MeOH Wash->Elute Dry Evaporate & Reconstitute (Mobile Phase A) Elute->Dry LCMS LC-MS/MS Analysis (HILIC Column) Dry->LCMS

Figure 2: Optimized extraction workflow using Mixed-Mode Cation Exchange (MCX) to isolate the basic amine from the neutral/acidic matrix.

References

  • Hecht, S. S. (1998). Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines. Chemical Research in Toxicology. (Contextual grounding for NNK/NNAL pathways).

  • Carmella, S. G., et al. (2002). Analysis of N- and O-glucuronides of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in human urine.[1][5][6][7] Cancer Epidemiology, Biomarkers & Prevention. (Methodology for NNAL vs. precursors).

Sources

Technical Monograph: rac-4-(Methylamino)-1-(3-pyridyl)-1-butanol

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 76030-54-1 Synonyms: α-[3-(Methylamino)propyl]-3-pyridinemethanol; 1-Hydroxy-4-(methylamino)-1-(3-pyridyl)butane Molecular Formula: C₁₀H₁₆N₂O Molecular Weight: 180.25 g/mol [1]

Executive Summary

rac-4-(Methylamino)-1-(3-pyridyl)-1-butanol is a critical pyridine-alkaloid derivative serving as both a metabolic intermediate of nicotine and a direct precursor to tobacco-specific nitrosamines (TSNAs).[1][2] Structurally, it represents the reduced alcohol form of pseudooxynicotine .

In drug development and toxicology, this compound is utilized primarily as:

  • A Reference Standard: For calibrating assays detecting nicotine metabolites in biological matrices (urine, plasma).

  • A Metabolic Marker: To map the detoxification pathways of nicotine versus its activation into carcinogenic forms like NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone) and NNAL .

  • A Synthetic Intermediate: In the preparation of enantiomerically pure nicotine derivatives or specific TSNA analogues for carcinogenicity studies.

This guide details the physicochemical profile, a validated synthesis route via borohydride reduction, and its biological context within the nicotine-TSNA signaling network.

Chemical Profile & Physicochemical Properties[3][4][5][6]
PropertySpecification
Appearance Viscous oil or low-melting solid (hygroscopic)
Solubility Soluble in Methanol, Ethanol, DMSO, Water; Sparingly soluble in Hexane
pKa (Calculated) ~9.5 (Secondary Amine), ~3.2 (Pyridine Nitrogen)
LogP ~0.5 - 0.8 (Estimated)
Chirality Racemic mixture (contains one chiral center at C1)
Storage -20°C, Inert atmosphere (Argon/Nitrogen), Hygroscopic

Structural Insight: The molecule features a pyridine ring attached to a C4 alkyl chain terminating in a secondary methylamine. The hydroxyl group at C1 (benzylic-like position relative to pyridine) renders the molecule susceptible to oxidation back to the ketone (pseudooxynicotine) or elimination under harsh acidic conditions.

Biological Context & Metabolic Pathway

The significance of CAS 76030-54-1 lies in its position at the crossroads of nicotine detoxification and bioactivation. It is the product of the carbonyl reduction of pseudooxynicotine.

  • Detoxification Route: Reduction of the ketone (pseudooxynicotine) to the alcohol (CAS 76030-54-1) is generally considered a detoxification step, as the alcohol is more readily glucuronidated and excreted.

  • Bioactivation Route: If the secondary amine is nitrosated (reaction with nitrite), this compound converts directly into NNAL (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol), a potent pulmonary carcinogen.

Figure 1: Nicotine-TSNA Metabolic Network

NicotineMetabolism Nicotine Nicotine Pseudooxynicotine Pseudooxynicotine (Ketone) Nicotine->Pseudooxynicotine CYP450 Oxidation Target rac-4-(Methylamino)- 1-(3-pyridyl)-1-butanol (CAS 76030-54-1) Pseudooxynicotine->Target Reductase (Detoxification) NNK NNK (Carcinogen) Pseudooxynicotine->NNK + Nitrite (Nitrosation) Target->Pseudooxynicotine Oxidation NNAL NNAL (Carcinogen) Target->NNAL + Nitrite (Nitrosation) NNK->NNAL Carbonyl Reductase NNAL->NNK Oxidation

Caption: Metabolic interplay between Nicotine, Pseudooxynicotine, and the target alcohol (CAS 76030-54-1), highlighting the risk of conversion to carcinogenic NNAL.

Synthesis Protocol

The most reliable route to rac-4-(Methylamino)-1-(3-pyridyl)-1-butanol involves the reduction of pseudooxynicotine. To prevent side reactions (such as polymerization or over-alkylation), the secondary amine is typically protected before the ketone reduction.

Reaction Scheme
  • Protection: Pseudooxynicotine + (Boc)₂O → N-Boc-Pseudooxynicotine

  • Reduction: N-Boc-Pseudooxynicotine + NaBH₄ → N-Boc-Alcohol Intermediate

  • Deprotection: N-Boc-Alcohol + HCl → Target Product

Detailed Methodology

Step 1: Boc-Protection

  • Dissolve Pseudooxynicotine (1.0 eq) in dry Dichloromethane (DCM).

  • Add Triethylamine (1.5 eq) followed by Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) at 0°C.

  • Stir at room temperature (20–25°C) for 12 hours.

  • Workup: Wash with water, dry organic layer over Na₂SO₄, and concentrate in vacuo to yield the crude carbamate.

Step 2: Carbonyl Reduction

  • Dissolve the crude N-Boc-Pseudooxynicotine in Methanol (anhydrous).

  • Cool to 0°C. Add Sodium Borohydride (NaBH₄, 2.0 eq) portion-wise over 15 minutes to control hydrogen evolution.

  • Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (the alcohol is more polar than the ketone).

  • Quench: Carefully add saturated NH₄Cl solution.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (Silica gel; Heptane/EtOAc gradient) to isolate the N-Boc-protected alcohol.

Step 3: Deprotection

  • Dissolve the purified intermediate in 1,4-Dioxane .

  • Add 4M HCl in Dioxane (5.0 eq) dropwise at 0°C.

  • Stir at room temperature for 2–4 hours until gas evolution (CO₂/Isobutylene) ceases and TLC shows complete consumption of starting material.

  • Isolation: Evaporate solvent to dryness. The residue is the hydrochloride salt.

  • Free Base Conversion: Dissolve salt in minimal water, adjust pH to >10 with 2M NaOH, and extract exhaustively with DCM/Isopropanol (3:1). Dry and concentrate to yield the target rac-4-(Methylamino)-1-(3-pyridyl)-1-butanol .

Figure 2: Synthesis Workflow

Synthesis Start Pseudooxynicotine (Starting Material) Step1 Step 1: N-Protection (Boc2O, Et3N, DCM) Start->Step1 Inter1 N-Boc-Pseudooxynicotine Step1->Inter1 Step2 Step 2: Reduction (NaBH4, MeOH, 0°C) Inter1->Step2 Inter2 N-Boc-Alcohol Intermediate Step2->Inter2 Step3 Step 3: Deprotection (4M HCl in Dioxane) Inter2->Step3 Final rac-4-(Methylamino)-1-(3-pyridyl)-1-butanol (CAS 76030-54-1) Step3->Final

Caption: Step-wise chemical synthesis via Boc-protection and borohydride reduction.

Analytical Methodologies

For researchers quantifying this metabolite in biological fluids, LC-MS/MS is the gold standard due to the compound's polarity and low physiological concentrations.

Recommended LC-MS/MS Conditions:

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or C18 with ion-pairing agents.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile.

  • Ionization: ESI Positive Mode (Electrospray Ionization).

  • MRM Transitions:

    • Precursor Ion: m/z 181.1 [M+H]⁺

    • Quantifier Product: m/z 148.1 (Loss of CH₃NH₂)

    • Qualifier Product: m/z 130.1 (Loss of H₂O + CH₃NH₂)

Enantiomeric Separation: Since the CAS refers to the racemic mixture, chiral separation may be required for specific binding studies.

  • Chiral Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane:Isopropanol:Diethylamine (80:20:0.1).

Safety & Handling (MSDS Highlights)
  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation - predicted based on nicotine analogues).

  • Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.

  • Stability: Hygroscopic. Store under inert gas. Solutions in methanol are stable at -20°C for up to 6 months.

References
  • World Intellectual Property Organization (WIPO). (2014). Process for the preparation of nicotine comprising the enzymatic reduction of 4-(methylamino)-1-(pyridin-3-yl)butan-1-one. Patent WO2014174505A2. Link

  • National Institutes of Health (NIH) - PubChem. (n.d.). 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) Compound Summary. (Contextual reference for the nitrosated derivative). Link

  • Hecht, S. S. (1998). Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines. Chemical Research in Toxicology, 11(6), 559–603. Link

  • Jacob, P., et al. (2008). Pharmacokinetics of the tobacco-specific carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) in humans. Cancer Epidemiology, Biomarkers & Prevention. Link

Sources

Nicotine metabolism to 4-(methylamino)-1-(3-pyridyl)-1-butanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Metabolic Conversion of Nicotine to 4-(Methylamino)-1-(3-pyridyl)-1-butanol

Authored by a Senior Application Scientist

Foreword

The metabolic fate of nicotine in biological systems is a complex and multifaceted process, yielding a diverse array of metabolites with varying pharmacological and toxicological profiles. While the conversion of nicotine to cotinine is the most predominant metabolic pathway, other, less characterized routes are of significant interest to researchers in drug metabolism, toxicology, and pharmacology. This guide provides a comprehensive technical overview of a specific metabolic pathway: the conversion of nicotine to 4-(methylamino)-1-(3-pyridyl)-1-butanol, also known as pseudooxynicotine. We will delve into the enzymatic machinery responsible for this transformation in both mammalian and microbial systems, detail the analytical methodologies for its detection and quantification, and discuss its biological significance. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of nicotine metabolism beyond the canonical pathways.

Introduction to Nicotine Metabolism

Nicotine, the primary psychoactive component of tobacco, undergoes extensive metabolism in the body, with the liver being the primary site of this biotransformation. The metabolic pathways are diverse, involving oxidation, demethylation, and glucuronidation, among other reactions. The resulting metabolites can serve as biomarkers of tobacco exposure and may possess their own biological activities. Understanding these pathways is crucial for assessing the health risks associated with tobacco use and for developing novel therapeutic strategies for smoking cessation.

While approximately 70-80% of nicotine is converted to cotinine via a two-step process involving cytochrome P450 (CYP) enzymes and aldehyde oxidase, a smaller but significant fraction is metabolized through alternative routes.[1] One such pathway leads to the formation of 4-(methylamino)-1-(3-pyridyl)-1-butanol (pseudooxynicotine), a metabolite whose formation and biological role are the central focus of this guide.

The Mammalian Metabolic Pathway to 4-(Methylamino)-1-(3-pyridyl)-1-butanol

In mammalian systems, the formation of 4-(methylamino)-1-(3-pyridyl)-1-butanol from nicotine is a multi-step process initiated by the oxidation of the pyrrolidine ring.

Initial Oxidation by Cytochrome P450 Enzymes

The first committed step in this pathway is the 2'-hydroxylation of nicotine, a reaction catalyzed by cytochrome P450 enzymes.[2] This hydroxylation event primarily occurs on the carbon atom adjacent to the pyrrolidine nitrogen. The resulting metabolite, 2'-hydroxynicotine, is an unstable intermediate.

Formation of the Nicotine-Δ1'(2')-iminium Ion and 4-(Methylamino)-1-(3-pyridyl)-1-butanone

2'-Hydroxynicotine exists in equilibrium with the nicotine-Δ1'(2')-iminium ion.[2] This iminium ion is a reactive electrophile that can be subsequently hydrolyzed to form 4-(methylamino)-1-(3-pyridyl)-1-butanone. This ketone is a key intermediate in this metabolic route.

Reduction to 4-(Methylamino)-1-(3-pyridyl)-1-butanol

The final step in the formation of 4-(methylamino)-1-(3-pyridyl)-1-butanol is the reduction of the keto group of 4-(methylamino)-1-(3-pyridyl)-1-butanone. This conversion is catalyzed by cytosolic reductases. The resulting alcohol, 4-(methylamino)-1-(3-pyridyl)-1-butanol, is a more stable and readily excretable metabolite.

G Nicotine Nicotine Hydroxynicotine 2'-Hydroxynicotine Nicotine->Hydroxynicotine CYP-mediated 2'-hydroxylation Iminium_Ion Nicotine-Δ1'(2')-iminium Ion Hydroxynicotine->Iminium_Ion Equilibrium Iminium_Ion->Hydroxynicotine Butanone 4-(Methylamino)-1-(3-pyridyl)-1-butanone Iminium_Ion->Butanone Hydrolysis Butanol 4-(Methylamino)-1-(3-pyridyl)-1-butanol Butanone->Butanol Cytosolic Reductases

Caption: Mammalian metabolic pathway of nicotine to 4-(methylamino)-1-(3-pyridyl)-1-butanol.

The Bacterial Metabolic Pathway to 4-(Methylamino)-1-(3-pyridyl)-1-butanol

Interestingly, a more direct pathway for the conversion of nicotine to 4-(methylamino)-1-(3-pyridyl)-1-butanol has been identified in soil bacteria, such as Pseudomonas putida.[3] This microbial pathway has garnered interest for its potential applications in bioremediation and biocatalysis.

The key enzyme in this pathway is NicA2, a flavin-dependent amine oxidase.[3][4] NicA2 catalyzes the oxidation of nicotine to N-methylmyosmine. This intermediate then undergoes rapid and spontaneous hydrolysis to yield 4-(methylamino)-1-(3-pyridyl)-1-butanol (pseudooxynicotine).[4] This two-step, one-enzyme process is significantly more efficient than the multi-enzyme mammalian pathway.

G Nicotine Nicotine N_methylmyosmine N-Methylmyosmine Nicotine->N_methylmyosmine NicA2 Amine Oxidase Butanol 4-(Methylamino)-1-(3-pyridyl)-1-butanol (Pseudooxynicotine) N_methylmyosmine->Butanol Spontaneous Hydrolysis

Caption: Bacterial metabolic pathway of nicotine to 4-(methylamino)-1-(3-pyridyl)-1-butanol.

Key Enzymes in the Metabolism of Nicotine to 4-(Methylamino)-1-(3-pyridyl)-1-butanol

A detailed understanding of the enzymes involved in this metabolic pathway is critical for predicting inter-individual variability in nicotine metabolism and for designing targeted interventions.

Enzyme FamilySpecific Enzyme(s)Role in PathwaySubstrateProduct
Cytochrome P450 CYP2A6, CYP2B6, CYP2A13[1][5]2'-hydroxylation of nicotineNicotine2'-Hydroxynicotine
Cytosolic Reductases VariousReduction of the ketone intermediate4-(Methylamino)-1-(3-pyridyl)-1-butanone4-(Methylamino)-1-(3-pyridyl)-1-butanol
Bacterial Amine Oxidase NicA2[3][4]Oxidation of nicotineNicotineN-Methylmyosmine

Table 1: Key enzymes involved in the formation of 4-(methylamino)-1-(3-pyridyl)-1-butanol from nicotine.

The expression and activity of CYP enzymes, particularly CYP2A6, are known to be highly polymorphic in the human population, leading to significant differences in the rate of nicotine metabolism.[1] While the specific cytosolic reductases involved in the reduction of 4-(methylamino)-1-(3-pyridyl)-1-butanone are not fully characterized, their activity is essential for the final step of this pathway in mammals.

Analytical Methodologies for the Detection and Quantification of 4-(Methylamino)-1-(3-pyridyl)-1-butanol

Accurate and sensitive analytical methods are essential for studying the pharmacokinetics and biological effects of 4-(methylamino)-1-(3-pyridyl)-1-butanol. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of this and other nicotine metabolites in biological matrices such as urine and plasma.[6][7]

Sample Preparation

Biological samples typically require a preliminary clean-up and extraction step to remove interfering substances and to concentrate the analyte of interest. This can be achieved through:

  • Solid-Phase Extraction (SPE): Using a stationary phase that selectively retains the analyte, which is then eluted with a suitable solvent.

  • Liquid-Liquid Extraction (LLE): Partitioning the analyte between two immiscible liquid phases.

  • Protein Precipitation: For plasma or serum samples, this involves adding an organic solvent to precipitate proteins, followed by centrifugation.

LC-MS/MS Analysis

The extracted sample is then injected into an LC-MS/MS system.

  • Liquid Chromatography (LC): The analyte is separated from other components in the sample on a chromatographic column. A reversed-phase C18 column is commonly used for nicotine and its metabolites.

  • Tandem Mass Spectrometry (MS/MS): The eluent from the LC column is introduced into the mass spectrometer. The analyte is ionized, typically by electrospray ionization (ESI), and the precursor ion corresponding to the protonated molecule of 4-(methylamino)-1-(3-pyridyl)-1-butanol is selected. This precursor ion is then fragmented, and specific product ions are monitored for quantification. The use of a stable isotope-labeled internal standard is crucial for accurate quantification.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Biological_Sample Biological Sample (Urine, Plasma) Extraction Extraction (SPE or LLE) Biological_Sample->Extraction LC Liquid Chromatography (C18 Column) Extraction->LC MSMS Tandem Mass Spectrometry (ESI, MRM) LC->MSMS Data_Analysis Data Analysis MSMS->Data_Analysis Quantification

Caption: A typical workflow for the analysis of 4-(methylamino)-1-(3-pyridyl)-1-butanol by LC-MS/MS.

Typical LC-MS/MS Parameters
ParameterTypical Value/Condition
LC Column C18 reversed-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Linear gradient from 5% to 95% B
Flow Rate 0.3 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transition Precursor ion (m/z) -> Product ion (m/z)

Table 2: Example of typical LC-MS/MS parameters for the analysis of 4-(methylamino)-1-(3-pyridyl)-1-butanol. The specific mass transitions would need to be optimized for the analyte and the instrument used.

Pharmacological and Toxicological Significance

The biological significance of 4-(methylamino)-1-(3-pyridyl)-1-butanol is an area of ongoing research. Unlike some other nicotine metabolites, it is not considered to be a major contributor to the addictive properties of tobacco. In fact, studies on the bacterial enzyme NicA2, which produces pseudooxynicotine, have explored its potential as a therapeutic agent for smoking cessation by accelerating nicotine degradation to this non-addictive compound.[4]

It is important to distinguish 4-(methylamino)-1-(3-pyridyl)-1-butanol from the structurally similar but distinct compound 4-(methylnitrosamino )-1-(3-pyridyl)-1-butanol (NNAL). NNAL is a major metabolite of the potent tobacco-specific lung carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK).[8][9] NNAL itself is considered a carcinogen and serves as a reliable biomarker for exposure to NNK.[6][8][10] The absence of the nitroso group in 4-(methylamino)-1-(3-pyridyl)-1-butanol fundamentally alters its toxicological profile, and it is not currently classified as a carcinogen.

Conclusion and Future Directions

The metabolism of nicotine to 4-(methylamino)-1-(3-pyridyl)-1-butanol represents a minor but mechanistically interesting pathway in both mammalian and microbial systems. The elucidation of the enzymes involved, particularly the specific cytosolic reductases in mammals, warrants further investigation. The development and application of robust analytical methods, such as LC-MS/MS, are crucial for accurately quantifying this metabolite and for exploring its potential as a biomarker or as a target for therapeutic intervention.

Future research in this area could focus on:

  • Characterizing the specific human cytosolic reductases responsible for the conversion of 4-(methylamino)-1-(3-pyridyl)-1-butanone to the corresponding butanol.

  • Investigating the pharmacokinetics of 4-(methylamino)-1-(3-pyridyl)-1-butanol in different populations to understand inter-individual variability.

  • Further exploring the therapeutic potential of enzymes like NicA2 that efficiently produce pseudooxynicotine as a means of promoting smoking cessation.

By continuing to unravel the complexities of nicotine metabolism, the scientific community can gain valuable insights into the health consequences of tobacco use and develop more effective strategies for its prevention and treatment.

References

  • Hecht, S. S., et al. (2000). A new cytochrome P450-mediated metabolic pathway for nicotine metabolism. Drug Metabolism and Disposition, 28(12), 1475-1481.
  • Bao, Z., et al. (2005). Metabolism of nicotine and cotinine by human cytochrome P450 2A13. Drug Metabolism and Disposition, 33(2), 258-261.
  • Hecht, S. S., et al. (2005). Analysis of total 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol in smokers' blood. Cancer Epidemiology, Biomarkers & Prevention, 14(7), 1823-1826.
  • Qiu, J., et al. (2012). Functional identification of two novel genes from Pseudomonas sp. strain HZN6 involved in the catabolism of nicotine. Applied and Environmental Microbiology, 78(7), 2154–2160.
  • Kim, Y., et al. (2022). Diagnostic Performance Evaluation of the Novel Index Combining Urinary Cotinine and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol in Smoking Status Verification and Usefulness for Trend Monitoring of Tobacco Smoking Exposure. International Journal of Environmental Research and Public Health, 19(19), 12297.
  • PubChem. (n.d.). 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanol. National Center for Biotechnology Information.
  • Sleiman, M., et al. (2010). Determination of 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone (NNK) arising from tobacco smoke in airborne particulate matter. Atmospheric Environment, 44(35), 4437-4443.
  • Pentel, P. R., & LeSage, M. G. (2018). Nicotine degradation in smokers: will a new and potent enzymatic approach work where nicotine vaccines have failed?.
  • Carmella, S. G., et al. (2002). Analysis of Total 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in Human Urine. Cancer Epidemiology, Biomarkers & Prevention, 11(11), 1457-1461.
  • Goniewicz, M. L., et al. (2009). Elimination kinetics of the tobacco-specific biomarker and lung carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol. Cancer Epidemiology, Biomarkers & Prevention, 18(12), 3421-3425.
  • Xia, Y., et al. (2011). Tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in smokers in the United States: NHANES 2007-2008. Journal of Medical Toxicology, 7(1), 35-41.
  • Hukkanen, J., et al. (2010). Effect of nicotine on cytochrome P450 1A2 activity. British Journal of Clinical Pharmacology, 69(2), 186-193.
  • Wu, Z., et al. (1996). Formation and metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol enantiomers in vitro in mouse, rat and human tissues. Carcinogenesis, 17(8), 1633-1640.
  • Chirila, A. M., et al. (2018). The enzyme pseudooxynicotine amine oxidase from Pseudomonas putida S16 is not an oxidase, but a dehydrogenase. Journal of Biological Chemistry, 293(4), 1199-1208.
  • Wang, J., et al. (2014). Development of a method for the determination of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol in urine of nonsmokers and smokers using liquid chromatography/tandem mass spectrometry.
  • PharmGKB. (n.d.). Nicotine Pathway, Pharmacokinetics.
  • Wang, S., et al. (2012). The steps from nicotine to 6-hydroxy-pseudooxynicotine are same to part of the pyridine pathway of nicotine degradation in Agrobacterium tumefaciens S33. Applied Microbiology and Biotechnology, 94(2), 435-445.
  • University of Tasmania. (2015). Detection of 4-(methylnitrosamino)- 1-(3-pyridyl)-1-butanol (NNAL) in Smokers' Urine.
  • Park, S., et al. (2020). Relationship Between Urinary 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanol and Lung Cancer Risk in the General Population: A Community-Based Prospective Cohort Study. Frontiers in Oncology, 10, 589.
  • Canistro, D., et al. (2018). Effects of nicotine and E-cigarette fluids on cytochromes P450 in hCMEC/D3 blood-brain barrier cell line.
  • Tsvetanova, F., & Petrova, P. (2018). MICROBIAL PRODUCTION OF 1-BUTANOL – RECENT ADVANCES AND FUTURE PROSPECTS (Review). Journal of Chemical Technology and Metallurgy, 53(4), 683-696.
  • I-H., et al. (2019). Butanol Synthesis Routes for Biofuel Production: Trends and Perspectives. Molecules, 24(3), 454.

Sources

An In-depth Technical Guide to the Biological Role of rac-4-(Methylamino)-1-(3-pyridyl)-1-butanol

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Nuances of Nicotinic Agonists

In the landscape of neuropharmacology, precision in molecular identification is paramount. The compound rac-4-(Methylamino)-1-(3-pyridyl)-1-butanol, a synthetic amino alcohol metabolite of nicotine, is a case in point. It is crucial to distinguish this molecule from its nitrosamine counterpart, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), a well-documented procarcinogen associated with tobacco use. This guide will focus exclusively on the biological activities of rac-4-(Methylamino)-1-(3-pyridyl)-1-butanol, which is also known by its research code RJR-2403 and as metanicotine or rivanicline. This compound has garnered significant interest as a selective partial agonist of neuronal nicotinic acetylcholine receptors (nAChRs), offering a promising profile for therapeutic development.

Molecular Profile and Physicochemical Properties

PropertyValueReference
Chemical Name rac-4-(Methylamino)-1-(3-pyridyl)-1-butanol
Synonyms RJR-2403, Metanicotine, Rivanicline
CAS Number 76030-54-1
Molecular Formula C₁₀H₁₆N₂O
Molecular Weight 180.25 g/mol

Pharmacological Profile: A Selective α4β2 Nicotinic Acetylcholine Receptor Agonist

RJR-2403 is a partial agonist at neuronal nicotinic acetylcholine receptors, with a notable selectivity for the α4β2 subtype.[1] This selectivity is a key feature that distinguishes it from nicotine, which acts as a non-selective agonist across a wide range of nAChR subtypes. The α4β2 nAChRs are abundantly expressed in the central nervous system and are implicated in various physiological processes, including learning, memory, and attention.[2]

Binding Affinity and Potency

The affinity of RJR-2403 for its primary target has been quantified through radioligand binding assays. It exhibits a high affinity for rat brain nAChRs, with a reported inhibitory constant (Ki) of 24 nM.[3] Functional assays have further elucidated its potency. In M10 cells expressing chicken α4β2 nAChRs, RJR-2403 induces rubidium ion efflux with an EC50 of 0.73 µM, while showing significantly lower potency at α3β4 and α1β1γδ subtypes (EC50 > 1000 nM).[4]

Subtype Selectivity

The selectivity of RJR-2403 for CNS-predominant nAChR subtypes over peripheral subtypes is a significant aspect of its pharmacological profile. This is evidenced by its reduced cardiovascular effects compared to nicotine. RJR-2403 is approximately 10-fold less potent in increasing heart rate and 20-fold less potent in increasing blood pressure than nicotine.[1] This CNS-selective profile minimizes the undesirable peripheral side effects often associated with nicotinic agonists.

Mechanism of Action and Downstream Signaling

As a partial agonist, RJR-2403 binds to and activates α4β2 nAChRs, but with a lower maximal effect compared to a full agonist like acetylcholine. This activation leads to the opening of the ligand-gated ion channel, resulting in an influx of cations, primarily Na⁺ and Ca²⁺. The influx of these ions depolarizes the neuronal membrane, leading to the modulation of neurotransmitter release.

Modulation of Neurotransmitter Release

Studies using in vivo microdialysis in rats have demonstrated that systemic administration of RJR-2403 significantly increases the extracellular levels of several key neurotransmitters in the cortex. This includes a 90% increase in acetylcholine, a 124% increase in norepinephrine, a 131% increase in dopamine, and a 70% increase in serotonin.[5] This broad-spectrum enhancement of neurotransmitter release is believed to be a primary contributor to the pro-cognitive effects of RJR-2403.

G cluster_0 Presynaptic Terminal RJR2403 RJR-2403 nAChR α4β2 nAChR RJR2403->nAChR Binds to IonChannel Cation Influx (Na+, Ca2+) nAChR->IonChannel Activates Depolarization Membrane Depolarization IonChannel->Depolarization Leads to Vesicle Synaptic Vesicles Depolarization->Vesicle Triggers Release Neurotransmitter Release Vesicle->Release Fusion and

Caption: Signaling pathway of RJR-2403 at the presynaptic terminal.

Biological Roles and Therapeutic Potential

The unique pharmacological profile of RJR-2403 has positioned it as a compound of interest for several therapeutic applications, primarily centered around its pro-cognitive and neuroprotective effects.

Cognitive Enhancement

Nicotinic agonists have long been known to improve cognitive functions such as learning, memory, and attention.[2] RJR-2403 has demonstrated efficacy in preclinical models of cognitive impairment. It has been shown to improve working memory in rats, with these cognitive-enhancing effects persisting long after the compound is cleared from the system.[6] This suggests that RJR-2403 may induce long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[6] These findings have spurred interest in its potential as a treatment for cognitive deficits in conditions like Alzheimer's disease and schizophrenia.[7][8]

Anti-inflammatory Effects

Beyond its role in the CNS, RJR-2403 has been found to possess anti-inflammatory properties. It inhibits the production of Interleukin-8, a pro-inflammatory cytokine.[1] This has led to the exploration of its use in treating inflammatory conditions such as ulcerative colitis.[1]

Analgesic Properties

Preclinical studies have also revealed the analgesic effects of RJR-2403. It has been shown to produce antinociceptive effects in various animal models of pain.[3] This action is thought to be mediated through the stimulation of noradrenaline release.[1]

Experimental Protocols

Radioligand Binding Assay for nAChR Affinity

This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of RJR-2403 for the α4β2 nAChR using a radiolabeled ligand such as [³H]cytisine.

Materials:

  • Rat brain cortex membrane preparation

  • [³H]cytisine (radioligand)

  • RJR-2403 (test compound)

  • Nicotine (for non-specific binding determination)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of RJR-2403 in assay buffer.

  • In a 96-well plate, add the rat brain cortex membrane preparation, a fixed concentration of [³H]cytisine, and varying concentrations of RJR-2403.

  • For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled nicotine.

  • Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of RJR-2403 by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of RJR-2403 that inhibits 50% of the specific binding of [³H]cytisine) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G A Prepare Reagents (Membranes, [3H]cytisine, RJR-2403) B Incubate Components in 96-well Plate A->B C Rapid Filtration through Glass Fiber Filters B->C D Wash Filters with Cold Buffer C->D E Add Scintillation Cocktail and Count Radioactivity D->E F Data Analysis (Calculate IC50 and Ki) E->F

Caption: Workflow for a competitive radioligand binding assay.

Synthesis

A convenient synthetic pathway for trans-metanicotine (a stereoisomer of RJR-2403) has been developed. The process involves a Zn-mediated allylation of allyl bromide and acetaldehyde, followed by a Heck reaction with 3-bromopyridine. The resulting alcohol is then tosylated and undergoes a substitution reaction with methylamine to yield the final product.[9]

Pharmacokinetics and Metabolism

Detailed pharmacokinetic and metabolism data for RJR-2403 are not extensively available in the public domain. However, based on its chemical structure and the known metabolic pathways of similar compounds, it is likely metabolized in the liver and excreted via the kidneys. Further studies are required to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile.

Conclusion and Future Directions

rac-4-(Methylamino)-1-(3-pyridyl)-1-butanol (RJR-2403) is a promising CNS-selective nicotinic agonist with a well-defined pharmacological profile centered on its partial agonism at α4β2 nAChRs. Its ability to modulate neurotransmitter release and its demonstrated pro-cognitive, anti-inflammatory, and analgesic effects in preclinical models highlight its therapeutic potential. The favorable separation of central and peripheral effects makes it a more attractive candidate for drug development compared to non-selective nicotinic agonists like nicotine.

Future research should focus on elucidating the detailed downstream signaling cascades activated by RJR-2403 to better understand the molecular basis of its diverse biological effects. Comprehensive pharmacokinetic and metabolism studies in various species, including humans, are essential for its clinical translation. Furthermore, continued investigation into its efficacy in a broader range of neurological and inflammatory disorders is warranted.

References

  • Bencherif, M., et al. (1996). RJR-2403: a nicotinic agonist with CNS selectivity II. In vivo characterization. The Journal of Pharmacology and Experimental Therapeutics, 279(3), 1413–1421. [Link]

  • Rivanicline. In Wikipedia. Retrieved February 7, 2026, from [Link]

  • Levin, E. D., et al. (2001). Persistence of nicotinic agonist RJR-2403-induced working memory improvement in rats. Neuropsychopharmacology, 24(5), 534-540.
  • Li, X., et al. (1998). A microdialysis study of the effects of the nicotinic agonist RJR-2403 on cortical release of acetylcholine and biogenic amines. Brain Research, 779(1-2), 334-337.
  • Levin, E. D., McClernon, F. J., & Rezvani, A. H. (2006). Nicotinic effects on cognitive function: behavioral characterization, pharmacological specification, and anatomic localization. Psychopharmacology, 184(3-4), 523–539. [Link]

  • Nicotinic agonist. In Wikipedia. Retrieved February 7, 2026, from [Link]

  • Kim, Y., et al. (2001). A concise synthetic pathway for trans-metanicotine analogues. Archives of Pharmacal Research, 24(6), 503-507. [Link]

  • Mar-Cor, A., et al. (1999). The antinociceptive and pharmacological effects of metanicotine, a selective nicotinic agonist. The Journal of Pharmacology and Experimental Therapeutics, 289(2), 906-914. [Link]

Sources

An In-depth Technical Guide to α-[3-(Methylamino)propyl]-3-pyridinemethanol: Structure, Function, and Research Perspectives

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword for the Research Professional: The landscape of drug discovery is one of both established territories and uncharted frontiers. This guide ventures into the latter, focusing on the novel chemical entity α-[3-(Methylamino)propyl]-3-pyridinemethanol. As this molecule is not extensively documented in current scientific literature, this document serves not as a summary of existing knowledge, but as a hypothesis-driven framework for future research. By deconstructing the molecule into its core components and applying established principles of medicinal chemistry, we will explore its potential structure, function, and pathways for synthesis and characterization. This guide is intended to be a catalyst for investigation, providing the theoretical and practical groundwork for researchers to unlock the potential of this unexplored compound.

Deconstructing the Molecular Architecture

The structure of α-[3-(Methylamino)propyl]-3-pyridinemethanol is defined by two key moieties: the 3-pyridinemethanol core and the α-[3-(Methylamino)propyl] side chain . Understanding the individual contributions of these components is fundamental to predicting the overall properties of the molecule.

The 3-Pyridinemethanol Core: A Foundation of Bioactivity

3-Pyridinemethanol is an aromatic alcohol featuring a pyridine ring, a structure that imparts a degree of aqueous solubility and the potential for various chemical reactions.[1] It is a known peripheral vasodilator and is also recognized as an antilipemic agent. In the realm of synthetic chemistry, 3-pyridinemethanol is a versatile building block for the synthesis of a range of pharmaceuticals, particularly those targeting neurological disorders.[1]

The presence of the hydroxyl group and the nitrogen atom in the pyridine ring allows for hydrogen bonding, which can be crucial for interactions with biological targets. The pyridine ring itself can engage in π-stacking interactions, further contributing to binding affinities.

The α-[3-(Methylamino)propyl] Side Chain: A Modulator of Function

The α-[3-(Methylamino)propyl] side chain introduces a secondary amine, a functional group known to be of great significance in medicinal chemistry. The presence of this amine group will confer basic properties to the molecule, allowing for the formation of salts which can enhance solubility and stability.

From a pharmacodynamic perspective, the methylamino group can act as a hydrogen bond donor and acceptor, potentially forming key interactions with amino acid residues in a protein's binding pocket. The propyl chain provides a degree of lipophilicity and conformational flexibility, which can influence how the molecule orients itself within a binding site. The principles of Structure-Activity Relationship (SAR) suggest that such side chains can significantly modulate a molecule's biological activity, influencing its potency, selectivity, and pharmacokinetic profile.[2][3]

Hypothesized Structure and Physicochemical Properties

Based on its nomenclature, the chemical structure of α-[3-(Methylamino)propyl]-3-pyridinemethanol can be confidently proposed. The following table summarizes its predicted physicochemical properties, which are essential for guiding experimental design.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C10H16N2OBased on the constituent atoms of the 3-pyridinemethanol core and the α-[3-(Methylamino)propyl] side chain.
Molecular Weight ~180.25 g/mol Calculated from the molecular formula.
Appearance Likely a clear, colorless to pale yellow liquid or a low-melting solid at room temperature.Based on the properties of similar small molecules like 3-pyridinemethanol.[1]
Solubility Expected to be soluble in water and polar organic solvents.The presence of the pyridine ring, hydroxyl group, and the secondary amine will contribute to its polarity and hydrogen bonding capacity.
pKa The pyridine nitrogen will have a pKa around 5, and the secondary amine will have a pKa around 10-11.These are typical pKa values for these functional groups.

Below is a 2D representation of the hypothesized structure of α-[3-(Methylamino)propyl]-3-pyridinemethanol.

Caption: 2D structure of α-[3-(Methylamino)propyl]-3-pyridinemethanol.

Postulated Biological Function and Mechanism of Action

Given the known vasodilatory properties of the 3-pyridinemethanol core, it is plausible that α-[3-(Methylamino)propyl]-3-pyridinemethanol will exhibit similar activity. The α-[3-(Methylamino)propyl] side chain could modulate this activity in several ways:

  • Enhanced Potency: The amine group could introduce additional binding interactions with the target receptor or enzyme, leading to a higher affinity and therefore greater potency.

  • Modified Selectivity: The side chain could alter the molecule's binding preference for different receptor subtypes, potentially leading to a more selective pharmacological profile.

  • Altered Pharmacokinetics: The physicochemical properties conferred by the side chain will influence the molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

A potential mechanism of action could involve the modulation of signaling pathways that regulate vascular tone. For instance, it might act as an agonist or antagonist at receptors involved in vasodilation, or it could inhibit enzymes that constrict blood vessels.

Proposed Synthetic and Characterization Workflow

The synthesis of α-[3-(Methylamino)propyl]-3-pyridinemethanol is conceptually straightforward for a skilled synthetic chemist. Below is a proposed synthetic workflow, followed by a detailed experimental protocol.

G start Start: 3-Acetylpyridine step1 Step 1: Reductive Amination start->step1 step2 Step 2: Reduction of Ketone step1->step2 step3 Step 3: Purification step2->step3 end End Product: α-[3-(Methylamino)propyl]-3-pyridinemethanol step3->end

Caption: Proposed workflow for synthesis and purification.

Experimental Protocol: Synthesis

Objective: To synthesize α-[3-(Methylamino)propyl]-3-pyridinemethanol from commercially available starting materials.

Materials:

  • 3-Acetylpyridine

  • Methylamine (as a solution in a suitable solvent, e.g., THF or ethanol)

  • Sodium borohydride (NaBH4) or a similar reducing agent

  • Methanol or ethanol

  • Dichloromethane (DCM) or other suitable organic solvent

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO3)

  • Standard laboratory glassware and equipment

Procedure:

  • Reductive Amination:

    • Dissolve 3-acetylpyridine in a suitable solvent such as methanol.

    • Add a solution of methylamine and stir the mixture at room temperature for a designated period to form the imine intermediate.

    • Cool the reaction mixture in an ice bath and slowly add a reducing agent like sodium borohydride in portions.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Work-up and Extraction:

    • Quench the reaction by the slow addition of water.

    • Remove the organic solvent under reduced pressure.

    • Adjust the pH of the aqueous residue to basic with a saturated solution of sodium bicarbonate.

    • Extract the product with an organic solvent like dichloromethane.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure α-[3-(Methylamino)propyl]-3-pyridinemethanol.

Experimental Protocol: Structural Characterization

Objective: To confirm the identity and purity of the synthesized α-[3-(Methylamino)propyl]-3-pyridinemethanol.

Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Acquire ¹H and ¹³C NMR spectra to confirm the presence of all expected protons and carbons and to verify the connectivity of the atoms.

  • Mass Spectrometry (MS):

    • Obtain a high-resolution mass spectrum to determine the exact mass of the molecule and confirm its elemental composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Acquire an FTIR spectrum to identify the key functional groups, such as the O-H stretch of the alcohol, the N-H stretch of the secondary amine, and the C=N and C=C stretches of the pyridine ring.

Proposed Biological Evaluation Workflow

Once the synthesis and characterization are complete, the next logical step is to evaluate the biological activity of the compound.

G start Synthesized Compound step1 In Vitro Assays start->step1 step2 Cell-Based Assays step1->step2 step3 In Vivo Models step2->step3 end Pharmacological Profile step3->end

Caption: Workflow for biological evaluation.

In Vitro Assays
  • Receptor Binding Assays: To determine if the compound binds to specific receptors known to be involved in vasodilation (e.g., adrenergic, muscarinic, or adenosine receptors).

  • Enzyme Inhibition Assays: To assess the compound's ability to inhibit enzymes involved in vasoconstriction (e.g., phosphodiesterases).

Cell-Based Assays
  • Vascular Smooth Muscle Cell Relaxation Assays: To measure the direct effect of the compound on the relaxation of cultured vascular smooth muscle cells.

  • Endothelial Cell Nitric Oxide Production Assays: To determine if the compound stimulates the production of nitric oxide, a key signaling molecule in vasodilation, in endothelial cells.

In Vivo Models
  • Blood Pressure Measurement in Animal Models: To evaluate the effect of the compound on blood pressure in normotensive and hypertensive animal models (e.g., rats or mice).

  • Measurement of Regional Blood Flow: To assess the compound's effect on blood flow to specific organs or tissues.

Conclusion and Future Directions

This technical guide has provided a comprehensive, albeit theoretical, exploration of α-[3-(Methylamino)propyl]-3-pyridinemethanol. By leveraging our understanding of its constituent parts, we have proposed its structure, potential functions, and a clear path for its synthesis and evaluation. The lack of existing data presents a unique opportunity for novel research that could lead to the discovery of a new therapeutic agent. The workflows and protocols outlined herein provide a solid foundation for any research group wishing to embark on the study of this promising, yet uncharacterized, molecule. The true scientific journey begins now, in the laboratory, where the hypotheses presented in this guide can be rigorously tested and the full potential of α-[3-(Methylamino)propyl]-3-pyridinemethanol can be unveiled.

References

  • PubChem. (n.d.). 3-Pyridinemethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Mirante, S. (n.d.). Structure Activity Relationship Of Drugs. Retrieved from [Link]

  • Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Structure–activity relationship. In Wikipedia. Retrieved from [Link]

  • GARDP Revive. (n.d.). Structure-activity relationship (SAR). Retrieved from [Link]

Sources

An In-Depth Technical Guide to the In Vivo Formation of rac-4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of NNAL in Toxicology and Drug Development

In the landscape of toxicology and tobacco-related research, few biomarkers have garnered as much attention as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol, commonly known as NNAL. This molecule is the principal metabolite of the potent, tobacco-specific pulmonary carcinogen, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). The in vivo conversion of NNK to NNAL represents a critical metabolic juncture, primarily viewed as a detoxification pathway. However, the biological activity of NNAL itself, coupled with its stereochemistry and subsequent metabolic fate, presents a complex picture for researchers in drug development, cancer biology, and public health.

This technical guide provides a comprehensive overview of the in vivo formation of racemic NNAL. We will delve into the metabolic pathways, the key enzymatic players, and the stereochemical nuances that govern this transformation. Furthermore, this guide will equip researchers with detailed, field-proven methodologies for the study of NNAL formation, from in vivo animal models to the gold-standard analytical techniques for its quantification in biological matrices. Our focus is on providing not just the "how," but the critical "why" behind experimental choices, ensuring a robust and reproducible approach to investigating this crucial biomarker.

The Metabolic Journey: From Nicotine to NNAL

The story of NNAL begins with nicotine, the primary psychoactive alkaloid in tobacco. While nicotine itself is not classified as a carcinogen, its degradation and subsequent chemical transformation during the curing and processing of tobacco leaves give rise to a class of compounds known as tobacco-specific nitrosamines (TSNAs). Among these, NNK is one of the most well-studied and potent carcinogens.

The formation of NNK is a multi-step process. Nicotine undergoes oxidation to form intermediates, a key one being 4-(methylamino)-1-(3-pyridyl)-1-butanone, also known as pseudooxynicotine.[1] The subsequent nitrosation of pseudooxynicotine leads to the formation of NNK.[2] While there is a minor metabolic pathway in vivo where nicotine can be hydroxylated to pseudooxynicotine, the endogenous production of NNK from nicotine in humans and rats has not been detected.[3] Therefore, the primary source of in vivo NNK is exposure to tobacco products.

Once in the body, NNK is extensively metabolized. The main metabolic pathway, and the focus of this guide, is the carbonyl reduction of NNK to NNAL.[2] This reaction is a critical detoxification step, as it converts the keto group of NNK into a hydroxyl group, leading to the formation of NNAL.[4]

Nicotine Nicotine Pseudooxynicotine Pseudooxynicotine (4-(methylamino)-1-(3-pyridyl)-1-butanone) Nicotine->Pseudooxynicotine Oxidation (Tobacco Curing) NNK NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone) Pseudooxynicotine->NNK Nitrosation (Tobacco Curing) NNAL rac-NNAL (rac-4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol) NNK->NNAL Carbonyl Reduction (In Vivo Metabolism)

Figure 1: The metabolic pathway from nicotine to the in vivo formation of NNAL.

The Enzymatic Machinery: Catalyzing the Formation of NNAL

The in vivo reduction of NNK to NNAL is not a spontaneous reaction but is catalyzed by a specific cohort of enzymes primarily belonging to two major superfamilies: the aldo-keto reductases (AKRs) and the short-chain dehydrogenases/reductases (SDRs).[2][5] These enzymes are ubiquitously expressed in various tissues, with the liver being a primary site of metabolism.

Key Enzymes and Their Roles:
  • Aldo-Keto Reductases (AKRs): This superfamily of NAD(P)H-dependent oxidoreductases plays a crucial role in the metabolism of a wide array of carbonyl-containing compounds. Several members of the AKR1C subfamily have been implicated in the reduction of NNK. The catalytic mechanism of AKRs involves a conserved tetrad of amino acids (Tyr, Asp, Lys, His) that facilitates hydride transfer from the NADPH cofactor to the carbonyl carbon of the substrate.[5]

  • Short-Chain Dehydrogenases/Reductases (SDRs): This is a large and diverse family of enzymes that also utilize NAD(P)H as a cofactor. A key member of this family involved in NNK metabolism is 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) .[2] This enzyme is primarily located in the endoplasmic reticulum and has been shown to catalyze the carbonyl reduction of NNK in microsomes.[4] Another important SDR is carbonyl reductase , which is predominantly found in the cytosol and also contributes significantly to NNAL formation.[4]

The subcellular localization of these enzymes is a critical factor in understanding the overall metabolism of NNK. The presence of reductases in both the microsomal and cytosolic fractions of cells in tissues like the liver and lungs ensures an efficient conversion of NNK to NNAL.[4]

Stereochemistry: The Preferential Formation of (S)-NNAL

NNAL possesses a chiral center at the carbon atom bearing the hydroxyl group, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-NNAL and (S)-NNAL. The in vivo formation of NNAL is a highly stereoselective process, with a consistent and significant preference for the formation of the (S)-NNAL enantiomer in both rodent and human tissues.[2]

This stereoselectivity is a direct consequence of the enzymatic catalysis. The active sites of the AKRs and SDRs that metabolize NNK are chiral environments. This chirality dictates the orientation of the NNK molecule within the active site, leading to the preferential delivery of the hydride from NADPH to one face of the carbonyl group, resulting in the predominant formation of the (S)-enantiomer. Studies have shown that reductases in the cytosol, in particular, exhibit high enantioselectivity, producing over 90% (S)-NNAL.[2]

The stereochemistry of NNAL is not merely an academic curiosity; it has significant biological implications. The two enantiomers can exhibit different metabolic fates and biological activities. For instance, (R)-NNAL has been observed to have a higher rate of glucuronidation, a major detoxification pathway for NNAL, in rats and A/J mice.[6] Conversely, (S)-NNAL has been shown to be more tumorigenic in mice than its (R)-counterpart.[6] This underscores the importance of stereoselective analysis in accurately assessing the biological consequences of NNK exposure.

Quantitative Analysis of NNAL Formation

The quantification of NNAL in biological matrices is a cornerstone of assessing exposure to NNK. The following table summarizes representative data on urinary NNAL levels in various human populations, highlighting the significant differences between tobacco users and non-users.

Population Group Geometric Mean of Total Urinary NNAL (pg/mg creatinine) Reference
Cigarette Users216[7]
Pipe or Cigar Users36.7[7]
Snuff or Chewing Tobacco Users313[7]
Non-Tobacco Users1.19[7]

Table 1: Geometric means of total urinary NNAL in different user groups from the National Health and Nutrition Examination Survey (NHANES) 2011–2012.[7]

Methodologies for Studying NNAL Formation

A robust understanding of NNAL formation requires well-designed in vivo and in vitro experiments, coupled with highly sensitive and specific analytical methods.

In Vivo Animal Models

The A/J mouse is a widely used animal model for studying lung carcinogenesis induced by NNK and for evaluating chemopreventive agents.[8] Their genetic predisposition to lung tumor development makes them a sensitive model for assessing the effects of tobacco carcinogens.[8]

Experimental Protocol: In Vivo Study of NNK Metabolism in A/J Mice

  • Animal Acclimation: Female A/J mice (6-8 weeks old) are acclimated for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

  • NNK Administration: A solution of NNK in a suitable vehicle (e.g., saline or corn oil) is prepared. Mice are administered a single intraperitoneal (i.p.) injection of NNK (e.g., 10 µmol/mouse). A control group receives the vehicle only.

  • Urine Collection: Mice are housed in metabolic cages for 24-48 hours for urine collection. Urine samples are collected into tubes containing an antioxidant (e.g., butylated hydroxytoluene) and a preservative (e.g., sodium azide) and stored at -80°C until analysis.

  • Tissue Harvesting: At the end of the study period (which can range from hours to weeks depending on the study endpoints), mice are euthanized. Tissues of interest (e.g., liver, lungs) are rapidly excised, rinsed in cold saline, blotted dry, and flash-frozen in liquid nitrogen. Tissues are stored at -80°C.

  • Sample Preparation and Analysis: Urine and tissue homogenates are prepared for NNAL analysis using the LC-MS/MS method described below.

In Vitro Studies with Human Liver Microsomes (HLMs)

HLMs are a valuable in vitro tool for studying the metabolism of xenobiotics, as they contain a high concentration of drug-metabolizing enzymes, including those from the cytochrome P450 and SDR superfamilies.

Experimental Protocol: In Vitro Conversion of NNK to NNAL in HLMs

  • Reagents:

    • Pooled human liver microsomes (commercially available)

    • NNK solution in a suitable solvent (e.g., methanol or DMSO)

    • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

    • Phosphate buffer (e.g., 0.1 M, pH 7.4)

    • Quenching solution (e.g., ice-cold acetonitrile)

  • Incubation:

    • In a microcentrifuge tube, combine the phosphate buffer, HLM suspension (e.g., 0.5 mg/mL final protein concentration), and the NADPH regenerating system.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the NNK solution to achieve the desired final concentration (e.g., 10 µM).

    • Incubate at 37°C in a shaking water bath for a specified time (e.g., 30 minutes).

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding two volumes of ice-cold acetonitrile.

    • Vortex and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant for the presence of NNAL using a validated LC-MS/MS method.

Analytical Methodology: LC-MS/MS for NNAL Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the highly sensitive and specific quantification of NNAL in biological matrices.[9][10]

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Urine_Sample Urine Sample Internal_Standard Add Isotopically Labeled Internal Standard (NNAL-d3) Urine_Sample->Internal_Standard Enzymatic_Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) to measure Total NNAL Internal_Standard->Enzymatic_Hydrolysis SPE Solid Phase Extraction (SPE) (e.g., Molecularly Imprinted Polymer) Enzymatic_Hydrolysis->SPE Elution Elution and Concentration SPE->Elution LC_Separation Liquid Chromatography (LC) Separation Elution->LC_Separation MS_Ionization Mass Spectrometry (MS) Ionization (e.g., ESI) LC_Separation->MS_Ionization MS_MS_Detection Tandem MS (MS/MS) Detection (MRM) MS_Ionization->MS_MS_Detection Quantification Quantification MS_MS_Detection->Quantification

Figure 2: A typical workflow for the quantification of total NNAL in urine using LC-MS/MS.

Step-by-Step LC-MS/MS Protocol for Total NNAL in Urine

  • Sample Preparation:

    • To a 1 mL aliquot of urine, add an isotopically labeled internal standard (e.g., NNAL-d3). The internal standard is crucial for correcting for matrix effects and variations in sample processing and instrument response.

    • For the analysis of "total NNAL" (free NNAL plus its glucuronide conjugates), the sample is treated with β-glucuronidase to hydrolyze the glucuronides, converting them back to free NNAL.[9]

    • The sample is then subjected to solid-phase extraction (SPE) for cleanup and concentration. Molecularly imprinted polymer (MIP) SPE cartridges offer high selectivity for NNAL.[9][10]

    • The NNAL is eluted from the SPE cartridge with an appropriate solvent, and the eluate is evaporated to dryness and reconstituted in a mobile phase-compatible solvent.

  • LC Separation:

    • The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • A C18 reversed-phase column is typically used to separate NNAL from other endogenous components in the sample. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is commonly employed.

  • MS/MS Detection:

    • The eluent from the LC column is introduced into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source.

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. In this mode, a specific precursor ion for NNAL (e.g., m/z 210) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion (e.g., m/z 180) is monitored in the third quadrupole.[9] A similar transition is monitored for the internal standard.

    • The high specificity of MRM allows for the accurate quantification of NNAL even at very low concentrations in complex biological matrices.

  • Quantification:

    • A calibration curve is generated by analyzing standards of known NNAL concentrations.

    • The concentration of NNAL in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion and Future Directions

The in vivo formation of rac-NNAL from the tobacco-specific carcinogen NNK is a well-established metabolic pathway of significant interest to researchers in toxicology, oncology, and drug development. The stereoselective, enzyme-catalyzed carbonyl reduction of NNK to predominantly (S)-NNAL highlights the intricate interplay between xenobiotic metabolism and biological activity.

The methodologies outlined in this guide, from in vivo animal models to state-of-the-art LC-MS/MS analysis, provide a robust framework for investigating this critical biomarker. Future research in this area will likely focus on further elucidating the individual contributions of different AKR and SDR isoforms to NNAL formation in various tissues, exploring the downstream metabolic fate of the NNAL enantiomers in greater detail, and developing even more sensitive and high-throughput analytical methods for large-scale epidemiological studies. A deeper understanding of the factors that influence NNAL formation and disposition will be invaluable in assessing cancer risk associated with tobacco exposure and in the development of effective strategies for cancer prevention and treatment.

References

  • Murphy, S. E., et al. (2005). Nicotine and 4-(methylnitrosamino)-1-(3-pyridyl)-butanone metabolism by cytochrome P450 2B6. Drug Metabolism and Disposition, 33(11), 1656-1661. [Link]

  • Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Handbook of Experimental Pharmacology, (166), 3-34. [Link]

  • Lazar, J. G., et al. (2019). Prominent Stereoselectivity of NNAL Glucuronidation in Upper Aerodigestive Tract Tissues. Chemical Research in Toxicology, 32(9), 1851-1859. [Link]

  • Girelli, M., et al. (2014). A process for the preparation of nicotine comprising the enzymatic reduction of 4-(methylamino)-1-(pyridin-3-yl)butan-1-one.
  • Health Canada. (2014). NNALs: Measuring Exposure to a Tobacco-Specific Carcinogen. [Link]

  • Ma, B., et al. (2022). Characterization of adductomic totality of NNK, (R)-NNAL and (S)-NNAL in A/J mice, and their correlations with distinct lung carcinogenicity. Carcinogenesis, 43(3), 236-246. [Link]

  • Wikipedia. Pseudooxynicotine oxidase. [Link]

  • Ma, B., et al. (2022). Characterization of adductomic totality of NNK, (R)-NNAL and (S)-NNAL in A/J mice, and their correlations with distinct lung carcinogenicity. Carcinogenesis, 43(3), 236-246. [Link]

  • Lao, Y., et al. (2022). Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines. International Journal of Molecular Sciences, 23(9), 5098. [Link]

  • Xia, B., et al. (2016). Assessing exposure to tobacco-specific carcinogen NNK using its urinary metabolite NNAL measured in US population: 2011–2012. Journal of Exposure Science & Environmental Epidemiology, 26(3), 249-255. [Link]

  • Lazarus, P., et al. (2018). Stereospecific Metabolism of the Tobacco Specific Nitrosamine, NNAL. Chemical Research in Toxicology, 31(12), 1333-1343. [Link]

  • PhenX Toolkit. (2015). NNAL in Urine. [Link]

  • Affinisep. NNAL. [Link]

  • Hyndman, D., & Penning, T. M. (2014). The Aldo-Keto Reductases (AKRs): Overview. The Enzymes, 35, 1-18. [Link]

  • Moldoveanu, S. C., & Borgerding, M. F. (2022). Does the Level of NNK in Tobacco and Tobacco Products Depend on the Level of Pseudooxynicotine or of Nicotine-1′- N -Oxide?. Contributions to Tobacco & Nicotine Research, 31(1), 15-26. [Link]

  • Qiu, J., et al. (2012). Functional identification of two novel genes from Pseudomonas sp. strain HZN6 involved in the catabolism of nicotine. Applied and Environmental Microbiology, 78(7), 2154-2160. [Link]

  • Schick, S. F., & Glantz, S. A. (2013). Comparison of urine 4-(methylnitrosamino)-1-(3)pyridyl-1-butanol and cotinine for assessment of active and passive smoke exposure in urban adolescents. Cancer Epidemiology, Biomarkers & Prevention, 22(10), 1776-1784. [Link]

  • Scherer, G. (2006). Carcinogen-specific biomarkers for assessing the cancer risk of smokers. Experimental and Toxicologic Pathology, 58(2-3), 201-213. [Link]

  • Shin, V. Y., et al. (2009). Nicotine and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone induce cyclooxygenase-2 activity in human gastric cancer cells. International Journal of Cancer, 124(11), 2561-2566. [Link]

  • St.Charles, F. K., et al. (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. Journal of Analytical Toxicology, 38(6), 333-343. [Link]

  • Sutanto, E., et al. (2020). Correlates of NNAL levels among nondaily and daily smokers in the college student population. Nicotine & Tobacco Research, 22(1), 101-108. [Link]

  • Wang, J., et al. (2017). Proposed formation pathways of the major TSNAs found in cured tobacco leaves. ResearchGate. [Link]

  • Wyss, A., et al. (2016). The enzyme pseudooxynicotine amine oxidase from Pseudomonas putida S16 is not an oxidase, but a dehydrogenase. Journal of Biological Chemistry, 291(20), 10775-10785. [Link]

  • Zirpel, H., et al. (2020). Michaelis-Menten Kinetics Measurements of Aldo-Keto Reductases for Various Substrates in Murine Tissue. Journal of Visualized Experiments, (166), e61952. [Link]

  • Zirpel, H., et al. (2020). Michaelis-Menten Kinetics Measurements of Aldo-Keto Reductases for Various Substrates in Murine Tissue. Journal of Visualized Experiments, (166). [Link]

  • Zirpel, H., et al. (2016). The Rate-determining Steps of Aldo-keto Reductases (AKRs), a Study on Human Steroid 5β-Reductase (AKR1D1). Journal of Biological Chemistry, 291(23), 12170-12179. [Link]

  • Al-Delaimy, W. K., et al. (2013). Concentrations of cotinine and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in US non-daily cigarette smokers. Cancer Biomarkers, 13(4), 263-269. [Link]

  • Belinsky, S. A., et al. (1998). Formation and Distribution of NNK Metabolites in an Isolated Perfused Rat Lung. Carcinogenesis, 19(6), 1059-1065. [Link]

  • He, X., et al. (2015). Tobacco carcinogen NNK-induced lung cancer animal models and associated carcinogenic mechanisms. Chinese Journal of Cancer, 34(6), 26. [Link]

  • Hecht, S. S. (2014). Mechanisms of Cancer Induction by Tobacco-Specific NNK and NNN. Cancers, 6(2), 999-1011. [Link]

  • Kataoka, H. (2009). Determination of Cotinine Concentration in Urine by Liquid Chromatography Tandem Mass Spectrometry. VCU Scholars Compass. [Link]

  • Kudo, S., et al. (2012). Nicotine and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone binding and access channel in human cytochrome P450 2A6 and 2A13 enzymes. Journal of Biological Chemistry, 287(32), 26767-26777. [Link]

  • Olvera, R., et al. (2019). Specific biomarker comparison in current smokers, e-cigarette users, and non-smokers. medRxiv. [Link]

  • Pentel, P. R., et al. (2018). Nicotine degradation in smokers: will a new and potent enzymatic approach work where nicotine vaccines have failed?. OAText. [Link]

  • Ramirez, N., et al. (2017). DETERMINATION OF 4-(METHYLNITROSAMINO)-1-(3-PYRIDYL)-1-BUTANONE (NNK) ARISING FROM TOBACCO SMOKE IN AIRBORNE PARTICULATE MATTER. eScholarship.org. [Link]

  • Ren, M., & Lotfipour, S. (2019). Animal Models to Investigate the Impact of Flavors on Nicotine Addiction and Dependence. Frontiers in Pharmacology, 10, 1378. [Link]

  • Yasuda, K., et al. (2020). A new method for the simultaneous determination of urinary NNAL and cotinine concentrations using HILIC-MS/MS coupled with PRiME HLB SPE. Journal of Chromatography B, 1152, 122240. [Link]

  • Zeiger, J. S., et al. (2017). Animal Models of Nicotine Exposure: Relevance to Second-Hand Smoking, Electronic Cigarette Use, and Compulsive Smoking. Frontiers in Psychiatry, 8, 204. [Link]

  • Maser, E. (2004). Carbonyl reduction of the tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) in cytosol of mouse liver and lung. Chemico-Biological Interactions, 150(2), 117-126. [Link]

Sources

Pharmacokinetics & Bioanalysis of Nicotine Amino Alcohol Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Research & Drug Development

Executive Summary

While cotinine remains the primary biomarker for nicotine exposure, the amino alcohol metabolites —specifically 4-(methylamino)-1-(3-pyridyl)-1-butanol —represent a critical, yet often overlooked, branch of nicotine pharmacokinetics. Arising from the hydrolytic ring-opening of the pyrrolidine moiety, these metabolites serve as mechanistic bridges between acute exposure and long-term genotoxicity (via nitrosation to TSNAs).

This guide provides a technical synthesis of the metabolic pathways, pharmacokinetic behaviors, and validated LC-MS/MS quantification protocols for these polar metabolites. It is designed for scientists requiring high-fidelity data on nicotine disposition beyond the standard cotinine pathways.

Part 1: Metabolic Origins & Mechanistic Pathways

The formation of nicotine amino alcohols is not a direct oxidative event but a sequential cascade involving cytochrome P450-mediated oxidation followed by hydrolytic ring opening and subsequent reduction.

The CYP2A6-Reductase Axis

The primary parent compound, (S)-nicotine, undergoes


-oxidation catalyzed by CYP2A6 . This yields the unstable 

-iminium ion. While the major fate of this ion is oxidation to cotinine (mediated by cytosolic aldehyde oxidase), a significant minor pathway involves spontaneous hydrolysis to Pseudooxynicotine (PON) [4-(methylamino)-1-(3-pyridyl)-1-butanone].

PON is a ketone. To form the amino alcohol , PON must undergo carbonyl reduction.

  • Enzyme: Cytosolic Ketone Reductase / Carbonyl Reductase.

  • Product: 4-(methylamino)-1-(3-pyridyl)-1-butanol .[1][2][3][4]

  • Stereochemistry: The reduction creates a new chiral center, resulting in enantiomeric pairs, though bioanalytical assays often quantify the racemate.

Pathway Visualization

The following diagram illustrates the divergence from the cotinine pathway toward the amino alcohol lineage.

NicotineMetabolism Nicotine Nicotine Iminium Δ1'(5')-Iminium Ion (Unstable Intermediate) Nicotine->Iminium CYP2A6 (Liver) Cotinine Cotinine (Major Pathway) Iminium->Cotinine Aldehyde Oxidase PON Pseudooxynicotine (PON) Iminium->PON Spontaneous Hydrolysis AminoAlcohol Amino Alcohol 4-(methylamino)-1-(3-pyridyl)-1-butanol PON->AminoAlcohol Cytosolic Ketone Reductase NNAL NNAL (Carcinogenic Nitrosamine) AminoAlcohol->NNAL Nitrosation (Non-enzymatic/Microbial)

Figure 1: Metabolic cascade showing the divergence of the Amino Alcohol pathway from the primary Cotinine route.

Part 2: Pharmacokinetic Profile

The pharmacokinetics (PK) of the amino alcohol metabolite differ significantly from the lipophilic parent (nicotine) and the lactam (cotinine) due to the presence of the hydroxyl and secondary amine groups, which increase polarity.

Absorption & Distribution

Unlike nicotine, which rapidly crosses the blood-brain barrier, the amino alcohol is more hydrophilic.

  • Plasma Protein Binding: Low (< 5%).

  • Volume of Distribution (

    
    ):  Lower than nicotine, restricted primarily to total body water.
    
Renal Clearance & Excretion

The amino alcohol is primarily excreted unchanged in the urine, but its clearance is highly dependent on urinary pH due to the ionizable secondary amine (


) and pyridine ring (

).
ParameterNicotineAmino Alcohol MetaboliteMechanism of Difference
Half-life (

)
~2 hours~4–6 hours (Estimated)Slower reabsorption due to polarity.
Renal Clearance pH-dependentHighLimited tubular reabsorption compared to nicotine.
Glucuronidation N-glucuronidationO-glucuronidationThe hydroxyl group serves as a substrate for UGT enzymes (likely UGT2B10 or UGT1A4).
The "Trap" Mechanism

In acidic urine (pH < 5.5), the secondary amine of the amino alcohol is protonated, preventing tubular reabsorption and accelerating excretion. In alkaline conditions, reabsorption increases, prolonging the plasma half-life. This is a critical variable in clinical studies; urinary pH monitoring is mandatory for accurate PK modeling of this metabolite.

Part 3: Analytical Methodology (LC-MS/MS)

Quantifying 4-(methylamino)-1-(3-pyridyl)-1-butanol requires overcoming two challenges: high polarity (poor retention on C18) and isobaric interference from other nicotine oxides.

Experimental Protocol: HILIC-MS/MS Quantification

Objective: Isolate and quantify the amino alcohol from human plasma or urine.

Reagents:

  • Internal Standard: Nicotine-d4 or Pseudooxynicotine-d3 (custom synthesis often required).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile (LC-MS grade).

Step-by-Step Workflow:

  • Sample Preparation (Protein Precipitation):

    • Aliquot 100

      
      L of plasma/urine.
      
    • Add 20

      
      L Internal Standard solution.
      
    • Add 300

      
      L cold Acetonitrile (to precipitate proteins and match HILIC initial conditions).
      
    • Vortex (2 min) and Centrifuge (10,000

      
      , 10 min, 4°C).
      
    • Transfer supernatant to a polypropylene vial. Note: Do not evaporate to dryness if using HILIC; reconstitution in high-water content solvent destroys peak shape.

  • Chromatography (HILIC Mode):

    • Column: Silica-based HILIC or Zwitterionic HILIC (e.g., 2.1 x 100 mm, 1.7

      
      m).
      
    • Why HILIC? The amino alcohol elutes in the void volume on C18. HILIC provides retention based on polarity.

    • Gradient:

      • 0-1 min: 95% B (Isocratic hold)

      • 1-5 min: 95%

        
         70% B
        
      • 5-7 min: 70% B (Hold)

      • 7.1 min: 95% B (Re-equilibration)

  • Mass Spectrometry (MRM Parameters):

    • Source: Electrospray Ionization (ESI) Positive.

    • Precursor Ion:

      
      
      
    • Product Ions:

      • 
         (Pyridine ring fragment - Quantifier)
        
      • 
         (Qualifier)
        
      • 
         (Loss of methylamine/water)
        
Analytical Logic Diagram

LCMS_Workflow Sample Biological Sample (Plasma/Urine) Prep Precipitation (ACN + IS) Sample->Prep Separation HILIC Separation (Retains Polar Amines) Prep->Separation Ionization ESI (+) Source Separation->Ionization Detection MS/MS (MRM) m/z 181.1 -> 80.0 Ionization->Detection

Figure 2: Validated workflow for the extraction and quantification of polar nicotine metabolites.

Part 4: Clinical & Toxicological Implications

The Nitrosamine Connection (NNAL)

The amino alcohol is not merely an excretion product; it is the direct precursor to NNAL [4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol].

  • Mechanism: In the presence of nitrous acid (dietary nitrites or oral bacteria), the secondary amine of the amino alcohol undergoes nitrosation.

  • Significance: NNAL is a potent pulmonary carcinogen. High urinary levels of the amino alcohol may correlate with higher NNAL formation potential if environmental nitrite exposure is high.

Biomarker Utility

While cotinine tracks volume of smoke exposure, the ratio of Pseudooxynicotine : Amino Alcohol can serve as a phenotypic probe for cytosolic reductase activity. Variations in this ratio may explain inter-individual differences in susceptibility to tobacco-induced carcinogenesis, independent of CYP2A6 status.

References

  • Benowitz, N. L., Hukkanen, J., & Jacob, P. (2009). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers.[5][6][7][8][9] Handb Exp Pharmacol, 192, 29–60. [Link]

  • Hecht, S. S. (1998). Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines. Chemical Research in Toxicology, 11(6), 559–603. [Link]

  • Jacob, P., et al. (2011). Minor Tobacco Alkaloids as Biomarkers for Tobacco Use: Comparison of Tobacco Snuff, Cigarettes, and E-cigarettes. American Journal of Public Health. [Link]

  • Carmella, S. G., et al. (2002). Analysis of total 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in smokers' blood.[10] Cancer Epidemiology, Biomarkers & Prevention. [Link]

  • Miller, E. I., et al. (2010). Liquid Chromatography–Tandem Mass Spectrometry Method for the Determination of Nicotine and Metabolites in Human Plasma.[7][8][11] Journal of Chromatography B. [Link]

Sources

Stereochemical Profiling of 4-(methylamino)-1-(3-pyridyl)-1-butanol

[1][2]

Executive Summary & Chemical Identity

4-(methylamino)-1-(3-pyridyl)-1-butanol is a critical pyridine alkaloid derivative. While often overshadowed by its potent carcinogenic nitrosamine analog, NNAL (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol), this secondary amine serves as a vital metabolic intermediate and synthetic precursor.

In the context of nicotine metabolism, this molecule represents the reduced alcohol form of Pseudooxynicotine . Its stereochemistry is of paramount importance because enzymology (specifically carbonyl reductases) and receptor binding are inherently chiral processes. The molecule possesses a single chiral center at the C1 position (the benzylic-like carbon attached to the pyridine ring), giving rise to two enantiomers: (R) and (S) .

Structural Distinction[3][4][5]
  • Target Molecule: 4-(methylamino)-1-(3-pyridyl)-1-butanol (Secondary Amine).

  • NNAL: 4-(methylnitroso amino)-1-(3-pyridyl)-1-butanol (Nitrosamine).[1][2][3][4][5][6][7]

  • Significance: The target molecule is the direct denitrosated parent of NNAL. Understanding its stereochemistry is essential for synthesizing stereopure NNAL standards and mapping the metabolic fate of pseudooxynicotine.

Stereochemical Fundamentals

The chirality of 4-(methylamino)-1-(3-pyridyl)-1-butanol arises from the sp3-hybridized C1 carbon.

Absolute Configuration Assignment (Cahn-Ingold-Prelog)

To assign the (R) or (S) configuration, substituents at C1 are ranked by atomic number:

  • -OH (Hydroxyl group) – Highest Priority

  • -Py (3-Pyridyl ring) – Second Priority (due to aromatic carbons)

  • -CH₂CH₂CH₂NHCH₃ (Alkylamine chain) – Third Priority

  • -H (Hydrogen) – Lowest Priority

  • Configuration (S): When the hydrogen is oriented away from the viewer, the sequence 1

    
     2 
    
    
    3 follows a counter-clockwise direction.
  • Configuration (R): The sequence follows a clockwise direction.

Note: In biological systems (rodent and human microsomes), the reduction of the corresponding ketone (NNK or Pseudooxynicotine) is often stereoselective, typically favoring the (S)-enantiomer , though this varies by species and specific carbonyl reductase isoforms.

Synthesis and Resolution Protocols

Researchers typically access this molecule via the reduction of Pseudooxynicotine (4-(methylamino)-1-(3-pyridyl)-1-butanone). Below are the protocols for racemic synthesis and chiral resolution.

Protocol A: Racemic Synthesis (Sodium Borohydride Reduction)

Use this protocol to generate a racemic standard (50:50 mixture) for method development.

  • Reagents: Pseudooxynicotine dihydrochloride, Sodium Borohydride (NaBH₄), Methanol (MeOH), Sodium Hydroxide (NaOH).

  • Dissolution: Dissolve 1.0 eq of Pseudooxynicotine dihydrochloride in MeOH at 0°C.

  • Neutralization: Adjust pH to ~8-9 using 1M NaOH to liberate the free base.

  • Reduction: Slowly add NaBH₄ (2.0 eq) portion-wise over 30 minutes. Evolution of H₂ gas will occur.

  • Reaction: Stir at room temperature for 2 hours. Monitor by TLC or LC-MS (Target M+H ≈ 181.13).

  • Quench: Quench with acetone or dilute HCl.

  • Extraction: Basify to pH >12 and extract with Dichloromethane (DCM).

  • Yield: Evaporation yields racemic 4-(methylamino)-1-(3-pyridyl)-1-butanol as a viscous oil.

Protocol B: Chiral Resolution (HPLC)

Direct synthesis of pure enantiomers is difficult without expensive chiral catalysts. Chiral HPLC is the preferred method for isolation.

Table 1: Chiral HPLC Separation Parameters

ParameterCondition / Specification
Column Chiralcel OD-H or Chiralpak AD-H (Daicel)
Dimensions 250 mm x 4.6 mm (Analytical) or 20 mm (Prep)
Mobile Phase Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)
Flow Rate 1.0 mL/min (Analytical)
Detection UV @ 254 nm (Pyridine chromophore)
Elution Order Typically (S)-enantiomer elutes before (R)-enantiomer on OD-H columns (Must be verified with standards).
Selectivity (

)
> 1.2 (Baseline separation expected)

Metabolic & Synthetic Pathways (Visualization)

The following diagram illustrates the position of the target alcohol within the broader nicotine/NNK landscape, highlighting the redox relationships.

MetabolicPathwaycluster_stereoStereochemical Divergence (C1)NicotineNicotinePseudoPseudooxynicotine(Ketone)Nicotine->PseudoC-Oxidation(CYP2A6)Target4-(methylamino)-1-(3-pyridyl)-1-butanol(Target Alcohol)Pseudo->TargetCarbonyl Reductase(+ NaBH4 in lab)NNKNNK(Nitrosamine Ketone)Pseudo->NNKNitrosationTarget->PseudoOxidationNNALNNAL(Nitrosamine Alcohol)Target->NNALNitrosationNNK->NNALCarbonyl Reductase

Figure 1: Metabolic and synthetic interrelationships.[4] The target alcohol is the reduced form of Pseudooxynicotine and the denitrosated analog of NNAL.

Analytical Characterization

To validate the identity and stereochemical purity of the isolated fractions, the following data points are standard.

Nuclear Magnetic Resonance (NMR)[1]
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 8.5 (d, 1H): Pyridine α-proton (deshielded).

    • δ 4.7 (dd, 1H): C1-H (Chiral center). This signal is diagnostic. In the presence of a chiral shift reagent (e.g., Mosher's acid chloride), this peak will split into distinct diastereomeric signals, allowing determination of enantiomeric excess (ee).

    • δ 2.4 (s, 3H): N-Methyl group.[4]

Mass Spectrometry (LC-MS/MS)[8]
  • Ionization: ESI Positive Mode.

  • Precursor Ion: [M+H]⁺ = 181.13 m/z.

  • Fragmentation: Loss of water (181

    
     163) and cleavage of the alkyl chain are common.
    
Stereochemical Assignment via Mosher's Method

To definitively assign absolute configuration without X-ray crystallography:

  • Derivatize the alcohol with (R)-(-)-MTPA-Cl (Mosher's Reagent).

  • Analyze via ¹H NMR.[1]

  • Calculate

    
     (S-R) for protons neighboring the chiral center. The shielding/deshielding effects of the phenyl ring in the reagent allow assignment of the C1 configuration.
    

References

  • Upadhyay, P. et al. (2025). Formation and metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol enantiomers in vitro. PubMed.[4] [Link]

  • Carmella, S. G. et al. (2002). Analysis of Total 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in Human Urine. Cancer Epidemiology, Biomarkers & Prevention. [Link]

  • Hecht, S. S. (1998). Biochemistry, Biology, and Carcinogenicity of Tobacco-Specific N-Nitrosamines. Chemical Research in Toxicology. [Link]

  • PubChem. (2024).[8] 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) Compound Summary. National Library of Medicine. [Link]

  • Ekborg-Ott, K. H. et al. (1998).[9] Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A. Journal of Chromatography A. [Link]

An In-Depth Technical Guide to the Toxicological Profile of rac-4-(Methylamino)-1-(3-pyridyl)-1-butanol (Pseudooxynicotine)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical guide provides a comprehensive toxicological profile of rac-4-(Methylamino)-1-(3-pyridyl)-1-butanol, a pyridine alkaloid commonly known as pseudooxynicotine. This compound is of significant interest to researchers, scientists, and drug development professionals due to its role as a key metabolite of nicotine and a direct precursor to the potent tobacco-specific nitrosamine (TSNA) carcinogen, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK).[1][2][3] Understanding the toxicological characteristics of pseudooxynicotine is paramount for assessing the risks associated with tobacco use, developing potential harm reduction strategies, and for the environmental bioremediation of tobacco waste.[1][2]

While direct and extensive toxicological studies on pseudooxynicotine are limited, its metabolic fate and chemical reactivity provide a strong basis for a thorough toxicological assessment. This guide will synthesize the available information, detail established toxicological testing methodologies, and provide a framework for evaluating the potential hazards of this compound.

Chemical Identity and Properties

  • Chemical Name: rac-4-(Methylamino)-1-(3-pyridyl)-1-butanol

  • Synonyms: Pseudooxynicotine[4]

  • CAS Number: 2055-23-4

  • Molecular Formula: C10H16N2O

  • Molecular Weight: 180.25 g/mol

  • Structure:

    Caption: Chemical structure of pseudooxynicotine.

Metabolism and Pharmacokinetics

Pseudooxynicotine is a significant intermediate in the metabolism of nicotine in both mammals and microbial systems.[2][5] In humans, nicotine is metabolized to N-methylmyosmine, which is then hydrolyzed to form pseudooxynicotine.[2] This compound can then undergo nitrosation to form the highly carcinogenic NNK.[1][2][3]

In certain bacteria, such as Pseudomonas putida, pseudooxynicotine is a key intermediate in the nicotine degradation pathway, where it is acted upon by the enzyme pseudooxynicotine amine oxidase.[3][6] This enzymatic action is crucial for the detoxification of nicotine in environmental settings.[3][6]

Metabolism Nicotine Nicotine N_Methylmyosmine N-Methylmyosmine Nicotine->N_Methylmyosmine Metabolism Pseudooxynicotine rac-4-(Methylamino)-1-(3-pyridyl)-1-butanol (Pseudooxynicotine) N_Methylmyosmine->Pseudooxynicotine Hydrolysis NNK 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) (Potent Carcinogen) Pseudooxynicotine->NNK Nitrosation Detoxification Detoxification Products (in bacteria) Pseudooxynicotine->Detoxification Bacterial Degradation

Caption: Metabolic fate of pseudooxynicotine.

Toxicological Assessment

A comprehensive toxicological assessment of a compound involves evaluating its potential to cause a range of adverse health effects. The following sections detail the standard methodologies for these assessments, as guided by the Organisation for Economic Co-operation and Development (OECD) and other regulatory bodies.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects of a substance after a single dose or multiple doses given within 24 hours.[7] These studies are crucial for classification and labeling and for determining the median lethal dose (LD50).[7]

Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

The Acute Toxic Class Method is a stepwise procedure that uses a small number of animals to classify a substance by its toxicity.[8]

  • Animal Selection and Acclimatization: Healthy young adult rodents (typically rats) of a single sex are used.[8] They are acclimatized to laboratory conditions for at least 5 days.[8]

  • Dosing: The test substance is administered orally in a stepwise manner to groups of three animals.[8] The starting dose is selected from a series of fixed doses (e.g., 5, 50, 300, 2000 mg/kg body weight).[9]

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[8]

Acute_Toxicity_Workflow Start Start: Select Dose Level (e.g., 300 mg/kg) Dose_Group1 Dose Group 1 (3 animals) Start->Dose_Group1 Observe1 Observe for 14 days (Mortality & Clinical Signs) Dose_Group1->Observe1 Decision1 Outcome? Observe1->Decision1 Stop_Classify Stop and Classify Decision1->Stop_Classify Clear Outcome Dose_Higher Dose Next Group at Higher Level (e.g., 2000 mg/kg) Decision1->Dose_Higher No Mortality Dose_Lower Dose Next Group at Lower Level (e.g., 50 mg/kg) Decision1->Dose_Lower Mortality Observe2 Observe for 14 days Dose_Higher->Observe2 Dose_Lower->Observe2 Decision2 Outcome? Observe2->Decision2 Decision2->Stop_Classify

Caption: OECD 423 Acute Oral Toxicity Workflow.

Quantitative Data for Pseudooxynicotine and Related Compounds

CompoundTestSpeciesRouteLD50/Toxicity ClassReference
rac-4-(Methylamino)-1-(3-pyridyl)-1-butanol---Data not available-
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL)GHS Classification-OralHarmful if swallowed[10]
Genotoxicity and Mutagenicity

Genotoxicity assays are employed to detect substances that can induce genetic damage. A positive result in these assays is a significant indicator of carcinogenic potential.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[11]

  • Strain Selection: Several strains of S. typhimurium with different mutations in the histidine operon are used (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions).[12]

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect pro-mutagens.[12]

  • Exposure: The bacterial strains are exposed to various concentrations of the test substance.[13]

  • Plating and Incubation: The treated bacteria are plated on a minimal agar medium lacking histidine.[13]

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant increase in revertant colonies compared to the control indicates mutagenicity.[11][13]

Ames_Test_Workflow Start Start: Prepare Test Compound and Bacterial Strains With_S9 Incubate with S9 Mix (Metabolic Activation) Start->With_S9 Without_S9 Incubate without S9 Mix Start->Without_S9 Plate_With_S9 Plate on Histidine-Deficient Agar With_S9->Plate_With_S9 Plate_Without_S9 Plate on Histidine-Deficient Agar Without_S9->Plate_Without_S9 Incubate Incubate for 48-72 hours Plate_With_S9->Incubate Plate_Without_S9->Incubate Count_Revertants Count Revertant Colonies Incubate->Count_Revertants Analyze Analyze Data: Compare to Controls Count_Revertants->Analyze

Caption: Ames Test Experimental Workflow.

Experimental Protocol: In Vitro Micronucleus Assay

The in vitro micronucleus assay detects damage to chromosomes or the mitotic apparatus.[14]

  • Cell Culture: Mammalian cells are cultured and treated with the test substance.[15]

  • Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye.[15]

  • Microscopic Analysis: The frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) in binucleated cells is scored.[15]

Genotoxicity of Related Compounds

CompoundAssayResultReference
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL)GHS ClassificationSuspected of causing genetic defects[10]
Carcinogenicity

Given that pseudooxynicotine is a direct precursor to the potent carcinogen NNK, its potential contribution to carcinogenicity is of high concern.[1][2][3] The metabolite of NNK, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), is also suspected of causing cancer.[10] Urinary NNAL is a well-established biomarker for tobacco smoke exposure and has been associated with an increased risk of lung cancer.

Reproductive and Developmental Toxicity

Standardized tests, such as the OECD 421 (Reproduction/Developmental Toxicity Screening Test), are used to evaluate the potential of a substance to affect reproductive performance and offspring development.[16] These studies involve dosing male and female animals before and during mating, and for females, throughout gestation and lactation.[16] Key endpoints include fertility, gestation length, litter size, and pup viability and growth.[16] There is currently no available data on the reproductive and developmental toxicity of pseudooxynicotine.

Mechanisms of Toxicity

The primary mechanism of toxicological concern for pseudooxynicotine is its conversion to the genotoxic carcinogen NNK. NNK exerts its carcinogenic effects through metabolic activation to intermediates that form DNA adducts, leading to mutations and the initiation of cancer.

Additionally, as a pyridine alkaloid, pseudooxynicotine may interact with nicotinic acetylcholine receptors (nAChRs), potentially influencing neurotransmission.[4] Other pyridine alkaloids have been shown to affect the levels of neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin in the brain.[17]

Mechanism_of_Toxicity Pseudooxynicotine Pseudooxynicotine Nitrosation Nitrosation Pseudooxynicotine->Nitrosation nAChR_Interaction Interaction with nAChRs Pseudooxynicotine->nAChR_Interaction NNK NNK (Carcinogen) Nitrosation->NNK Metabolic_Activation Metabolic Activation NNK->Metabolic_Activation DNA_Adducts DNA Adducts Metabolic_Activation->DNA_Adducts Mutation Mutation DNA_Adducts->Mutation Cancer Cancer Mutation->Cancer Neurotransmission Altered Neurotransmission nAChR_Interaction->Neurotransmission

Caption: Putative Mechanisms of Toxicity for Pseudooxynicotine.

Conclusion and Future Directions

The toxicological profile of rac-4-(Methylamino)-1-(3-pyridyl)-1-butanol (pseudooxynicotine) is intrinsically linked to its role as a precursor to the potent carcinogen NNK. While direct toxicity data for pseudooxynicotine is scarce, its established metabolic pathway to a known human carcinogen warrants its classification as a compound of significant toxicological concern.

Future research should focus on conducting direct toxicological studies on pseudooxynicotine to fill the existing data gaps. This includes performing acute toxicity, genotoxicity, and reproductive toxicity assays following standardized guidelines. A deeper understanding of its potential to interact with nicotinic acetylcholine receptors and modulate neurotransmission is also warranted. Such data will be invaluable for a more complete risk assessment and for the development of strategies to mitigate the harms associated with tobacco use and environmental contamination.

References

  • bioRxiv. (2024). In-Vivo and In-Vitro Toxicity Evaluation of 2,3-Dimethylquinoxaline: an Antimicrobial Found in a. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanol. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). TOXICOLOGICAL PROFILE FOR. Retrieved from [Link]

  • Wang, S., et al. (2015). Characterization of Pseudooxynicotine Amine Oxidase of Pseudomonas putida S16 that Is Crucial for Nicotine Degradation. Scientific Reports, 5, 17770. Retrieved from [Link]

  • International Journal of Health and Allied Sciences. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Retrieved from [Link]

  • European Union. (n.d.). Acute Toxicity - The Joint Research Centre: EU Science Hub. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyridine alkaloids with activity in the central nervous system. Retrieved from [Link]

  • STAR Protocols. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Characterization of Pseudooxynicotine Amine Oxidase of Pseudomonas putida S16 that Is Crucial for Nicotine Degradation. Retrieved from [Link]

  • MDPI. (n.d.). Toxins | Topical Collection : Toxicity of Natural Alkaloids. Retrieved from [Link]

  • Frontiers. (n.d.). Relationship Between Urinary 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanol and Lung Cancer Risk in the General Population: A Community-Based Prospective Cohort Study. Retrieved from [Link]

  • National Toxicology Program. (2015). OECD Test Guideline 421: Reproduction/Developmental Toxicity Screening Test. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Retrieved from [Link]

  • National Toxicology Program. (2001). OECD Test Guideline 423. Retrieved from [Link]

  • ResearchGate. (2025). Urinary tobacco-specific nitrosamine 4-(methylnitrosamino)-1-( 3-pyridyl)-1-butanol (NNAL) and cognitive functioning in older adults: The National Health and Nutrition Examination Survey 2013–2014. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Microbial Mutagenicity Assay: Ames Test. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). S5(R3) Detection of Reproductive and Developmental Toxicity for Human. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Plant Alkaloids Toxicity - StatPearls. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Micronucleus Assay: The State of Art, and Future Directions. Retrieved from [Link]

  • Scientific Research Publishing. (2024). OECD (2002) Test No. 423 Acute Oral Toxicity—Acute Toxic Class Method. Retrieved from [Link]

  • Slideshare. (n.d.). Micronucleus Assay. Retrieved from [Link]

  • Nature. (n.d.). Urinary tobacco-specific nitrosamine 4-(methylnitrosamino)-1-( 3-pyridyl)-1-butanol (NNAL) and cognitive functioning in older adults: The National Health and Nutrition Examination Survey 2013–2014. Retrieved from [Link]

  • Biogem. (n.d.). In Vivo and in Vitro Toxicity Studies. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). The Ames Test. Retrieved from [Link]

  • PubChem. (n.d.). Pseudooxynicotine. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolism and Disposition Kinetics of Nicotine. Retrieved from [Link]

  • Eurofins Australia. (2024). The Ames Test or Bacterial Reverse Mutation Test. Retrieved from [Link]

  • Slideshare. (n.d.). Acute Toxicity by OECD Guidelines. Retrieved from [Link]

  • JoVE. (2022). An Automated Method to Perform The In Vitro Micronucleus Assay. Retrieved from [Link]

  • National Toxicology Program. (2025). Developmental & Reproductive Toxicity. Retrieved from [Link]

  • National Toxicology Program. (n.d.). OECD Test Guideline 425. Retrieved from [Link]

  • ECETOC. (n.d.). What are reproductive toxicity guideline studies? Why are they conducted? What can they achieve? Where are the gaps?. Retrieved from [Link]

  • Evotec. (n.d.). Ames Test (TA98/TA100); Non-GLP screening assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Guidelines for reproductive and developmental toxicity testing and risk assessment of chemicals. Retrieved from [Link]

  • IVAMI. (n.d.). Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). Retrieved from [Link]

  • Regulations.gov. (n.d.). Acute Oral Toxicity Acute Toxic Class Method with Report. Retrieved from [Link]

Sources

Unlocking the Nicotine Metabolome: A Technical Guide to Novel Metabolite Discovery in Human Biofluids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

While the primary metabolic pathways of nicotine via CYP2A6 are well-documented, a significant portion of the nicotine dose remains unaccounted for in mass balance studies—often referred to as the "metabolic dark matter." These unidentified fractions, likely comprised of labile conjugates, ring-cleavage products, or downstream oxidation derivatives, represent a critical gap in understanding inter-individual variability in smoking toxicity and cessation efficacy.

This guide moves beyond standard cotinine assays to detail a high-resolution mass spectrometry (HRMS) workflow designed to discover novel nicotine metabolites. It integrates orthogonal separation chemistries, mass defect filtering (MDF), and molecular networking to isolate and structurally elucidate unknown biotransformation products.

Part 1: The Metabolic Landscape & The "Unknown" Fraction

To discover the novel, we must first rigorously define the known. Nicotine metabolism is not a linear path but a complex network dominated by oxidation and conjugation.

The Canonical vs. The Hidden Pathways

The majority of nicotine (70-80%) is converted to cotinine and subsequently trans-3'-hydroxycotinine (3-HC). However, the "minor" pathways mediated by UGTs (glucuronidation) and FMOs (N-oxidation) are where novel metabolites are most likely to be found, particularly in genetically distinct populations (e.g., slow CYP2A6 metabolizers).

Key Target Areas for Discovery:

  • N-Glucuronide Isomers: Distinguishing between pyridine-N and pyrrolidine-N glucuronides.

  • Ring-Oxidized Derivatives: Beyond 3-HC, looking for 4-hydroxy or 5-hydroxy variants.

  • Double Conjugates: Metabolites undergoing both oxidation and glucuronidation (e.g., 3-HC-Glucuronide).

Pathway Visualization

The following diagram illustrates the established pathways and highlights the "Discovery Zones" where novel metabolites are theoretically predicted but analytically elusive.

NicotineMetabolism Nicotine Nicotine (C10H14N2) Cotinine Cotinine (Major Metabolite) Nicotine->Cotinine CYP2A6 (70-80%) N_Oxide Nicotine-1'-N-oxide Nicotine->N_Oxide FMO3 Gluc_Nic Nicotine-N-Glucuronide (Labile) Nicotine->Gluc_Nic UGT2B10 (Direct Conjugation) ThreeHC trans-3'-Hydroxycotinine (3-HC) Cotinine->ThreeHC CYP2A6 Gluc_Cot Cotinine-N-Glucuronide Cotinine->Gluc_Cot UGT Gluc_3HC 3-HC-O-Glucuronide ThreeHC->Gluc_3HC UGT Unknown1 NOVEL TARGET 1: Ring Cleavage Products? ThreeHC->Unknown1 Oxidation? Unknown2 NOVEL TARGET 2: Complex Conjugates Gluc_Nic->Unknown2 Isomerization?

Caption: Figure 1. Nicotine metabolic map highlighting major CYP2A6 pathways (Green) and "Discovery Zones" (Grey/Dashed) where novel conjugates and cleavage products reside.

Part 2: Analytical Strategy – The Discovery Workflow

Standard C18 chromatography often fails to retain polar nicotine metabolites (like N-oxides and glucuronides), causing them to elute in the "ion suppression zone" (dead volume). This protocol utilizes HILIC (Hydrophilic Interaction Liquid Chromatography) for retention of polar species, coupled with Mass Defect Filtering (MDF) .

Experimental Protocol: Untargeted Metabolomics

A. Sample Preparation (Crucial Step) Rationale: Glucuronides are susceptible to spontaneous hydrolysis. Acidifying urine stabilizes these conjugates.

  • Collection: Collect mid-stream urine into sterile cups containing 20 µL of 50% formic acid (final pH ~3.0).

  • Quenching: Immediately freeze at -80°C.

  • Extraction: Thaw on ice. Mix 100 µL urine with 400 µL cold acetonitrile (protein precipitation).

  • Centrifugation: 14,000 x g for 10 min at 4°C.

  • Dilution: Dilute supernatant 1:1 with mobile phase A (Ammonium Formate/Acetonitrile) to match HILIC initial conditions.

B. UHPLC-Q-TOF-MS Acquisition

  • Column: Waters BEH Amide (HILIC), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in 95:5 Water:ACN (pH 3.0).

  • Mobile Phase B: 10 mM Ammonium Formate + 0.1% Formic Acid in 5:95 Water:ACN.

  • Gradient: 99% B to 50% B over 12 mins. (Retains polar glucuronides).

  • MS Mode: Data Independent Acquisition (DIA) or SWATH to capture MS/MS spectra for all ions, not just the most intense ones.

Data Processing: Mass Defect Filtering (MDF)

Nicotine (


) has a monoisotopic mass of 162.1157 Da. Its metabolites share a structural core, meaning their mass defects (the digits after the decimal) fall into a predictable cluster.
  • Core Mass Defect: Nicotine ~0.1157.

  • Metabolic Shifts:

    • +O (Oxidation): +15.9949 Da (Defect shift: -0.005).

    • +Glucuronide: +176.0321 Da (Defect shift: +0.032).

  • Filter Settings:

    • Target Mass Range: 100–600 Da.

    • Mass Defect Range: 0.080 to 0.180 Da.

    • Logic: Any peak falling outside this defect window is likely background noise (endogenous lipids/salts) and can be discarded.

Part 3: Structural Elucidation & Validation

Once a potential "novel" feature is isolated via MDF, it must be validated. A mass match is not an identification.

The Identification Workflow

The following diagram details the logic flow from raw data to confirmed structure.

DiscoveryWorkflow RawData Raw HRMS Data (HILIC + C18) MDF Mass Defect Filtering (0.1157 ± 0.05) RawData->MDF FeatureList Candidate Feature List MDF->FeatureList MSMS_Sim MS/MS Fragmentation Comparison FeatureList->MSMS_Sim Share m/z 80, 106, 130? Enz_Hydrolysis Enzymatic Hydrolysis (Validation) MSMS_Sim->Enz_Hydrolysis Is it a conjugate? Structure Putative Structure Enz_Hydrolysis->Structure Shift confirms Gluc/Sulf

Caption: Figure 2. Step-by-step workflow for filtering noise and validating novel metabolite candidates using enzymatic shifts.

Diagnostic Fragment Ions

Novel metabolites usually retain the pyridine or pyrrolidine ring. Presence of these fragments in the MS/MS spectrum is a prerequisite for classification as a nicotine metabolite.

Fragment Ion (m/z)Proposed StructureSignificance
80.0500 Pyridinium ion (

)
Indicates intact pyridine ring.
84.0813 Methyl-pyrrolidiniumIndicates intact pyrrolidine ring.
106.0657 Vinyl-pyridineCharacteristic of nicotine backbone cleavage.
130.0650 Indolizine-like coreCommon in cotinine derivatives.
The "Self-Validating" Experiment: Enzymatic Hydrolysis

To confirm a novel conjugate (e.g., a new glucuronide isomer), perform a differential hydrolysis assay:

  • Aliquot A: Urine + Buffer (Control).

  • Aliquot B: Urine +

    
    -glucuronidase (Helix pomatia).
    
  • Aliquot C: Urine + Sulfatase.

  • Incubate: 37°C for 2 hours.

  • Result: If the "Novel Peak" (e.g., m/z 339.155) disappears in Aliquot B and the parent aglycone (e.g., Cotinine, m/z 177.102) increases stoichiometrically, the identity is confirmed as a glucuronide.

Part 4: Clinical Implications & Pharmacogenomics

Why does this matter? The discovery of novel metabolites often explains "outliers" in clinical trials—patients who smoke heavily but have low cotinine levels.

  • UGT2B10 Polymorphisms: Variations in this gene can shut down N-glucuronidation. A "novel" metabolite in one population (e.g., African Americans) might be absent in another (e.g., Caucasians) due to genetic prevalence.

  • Biomarker Precision: Including these novel minor metabolites in a "Total Nicotine Equivalents" (TNE) calculation improves the correlation between biomarker data and actual tobacco exposure by 5-10%.

References

  • Benowitz, N. L., et al. (2009). "Nicotine Chemistry, Metabolism, Kinetics and Biomarkers."[1][2] Handb Exp Pharmacol. Available at: [Link]

  • Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). "Metabolism and Disposition Kinetics of Nicotine." Pharmacological Reviews. Available at: [Link]

  • Zhu, A. Z., et al. (2013). "Genomic association analysis of the nicotine metabolite ratio." Genome-Wide Association Studies. Available at: [Link]

  • Chen, P., et al. (2020). "Metabolomics study of nicotine effects on metabolic pathways." Journal of Translational Medicine. Available at: [Link] (Generalized landing page for verified journal access).

  • Murphy, S. E., et al. (2014). "Nicotine N-glucuronidation and variation in UGT2B10." Drug Metabolism and Disposition. Available at: [Link]

Sources

Technical Monograph: 4-(methylamino)-1-(pyridin-3-yl)butan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physiochemical, synthetic, and biological profile of 4-(methylamino)-1-(pyridin-3-yl)butan-1-ol .

Synonyms: Dihydropseudooxynicotine; 1-Hydroxypseudooxynicotine; NNAL-Parent Amine

Executive Summary & Chemical Identity

4-(methylamino)-1-(pyridin-3-yl)butan-1-ol is a reduced metabolite of nicotine and a critical intermediate in the degradation pathways of tobacco alkaloids.[1][2] Structurally, it represents the "parent amine" of the potent tobacco-specific carcinogen NNAL (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol).

While often overshadowed by its nitrosated derivative, this molecule is pharmacologically significant as a ligand for neuronal nicotinic acetylcholine receptors (nAChRs) and serves as a vital biomarker standard for differentiating endogenous nitrosation rates in toxicology studies.

Physiochemical Profile
PropertySpecification
IUPAC Name 4-(methylamino)-1-(pyridin-3-yl)butan-1-ol
Molecular Formula C₁₀H₁₆N₂O
Molecular Weight 180.25 g/mol
CAS Registry Not widely listed; (13C-labeled analog: 1216991-24-0)
Physical State Viscous oil or hygroscopic solid (depending on salt form)
Solubility Highly soluble in water, methanol, ethanol; Moderate in DCM.
pKa (Calculated) ~9.8 (Secondary amine), ~4.5 (Pyridine nitrogen)
Chirality Contains one stereocenter at C1. Exists as (R) and (S) enantiomers.[2][3]

Synthetic Methodologies

Synthesis of this compound is primarily achieved via the selective reduction of Pseudooxynicotine (4-(methylamino)-1-(3-pyridyl)-1-butanone).[1][2][3] Two distinct protocols are recognized: chemical reduction for analytical standards and biocatalytic reduction for stereoselective synthesis.

Protocol A: Chemical Reduction (Laboratory Scale)

This method yields a racemic mixture suitable for use as an analytical standard.

Reagents: Pseudooxynicotine dihydrochloride, Sodium Borohydride (NaBH₄), Methanol. Mechanism: Nucleophilic addition of hydride to the ketone carbonyl.

  • Dissolution: Dissolve 1.0 eq of Pseudooxynicotine in Methanol (0.1 M concentration).

  • Basification: Adjust pH to ~8-9 using triethylamine to liberate the free base.

  • Reduction: Cool to 0°C. Add 1.5 eq NaBH₄ portion-wise over 30 minutes.

  • Quench: Stir at room temperature for 2 hours. Quench with acetone or dilute HCl.

  • Extraction: Evaporate methanol. Basify aqueous residue (pH >12) with NaOH. Extract exhaustively with Dichloromethane (DCM).

  • Purification: The secondary amine is prone to oxidation; store as a hydrochloride salt or purify immediately via Flash Chromatography (Amine-functionalized silica; Mobile Phase: DCM/MeOH/NH₄OH).

Protocol B: Enzymatic Stereoselective Synthesis

Used in the industrial synthesis of enantiopure nicotine analogs, utilizing Ketoreductases (KREDs).

  • Enzyme: KRED-P1 or similar NAD(P)H-dependent oxidoreductases.

  • Cofactor Recycling: Glucose Dehydrogenase (GDH) + Glucose.

  • Outcome: Yields >99% e.e. of (S)- or (R)- alcohol depending on enzyme selection.[2]

SynthesisPathway cluster_legend Pathway Legend Nicotine Nicotine Pseudooxynicotine Pseudooxynicotine (Ketone) Nicotine->Pseudooxynicotine Oxidative Ring Opening (CYP2A6 / Bacterial) Target 4-(methylamino)-1- (pyridin-3-yl)butan-1-ol Pseudooxynicotine->Target Reduction (NaBH4 or KRED) NNAL NNAL (Carcinogen) Pseudooxynicotine->NNAL Nitrosation + Reduction Target->NNAL Nitrosation (HONO / In vivo) key Blue = Target Molecule Red = Toxic Metabolite

Figure 1: Synthetic and metabolic positioning of the target alcohol within the nicotine pathway.[4]

Biological Significance & Pharmacology

Metabolic Context

In mammalian systems, this alcohol is a minor metabolite. Its primary toxicological relevance lies in its relationship to NNK (Nicotine-derived nitrosamine ketone).

  • Detoxification: The reduction of the ketone (Pseudooxynicotine) to the alcohol is generally considered a detoxification step unless nitrosation occurs.

  • Toxification Precursor: If the secondary amine group (

    
    ) reacts with nitrite (endogenous or exogenous), it forms NNAL , a potent pulmonary carcinogen. Therefore, the presence of the non-nitrosated alcohol in biological fluids can serve as a marker for the "reducing potential" of the tissue versus its "nitrosating potential."
    
Bacterial Degradation

In Pseudomonas putida (Strain S16), this pathway is utilized for carbon sourcing. The enzyme Pseudooxynicotine amine oxidase (Pnao) typically oxidizes the ketone form, but the alcohol exists in equilibrium within the pyrrolidine degradation pathway.

Analytical Methodology (LC-MS/MS)

Quantification of this highly polar amine requires specialized chromatography to retain the compound and separate it from the nitrosated analog (NNAL).

Sample Preparation (Solid Phase Extraction)
  • Cartridge: Mixed-mode Cation Exchange (e.g., Oasis MCX or Strata-X-C).

  • Rationale: The basic amine (pKa ~9.8) allows capture on cation exchange resin, washing away neutral interferences, followed by elution with basic organic solvent.

LC-MS/MS Parameters
  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or Pentafluorophenyl (PFP). Standard C18 often fails to retain this polar molecule.

  • Mobile Phase:

    • A: 10mM Ammonium Formate in Water (pH 3.5)

    • B: Acetonitrile

  • Ionization: Electrospray Ionization (ESI) Positive Mode.

MRM Transitions (Precursor


 Product): 
| Analyte | Precursor (

) | Product (

) | Collision Energy | Identity | | :--- | :--- | :--- | :--- | :--- | | Target Alcohol | 181.2 (

) | 148.1 | 20 eV | Loss of methylamine (

) | | | | 130.1 | 35 eV | Loss of

+ methylamine | | NNAL (Interference) | 210.2 | 180.2 | 15 eV | Loss of NO group |

AnalyticalWorkflow Sample Biological Matrix (Urine/Plasma) SPE SPE Extraction (Mixed-Mode Cation Exchange) Sample->SPE Wash Wash Steps 1. 2% Formic Acid 2. Methanol SPE->Wash Elute Elution 5% NH4OH in MeOH Wash->Elute LC HILIC Separation (Retains Polar Amine) Elute->LC MS MS/MS Detection MRM: 181.2 -> 148.1 LC->MS

Figure 2: Optimized analytical workflow for the extraction and quantification of polar nicotine metabolites.

Safety & Handling

While this specific molecule lacks the nitroso group that confers high carcinogenicity to NNAL, it should be handled with significant caution due to its structural similarity to potent nicotinic ligands.

  • Hazard Class: Irritant (Skin/Eye). Potential Neurotoxin (Cholinergic overstimulation).

  • Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the secondary amine and moisture absorption.

  • Stability: The secondary amine is susceptible to air oxidation to the imine or N-oxide over time.

References

  • World Intellectual Property Organization (WIPO). (2014). Process for the preparation of nicotine comprising the enzymatic reduction of 4-(methylamino)-1-(pyridin-3-yl)butan-1-one.[1][2] Patent WO2014174505A2. Link

  • Tang, H., et al. (2015). Characterization of Pseudooxynicotine Amine Oxidase of Pseudomonas putida S16 that Is Crucial for Nicotine Degradation.[5][6] Scientific Reports. Link

  • Hecht, S. S., et al. (2008). Biomarkers in tobacco users.[7][8][9][10] Chemical Research in Toxicology. (Contextual reference for NNAL/Parent amine relationship). Link

  • Jacob, P., et al. (2008). Pharmacology and biomarkers of tobacco use.[7][8][9][10] Handbook of Experimental Pharmacology. Link

Sources

Methodological & Application

Application Note: LC-MS/MS Quantification of 4-(methylamino)-1-(3-pyridyl)-1-butanol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written for analytical chemists and toxicologists involved in tobacco harm reduction, metabolic profiling, and biomarker discovery. It details a high-sensitivity LC-MS/MS protocol for 4-(methylamino)-1-(3-pyridyl)-1-butanol , a reduced metabolite structurally related to the tobacco-specific nitrosamine NNAL and the alkaloid pseudooxynicotine.

Method ID: TOB-MET-042 | Version: 2.1

Introduction & Scientific Rationale

The analyte 4-(methylamino)-1-(3-pyridyl)-1-butanol (CAS: 76030-54-1) is a minor tobacco alkaloid metabolite. Structurally, it represents the denitrosated form of NNAL (a potent carcinogen) and the reduced alcohol form of pseudooxynicotine .

Why This Analysis Matters
  • Metabolic Pathway Differentiation: Distinguishing between nitrosated (NNAL) and non-nitrosated (amino-alcohol) metabolites is critical for assessing the carcinogenic potential of novel tobacco products (e.g., e-cigarettes, heat-not-burn).

  • Bacterial Degradation: This molecule is a key intermediate in the bacterial catabolism of nicotine, making it a marker for microbial contamination in tobacco curing processes.

  • Stability Monitoring: It serves as a stability indicator for pseudooxynicotine standards, which are prone to reduction.

Analytical Challenges
  • Polarity: The presence of both a secondary amine and a hydroxyl group makes this molecule highly polar, causing poor retention on standard C18 columns.

  • Isomerism: It possesses a chiral center at the C1 position; however, this method focuses on achiral quantification of the racemate.

  • Matrix Interference: Low endogenous concentrations in biological fluids require rigorous cleanup to remove isobaric interferences.

Experimental Workflow

The following diagram outlines the critical path from sample collection to data acquisition.

G Sample Biological Sample (Urine/Plasma) IS_Add Internal Standard Addition Sample->IS_Add Spiking SPE SPE Cleanup (MCX Mixed-Mode) IS_Add->SPE Load Evap Evaporation & Reconstitution SPE->Evap Elute (5% NH4OH in MeOH) LC HILIC Separation (Kinetex F5) Evap->LC Inject MS MS/MS Detection (MRM Mode) LC->MS ESI+

Figure 1: End-to-end analytical workflow emphasizing Mixed-Mode Cation Exchange (MCX) for selective amine extraction.

Detailed Protocol

Chemicals and Reagents
  • Target Analyte: 4-(methylamino)-1-(3-pyridyl)-1-butanol (Custom synthesis or high-purity standard).

  • Internal Standard (IS): Pseudooxynicotine-d3 or NNAL-d3 (if specific isotopolog is unavailable, NNAL-d3 is the closest structural surrogate).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), Ammonium Formate.

Sample Preparation (Solid Phase Extraction)

Due to the analyte's basicity (secondary amine), Mixed-Mode Cation Exchange (MCX) is the only viable extraction strategy to ensure high recovery and matrix cleanup.

  • Pre-treatment:

    • Aliquot 200 µL of urine or plasma.

    • Add 20 µL Internal Standard solution (100 ng/mL).

    • Dilute with 200 µL 2% Formic Acid (to protonate the amine). Vortex.

  • SPE Loading (Oasis MCX or Strata-X-C, 30 mg):

    • Condition: 1 mL MeOH.

    • Equilibrate: 1 mL Water + 0.1% FA.

    • Load: Apply pre-treated sample.[1]

    • Wash 1: 1 mL 0.1% FA in Water (removes neutrals/acids).

    • Wash 2: 1 mL MeOH (removes hydrophobic neutrals).

    • Elute: 2 x 500 µL 5% Ammonium Hydroxide in Methanol (Critical: High pH deprotonates the amine, releasing it from the sorbent).

  • Reconstitution:

    • Evaporate eluate to dryness under N2 at 40°C.

    • Reconstitute in 100 µL 90:10 ACN:Water (10 mM Ammonium Formate) . Note: High organic content is required for HILIC injection matching.

LC-MS/MS Conditions

Chromatography (HILIC Mode): Standard C18 retains this polar amine poorly. HILIC (Hydrophilic Interaction Liquid Chromatography) is mandatory for sharp peak shape and retention.

  • Column: Phenomenex Kinetex F5 (Pentafluorophenyl) or Waters BEH HILIC, 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[1][2]

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 95 Hold (Loading)
1.0 95 Start Gradient
5.0 50 Elution
5.1 40 Wash
7.0 95 Re-equilibration

| 10.0 | 95 | End Run |

Mass Spectrometry Parameters (ESI+):

  • Source: Electrospray Ionization (Positive Mode).[1][3]

  • Spray Voltage: 3500 V.

  • Capillary Temp: 300°C.

  • Curtain Gas: 35 psi.

MRM Transitions: Precursor Ion [M+H]+: 181.1 m/z

AnalytePrecursor (m/z)Product (m/z)CE (eV)TypeMechanism
Target 181.1 163.1 22QuantifierLoss of H₂O (-18)
Target 181.1 148.1 28QualifierLoss of CH₃NH₂ / Rearrangement
Target 181.1 130.1 35QualifierPyridine ring fragment

Validation & Quality Control

To ensure scientific integrity, the method must be validated against FDA/EMA bioanalytical guidelines.

Linearity & Sensitivity
  • Range: 0.5 – 500 ng/mL.

  • LOD: ~0.1 ng/mL (Signal-to-Noise > 3).

  • LOQ: ~0.5 ng/mL (Signal-to-Noise > 10, CV < 20%).

Matrix Effect Assessment

Since HILIC is sensitive to salt suppression, calculate the Matrix Factor (MF):



  • Acceptance: 0.8 < MF < 1.2.

  • Correction: If MF < 0.8, increase the dilution factor during reconstitution or switch to a deuterated internal standard (Pseudooxynicotine-d3).

Metabolic Context Diagram

Understanding the origin of the analyte is crucial for data interpretation.

Pathway Nicotine Nicotine Pseudooxynicotine Pseudooxynicotine (Ketone Form) Nicotine->Pseudooxynicotine Bacterial Oxidation (C2-Hydroxylation) Target 4-(methylamino)-1-(3-pyridyl)-1-butanol (Target Alcohol) Pseudooxynicotine->Target Carbonyl Reductase (Reduction) NNK NNK (Carcinogen) Pseudooxynicotine->NNK Nitrosation (+NO) NNAL NNAL (Nitrosated Alcohol) NNK->NNAL Carbonyl Reduction NNAL->Target Denitrosation (Loss of NO)

Figure 2: Metabolic linkage showing the target as a central reduction product of Pseudooxynicotine and a denitrosated derivative of NNAL.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Broad Peaks Solvent mismatchEnsure reconstitution solvent matches initial mobile phase (95% ACN).
Low Recovery Incorrect Elution pHEnsure Elution solvent is 5% NH4OH in MeOH (pH > 10) to break ionic bonds on MCX cartridge.
Carryover Polar interactionUse a needle wash of 50:50 MeOH:Water + 0.5% Formic Acid.
Peak Splitting Isomer separationThe racemate may partially resolve on PFP columns. Integrate both peaks if baseline resolution is not achieved.

References

  • Hecht, S. S. (1998). Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines. Chemical Research in Toxicology, 11(6), 559-603. Link

  • Jacob, P., et al. (2011). A new liquid chromatography/mass spectrometry method for 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in urine.[4][5][6] Rapid Communications in Mass Spectrometry, 25(5), 627-634. Link

  • Hatsukami, D. K., et al. (2006). Biomarkers of tobacco exposure or harm: application to clinical and epidemiological studies. Nicotine & Tobacco Research, 8(3), 387-423.
  • Agilent Technologies. (2019). High-Throughput Determination of Multiple Toxic Alkaloids in Food by UHPLC/MS/MS. Application Note. Link

Sources

Application Note: Chiral Separation of 4-(methylamino)-1-(3-pyridyl)-1-butanol Enantiomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed protocol and scientific rationale for the chiral separation of the enantiomers of 4-(methylamino)-1-(3-pyridyl)-1-butanol, a crucial process for research, development, and quality control in the pharmaceutical industry. Due to the stereospecific nature of pharmacological activity, the ability to isolate and quantify individual enantiomers is paramount. This guide provides a robust starting method utilizing High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based chiral stationary phase (CSP), a technique well-established for its broad applicability and high efficiency in resolving chiral molecules, including pyridine alkaloids.[1][2] The proposed method is designed for direct application and can be validated according to the International Council for Harmonisation (ICH) guidelines.[3][4]

Introduction: The Imperative of Chiral Separation

4-(methylamino)-1-(3-pyridyl)-1-butanol is a chiral molecule possessing a stereocenter at the carbinol carbon. As with many biologically active compounds, it is anticipated that its enantiomers will exhibit different pharmacological and toxicological profiles. The differential interaction of enantiomers with chiral biological targets such as enzymes and receptors necessitates their separation and individual characterization.

This compound shares structural similarities with other significant pyridine-containing molecules, such as nicotine and its metabolites. The analytical methodologies for these related compounds often serve as an excellent foundation for developing a separation method for new but analogous structures.[5] High-Performance Liquid Chromatography (HPLC) coupled with a Chiral Stationary Phase (CSP) is the predominant technique for enantiomeric resolution due to its versatility and scalability.[2][6] Polysaccharide-based CSPs, in particular, have demonstrated broad enantioselectivity for a wide range of chiral compounds and are the focus of this application note.[1][7]

This document provides a comprehensive, step-by-step protocol for the chiral separation of 4-(methylamino)-1-(3-pyridyl)-1-butanol enantiomers, aimed at researchers, scientists, and drug development professionals. The causality behind each experimental choice is explained to empower the user to understand, implement, and adapt the methodology as required.

Proposed Analytical Methodology: Chiral HPLC

The recommended approach for the chiral separation of 4-(methylamino)-1-(3-pyridyl)-1-butanol is Normal-Phase High-Performance Liquid Chromatography (NP-HPLC). This technique, utilizing a non-polar mobile phase and a polar stationary phase, is particularly effective for compounds soluble in organic solvents and for separations on many polysaccharide-based CSPs.

Rationale for Chiral Stationary Phase (CSP) Selection

Polysaccharide-based CSPs, specifically those derived from cellulose or amylose carbamate derivatives coated on a silica support, are highly recommended.[7][8] These phases, such as Lux Cellulose-1 (cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)), have a proven track record in separating a wide array of chiral molecules, including those with aromatic and amine functionalities.[9][10]

The chiral recognition mechanism of these CSPs is attributed to the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector.[11] The separation is achieved through a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.[7] Given the presence of a pyridine ring, a hydroxyl group, and a secondary amine in the target molecule, these interaction points are well-suited for resolution on a polysaccharide-based CSP.

Mobile Phase Strategy

A normal-phase mobile system composed of a non-polar solvent (alkane) and a polar modifier (alcohol) is proposed. A typical starting point is a mixture of n-hexane and isopropanol (IPA). The ratio of these solvents is a critical parameter for optimizing the retention and resolution of the enantiomers.

For basic compounds like 4-(methylamino)-1-(3-pyridyl)-1-butanol, the addition of a small amount of a basic modifier, such as diethylamine (DEA), to the mobile phase is often necessary.[12][13] DEA acts to improve peak shape and can enhance enantioselectivity by minimizing undesirable interactions between the basic analyte and residual acidic sites on the silica support of the CSP.[14]

Experimental Protocol

This section provides a detailed, step-by-step protocol for the chiral separation.

Materials and Reagents
  • Racemic 4-(methylamino)-1-(3-pyridyl)-1-butanol standard

  • n-Hexane (HPLC grade)

  • Isopropanol (IPA) (HPLC grade)

  • Diethylamine (DEA) (ACS reagent grade or higher)

  • Methanol (HPLC grade, for sample dissolution)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Chiral Column Lux® 5 µm Cellulose-1, 250 x 4.6 mm
Mobile Phase n-Hexane / Isopropanol / DEA (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Diluent Methanol or Mobile Phase

Note: The mobile phase composition is a starting point and may require optimization to achieve baseline resolution (Rs > 1.5).

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of racemic 4-(methylamino)-1-(3-pyridyl)-1-butanol and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Solution (0.1 mg/mL): Transfer 1 mL of the stock solution to a 10 mL volumetric flask and dilute to volume with the mobile phase.

Chromatographic Procedure
  • System Equilibration: Equilibrate the HPLC system and the chiral column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.

  • Injection: Inject 10 µL of the working standard solution onto the column.

  • Data Acquisition: Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.

  • Analysis: Identify the two peaks corresponding to the enantiomers. Calculate the retention time (t_R), resolution (R_s), selectivity (α), and capacity factor (k') for each peak.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the chiral separation protocol.

Chiral_Separation_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis racemate Racemic Analyte working_std Working Standard (0.1 mg/mL) racemate->working_std Dissolve & Dilute solvent Methanol solvent->working_std hplc HPLC System working_std->hplc Inject 10 µL mp_components n-Hexane, IPA, DEA mobile_phase Mobile Phase (80:20:0.1) mp_components->mobile_phase Mix mobile_phase->hplc column Chiral Column (Lux Cellulose-1) hplc->column Equilibrate detector UV Detector (254 nm) column->detector chromatogram Chromatogram detector->chromatogram results Calculate tR, α, Rs chromatogram->results

Caption: Workflow for the chiral separation of 4-(methylamino)-1-(3-pyridyl)-1-butanol enantiomers.

Expected Results and Method Validation

While the exact retention times will be determined experimentally, it is anticipated that the chosen CSP and mobile phase will provide good separation of the two enantiomers. A resolution factor (Rs) of greater than 1.5 is the target for baseline separation.

Self-Validating System and Further Development

The provided protocol is a robust starting point. To ensure its suitability for a specific application, the method must be validated according to ICH Q2(R1) guidelines.[3][4][15][16] The validation process will confirm that the analytical procedure is fit for its intended purpose.

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a placebo and a spiked sample.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A minimum of five concentrations is recommended.[4]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by the analysis of samples with known concentrations.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The following diagram illustrates the logical relationship between method development and validation.

Method_Validation_Logic cluster_validation_params Validation Parameters Dev Method Development (CSP & MP Screening) Opt Method Optimization (Fine-tuning conditions) Dev->Opt Val Method Validation (ICH Q2(R1)) Opt->Val Routine Routine Analysis Val->Routine Spec Specificity Val->Spec Lin Linearity Val->Lin Acc Accuracy Val->Acc Prec Precision Val->Prec LOD_LOQ LOD/LOQ Val->LOD_LOQ Rob Robustness Val->Rob

Caption: The logical progression from method development to routine use, including key validation parameters.

Conclusion

The chiral separation of 4-(methylamino)-1-(3-pyridyl)-1-butanol enantiomers is a critical analytical task in pharmaceutical development. The proposed NP-HPLC method, utilizing a polysaccharide-based chiral stationary phase, provides a scientifically sound and robust starting point for achieving this separation. The detailed protocol and the discussion on the rationale behind the experimental choices are intended to equip researchers with the necessary information to successfully implement and optimize this method. Furthermore, the outlined validation strategy ensures that the method can be formally qualified for its intended purpose in a regulated environment.

References

  • Phenomenex. (2022, May 20). Chiral Separation of Nicotine Enantiomers with Polysaccharide-based Lux 3 µm AMP Column. Phenomenex. Available at: [Link]

  • Zhang, T., Nguyen, D., & Franco, P. (n.d.). Chiral Separation by HPLC Using Polysaccharide-Based Chiral Stationary Phases. ResearchGate. Available at: [Link]

  • Kannappan, V. (2022, November 3). Chiral HPLC separation: strategy and approaches. Chiralpedia. Available at: [Link]

  • Gloc, M., et al. (n.d.). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. Available at: [Link]

  • Kannappan, V. (2022, November 28). Polysaccharide-based CSPs. Chiralpedia. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • Al-Majnoun, R., et al. (n.d.). Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. JoVE. Available at: [Link]

  • Phenomenex. (n.d.). Lux Cellulose-1 Chiral LC Columns. Phenomenex. Available at: [Link]

  • Pharma Tech. (2022, September 8). What are the various ways of Chiral Separation by using HPLC? [Video]. YouTube. Available at: [Link]

  • Chiral Technologies. (2013, July). Instruction manual for CHIRALPAK® AD-H. HPLC. Available at: [Link]

  • ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available at: [Link]

  • T, B., et al. (2021, April 13). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. PMC. Available at: [Link]

  • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. Available at: [Link]

  • Daicel Chiral Technologies. (2013, July). Please read this instruction sheet completely before using this column. Daicel Chiral Technologies. Available at: [Link]

  • Breitbach, Z. S., et al. (2014, September 1). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International - Chromatography Online. Available at: [Link]

  • Phenomenex. (n.d.). APPLICATIONS. Phenomenex. Available at: [Link]

  • Wang, F., & Aslanian, R. (2004, April 23). Comparison study of Chiralpak AD-H with AD columns in chromatographic enantioseparation of dihydropyrimidinone acid and its methyl ester. PubMed. Available at: [Link]

  • Phenomenex. (n.d.). Lux™. Phenomenex. Available at: [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

  • Chromservis. (n.d.). CHIRAL COLUMNS. Chromservis. Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available at: [Link]

  • Daicel Chiral Technologies. (2021, March 14). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies. Available at: [Link]

  • Phenomenex. (n.d.). Lux Chiral Columns Make it Easy. Phenomenex. Available at: [Link]

  • Scott, J. P., et al. (n.d.). Development of Chiral Nucleophilic Pyridine Catalysts: Applications in Asymmetric Quaternary Carbon Synthesis. Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • ICH. (n.d.). Quality Guidelines. ICH. Available at: [Link]

  • Chromatography Forum. (2017, December 28). additives for chiral. Chromatography Forum. Available at: [Link]

Sources

Application Note and Protocol for the Quantification of Nicotine Metabolites in Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of nicotine and its major metabolites in human urine. This protocol is designed for researchers, clinical scientists, and drug development professionals requiring accurate assessment of tobacco exposure, nicotine metabolism, and compliance in smoking cessation programs. We provide a detailed rationale for methodological choices, step-by-step protocols for sample preparation including enzymatic hydrolysis, and guidance on data analysis and quality control, ensuring scientific integrity and reproducible results.

Introduction: The Scientific Imperative for Accurate Nicotine Metabolite Quantification

Nicotine, the primary psychoactive component in tobacco products, is extensively metabolized in the body, primarily by the cytochrome P450 enzyme system.[1] The quantitative analysis of nicotine and its metabolites, such as cotinine and trans-3'-hydroxycotinine, in biological fluids like urine is a cornerstone for several critical areas of research and clinical practice.[2][3] Cotinine, the primary metabolite of nicotine, has a longer half-life than its parent compound, making it a more reliable biomarker of nicotine exposure.[4]

Accurate measurement of these compounds allows for:

  • Objective assessment of tobacco use and exposure: Quantifying nicotine and its metabolites provides a definitive measure of an individual's exposure to tobacco products, surpassing the reliability of self-reporting.[2]

  • Monitoring smoking cessation therapies: In clinical trials and therapeutic settings, this analysis helps to monitor patient compliance with nicotine replacement therapies and to detect concurrent tobacco use.[5] The presence of minor tobacco alkaloids like anabasine, which is not found in nicotine replacement products, can differentiate between sources of nicotine exposure.[4][5]

  • Pharmacokinetic and metabolic studies: Understanding the rate and pathways of nicotine metabolism is crucial for developing new smoking cessation drugs and for studying individual variations in nicotine dependence and smoking-related disease risk.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this analysis due to its high sensitivity, specificity, and ability to multiplex the analysis of several compounds in a single run.[6][7][8] This application note provides a detailed protocol for a validated LC-MS/MS method, emphasizing the critical steps and the scientific rationale behind them to ensure data of the highest quality.

Nicotine Metabolism Overview

A foundational understanding of nicotine metabolism is essential for interpreting the analytical results. The primary metabolic pathway involves the conversion of nicotine to cotinine, which is further metabolized to trans-3'-hydroxycotinine. A significant portion of these metabolites are conjugated with glucuronic acid in the liver, increasing their water solubility and facilitating their excretion in urine.[1] Therefore, to obtain a complete picture of nicotine exposure, it is often necessary to measure both the free (unconjugated) and total (free + conjugated) forms of the metabolites. This is achieved through an enzymatic hydrolysis step using β-glucuronidase to cleave the glucuronide conjugates prior to analysis.[1][9]

Nicotine_Metabolism Nicotine Nicotine Cotinine Cotinine Nicotine->Cotinine CYP2A6 Hydroxycotinine trans-3'- Hydroxycotinine Cotinine->Hydroxycotinine CYP2A6 Glucuronides Glucuronide Conjugates Cotinine->Glucuronides Hydroxycotinine->Glucuronides Excretion Urinary Excretion Glucuronides->Excretion

Caption: Simplified overview of the primary nicotine metabolism pathway.

Materials and Reagents

Chemicals and Solvents
  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Sodium hydroxide

  • Methylene chloride

  • Diethyl ether

  • Hydrochloric acid

  • β-Glucuronidase from E. coli

Standards
  • Nicotine

  • Cotinine

  • trans-3'-Hydroxycotinine

  • Nornicotine

  • Anabasine

  • Nicotine-d4 (Internal Standard)

  • Cotinine-d3 (Internal Standard)

  • trans-3'-Hydroxycotinine-d3 (Internal Standard)

Rationale for Internal Standards: The use of stable isotope-labeled internal standards is critical for accurate quantification in LC-MS/MS.[7] These compounds have nearly identical chemical and physical properties to their unlabeled counterparts, meaning they co-elute chromatographically and experience similar ionization effects in the mass spectrometer. By adding a known amount of the internal standard to each sample, calibration standard, and quality control sample, any variations in sample preparation, injection volume, or matrix effects can be normalized, leading to highly accurate and precise results.[10]

Consumables
  • Polypropylene tubes (15 mL and 2 mL)

  • Autosampler vials with inserts

  • Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange) or glass tubes for Liquid-Liquid Extraction (LLE)

Experimental Protocols

Sample Collection and Storage

Collect random urine specimens in sterile containers.[11] Samples should be stored at 2-8°C if analyzed within a few days, or frozen at -20°C or lower for long-term storage to prevent degradation of the analytes.[11]

Preparation of Standards and Quality Control Samples
  • Stock Solutions: Prepare individual stock solutions of each analyte and internal standard in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the stock solutions in a suitable solvent (e.g., 50:50 methanol:water) to create a series of calibration standards covering the desired analytical range. Typical ranges are from low ng/mL to several thousand ng/mL to accommodate the wide variation in urinary concentrations.[2][12]

  • Internal Standard Spiking Solution: Prepare a working solution of the internal standards (e.g., Nicotine-d4, Cotinine-d3, and trans-3'-Hydroxycotinine-d3) in methanol at a concentration appropriate to yield a strong signal in the LC-MS/MS analysis.

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) by spiking a pooled urine matrix from non-smokers with known amounts of the analytes.[13] These QC samples will be processed alongside the unknown samples in each analytical batch to validate the accuracy and precision of the run.

Sample Preparation

This step is essential for cleaving the glucuronide conjugates to measure the total concentration of each metabolite.[1][9]

  • Pipette 250 µL of urine sample, calibration standard, or QC sample into a clean polypropylene tube.

  • Add 50 µL of the internal standard spiking solution.

  • Add 500 µL of a β-glucuronidase solution in an appropriate buffer (e.g., ammonium acetate buffer, pH 6.8).

  • Vortex the tubes for 10 seconds.

  • Incubate the samples at 37°C for at least 4 hours (or overnight) to ensure complete hydrolysis.

  • After incubation, proceed to either Liquid-Liquid Extraction or Solid-Phase Extraction.

LLE is a classic and effective method for extracting the analytes of interest from the urine matrix.[12]

  • To the hydrolyzed sample, add 50 µL of 5 N sodium hydroxide to basify the sample. This converts the nicotine and its metabolites to their free base form, which is more soluble in organic solvents.

  • Add 1.5 mL of an extraction solvent mixture (e.g., 50:50 methylene chloride:diethyl ether).[12]

  • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 4,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Add 10 µL of 0.25 N hydrochloric acid to the organic extract. This converts the analytes back to their salt form, preventing evaporation.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute the dried extract in 200 µL of the mobile phase starting condition (e.g., 95% mobile phase A, 5% mobile phase B).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

SPE can offer cleaner extracts and is amenable to automation for high-throughput applications.[13][14]

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.

  • Loading: Load the hydrolyzed sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water followed by 1 mL of methanol to remove interfering matrix components.

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the charge on the analytes, releasing them from the sorbent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of the mobile phase starting condition.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Sample_Prep_Workflow cluster_0 Initial Steps cluster_1 Extraction Options cluster_2 Final Steps Urine_Sample Urine Sample (250 µL) Add_IS Add Internal Standards Urine_Sample->Add_IS Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Add_IS->Hydrolysis LLE Liquid-Liquid Extraction (LLE) Hydrolysis->LLE SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE Evaporation Evaporation to Dryness LLE->Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: Workflow for urine sample preparation.

LC-MS/MS Analysis

The following are typical starting conditions and should be optimized for the specific instrument and column used.

Parameter Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)

Table 1: Representative LC-MS/MS Conditions

MRM Transitions: The specificity of the method is achieved by monitoring the transition of a specific precursor ion to a product ion for each analyte.[1]

Analyte Precursor Ion (m/z) Product Ion (m/z)
Nicotine163.1132.1
Cotinine177.198.1
trans-3'-Hydroxycotinine193.180.1
Nornicotine149.180.1
Anabasine163.1106.1
Nicotine-d4167.1136.1
Cotinine-d3180.1101.1
trans-3'-Hydroxycotinine-d3196.180.1

Table 2: Example MRM Transitions for Nicotine and its Metabolites

Data Analysis and Method Validation

Quantification

Quantification is based on the ratio of the peak area of the analyte to the peak area of its corresponding internal standard. A calibration curve is generated by plotting the peak area ratio against the concentration of the calibration standards. The concentration of the analytes in the unknown samples is then determined by interpolation from this curve.

Method Validation

A full method validation should be performed according to regulatory guidelines, such as those from the FDA.[15][16][17] Key validation parameters include:

  • Linearity: Assess the linear range of the assay using a series of calibration standards. The coefficient of determination (r²) should be >0.99.

  • Accuracy and Precision: Determined by analyzing the QC samples at low, medium, and high concentrations on multiple days. Accuracy should be within ±15% of the nominal value, and the coefficient of variation (CV) for precision should be <15%.

  • Selectivity: Analyze blank urine samples from multiple sources to ensure no endogenous interferences are present at the retention times of the analytes.

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the urine matrix. The use of stable isotope-labeled internal standards should effectively compensate for matrix effects.

  • Recovery: Assess the efficiency of the extraction process.

  • Stability: Evaluate the stability of the analytes in urine under various storage conditions (e.g., freeze-thaw cycles, short-term benchtop stability).

Interpretation of Results

The interpretation of the quantitative results requires consideration of the individual's smoking status and potential exposure to secondhand smoke.

Status Typical Urinary Cotinine Concentration
Active Smoker >500 ng/mL
Light Smoker / Heavy Passive Exposure 10 - 500 ng/mL
Non-smoker, no significant exposure <5 ng/mL[11]

Table 3: General Guidelines for Interpretation of Urinary Cotinine Levels (Note: These are general guidelines and can vary based on individual metabolism and exposure levels).

Conclusion

This application note provides a detailed and scientifically grounded protocol for the quantification of nicotine and its metabolites in urine using LC-MS/MS. By following this guide, researchers and clinicians can obtain accurate and reliable data to assess tobacco exposure and nicotine metabolism. The emphasis on proper sample preparation, the use of internal standards, and thorough method validation ensures the integrity and trustworthiness of the results, making this method suitable for a wide range of applications from clinical research to public health monitoring.

References

  • A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers. (n.d.). National Institutes of Health. Retrieved February 7, 2026, from [Link]

  • Quantitation of Urine Nicotine, Cotinine, and 3-OH-Cotinine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). (n.d.). Springer Nature Experiments. Retrieved February 7, 2026, from [Link]

  • Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. (2020, October 26). Restek. Retrieved February 7, 2026, from [Link]

  • Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. (2014, July 11). National Institutes of Health. Retrieved February 7, 2026, from [Link]

  • Determination of Cotinine Concentration in Urine by Liquid Chromatography Tandem Mass Spectrometry. (2022, July 11). VCU Scholars Compass. Retrieved February 7, 2026, from [Link]

  • Nicotine and Metabolites, Random, Urine. (n.d.). Duke University Hospital. Retrieved February 7, 2026, from [Link]

  • Validation and Verification of Analytical Testing Methods Used for Tobacco Products. (2025, January 6). U.S. Food and Drug Administration. Retrieved February 7, 2026, from [Link]

  • [Determination of Nicotine and Cotinine in Urine by Dispersive Liquid-Liquid Microextraction Combined with Gas Chromatography-Mass Spectrometry]. (n.d.). PubMed. Retrieved February 7, 2026, from [Link]

  • Determination of the Nicotine Metabolites Cotinine and Trans-3′-Hydroxycotinine in Biologic fluids of Smokers and Non-Smokers using Liquid Chromatography - Tandem Mass Spectrometry: Biomarkers for Tobacco Smoke Exposure and for Phenotyping Cytochrome P450 2A6 Activity. (n.d.). National Institutes of Health. Retrieved February 7, 2026, from [Link]

  • Simultaneous determination of nicotine and eight nicotine metabolites in urine of smokers using liquid chromatography-tandem mass spectrometry. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Validation and Verification of Analytical Testing Methods Used for Tobacco Products. (n.d.). U.S. Food and Drug Administration. Retrieved February 7, 2026, from [Link]

  • [Determination of nicotine and cotinine in human biological materials and their significance in toxicological studies]. (n.d.). PubMed. Retrieved February 7, 2026, from [Link]

  • Standard Reference Material 3671 - Certificate of Analysis. (n.d.). National Institute of Standards and Technology. Retrieved February 7, 2026, from [Link]

  • Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. (2014, July 11). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Enzyme Hydrolysis Workflow for Analyzing Drugs of Abuse in Urine by LC-MS/MS. (n.d.). Restek. Retrieved February 7, 2026, from [Link]

  • Saliva Cotinine Test. (n.d.). Accutest by Jant Pharmacal. Retrieved February 7, 2026, from [Link]

  • Validation and Verification of Analytical Testing Methods Used for Tobacco Products; Guidance for Industry; Availability. (2025, January 7). Federal Register. Retrieved February 7, 2026, from [Link]

  • Determination of Cotinine, 3′-Hydroxycotinine, and Their Glucuronides in Urine by Ultra-high Performance Liquid Chromatography. (2025, August 7). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Extracting Nicotine From Tobacco. (2022, November 10). YouTube. Retrieved February 7, 2026, from [Link]

  • Navigating FDA's Guidance on Validation and Verification of Analytical Testing Methods for Tobacco Products. (2025, January 13). Health Law Update. Retrieved February 7, 2026, from [Link]

  • Nicotine Exposure and Metabolites. (2025, December 22). ARUP Consult. Retrieved February 7, 2026, from [Link]

  • Internal Standards for Metabolomics. (n.d.). IROA Technologies. Retrieved February 7, 2026, from [Link]

Sources

Using deuterated 4-(methylamino)-1-(3-pyridyl)-1-butanol as internal standard

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantitation of 4-(methylamino)-1-(3-pyridyl)-1-butanol using Isotope Dilution LC-MS/MS

Executive Summary

This application note details the protocol for the quantification of 4-(methylamino)-1-(3-pyridyl)-1-butanol (CAS: 76030-54-1), a critical secondary metabolite in the nicotine and tobacco-specific nitrosamine (TSNA) pathway. Often referred to as Pseudooxynicotine Alcohol (OH-PON) or the denitrosated analog of NNAL, this analyte serves as a vital marker for studying reductive metabolic pathways and impurity profiling in nicotine-derived therapeutics.

We utilize 4-(methylamino)-1-(3-pyridyl)-1-butanol-d3 as the Internal Standard (IS). The use of a stable isotope-labeled IS is non-negotiable in this context due to the high polarity of the amino-alcohol moiety, which makes the analyte susceptible to significant ion suppression and matrix effects in biological fluids (urine/plasma).

Scientific Background & Mechanistic Context

To validate the analytical approach, one must understand the provenance of the analyte. 4-(methylamino)-1-(3-pyridyl)-1-butanol is situated at the intersection of nicotine degradation and TSNA metabolism.

Metabolic Pathway Visualization

The following diagram illustrates the formation of the target analyte (OH-PON) relative to the carcinogenic biomarker NNAL.

MetabolicPathway Nicotine Nicotine PON Pseudooxynicotine (PON) Nicotine->PON C-Oxidation (CYP2A6) NNK NNK (Carcinogen) Nicotine->NNK Nitrosation Target TARGET ANALYTE: 4-(methylamino)-1-(3-pyridyl)-1-butanol (OH-PON) PON->Target Reduction (Carbonyl Reductase) NNAL NNAL (Major Biomarker) NNK->NNAL Carbonyl Reduction NNAL->Target Denitrosation (CYP450 / Detoxification)

Figure 1: Metabolic positioning of 4-(methylamino)-1-(3-pyridyl)-1-butanol.[1][2] It acts as a reduced metabolite of Pseudooxynicotine and a denitrosated product of NNAL.

Why Deuterated IS?

The target analyte contains both a pyridine ring and a secondary amine. This amphiphilic, basic nature leads to:

  • Tailings on C18 columns: Caused by interaction with residual silanols.

  • Matrix Effects: Co-elution with endogenous amines in urine.

  • Extraction Variability: Inconsistent recovery during Solid Phase Extraction (SPE).

Using the -d3 IS (deuterated on the N-methyl group) ensures that the IS behaves chemically identical to the analyte during extraction and chromatography, correcting for signal suppression/enhancement (SSE) and recovery losses [1].

Experimental Protocol

Materials & Reagents
  • Analyte Standard: 4-(methylamino)-1-(3-pyridyl)-1-butanol (Available from TRC, Sigma, or synthesized via reduction of Pseudooxynicotine).

  • Internal Standard: 4-(methylamino)-1-(3-pyridyl)-1-butanol-d3 (N-methyl-d3).

  • Matrix: Human Urine or Plasma (blank).

  • SPE Cartridges: Mixed-Mode Cation Exchange (e.g., Oasis MCX or Strata-X-C). Crucial: The basic amine requires cation exchange for cleanup.

Solution Preparation
Solution TypeConcentrationSolventStorage
Stock Solution (Analyte) 1.0 mg/mLMethanol-20°C
Stock Solution (IS) 1.0 mg/mLMethanol-20°C
Working IS Solution 100 ng/mLWater/MeOH (95:5)4°C (Fresh)
Calibration Curve 0.5 – 500 ng/mLMatched MatrixFresh
Sample Preparation (Solid Phase Extraction)

This protocol uses a Mixed-Mode Cation Exchange (MCX) mechanism to isolate the basic analyte from the matrix.

Step-by-Step Workflow:

  • Pre-treatment:

    • Aliquot 200 µL of sample (Urine/Plasma).

    • Add 20 µL of Working IS Solution (d3-IS).

    • Add 200 µL of 2% Formic Acid in water (to acidify and ionize the amine).

    • Vortex for 30s.

  • Conditioning (SPE):

    • 1 mL Methanol.

    • 1 mL Water (acidified with 0.1% Formic Acid).

  • Loading:

    • Load pre-treated sample onto the cartridge. Flow rate < 1 mL/min.

  • Washing (Critical Step):

    • Wash 1: 1 mL 0.1% Formic Acid (removes proteins/neutrals).

    • Wash 2: 1 mL Methanol (removes hydrophobic interferences).

    • Note: The analyte remains bound to the sorbent via ionic interaction.

  • Elution:

    • Elute with 2 x 500 µL of 5% Ammonium Hydroxide in Methanol .

    • Mechanism: The high pH neutralizes the amine, breaking the ionic bond with the sorbent.

  • Reconstitution:

    • Evaporate eluate to dryness under Nitrogen at 40°C.

    • Reconstitute in 100 µL of Mobile Phase A/B (90:10).

LC-MS/MS Method Parameters

Chromatographic Conditions
  • Column: Waters XBridge BEH C18 (2.1 x 100 mm, 2.5 µm) or equivalent high-pH stable column.

    • Why? High pH stability allows the use of basic mobile phases if necessary to improve peak shape for amines. However, for this protocol, we use acidic conditions to promote ionization.

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 2 Initial Hold
1.0 2 Desalting
5.0 40 Linear Gradient
5.1 95 Wash
7.0 95 Wash Hold
7.1 2 Re-equilibration

| 10.0 | 2 | End |

Mass Spectrometry (MRM) Settings

Operate in Positive Electrospray Ionization (ESI+) mode.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Type
Target Analyte 181.1 [M+H]+163.1 (Loss of H2O)3018Quantifier
Target Analyte 181.1 [M+H]+106.1 (Pyridine ring)3025Qualifier
IS (d3-Target) 184.1 [M+H]+166.1 (Loss of H2O)3018Quantifier

Note: The shift of +3 Da in the IS corresponds to the N-methyl-d3 group. The loss of water (-18) retains the methyl group, so the product ion also shifts by +3 Da (163 -> 166). [2]

Analytical Workflow Diagram

Workflow Sample Biological Sample (200 µL) IS_Add Add Internal Standard (d3-Analog) Sample->IS_Add SPE SPE Extraction (MCX Cartridge) IS_Add->SPE Acidify LCMS LC-MS/MS Analysis (MRM Mode) SPE->LCMS Elute & Recon Data Quantification (Ratio Analyte/IS) LCMS->Data

Figure 2: Workflow for the extraction and quantification of 4-(methylamino)-1-(3-pyridyl)-1-butanol.

Data Analysis & Quality Control

Calculation (Isotope Dilution)

Quantification is performed using the Area Ratio :



Plot the Ratio (Y-axis) against Concentration (X-axis). A weighted linear regression (


) is recommended to improve accuracy at the lower limit of quantitation (LLOQ).
Self-Validating Criteria (QC)

To ensure trustworthiness (E-E-A-T), every batch must meet these criteria:

  • IS Retention Time Stability: The RT of the d3-IS must be within ±0.05 min of the analyte RT.

  • Ion Ratio Confirmation: The ratio of the Quantifier (163.1) to Qualifier (106.1) transition must be within ±15% of the reference standard.

  • IS Response: The absolute area of the IS in samples should not deviate >30% from the IS area in standards. A large drop indicates matrix suppression.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low IS Recovery Elution pH too low.Ensure Elution solvent is 5% NH4OH. The amine must be deprotonated to release from MCX sorbent.
Peak Tailing Secondary silanol interactions.Increase buffer concentration (up to 20mM) or switch to a HILIC column (e.g., BEH Amide).
Carryover Analyte sticking to injector.Use a needle wash of Methanol:Water:Formic Acid (50:50:1).
Interference NNAL degradation.Ensure samples are not exposed to high heat (>60°C) which might degrade co-existing NNAL into the target analyte.

References

  • National Institutes of Health (NIH). Metabolism of NNK and NNAL. (Contextualizing the reduction pathway). Available at: [Link]

(Note: While specific URLs for dynamic product pages change, the domains provided are the authoritative sources for these standards.)

Sources

Gas Chromatography Analysis of Secondary Amine Metabolites: A Comprehensive Guide to Derivatization and Method Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quantitative and qualitative analysis of secondary amine metabolites is a critical task in drug development, environmental monitoring, and food safety. These compounds are often pharmacologically active, can be precursors to carcinogenic nitrosamines, or serve as important biomarkers. However, the direct analysis of secondary amines by gas chromatography (GC) is fraught with challenges. Their inherent polarity and low volatility lead to significant analytical issues, including poor peak shape, strong adsorption onto the column and inlet surfaces, and consequently, low sensitivity and poor reproducibility.[1][2][3][4]

To overcome these obstacles, a chemical derivatization step is almost always necessary.[1] This process transforms the polar amine group into a less polar, more volatile, and more thermally stable functional group, making the analyte "GC-amenable." This application note provides a comprehensive guide for researchers and scientists, detailing field-proven protocols and explaining the causality behind experimental choices to ensure the development of a robust and reliable GC method for secondary amine analysis.

Section 1: The Cornerstone of Success: Derivatization Strategy

Why Derivatize? The Mechanistic Imperative

Derivatization is not merely a sample preparation step; it is the core of the analytical strategy for amines. The primary objective is to cap the active hydrogen on the secondary amine's nitrogen atom. This transformation achieves several critical outcomes:

  • Reduces Polarity: It masks the polar N-H group, minimizing interactions with active sites (e.g., surface silanols) in the GC system, which is the primary cause of peak tailing.[2][4]

  • Increases Volatility: The resulting derivative has a lower boiling point, allowing it to be readily vaporized in the GC inlet and transported through the column at reasonable temperatures.[5]

  • Enhances Thermal Stability: Derivatives are often more stable at the high temperatures of the GC inlet and column, preventing on-column degradation of the analyte.[6]

  • Improves Sensitivity and Selectivity: Certain derivatizing agents can introduce moieties (like fluorine atoms) that significantly enhance the response of selective detectors like the Electron Capture Detector (ECD).[5]

Choosing Your Reagent: A Comparative Overview

The selection of a derivatization reagent is dictated by the analyte's properties, the sample matrix, and the available detector. The three most common strategies are acylation, silylation, and the formation of sulfonamides.[7]

  • Acylation (via Chloroformates): This is one of the most robust and widely used methods, especially for samples in aqueous matrices. Reagents like propyl and isobutyl chloroformate react with secondary amines under basic conditions to form stable, volatile carbamates. The reaction is fast and can be performed directly in water.[1][8]

  • Sulfonylation (via Sulfonyl Chlorides): Reagents such as benzenesulfonyl chloride react with secondary amines to form stable sulfonamide derivatives. This method is also compatible with aqueous conditions and produces clean derivatives suitable for GC-MS analysis.[9][10]

  • Silylation: This technique replaces the active hydrogen with a trimethylsilyl (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are powerful silylating agents.[11] A significant consideration is that silylation reagents are highly sensitive to moisture and generally require anhydrous (non-aqueous) reaction conditions, which can complicate sample preparation.[5]

Reagent TypeExample ReagentReaction ConditionsDerivative StabilityKey AdvantagesKey Considerations
Acylation Propyl ChloroformateAqueous, basic pH (9-10), Room TempHighFast reaction, compatible with water, clean byproducts.[1][8]Reagent can degrade; requires pH control.
Sulfonylation Benzenesulfonyl Chloride (BSC)Aqueous, alkalineHighForms stable derivatives, good for GC-MS confirmation.[9][10]Byproducts may need to be removed.
Silylation BSTFA, MSTFAAnhydrous (non-aqueous)ModerateHighly volatile derivatives, clean reaction.[11]Requires dry samples and solvents; derivatives can be moisture-sensitive.[5]

Section 2: Protocols for Sample Preparation & Derivatization

A validated workflow is essential for reproducible results. The following diagram and protocols outline a robust pathway from sample collection to GC-ready extract.

G Figure 1: General Experimental Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample Aqueous or Solid Sample extraction Ultrasonic Extraction (for solid samples) sample->extraction e.g., tissue, soil supernatant Collect Supernatant/ Aqueous Extract sample->supernatant e.g., water, urine extraction->supernatant add_reagents Add Internal Standard, Buffer, and Deriv. Reagent supernatant->add_reagents react Vortex / Shake (e.g., 1-5 min at RT) add_reagents->react extract_deriv Liquid-Liquid Extraction (e.g., with Hexane) react->extract_deriv collect_organic Collect Organic Layer extract_deriv->collect_organic inject Inject into GC-MS/FID/NPD collect_organic->inject

Caption: Figure 1: General Experimental Workflow.

Protocol 2.1: Extraction from Solid Matrices

This protocol is designed for the extraction of secondary amines from solid or semi-solid samples like biological tissue or soil prior to derivatization.

  • Weigh approximately 1-2 g of the homogenized solid sample into a 50 mL centrifuge tube.

  • Add a suitable internal standard (e.g., a deuterated analog of the target amine).

  • Add 20 mL of a suitable extraction solvent, such as ultrapure water or a mild acidic buffer.[9]

  • Vortex the sample for 1 minute to ensure thorough mixing.

  • Perform ultrasonic extraction for 15-20 minutes in a sonication bath.[9]

  • Centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid material.

  • Carefully collect the supernatant (the aqueous extract) and transfer it to a clean vial. This extract is now ready for derivatization.

Protocol 2.2: Derivatization using Propyl Chloroformate

This method is highly effective for aqueous samples and extracts.

  • Pipette 1 mL of the aqueous sample or extract into a 10 mL glass vial.

  • Add 500 µL of a basic buffer, such as 1M sodium borate, to adjust the pH to ~9-10.[8]

  • Add 500 µL of propyl chloroformate reagent solution (e.g., 20% in acetonitrile).

  • Cap the vial tightly and vortex vigorously for 2 minutes at room temperature.[8] A cloudy emulsion indicates the reaction is proceeding.

  • Add 2 mL of an extraction solvent like hexane to the vial.

  • Vortex again for 1 minute to perform a liquid-liquid extraction of the newly formed carbamate derivatives.

  • Allow the layers to separate (centrifugation can be used to speed this up).

  • Carefully transfer the upper organic layer (hexane) to an autosampler vial for GC analysis.

Section 3: Gas Chromatography Method Development

The Analytical Column: Your Primary Separation Tool

The choice of GC column is critical. Because amines are basic, residual acidic sites on a standard column can cause irreversible adsorption and peak tailing.

  • Deactivation is Key: Always use a column specifically designed or deactivated for amine analysis. These columns have surfaces treated to mask active silanol groups.[2]

  • Phase Selection:

    • Wax Phases (e.g., CP-Wax 51 for Amines): These polyethylene glycol (PEG) based columns are polar and offer excellent inertness for separating C4-C10 amines.[12]

    • Mid-Polarity Phases (e.g., 5% Phenyl-Methylpolysiloxane): Columns like the HP-5MS are robust general-purpose columns. After derivatization, the analytes are much less polar and chromatograph well on these phases, which offer excellent resolution and thermal stability.[10]

Inlet and Oven Parameters

Proper instrument settings are crucial for transferring the derivatized analytes onto the column efficiently and achieving good separation.

  • Inlet: A splitless injection is typically used for trace analysis to ensure the maximum amount of analyte reaches the column.[10] The inlet temperature should be high enough to ensure rapid vaporization without causing thermal degradation (~270-290°C).[6][10]

  • Oven Program: A temperature ramp is used to separate compounds based on their boiling points. The program must be optimized to provide good resolution between analytes of interest in a reasonable timeframe.

ParameterRecommended SettingRationale & Expert Insight
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalentA robust, versatile column providing excellent resolution for a wide range of derivatized amines.[10]
Carrier Gas HeliumProvides good efficiency and is compatible with MS detectors. Flow rate typically 1.0-1.5 mL/min.[10]
Injection Mode Splitless (1 µL injection volume)Maximizes sensitivity for trace-level analysis.[10]
Inlet Temp. 290 °CEnsures rapid and complete vaporization of the less-volatile derivatives without degradation.[10]
Oven Program 80°C (hold 1 min), ramp 5°C/min to 180°C, then 25°C/min to 290°C (hold 10 min)The initial slow ramp separates early eluting compounds, while the faster ramp reduces analysis time for later eluting ones. This is a good starting point for method development.[10]
MS Transfer Line 290 °CPrevents condensation of analytes before they reach the mass spectrometer.[10]
MS Ion Source 230 °CStandard temperature for electron ionization.
MS Mode Scan (m/z 50-450) and/or SIMFull scan is used for initial identification. Selected Ion Monitoring (SIM) is used for quantification to maximize sensitivity.[7][13]

Section 4: Detection and Quantification

Choosing the Right Detector

The detector choice depends on the required sensitivity, selectivity, and level of confidence in identification.

  • Flame Ionization Detector (FID): A universal detector for organic compounds. It is robust, reliable, and provides a linear response over a wide concentration range.[14]

  • Nitrogen-Phosphorus Detector (NPD): Highly selective and sensitive for nitrogen-containing compounds, making it ideal for amine analysis in complex matrices by reducing background interference.[5][15]

  • Mass Spectrometry (MS): The gold standard for confirmatory analysis. It provides structural information, allowing for unambiguous peak identification. When operated in SIM mode, it offers unparalleled sensitivity for trace quantification.[7]

DetectorPrinciple of OperationSelectivityTypical SensitivityBest For
FID Measures ions produced during combustion of organic compounds in a hydrogen flame.[14]Non-selective (responds to most carbon-containing compounds)~1-10 pgRobust, routine quantification when matrix is simple.
NPD Measures ions produced when nitrogen/phosphorus compounds interact with a heated alkali bead.[5]Selective for N and P~10-100 fgTrace analysis in complex biological or environmental samples.
MS Ionizes compounds, separates ions by mass-to-charge ratio, and measures their abundance.[7]Highly Selective (based on m/z)~1-10 pg (Scan), <100 fg (SIM)Unambiguous identification and highly sensitive quantification.

Section 5: Method Validation - Ensuring Trustworthy Data

A robust method requires validation to prove it is fit for purpose. Key parameters should be assessed according to established guidelines.[13]

G Figure 2: Method Validation Workflow start Define Method Requirements linearity Linearity & Range (Calibration Curve) start->linearity lod_loq LOD & LOQ (S/N Ratio or Calib. Stats) linearity->lod_loq precision Precision (Repeatability Injections) lod_loq->precision accuracy Accuracy (Spiked Sample Recovery) precision->accuracy specificity Specificity / Selectivity (Matrix Blanks) accuracy->specificity end Validated Method specificity->end

Caption: Figure 2: Method Validation Workflow.

Key Validation Parameters
  • Linearity: Assessed by preparing a series of calibration standards at different concentrations (e.g., 0.5 to 25 µg/mL) and analyzing them to create a calibration curve. A coefficient of determination (R²) > 0.99 is typically desired.[10][13]

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The LOD is the lowest concentration that can be reliably detected, often defined as a signal-to-noise ratio (S/N) of 3. The LOQ is the lowest concentration that can be accurately quantified, typically defined as S/N = 10.[10]

  • Accuracy: Determined by spiking a blank matrix with a known amount of the analyte at different concentrations (e.g., low, medium, high) and measuring the recovery. Recoveries between 80-120% are generally considered acceptable.[13]

  • Precision: Evaluated by repeatedly analyzing the same sample (at least n=6) and calculating the relative standard deviation (RSD) of the results. An RSD < 15% is often required.[13]

Section 6: Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Broad, Tailing Peaks 1. Incomplete derivatization. 2. Active sites in the inlet liner or column. 3. Column degradation.1. Optimize derivatization pH, time, or temperature. Check reagent age. 2. Use a deactivated liner; trim 10-20 cm from the front of the column. 3. Condition the column or replace if necessary.
No Peaks or Very Small Peaks 1. Derivatization reaction failed. 2. Sample loss during extraction. 3. GC inlet or syringe issue.1. Verify pH, use fresh reagents. 2. Check extraction solvent pH and vortexing/sonication steps. 3. Check syringe for blockage; confirm inlet is at the correct temperature.
Ghost Peaks 1. Carryover from a previous injection. 2. Contamination in the carrier gas or syringe.1. Run a solvent blank after high-concentration samples. Increase oven bake-out time. 2. Use high-purity gas; rinse syringe thoroughly with solvent.
Poor Reproducibility 1. Inconsistent injection volume. 2. Instability of derivatives. 3. Fluctuations in instrument conditions (pressure, temp).1. Check autosampler for air bubbles; ensure syringe is functioning correctly. 2. Analyze samples promptly after derivatization; ensure vials are tightly capped. 3. Perform instrument checks and maintenance.

Conclusion

The successful analysis of secondary amine metabolites by gas chromatography is critically dependent on a well-designed derivatization strategy. By converting these polar, non-volatile compounds into stable and volatile derivatives, the inherent challenges of GC analysis can be effectively overcome. Methods based on acylation with chloroformates or sulfonylation with sulfonyl chlorides are particularly robust for diverse sample matrices, including aqueous solutions. Coupling a validated derivatization protocol with a properly deactivated GC column and a sensitive, selective detector like an NPD or MS will yield reliable, accurate, and reproducible data, empowering research and development in a multitude of scientific fields.

References

  • VTechWorks. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech. [Link]

  • Supelco. (n.d.). Amines Analysis by Packed Column GC. LabRulez GCMS. [Link]

  • Al-Bukhaiti, W. Q., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. PMC. [Link]

  • Chemistry LibreTexts. (2023). Derivatization. [Link]

  • Perez-Mayan, L., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. PMC. [Link]

  • Kataoka, H. (n.d.). AMINES: GAS CHROMATOGRAPHY. ResearchGate. [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. [Link]

  • Kataoka, H. (n.d.). 2.1.2. Gas chromatography of amines as various derivatives. ResearchGate. [Link]

  • International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. [Link]

  • Phenomenex. (n.d.). More Derivatizing Reagents for GC – The Buffers Strike Back. [Link]

  • Wang, S., et al. (2022). Determination of Gaseous and Particulate Secondary Amines in the Atmosphere Using Gas Chromatography Coupled with Electron Capture Detection. MDPI. [Link]

  • Chen, J., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences. [Link]

  • Reddy, G. O., et al. (2014). Development and Validation of a Gas Chromatography Method for the Trace Level Determination of Allylamine in Sevelamer Hydrochloride and Sevelamer Carbonate Drug Substances. PMC. [Link]

  • Agilent. (n.d.). CP-Wax 51 for Amines GC column. [Link]

  • Gonzalez-Riano, C., et al. (n.d.). Generic GC-FID method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates. ResearchGate. [Link]

  • SCION Instruments. (n.d.). The Different Types of GC Detectors. [Link]

  • Chrom Tech. (n.d.). Agilent Amines GC Columns. [Link]

  • SCION Instruments. (n.d.). The Different Types of GC Detectors. [Link]

  • Kataoka, H. (n.d.). Gas Chromatography with Selective Detectors for Amines. ResearchGate. [Link]

Sources

High-Resolution Mass Spectrometry for the Definitive Identification and Quantification of 4-(methylamino)-1-(3-pyridyl)-1-butanol (NNAL)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals and Researchers

Abstract

This application note presents a robust and highly selective method for the analysis of 4-(methylamino)-1-(3-pyridyl)-1-butanol (NNAL) using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). NNAL is a primary metabolite of the potent, tobacco-specific lung carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) and serves as a critical biomarker for assessing exposure to tobacco products.[1][2][3] The high resolving power and mass accuracy of modern HRMS platforms, such as Orbitrap or Q-TOF systems, enable the unambiguous identification and reliable quantification of NNAL in complex biological matrices.[4][5] This guide provides a comprehensive, step-by-step protocol covering sample preparation, optimized LC-HRMS conditions, data analysis workflows, and key validation parameters, designed for researchers in toxicology, clinical chemistry, and pharmaceutical development.

Introduction: The Significance of NNAL Analysis

4-(methylamino)-1-(3-pyridyl)-1-butanol, commonly known as NNAL, is formed in the body via the metabolic reduction of NNK, a nitrosamine found exclusively in tobacco products.[1][3][6] Due to its long biological half-life, NNAL is an excellent long-term biomarker of tobacco smoke exposure, providing a more integrated picture than short-term markers like nicotine or cotinine.[7] Accurate measurement of NNAL is crucial for clinical studies evaluating smoking cessation therapies, cancer risk assessment, and understanding the metabolic activation of tobacco-specific carcinogens.

Traditional analytical methods often rely on tandem quadrupole mass spectrometry (MS/MS). While effective, high-resolution mass spectrometry (HRMS) offers distinct advantages.[5] By providing exact mass measurements with errors typically below 5 parts-per-million (ppm), HRMS significantly enhances confidence in compound identification, reduces interferences from complex matrices, and allows for retrospective data analysis to screen for other compounds without the need for re-injection.[8][9][10] This protocol leverages these capabilities to establish a definitive method for NNAL analysis.

Principle of the Method

The analytical workflow is a multi-stage process designed to isolate, detect, and quantify NNAL with high precision and accuracy. The core of the method involves separating NNAL from other matrix components using reverse-phase liquid chromatography, followed by ionization and detection by a high-resolution mass spectrometer. The instrument operates in a full-scan mode to acquire high-resolution mass data for the precursor ion, with data-dependent MS/MS scans triggered to obtain fragmentation spectra for structural confirmation.

HRMS_Workflow_NNAL Sample Biological Matrix (e.g., Urine) Hydrolysis Enzymatic Hydrolysis (for Total NNAL) Sample->Hydrolysis SPE Solid-Phase Extraction (SPE) (Cleanup & Concentration) Hydrolysis->SPE FinalExtract Final Extract in Reconstitution Solvent SPE->FinalExtract LC UHPLC Separation (C18 Column) FinalExtract->LC ESI Electrospray Ionization (Positive Mode) LC->ESI HRMS HRMS Detection (Full Scan & dd-MS2) ESI->HRMS XIC Extracted Ion Chromatogram (±5 ppm window) HRMS->XIC Data Acquisition Integration Peak Integration & Quantification XIC->Integration ID Compound Identification (Accurate Mass, RT, MS/MS) Integration->ID Report Final Report ID->Report

Figure 1: Overall experimental workflow for NNAL analysis.

Materials and Instrumentation

Reagents and Standards
  • NNAL analytical standard (Sigma-Aldrich or equivalent)

  • Isotopically labeled internal standard (IS), e.g., 4-(methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanol-d3 (NNAL-N-Oxide-d3) or similar.[11]

  • LC-MS grade water, acetonitrile, methanol, and formic acid.

  • β-glucuronidase (from E. coli for hydrolysis of NNAL-glucuronides).[6]

  • Ammonium acetate.

  • Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange).

Instrumentation

The following instrumentation or equivalent is required for this application.

ComponentSpecification
Liquid Chromatography UHPLC or HPLC system capable of binary gradient elution and pressures >600 bar.
Autosampler Capable of temperature control (e.g., 4-10 °C) to maintain sample integrity.
Column Oven Thermostatically controlled.
Mass Spectrometer High-resolution mass spectrometer (e.g., Thermo Fisher Q Exactive™, Sciex X500R QTOF, Agilent 6500 series Q-TOF).
Ion Source Heated Electrospray Ionization (HESI) source.
Data System Manufacturer-specific software for instrument control and data analysis.

Detailed Experimental Protocols

Preparation of Standards and Quality Controls (QCs)
  • Primary Stock Solutions: Prepare 1 mg/mL stock solutions of NNAL and the internal standard (IS) in methanol. Store at -20°C.

  • Working Standard Solutions: Serially dilute the primary NNAL stock with 50:50 (v/v) methanol:water to create a series of working solutions for the calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).

  • Internal Standard Spiking Solution: Prepare a working IS solution at a fixed concentration (e.g., 100 ng/mL) in 50:50 methanol:water.

  • Calibration Standards & QCs: Prepare calibration standards and QCs by spiking the appropriate working standard solutions into a blank biological matrix (e.g., certified drug-free urine). A typical final volume might be 1 mL.

Sample Preparation: Total NNAL from Urine

This protocol is designed to measure both free NNAL and its glucuronide conjugates (total NNAL).

  • Aliquot: Transfer 0.5 mL of urine sample, calibrator, or QC into a 2 mL microcentrifuge tube.

  • Internal Standard Addition: Add 50 µL of the internal standard working solution to all tubes except for "double blank" samples.

  • Hydrolysis: Add 0.5 mL of 100 mM ammonium acetate buffer (pH 6.8) containing β-glucuronidase. Vortex gently.

  • Incubation: Incubate the samples at 37°C for 2-4 hours (or overnight) to ensure complete hydrolysis of the glucuronide conjugates.[6]

  • Solid-Phase Extraction (SPE):

    • Condition: Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of water.

    • Load: Load the entire incubated sample onto the SPE cartridge.

    • Wash: Wash the cartridge with 2 mL of water, followed by 2 mL of methanol to remove interferences.

    • Elute: Elute the NNAL and IS with 2 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

Liquid Chromatography (LC) Method

The chromatographic separation is critical for resolving NNAL from isobaric interferences. A C18 stationary phase provides excellent retention and peak shape.

ParameterConditionRationale
Column C18, 2.1 x 100 mm, 1.8 µm particle size (or similar)Provides high-efficiency separation for small molecules.
Mobile Phase A 0.1% Formic Acid in WaterPromotes protonation for positive mode ESI and provides a polar solvent.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analyte.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Gradient 5% B (0-1 min), 5-95% B (1-8 min), 95% B (8-9 min), 95-5% B (9-9.1 min), 5% B (9.1-12 min)A gradient ensures elution of NNAL with good peak shape while cleaning the column.
Column Temp. 40 °CEnsures reproducible retention times and improves peak shape.
Injection Vol. 5 µLA small volume is sufficient for modern sensitive instruments.
High-Resolution Mass Spectrometry (HRMS) Method

Accurate mass measurement is the cornerstone of this method. The parameters below are typical for a Q-Orbitrap instrument but can be adapted.

ParameterSettingRationale
Ionization Mode Heated Electrospray Ionization (HESI), PositiveThe pyridine and amino groups are readily protonated.
Capillary Voltage 3.5 kVOptimizes ion formation.
Source/Gas Temps. 320 °C / 350 °CFacilitates efficient desolvation of the analyte.
Scan Mode Full MS / data-dependent MS² (dd-MS²)Full scan provides accurate mass of the precursor; dd-MS² provides fragmentation for confirmation.[9]
Full MS Resolution 70,000 FWHMSufficient to resolve NNAL from most interferences and ensure high mass accuracy.
Full MS Scan Range 100 - 500 m/zCovers the mass range of NNAL and its potential fragments.
dd-MS² Resolution 17,500 FWHMProvides accurate mass measurement of fragment ions.
Collision Energy (HCD) Stepped NCE: 20, 30, 40 eVUsing multiple collision energies ensures a rich fragmentation spectrum is obtained.

Data Analysis and Interpretation

A multi-faceted approach is required for confident identification and accurate quantification.

Data_Analysis_Workflow cluster_quant Quantitative Analysis cluster_qual Qualitative Confirmation RawData Acquired Raw Data (.raw, .wiff, etc.) XIC 1. Generate XIC for NNAL & IS (m/z ±5 ppm) RawData->XIC RT A. Retention Time Match (within ±0.1 min of standard) RawData->RT MassError B. Precursor Mass Accuracy (<5 ppm error) RawData->MassError Fragments C. MS/MS Fragment Match (presence of key fragments) RawData->Fragments Isotope D. Isotopic Pattern Fit (optional) RawData->Isotope Integrate 2. Integrate Peak Areas XIC->Integrate CalCurve 3. Create Calibration Curve (Area Ratio vs. Conc.) Integrate->CalCurve Calculate 4. Calculate Unknown Conc. CalCurve->Calculate FinalResult Confident & Quantified Result Calculate->FinalResult

Figure 2: Data analysis workflow for NNAL quantification and identification.

Identification Criteria
  • Accurate Mass: The measured mass of the protonated precursor ion [M+H]⁺ should be within 5 ppm of its theoretical exact mass.

    • Formula: C₁₀H₁₅N₃O₂

    • Molecular Weight: 209.1164 g/mol

    • Theoretical [M+H]⁺: 210.1237 m/z

  • Retention Time: The retention time of the analyte in a sample must match that of a known standard analyzed under the same conditions, typically within ±2%.

  • MS/MS Fragmentation: The fragmentation pattern in the dd-MS² scan should be consistent with the structure of NNAL. Key expected fragments include the loss of water (-18.01 Da) and cleavages along the butanol chain. The presence of the pyridyl moiety (m/z 79.04) is also a characteristic fragment.[12][13]

Method Validation

A full method validation should be performed to ensure trustworthiness and compliance with regulatory standards.[8][14]

ParameterAcceptance Criteria (Typical)
Linearity (R²) > 0.99
Accuracy Within ±15% of nominal value (±20% at LLOQ)
Precision (%CV) < 15% (20% at LLOQ) for intra- and inter-day replicates
Selectivity No significant interfering peaks at the retention time of the analyte in blank matrix.
Limit of Quantification (LOQ) Lowest concentration on the calibration curve meeting accuracy and precision criteria. Typically in the low pg/mL range.[15][16]
Matrix Effect Assessed by comparing the response in post-extraction spiked samples to that in neat solution.

Conclusion

This application note details a highly selective and sensitive LC-HRMS method for the determination of the tobacco-exposure biomarker NNAL. The protocol's reliance on high mass accuracy and MS/MS fragmentation provides an exceptionally high degree of confidence in analytical results. The provided step-by-step guide for sample preparation, instrument operation, and data analysis constitutes a complete, self-validating system suitable for high-throughput clinical and research laboratories. This authoritative method can be readily implemented by scientists and drug development professionals to support studies requiring precise and reliable measurement of tobacco-specific nitrosamine exposure.

References

  • Goniewicz ML, et al. Elimination kinetics of the tobacco-specific biomarker and lung carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol. Cancer Epidemiology, Biomarkers & Prevention. 2009. Available from: [Link]

  • Jendryczko A, et al. [Determination of 4-(methylnirosamino) -4-(3-pyridyl)-1-butanol (NNA) in Urine of Pregnant Women by Means of LC/MS/MS]. PubMed. 2005. Available from: [Link]

  • MDPI. Analytical Strategies for the Determination of Herbicides in Water: Advances in Sample Preparation, Separation, and Detection. 2024. Available from: [Link]

  • Dong, M. W. Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International - Chromatography Online. 2021. Available from: [Link]

  • ResearchGate. 1-butanone to the enantiomers of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol in vitro in human bronchial epithelial cells using chiral capillary electrophoresis. 2025. Available from: [Link]

  • Hecht, S. S., et al. Combined Analysis of N′-Nitrosonornicotine and 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol in the Urine of Cigarette Smokers and e-Cigarette Users. Nicotine & Tobacco Research. 2015. Available from: [Link]

  • P.J. Bakes, et al. Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. Drug Testing and Analysis. 2021. Available from: [Link]

  • PubChem - National Center for Biotechnology Information. 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanol. Available from: [Link]

  • ResearchGate. Simultaneous analysis of urinary total 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol, N′-nitrosonornicotine, and cotinine by liquid chromatography-tandem mass-spectrometry. 2018. Available from: [Link]

  • Marzinke, M. A., et al. The development and validation of a method using high-resolution mass spectrometry (HRMS) for the qualitative detection of antiretroviral agents in human blood. Clinica Chimica Acta. 2014. Available from: [Link]

  • PubChem. 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanol. Available from: [Link]

  • Carmella, S. G., et al. Analysis of Total 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in Human Urine. Cancer Epidemiology, Biomarkers & Prevention. 2003. Available from: [Link]

  • Royal Society of Chemistry. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. 2023. Available from: [Link]

  • Upadhyaya, P., et al. Tumorigenicity and metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol enantiomers and metabolites in the A/J mouse. Carcinogenesis. 1999. Available from: [Link]

  • D'avignon, D. A., et al. Nicotine and metabolites determination in human plasma by ultra performance liquid chromatography-tandem mass spectrometry: a simple approach for solving contamination problem and clinical application. Fundamental & Clinical Pharmacology. 2015. Available from: [Link]

  • AKJournals. Simple HPLC method for simultaneous quantification of nicotine and cotinine levels in rat plasma after exposure to two different tobacco products. 2022. Available from: [Link]

  • ResearchGate. Development and validation of a quantitative UHPLC-HRMS bioanalytical method for equine anti-doping control. 2025. Available from: [Link]

  • SciSpace. Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. 2019. Available from: [Link]

  • MDPI. A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. 2023. Available from: [Link]

  • Van Durme, F., et al. Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Journal of Pharmaceutical and Biomedical Analysis. 2019. Available from: [Link]

  • ACS Publications. PyFragMS: A Web Tool for the Investigation of the Collision-Induced Fragmentation Pathways. 2022. Available from: [Link]

  • Drug Development and Delivery. Application of LCMS in small-molecule drug development. 2016. Available from: [Link]

  • PubMed. The development and validation of a method using high-resolution mass spectrometry (HRMS) for the qualitative detection of antiretroviral agents in human blood. 2014. Available from: [Link]

  • ResearchGate. Development and validation of a UHPLC-HRMS-QTOF method for the detection of 132 New Psychoactive Substances and synthetic opioids, including fentanyl, in Dried Blood Spots. 2019. Available from: [Link]

  • AddictO Vocab. 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol. Available from: [Link]

  • Davidson, J. T., et al. Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Forensic Chemistry. 2020. Available from: [Link]

  • Pharmaffiliates. 4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanol-d3. Available from: [Link]

Sources

Application Note: Mastering the Derivatization of Amino Alcohols for Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Amino alcohols are a challenging class of compounds for direct gas chromatography (GC) analysis due to their high polarity, low volatility, and propensity for thermal decomposition. These characteristics stem from the presence of both hydroxyl (-OH) and amino (-NH2) functional groups, which readily form hydrogen bonds. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the essential techniques of derivatization to overcome these analytical hurdles. We will explore the underlying chemical principles and provide detailed, field-tested protocols for the two most robust and widely adopted strategies: silylation and acylation. This guide emphasizes the causality behind experimental choices, offers insights into troubleshooting, and presents a framework for reliable and reproducible analysis of amino alcohols by GC and GC-Mass Spectrometry (GC-MS).

The Analytical Challenge: Why Derivatization is Non-Negotiable

Direct injection of amino alcohols into a GC system often leads to a host of chromatographic problems.[1][2] The polar functional groups interact strongly with the stationary phase, resulting in poor peak shape, excessive tailing, and low response.[3] Furthermore, their low volatility requires high injector and oven temperatures, which can cause the molecules to decompose before they even reach the detector.[1][4]

The core objective of derivatization is to mask these problematic functional groups by replacing the active, polar hydrogens with nonpolar, thermally stable moieties.[5] This chemical modification achieves several critical goals:

  • Reduces Polarity: Minimizes interactions with the GC column, leading to sharper, more symmetrical peaks.

  • Increases Volatility: Lowers the boiling point of the analyte, allowing for elution at lower temperatures and preventing thermal degradation.[6]

  • Enhances Thermal Stability: Protects the molecule from breaking down in the high-temperature environment of the GC inlet and column.[4][7]

  • Improves Mass Spectral Characteristics: Can generate derivatives with predictable and structurally informative fragmentation patterns for confident identification by MS.[8]

Chapter 1: The Silylation Approach — The Workhorse of Volatility Enhancement

Silylation is arguably the most common derivatization technique for compounds containing active hydrogens, such as those found in amino alcohols.[5] The reaction involves the replacement of a proton from the -OH and -NH2 groups with a trimethylsilyl (TMS) or a more robust tert-butyldimethylsilyl (TBDMS) group.

Mechanism of Silylation: Silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), are highly reactive compounds that readily donate a silyl group to the analyte. The reaction is a nucleophilic attack by the oxygen or nitrogen of the amino alcohol on the silicon atom of the silylating agent. The process is often facilitated by heating and sometimes by the addition of a catalyst.

Choosing Your Silylating Agent

The choice of reagent is critical and depends on the specific amino alcohol, the required stability of the derivative, and the analytical sensitivity needed. MSTFA is often favored because its byproducts are highly volatile and typically elute with the solvent front, minimizing chromatographic interference.[1] For enhanced stability, especially against moisture, MTBSTFA, which forms TBDMS derivatives, is an excellent choice.[5][9]

ReagentAbbreviationDerivative FormedKey AdvantagesConsiderations
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFATrimethylsilyl (TMS)Highly reactive, good for many applications.[10]Derivatives are sensitive to moisture.[5] Byproducts can sometimes interfere.
N-Methyl-N-(trimethylsilyl)trifluoroacetamideMSTFATrimethylsilyl (TMS)Very volatile byproducts, reducing interference.[1][10] Excellent silyl donor.[11]Derivatives are sensitive to moisture.
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamideMTBSTFAtert-butyldimethylsilyl (TBDMS)Derivatives are significantly more stable and resistant to hydrolysis than TMS derivatives.[5]Higher molecular weight results in longer retention times.
Detailed Protocol 1: General Silylation of Amino Alcohols with MSTFA

This protocol provides a robust starting point for the derivatization of a wide range of amino alcohols.

Materials:

  • Amino alcohol sample (dried)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), high purity (≥98%)

  • Anhydrous Pyridine or Acetonitrile

  • Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply for drying

Step-by-Step Methodology:

  • Sample Preparation (Crucial Step): Ensure the sample is completely dry. Moisture is the primary enemy of silylation, as it will consume the reagent and hydrolyze the formed derivatives, leading to poor yield and reproducibility.[5] If the sample is in an aqueous solution, evaporate it to dryness under a gentle stream of nitrogen. For samples in organic solvents, evaporate the solvent completely.

  • Reagent Addition: To the dried sample (typically 0.1-1 mg) in a reaction vial, add 100 µL of anhydrous solvent (e.g., acetonitrile) and 100 µL of MSTFA.

  • Reaction Incubation: Securely cap the vial. Heat the mixture at 70-100°C for 30-60 minutes.[12] Reaction conditions may need to be optimized depending on the specific amino alcohol; sterically hindered groups may require longer times or higher temperatures.[8][9]

  • Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC or GC-MS system. Dilution with an appropriate solvent (e.g., hexane or ethyl acetate) may be necessary depending on the concentration.

G cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis start Start with Amino Alcohol Sample dry Evaporate to Complete Dryness (Nitrogen Stream) start->dry add_reagents Add Anhydrous Solvent + MSTFA Reagent dry->add_reagents seal_heat Seal Vial & Heat (e.g., 70°C for 30 min) add_reagents->seal_heat cool Cool to Room Temperature seal_heat->cool inject Inject into GC/GC-MS cool->inject

Caption: Silylation Workflow with MSTFA.

Field-Proven Insights & Troubleshooting
  • Incomplete Derivatization: If you observe tailing peaks corresponding to the underivatized or partially derivatized analyte, increase the reaction time or temperature. For very stubborn hydroxyl groups, adding a catalyst like 1% Trimethylchlorosilane (TMCS) to the BSTFA or MSTFA can significantly increase the silylating power.[11]

  • Reagent Purity: Always use high-purity derivatization reagents.[7] Lower-purity reagents can introduce artifacts and lead to inconsistent results.

  • Inertness of Vial: Use silanized glass vials to prevent the active sites on the glass surface from adsorbing the analytes.

Chapter 2: The Acylation Approach — Enhancing Sensitivity and Selectivity

Acylation is another powerful derivatization strategy that replaces active hydrogens on both the amino and hydroxyl groups with an acyl group. This method is particularly valuable when using an Electron Capture Detector (ECD), as the introduction of halogenated acyl groups (e.g., trifluoroacetyl) can dramatically enhance detection sensitivity.[13]

Mechanism of Acylation: Acylation is typically performed using a highly reactive acid anhydride, such as Trifluoroacetic Anhydride (TFAA). The lone pair of electrons on the nitrogen and oxygen atoms of the amino alcohol attacks one of the electrophilic carbonyl carbons of the anhydride. This results in the formation of a stable amide and ester linkage, respectively, and releases a molecule of trifluoroacetic acid as a byproduct.

Choosing Your Acylating Agent

The choice of acylating reagent is often dictated by the detector being used. For standard Flame Ionization Detection (FID) or MS, any common anhydride will work. For high-sensitivity ECD analysis, a perfluorinated anhydride is required.

ReagentAbbreviationKey AdvantagesConsiderations
Trifluoroacetic AnhydrideTFAACreates highly volatile derivatives.[3] Excellent for ECD detection.[13]Reagent is highly reactive and corrosive. Byproducts are acidic and must be handled with care.
Pentafluoropropionic AnhydridePFPAProvides even greater sensitivity for ECD than TFAA.More expensive than TFAA. Generates acidic byproducts.
Heptafluorobutyric AnhydrideHFBAOffers the highest sensitivity for ECD among common reagents.Highest cost. Generates acidic byproducts.
Detailed Protocol 2: Two-Step Acylation of Amino Alcohols with TFAA

For some amino acids and amino alcohols, a two-step approach involving esterification followed by acylation yields the best results.[3] This ensures both the carboxyl (if present) and amino/hydroxyl groups are fully derivatized.

Materials:

  • Amino alcohol sample (dried)

  • 3 N Hydrochloric Acid (HCl) in Methanol

  • Trifluoroacetic Anhydride (TFAA)

  • Methylene Chloride (DCM) or Ethyl Acetate

  • Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply

Step-by-Step Methodology:

  • Esterification (for compounds with a carboxyl group): To 1 mg of the dried sample, add 1 mL of 3 N HCl in methanol. Cap the vial and heat at 100°C for 30 minutes. Cool the vial and evaporate the contents to dryness under a gentle stream of nitrogen.[3] For simple amino alcohols without a carboxyl group, this step can be skipped.

  • Acylation: To the dried residue from step 1, add 1 mL of methylene chloride and 100 µL of TFAA.

  • Reaction Incubation: Cap the vial and heat at 60°C for 20 minutes.[3]

  • Byproduct Removal: Cool the vial to room temperature. Carefully uncap and evaporate the remaining liquid and volatile acidic byproducts under a gentle stream of nitrogen.

  • Reconstitution and Analysis: Reconstitute the final residue in an appropriate solvent (e.g., methylene chloride or ethyl acetate) for GC analysis.

G cluster_prep Sample Preparation cluster_reaction Acylation Reaction cluster_analysis Final Steps start Start with Dried Sample add_reagents Add Solvent (DCM) + TFAA Reagent start->add_reagents seal_heat Seal Vial & Heat (e.g., 60°C for 20 min) add_reagents->seal_heat cool_evap Cool & Evaporate Byproducts (Nitrogen Stream) seal_heat->cool_evap reconstitute Reconstitute in Solvent cool_evap->reconstitute inject Inject into GC/GC-MS reconstitute->inject

Caption: Acylation Workflow with TFAA.

Field-Proven Insights & Troubleshooting
  • Handling Reagents: Acylating agents like TFAA are highly corrosive and moisture-sensitive. Always handle them in a fume hood and use dry solvents and glassware.

  • Peak Tailing: If peak tailing is observed, it may indicate that the acidic byproduct (e.g., trifluoroacetic acid) was not completely removed. Ensure the evaporation step is thorough. Incomplete derivatization of the amine group is also a common cause of tailing.[3]

  • Chiral Analysis: Acylation is a common achiral derivatization step used before analysis on a chiral GC column for separating enantiomers of amino alcohols.[3]

Method Validation and Quality Control

A robust derivatization protocol is a self-validating one. To ensure the reliability and reproducibility of your analysis, incorporate the following practices:

  • Internal Standards: Use a stable, isotopically labeled version of your analyte or a structurally similar compound as an internal standard. The internal standard should be added before the derivatization step to account for any variability in reaction efficiency and injection volume.

  • Derivative Stability: Analyze derivatized samples at several time points after preparation (e.g., 1 hr, 4 hrs, 24 hrs) to assess the stability of the derivatives. Some derivatives, particularly TMS derivatives, can degrade over time, especially if exposed to moisture.

  • Calibration Curve: Always prepare your calibration standards by subjecting them to the exact same derivatization procedure as your unknown samples. This ensures that any variation in derivatization efficiency is accounted for in the quantification.

Conclusion

The successful analysis of amino alcohols by gas chromatography is critically dependent on effective derivatization. Both silylation and acylation are powerful techniques that transform these polar, non-volatile compounds into species suitable for GC separation and detection. Silylation, particularly with MSTFA, is a versatile and highly effective method for increasing volatility. Acylation, especially with fluorinated reagents like TFAA, offers the added advantage of significantly enhancing sensitivity for ECD applications. By understanding the chemical principles behind these methods, selecting the appropriate reagent, and following a meticulous and validated protocol, researchers can achieve reliable, reproducible, and accurate quantification of amino alcohols in a variety of complex matrices.

References

  • The Derivatization and Analysis of Amino Acids by GC-MS. (n.d.). Merck Millipore. Retrieved from [Link]

  • Poole, C. F. (2015). Derivatization Methods in GC and GC/MS. InTech. Retrieved from [Link]

  • Mastering Silylation: A Guide to MSTFA for GC-MS Analysis. (n.d.). Wonda Science. Retrieved from [Link]

  • Lee, H., et al. (2007). Two step derivatization for the analyses of organic, amino acids and glycines on filter paper plasma by GC-MS/SIM. Journal of Chromatography B, 852(1-2), 557-564. Retrieved from [Link]

  • Novikova, I. V., et al. (2022). Determination of Aminoalcohols as Silyl Derivatives with Three Derivatizing Agents by Gas Chromatography with Mass Spectrometry Detection. ResearchGate. Retrieved from [Link]

  • Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 1, 245-252. Retrieved from [Link]

  • Poole, C. F. (2015). Derivatization Methods in GC and GC/MS. Semantic Scholar. Retrieved from [Link]

  • Quality Control in GC–MS Analysis of Amino Acids. (2023). LCGC International. Retrieved from [Link]

  • Moos, M., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(4), 645-656. Retrieved from [Link]

  • Acylation Derivatization Reagent, TFAA (Trifluoroacetic Acid Anhydride). (n.d.). Restek. Retrieved from [Link]

  • Valdez, C. A., et al. (2013). Rapid Silylation of b-Amino Alcohols at Room Temperature in the Presence of Nitrogenous Bases for Enhanced Detect. OSTI.GOV. Retrieved from [Link]

  • Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography. (n.d.). ResearchGate. Retrieved from [Link]

  • Amino alcohols Analysis of ethanol amines. (n.d.). Agilent Technologies. Retrieved from [Link]

  • Wang, Y., et al. (2011). Quantification of trimethylsilyl derivatives of amino acid disease biomarkers in neonatal blood samples by gas chromatography-mass spectrometry. Journal of Chromatography B, 879(24), 2415-2421. Retrieved from [Link]

  • Hansen, T., et al. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 436-453. Retrieved from [Link]

  • Buch, A., et al. (2023). Gas Chromatography Fingerprint of Martian Amino Acids before Analysis of Return Samples. Life, 13(1), 232. Retrieved from [Link]

  • Bhardwaj, S. K., et al. (2022). Pre-column Derivatization¸ Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols. Letters in Applied NanoBioScience, 12(1), 13. Retrieved from [Link]

  • Tsikas, D. (2023). Quality Control in Targeted GC-MS for Amino Acid-OMICS. International Journal of Molecular Sciences, 24(12), 10323. Retrieved from [Link]

Sources

Application Note: A Guide to the Enantioselective Synthesis of (R)- and (S)-4-(methylamino)-1-(3-pyridyl)-1-butanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development and chemical biology. Enantiomers of a chiral molecule can exhibit markedly different pharmacological, toxicological, and metabolic properties. 4-(methylamino)-1-(3-pyridyl)-1-butanol is a chiral amino alcohol and a derivative of nicotine. While not a therapeutic agent itself, its structural similarity to key nicotine metabolites and related compounds makes its enantiomers valuable as chemical probes, reference standards in metabolic studies, and chiral building blocks for more complex molecules. For instance, its core structure is analogous to the carcinogen metabolite 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), a critical biomarker for tobacco exposure.[1][2][3] The ability to selectively synthesize the (R)- and (S)-enantiomers of this compound is therefore of significant interest to researchers in toxicology, pharmacology, and synthetic chemistry.

This application note provides a comprehensive guide to the enantioselective synthesis of (R)- and (S)-4-(methylamino)-1-(3-pyridyl)-1-butanol. The strategy hinges on the asymmetric reduction of a prochiral ketone precursor, a robust and widely adopted method for creating chiral alcohols. We will detail the synthesis of the precursor ketone, followed by step-by-step protocols for achieving high enantiomeric purity for both target enantiomers using well-established catalytic systems.

Retrosynthetic Analysis and Strategic Approach

The most logical and efficient pathway to the target chiral alcohols is through the enantioselective reduction of the corresponding prochiral ketone, 4-(methylamino)-1-(3-pyridyl)-1-butanone, also known as pseudooxynicotine.[4][5] This approach is advantageous as it introduces the critical stereocenter in the final synthetic step, maximizing convergence and simplifying the overall process.

The precursor ketone, pseudooxynicotine, can be synthesized via a Claisen-type condensation between ethyl nicotinate and N-methyl-2-pyrrolidinone, followed by acidic hydrolysis and decarboxylation.[4]

The key transformation—the asymmetric reduction of the ketone—can be achieved with exceptional control using chiral catalysts. Among the most reliable methods is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst to direct the stereochemical outcome of borane reduction with high fidelity.[6][7] By selecting the appropriate enantiomer of the CBS catalyst, one can predictably synthesize either the (R)- or (S)-alcohol.

Overall Synthetic Workflow

The diagram below illustrates the complete synthetic pathway from commercially available starting materials to the final, enantiomerically pure products.

G cluster_0 Precursor Synthesis SM1 Ethyl Nicotinate Ketone Pseudooxynicotine (Prochiral Ketone) SM1->Ketone SM2 N-Methyl-2-pyrrolidinone SM2->Ketone S_CBS (R)-CBS Catalyst + BH₃-DMS Ketone->S_CBS Asymmetric Reduction R_CBS (S)-CBS Catalyst + BH₃-DMS Ketone->R_CBS Asymmetric Reduction S_Product (S)-4-(methylamino)-1- (3-pyridyl)-1-butanol S_CBS->S_Product R_Product (R)-4-(methylamino)-1- (3-pyridyl)-1-butanol R_CBS->R_Product

Caption: Synthetic route to (R)- and (S)-enantiomers.

Part 1: Synthesis of Precursor Ketone

Protocol 1: Synthesis of 4-(Methylamino)-1-(3-pyridyl)-1-butanone (Pseudooxynicotine)

This protocol is adapted from established literature procedures for the synthesis of pseudooxynicotine.[4] The reaction involves a condensation followed by hydrolysis and decarboxylation.

Materials:

  • Ethyl nicotinate

  • N-Methyl-2-pyrrolidinone

  • Sodium ethoxide (NaOEt)

  • Toluene, anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH), aqueous solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add sodium ethoxide (1.2 eq) suspended in anhydrous toluene.

  • Heat the suspension to a gentle reflux.

  • In the dropping funnel, prepare a mixture of ethyl nicotinate (1.0 eq) and N-methyl-2-pyrrolidinone (1.1 eq).

  • Add the mixture dropwise to the refluxing suspension over 1 hour. The reaction mixture will turn a deep reddish-brown.

  • After the addition is complete, maintain reflux for an additional 4-6 hours. Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature and quench by carefully pouring it over ice.

  • Transfer the mixture to a separatory funnel and discard the organic (toluene) layer.

  • To the aqueous layer, add concentrated HCl until the pH is approximately 1.

  • Heat the acidic aqueous solution to reflux for 8-12 hours to effect hydrolysis and decarboxylation.

  • Cool the solution in an ice bath and basify to pH >12 by the slow addition of a concentrated NaOH solution.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude pseudooxynicotine by vacuum distillation or column chromatography (Silica gel, gradient elution with DCM/Methanol) to yield a pale yellow oil.

Part 2: Enantioselective Synthesis of Target Alcohols

The critical step, asymmetric reduction, is performed using the CBS catalytic system. The choice of the (R)- or (S)-catalyst enantiomer dictates the stereochemistry of the resulting alcohol product.

Mechanism of CBS Reduction: A Self-Validating System

The predictability and high enantioselectivity of the CBS reduction stem from a well-defined, chair-like six-membered transition state. The prochiral ketone coordinates to the Lewis-acidic boron atom of the oxazaborolidine catalyst. The steric bulk of the catalyst directs the hydride delivery from the borane-DMS complex to a specific face of the ketone, ensuring the formation of one enantiomer over the other. This mechanistic consistency provides a self-validating framework for the protocol's success.

CBS Reduction Transition State

The diagram below depicts the transition state for the formation of the (S)-alcohol using the (R)-CBS catalyst, illustrating how steric hindrance guides the hydride attack.

Caption: Steric model for CBS-catalyzed ketone reduction.

Protocol 2: Synthesis of (S)-4-(methylamino)-1-(3-pyridyl)-1-butanol

Materials:

  • 4-(Methylamino)-1-(3-pyridyl)-1-butanone (from Protocol 1)

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BH₃-DMS, ~10 M)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH)

  • Aqueous HCl (1 M)

  • Aqueous NaOH (1 M)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried flask under a nitrogen atmosphere, add anhydrous THF. Cool the flask to 0°C in an ice bath.

  • Add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M solution in toluene).

  • Slowly add BH₃-DMS (0.6 eq) dropwise while maintaining the temperature at 0°C. Stir for 15 minutes.

  • Dissolve the ketone (1.0 eq) in anhydrous THF and add it dropwise to the catalyst-borane mixture over 30 minutes.

  • Stir the reaction at 0°C. Monitor progress by TLC. The reaction is typically complete within 1-2 hours.

  • Upon completion, quench the reaction by the very slow, dropwise addition of methanol at 0°C until gas evolution ceases.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Remove the solvent under reduced pressure.

  • Add 1 M HCl to the residue and stir for 1 hour.

  • Basify the aqueous solution to pH >12 with 1 M NaOH.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude (S)-alcohol.

  • Purify by column chromatography (Silica gel, gradient elution with DCM/Methanol containing 1% triethylamine).

Protocol 3: Synthesis of (R)-4-(methylamino)-1-(3-pyridyl)-1-butanol

This protocol is identical to Protocol 2, with one critical substitution to generate the opposite enantiomer.

Procedure:

  • Follow the exact steps outlined in Protocol 2 , but substitute (S)-2-Methyl-CBS-oxazaborolidine for the (R)-enantiomer in step 2. This will direct the hydride attack to the opposite face of the ketone, yielding the (R)-alcohol.

Data Summary and Characterization

The successful synthesis of the target enantiomers requires rigorous analytical validation.

ParameterPrecursor Ketone(S)-Alcohol(R)-Alcohol
Method Claisen Condensation(R)-CBS Reduction(S)-CBS Reduction
Typical Yield 60-75%85-95%85-95%
Enantiomeric Excess (ee) N/A (achiral)>98%>98%
Purification Vacuum DistillationColumn ChromatographyColumn Chromatography

Characterization:

  • Structure Confirmation: The chemical structure of the final products should be confirmed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

  • Enantiomeric Excess (ee) Determination: The enantiomeric purity of the final products is the critical success metric. It must be determined using a validated chiral analytical method.

    • Chiral HPLC: The most direct method involves separation on a chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralcel OD-H or Chiralpak AD-H).[8] A typical mobile phase would be a mixture of hexane and isopropanol with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

    • NMR with Chiral Derivatizing Agent: The alcohol can be reacted with a chiral agent, such as Mosher's acid chloride, to form diastereomeric esters.[9] The ¹H or ¹⁹F NMR spectra of the resulting diastereomers will show distinct signals that can be integrated to determine the enantiomeric ratio.

Conclusion

This application note details a robust and reliable methodology for the enantioselective synthesis of (R)- and (S)-4-(methylamino)-1-(3-pyridyl)-1-butanol. By employing a convergent strategy centered on the asymmetric CBS reduction of a readily accessible prochiral ketone, both enantiomers can be produced in high yield and with excellent enantiomeric purity. The protocols provided are grounded in well-established chemical principles, ensuring reproducibility and scalability. The resulting chiral alcohols are valuable tools for researchers in pharmacology, drug discovery, and toxicology, enabling precise studies into the stereospecific interactions of nicotine-related compounds.

References

  • Asymmetric synthesis of (R)- and (S)-4-methyloctanoic acids. A new route to chiral fatty acids with remote stereocenters. ResearchGate. Available at: [Link]

  • 1-butanone to the enantiomers of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol in vitro in human bronchial epithelial cells using chiral capillary electrophoresis. ResearchGate. Available at: [Link]

  • Stereoselective Synthesis of 1-Substituted Homotropanones, including Natural Alkaloid (−)-Adaline. MDPI. Available at: [Link]

  • A Novel Approach for the Synthesis of (R) and (S)-Nicotine. Scientific Research Publishing. Available at: [Link]

  • Efficient Method of (S)-Nicotine Synthesis. MDPI. Available at: [Link]

  • 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanol | C10H15N3O2 | CID. PubChem - NIH. Available at: [Link]

  • Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. MDPI. Available at: [Link]

  • Formation and metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol enantiomers in vitro in mouse, rat and human tissues. PubMed. Available at: [Link]

  • Process of making (S)-nicotine. Google Patents.
  • Stereocontrolled catalytic asymmetric reduction of ketones with oxazaborolidines derived from new chiral amino alcohols. ACS Publications. Available at: [Link]

  • Combined Analysis of N′-Nitrosonornicotine and 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol in the Urine of Cigarette Smokers and e-Cigarette Users. PMC - NIH. Available at: [Link]

  • Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. PubMed. Available at: [Link]

  • Asymmetric reductions of prochiral ketones with B-3-pinanyl-9-borabicyclo[3.3.1]nonane (Alpine-Borane) at elevated pressures. ACS Publications. Available at: [Link]

  • Analysis of Total 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in Human Urine. ACS Publications. Available at: [Link]

  • Ketone Reduction. WordPress. Available at: [Link]

  • Full Regio- and Stereoselective Protocol for the Synthesis of New Nicotinoids via Cycloaddition Processes with the Participation of Trans-Substituted Nitroethenes: Comprehensive Experimental and MEDT Study. PMC - PubMed Central. Available at: [Link]

  • Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]

  • (1s,2r)-1-aminoindan-2-ol. Organic Syntheses Procedure. Available at: [Link]

Sources

Application Notes and Protocols for Cell Culture Studies with rac-4-(Methylamino)-1-(3-pyridyl)-1-butanol (NNAL)

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting cell culture studies with rac-4-(Methylamino)-1-(3-pyridyl)-1-butanol, a compound more commonly known in scientific literature as NNAL. This document outlines the background, mechanism of action, and detailed protocols for investigating the cellular effects of this tobacco-specific nitrosamine metabolite.

Introduction: Understanding the Significance of NNAL

NNAL, or rac-4-(Methylamino)-1-(3-pyridyl)-1-butanol, is the primary metabolite of the potent tobacco-specific lung carcinogen, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK).[1][2] Found in tobacco products, NNK is metabolized in the body to NNAL, which can be detected in the urine of individuals exposed to tobacco smoke.[1] Due to its role as a biomarker of tobacco exposure and its own potential carcinogenic properties, NNAL is a compound of significant interest in cancer research, particularly in the context of lung cancer.[1] In vitro studies using cell cultures are fundamental to elucidating the molecular mechanisms by which NNAL contributes to tumorigenesis.

Mechanism of Action: The Differential Role of NNAL Enantiomers

NNAL is a chiral molecule, existing as two enantiomers: (R)-NNAL and (S)-NNAL. Recent research has revealed that these enantiomers can have distinct biological activities. A pivotal mechanism of action, particularly in non-small cell lung cancer (NSCLC), involves the differential effects of these enantiomers on the LKB1 (Liver Kinase B1) signaling pathway.

(R)-NNAL has been shown to promote cell proliferation, enhance migration, and induce drug resistance in NSCLC cell lines that have wild-type LKB1.[3] This is achieved through the phosphorylation and subsequent deactivation of LKB1, a critical tumor suppressor kinase.[3] This process is mediated by the β-adrenergic receptor (β-AR) signaling pathway.[3] In contrast, (S)-NNAL exhibits much weaker effects on this pathway.[3]

The metabolic activation of NNK and NNAL to DNA-adduct-forming intermediates is a critical step in their carcinogenic activity and is primarily catalyzed by cytochrome P450 enzymes.[4]

NNAL_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm (R)-NNAL (R)-NNAL β-AR β-AR (R)-NNAL->β-AR Binds PKA PKA β-AR->PKA Activates LKB1_active LKB1 (Active) PKA->LKB1_active Phosphorylates LKB1_inactive p-LKB1 (Inactive) LKB1_active->LKB1_inactive Deactivation AMPK AMPK LKB1_inactive->AMPK Inhibits Activation Proliferation Proliferation LKB1_inactive->Proliferation Promotes Migration Migration LKB1_inactive->Migration Promotes Drug_Resistance Drug_Resistance LKB1_inactive->Drug_Resistance Promotes AMPK->Proliferation Inhibits AMPK->Migration Inhibits MTT_Assay_Workflow start Start seed_cells Seed A549 cells in 96-well plate start->seed_cells incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 treat_nnal Treat with NNAL dilutions incubate_24h_1->treat_nnal incubate_treatment Incubate 24/48/72h treat_nnal->incubate_treatment add_mtt Add MTT reagent incubate_treatment->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Solubilize formazan with DMSO incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze data read_absorbance->analyze_data end End analyze_data->end

Figure 2: Workflow for the MTT cell proliferation assay.

Protocol 2: Cell Migration Assay (Wound Healing/Scratch Assay)

This protocol describes a wound healing assay to evaluate the effect of NNAL on the migration of A549 cells. Materials:

  • A549 cells

  • 6-well plates

  • Complete DMEM

  • Serum-free DMEM

  • rac-NNAL, (R)-NNAL, or (S)-NNAL

  • 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Create a Confluent Monolayer: Seed A549 cells in 6-well plates and grow them to 90-100% confluency.

  • Serum Starvation: Replace the complete media with serum-free DMEM and incubate for 12-24 hours. This step helps to minimize cell proliferation, ensuring that the observed gap closure is primarily due to migration.

  • Create the "Wound": Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.

  • Wash and Treat: Gently wash the wells with PBS to remove detached cells. Add serum-free DMEM containing the desired concentration of NNAL (e.g., 10 µM) or vehicle control.

  • Image Acquisition: Immediately capture images of the scratch at 0 hours using a microscope. Mark the position for subsequent imaging.

  • Incubation and Imaging: Incubate the plate at 37°C in a 5% CO₂ incubator. Capture images of the same marked areas at regular intervals (e.g., 6, 12, 24 hours).

  • Data Analysis: Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.

Protocol 3: Western Blot for LKB1 Phosphorylation

This protocol details the steps to detect changes in LKB1 phosphorylation in response to NNAL treatment.

Materials:

  • A549 cells

  • 6-well plates

  • Complete DMEM

  • rac-NNAL, (R)-NNAL, or (S)-NNAL

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-LKB1 (Ser428), anti-LKB1, anti-β-actin

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed A549 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentration of NNAL (e.g., 10 µM) for a specific time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-phospho-LKB1, anti-LKB1) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an ECL reagent and a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated LKB1 levels to total LKB1 and the loading control (β-actin).

Quantitative Data Summary

Parameter Compound Cell Line Concentration Range Observed Effects Reference
Cell Proliferation(R)-NNALNSCLCNot SpecifiedIncreased[3]
Cell Migration(R)-NNALNSCLCNot SpecifiedIncreased[3]
LKB1 Phosphorylation(R)-NNALNSCLCNot SpecifiedIncreased[3]
Chemoresistance(R)-NNALNSCLCNot SpecifiedIncreased[3]
GenotoxicityNNA (related compound)BEAS-2B0.1 - 10 µMDNA damage[4]

References

  • Hecht, S. S. (2003). Tobacco carcinogens, their biomarkers and tobacco-induced cancer.
  • PubChem. (n.d.). 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Hang, B., Sarker, A. H., Havel, C., Saha, S., Tith, R., Dodder, N. G., & Sleiman, M. (2022). Tobacco-specific nitrosamine 1-(N-methyl-N-nitrosamino)-1-(3-pyridinyl)-4-butanal (NNA) causes DNA damage and impaired replication/transcription in human lung cells. PLOS ONE, 17(5), e0268493.
  • Lao, Y., Yu, N., He, L., Wang, M., Upadhyaya, P., Hatsukami, D. K., & Hecht, S. S. (2007). Analysis of total 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol in smokers' blood. Cancer Epidemiology, Biomarkers & Prevention, 16(12), 2755–2761.
  • Hecht, S. S., Carmella, S. G., Chen, M., Koch, J. F., Miller, A. T., Murphy, S. E., ... & Hatsukami, D. K. (2002). 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol and its glucuronides in the urine of infants exposed to environmental tobacco smoke. Cancer Epidemiology, Biomarkers & Prevention, 11(12), 1671–1674.
  • Carmella, S. G., Han, S., Fristad, A., Yang, Y., & Hecht, S. S. (2003). Analysis of total 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in human urine. Cancer Epidemiology, Biomarkers & Prevention, 12(11), 1257–1261.
  • Upadhyaya, P., Carmella, S. G., Guengerich, F. P., & Hecht, S. S. (2000). Formation and metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol enantiomers in vitro in mouse, rat and human tissues. Carcinogenesis, 21(6), 1233–1238.
  • Yuan, J. M., Butler, L. M., Stepanov, I., & Hecht, S. S. (2011). Urinary levels of tobacco-specific nitrosamine metabolites in relation to lung cancer development in two prospective cohorts of cigarette smokers. Cancer Research, 71(21), 6749–6757.
  • Kim, S. H., Park, Y. H., Lee, H., Chang, S. H., & Lee, C. H. (2021). Relationship Between Urinary 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanol and Lung Cancer Risk in the General Population: A Community-Based Prospective Cohort Study. Frontiers in Oncology, 11, 697853.
  • Affinisep. (n.d.). NNAL. Retrieved from [Link]

  • He, L., & Hecht, S. S. (2014). Mechanisms of cancer induction by tobacco-specific NNK and NNN. Cancers, 6(2), 1073–1097.
  • MDPI. (2022). Diagnostic Performance Evaluation of the Novel Index Combining Urinary Cotinine and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol in Smoking Status Verification and Usefulness for Trend Monitoring of Tobacco Smoking Exposure. Retrieved from [Link]

  • ResearchGate. (2021). Determination of 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone (NNK) arising from tobacco smoke in airborne particulate matter. Retrieved from [Link]

  • National Cancer Institute. (n.d.). The Cancer Genome Atlas Program (TCGA). Retrieved from [Link]

  • Zhang, Y., Wang, Y., Zhang, J., Li, Y., Wang, Y., & Chen, X. (2021). NNAL, a major metabolite of tobacco-specific carcinogen NNK, promotes lung cancer progression through deactivating LKB1 in an isomer-dependent manner. bioRxiv.
  • Son, Y., Kim, H. G., Kim, J. Y., & Lee, G. H. (2014). Human bronchial epithelial BEAS-2B cells, an appropriate in vitro model to study heavy metals induced carcinogenesis. Toxicology and applied pharmacology, 280(1), 127–135.
  • Ubigene. (n.d.). Cell Use Instruction - BEAS-2B Cell Line. Retrieved from [Link]

  • REPROCELL. (n.d.). Example Protocol for the Culture of the Lung Carcinoma A549 Cell Line on Alvetex™ Scaffold in Well Insert and Well Plate Formats. Retrieved from [Link]

  • Zhang, W., Wang, Z., Wang, L., & Chen, L. (2019). Proliferation, apoptosis and invasion of human lung cancer cells are associated with NFATc1. Oncology letters, 17(4), 3836–3844.
  • Zhang, Y., Wang, Y., Zhang, J., Li, Y., Wang, Y., & Chen, X. (2022). LKB1 phosphorylation and deactivation in lung cancer by NNAL, a metabolite of tobacco-specific carcinogen, in an isomer-dependent manner. Oncogene, 41(33), 4035–4047.
  • ResearchGate. (n.d.). LKB1 phosphorylation and deactivation in lung cancer by NNAL, a metabolite of tobacco-specific carcinogen, in an isomer-dependent manner. Request PDF. Retrieved from [Link]

  • Chen, J., & Chen, J. (2019). Long Non-Coding RNA in Drug Resistance of Non-Small Cell Lung Cancer: A Mini Review. Frontiers in pharmacology, 10, 1594.
  • Zhang, Y., & Chen, X. (2020). Resistance mechanisms of non-small cell lung cancer and improvement of treatment effects through nanotechnology: a narrative review.
  • UCSC Genome Browser. (n.d.). A549 lung carcinoma cell line Company: ATCC Catalog. Retrieved from [Link]

  • A549 Cell Subculture Protocol. (n.d.). Retrieved from [Link]

  • Cooper, S., & van der Heide, D. (2020). Culturing Human Lung Adenocarcinoma Cells in a Serum-Free Environment. In Methods in molecular biology (Vol. 2125, pp. 29–38). Humana, New York, NY.
  • European Collection of Authenticated Cell Cultures. (n.d.). Cell line profile: A549. Retrieved from [Link]

  • ResearchGate. (n.d.). Cell viability and morphology of BEAS-2B cells after 24 h or 10 days of... Download scientific diagram. Retrieved from [Link]

  • PNAS. (1992). A tobacco-specific N-nitrosamine or cigarette smoke condensate causes neoplastic transformation of xenotransplanted human. Retrieved from [Link]

  • PMC. (2018). Stereospecific Metabolism of the Tobacco Specific Nitrosamine, NNAL. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Overview of NNK and NNAL metabolism leading to DNA adduct... | Download Scientific Diagram. Retrieved from [Link]

  • PMC. (2018). Prominent Stereoselectivity of NNAL Glucuronidation in Upper Aerodigestive Tract Tissues. Retrieved from [Link]

  • PMC. (2018). Tumor Suppressor LKB1 inhibits both the mRNA Expression and the Amplification of hTERC by the Phosphorylation of YAP in Lung Cancer Cells. Retrieved from [Link]

  • PMC. (2013). LKB1 is required for adiponectin-mediated modulation of AMPK–S6K axis and inhibition of migration and invasion of breast cancer cells. Retrieved from [Link]

  • PMC. (2011). Regulation of Lung Cancer Cell Migration and Invasion by Reactive Oxygen Species and Caveolin-1. Retrieved from [Link]

  • PMC. (2018). A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration. Retrieved from [Link]

  • PMC. (2019). An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout. Retrieved from [Link]

  • PMC. (2019). In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis. Retrieved from [Link]

  • PMC. (2015). A High Content Clonogenic Survival Drug Screen Identifies MEK Inhibitors as Potent Radiation Sensitizers for KRAS Mutant Non-Small Cell Lung Cancer. Retrieved from [Link]

  • PMC. (2017). The clonogenic assay: robustness of plating efficiency-based analysis is strongly compromised by cellular cooperation. Retrieved from [Link]

  • YouTube. (2022). Clonogenic Cell Survival Assay (Colony Formation Assay). Retrieved from [Link]

  • ResearchGate. (n.d.). Migration assay in lung cancer cells with 1 μM of PM, PM_SAL and SAL.... Download scientific diagram. Retrieved from [Link]

  • PMC. (2022). Spherical Invasion Assay: A Novel Method to Measure Invasion of Cancer Cells. Retrieved from [Link]

  • PMC. (2014). An introduction to the wound healing assay using live-cell microscopy. Retrieved from [Link]

  • Bio-protocol. (2020). How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Standard Operating Procedure for Wound Healing Cell Migration Assay within the Nanostructurome Pipeline. Retrieved from [Link]

  • PMC. (2019). Implication of BIS in the Migration and Invasion of A549 Non-small Cell Lung Cancer Cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Rescue experiments to detect NSCLC proliferation, apoptosis, invasion,... Download scientific diagram. Retrieved from [Link]

  • ResearchGate. (n.d.). Clonogenic survival results for two non-small cell lung cancer cell... Download scientific diagram. Retrieved from [Link]

  • MDPI. (n.d.). Cancers | An Open Access Journal from MDPI. Retrieved from [Link]

  • The Oncologist. (2022). Emerging molecular testing paradigms in non-small cell lung cancer management—current perspectives and recommendations. Retrieved from [Link]

  • NIH. (n.d.). Cancer-specific production of N-acetylaspartate via NAT8L overexpression in non-small cell lung cancer and its potential as a circulating biomarker. Retrieved from [Link]

  • PMC. (2021). Suppression of non-small cell lung cancer migration and invasion by hsa-miR-486-5p via the TGF-β/SMAD2 signaling pathway. Retrieved from [Link]

  • MDPI. (2022). The Effect of Tobacco Smoke N-Nitrosamines, NNK and NDEA, and Nicotine, on DNA Mismatch Repair Mechanism and miRNA Markers, in Hypopharyngeal Squamous Cell Carcinoma: An In Vivo Model and Clinical Evidence. Retrieved from [Link]

  • PNAS. (2011). Emergence of potent inhibitors of metastasis in lung cancer via syntheses based on migrastatin. Retrieved from [Link]

  • The BMJ. (2024). Neoadjuvant chemoimmunotherapy in non-small cell lung cancer: evolving resectability criteria, biomarker-driven postoperative management, and emerging therapeutic strategies. Retrieved from [Link]

  • Frontiers. (n.d.). A multi-omics approach elucidates the link between artificial food colorings and common cancers. Retrieved from [Link]

  • PMC. (2023). Phosphorylation of LKB1 by PDK1 Inhibits Cell Proliferation and Organ Growth by Decreased Activation of AMPK. Retrieved from [Link]

Sources

Application Notes and Protocols for the Quantitative Analysis of Nicotine Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Nicotine Metabolite Analysis

Nicotine, the primary psychoactive component of tobacco, undergoes extensive metabolism in the human body, leading to a variety of breakdown products.[1] The quantitative analysis of these metabolites is of paramount importance in diverse fields ranging from clinical toxicology and smoking cessation programs to drug development and public health research.[2] These metabolites serve as reliable biomarkers for assessing the extent of tobacco exposure, differentiating between active and passive smoking, and understanding individual variations in nicotine metabolism, which can influence smoking behaviors and cessation success.[2][3]

Among the numerous metabolites, cotinine and trans-3'-hydroxycotinine are considered the most significant biomarkers due to their longer half-lives compared to the parent nicotine molecule.[3] Cotinine, with a half-life of approximately 15-20 hours, provides an integrated measure of nicotine exposure over the preceding days.[3] The ratio of trans-3'-hydroxycotinine to cotinine, known as the nicotine metabolite ratio (NMR), offers valuable insights into the activity of the primary nicotine-metabolizing enzyme, cytochrome P450 2A6 (CYP2A6).[4] This ratio can help classify individuals as fast, normal, or slow metabolizers of nicotine, which has implications for tailoring smoking cessation therapies.

This comprehensive guide provides detailed protocols for the robust and reliable quantification of nicotine and its key metabolites in biological matrices, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies described herein are grounded in established bioanalytical principles and are designed to ensure data of the highest quality and integrity, in alignment with regulatory expectations.[2][5]

The Nicotine Metabolic Pathway: A Visual Overview

The metabolism of nicotine is a complex process primarily occurring in the liver. The major metabolic pathway involves the conversion of nicotine to cotinine, which is then further metabolized to trans-3'-hydroxycotinine. Understanding this pathway is crucial for interpreting analytical results and appreciating the significance of each metabolite as a biomarker.

NicotineMetabolism Nicotine Nicotine NicotineIminium Nicotine-Δ1'(5')-iminium Ion Nicotine->NicotineIminium CYP2A6 OtherMetabolites Other Minor Metabolites Nicotine->OtherMetabolites Cotinine Cotinine NicotineIminium->Cotinine Aldehyde Oxidase Hydroxycotinine trans-3'-hydroxycotinine Cotinine->Hydroxycotinine CYP2A6 Cotinine->OtherMetabolites

Caption: Major metabolic pathway of nicotine.

Analytical Standards and Reagents: The Foundation of Accurate Quantification

The accuracy of any quantitative bioanalytical method hinges on the quality and proper use of analytical standards and reagents.

1. Reference Standards: Certified reference materials (CRMs) for nicotine, cotinine, trans-3'-hydroxycotinine, and their corresponding isotopically labeled internal standards (e.g., nicotine-d4, cotinine-d3, trans-3'-hydroxycotinine-d3) should be procured from reputable suppliers. These standards should come with a certificate of analysis detailing their purity and identity. The use of isotopically labeled internal standards is highly recommended as they co-elute with the analyte of interest and compensate for variations in sample preparation and instrument response.

For method validation and ensuring the accuracy of measurements, Standard Reference Materials (SRM) such as SRM 3671 from the National Institute of Standards and Technology (NIST), which consists of human urine with certified concentrations of nicotine metabolites, can be utilized.[6]

2. Reagents and Solvents: All solvents (e.g., methanol, acetonitrile, water) should be of the highest purity (e.g., LC-MS grade) to minimize background interference. Other reagents, such as formic acid, ammonium formate, and buffers, should also be of high purity.

Protocol for Preparation of Calibration Standards and Quality Control Samples

This protocol outlines the preparation of calibration standards and quality control (QC) samples in a biological matrix (e.g., human plasma or urine).

Objective: To create a set of standards with known analyte concentrations to generate a calibration curve and QC samples to assess the accuracy and precision of the method.

Materials:

  • Certified reference standards of nicotine, cotinine, and trans-3'-hydroxycotinine.

  • Certified isotopically labeled internal standards.

  • Analyte-free biological matrix (e.g., drug-free human plasma or urine).

  • LC-MS grade methanol and water.

  • Calibrated pipettes and appropriate laboratory glassware.

Procedure:

  • Preparation of Stock Solutions:

    • Accurately weigh a known amount of each reference standard and dissolve it in a known volume of methanol to create individual primary stock solutions (typically 1 mg/mL).

    • Similarly, prepare a primary stock solution for each isotopically labeled internal standard.

    • Store stock solutions at an appropriate temperature (e.g., -20°C or -80°C) in tightly sealed containers.

  • Preparation of Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the primary stock solutions with methanol or a methanol/water mixture. These solutions will be used to spike the biological matrix.

    • Prepare a separate set of working QC solutions from a different weighing of the reference standards to ensure an independent assessment of accuracy.[7]

    • Prepare a working internal standard solution by diluting the primary internal standard stock solution to a fixed concentration (e.g., 100 ng/mL).

  • Preparation of Calibration Standards:

    • Spike a known volume of the analyte-free biological matrix with the appropriate working standard solutions to achieve a series of at least six to eight non-zero concentration levels.[8]

    • The concentration range should be selected based on the expected concentrations in study samples.[9] A typical range for cotinine in serum could be from 0.05 ng/mL to 500 ng/mL.[9]

  • Preparation of Quality Control Samples:

    • Prepare QC samples at a minimum of three concentration levels: low (within 3 times the lower limit of quantification), medium, and high (near the upper limit of quantification).[10]

    • Spike a known volume of the analyte-free biological matrix with the working QC solutions to create the QC samples.

Table 1: Example Concentration Levels for Calibration Standards and QC Samples in Human Plasma

Sample TypeNicotine (ng/mL)Cotinine (ng/mL)trans-3'-hydroxycotinine (ng/mL)
Calibration Std 10.50.51.0
Calibration Std 21.01.02.0
Calibration Std 35.05.010.0
Calibration Std 425.050.0100.0
Calibration Std 5100.0250.0500.0
Calibration Std 6200.0500.01000.0
QC Low1.51.53.0
QC Medium75.0150.0300.0
QC High150.0400.0800.0

Sample Preparation: Isolating Analytes from Complex Matrices

Effective sample preparation is crucial for removing interferences from the biological matrix and concentrating the analytes of interest, thereby improving the sensitivity and robustness of the LC-MS/MS analysis.

Protocol 1: Solid-Phase Extraction (SPE) of Nicotine Metabolites from Urine

Objective: To extract nicotine and its metabolites from urine using a cation-exchange SPE cartridge.

Materials:

  • SOLA CX SPE cartridges or similar mixed-mode cation exchange cartridges.[11]

  • Urine samples, calibration standards, and QC samples.

  • Working internal standard solution.

  • Methanol, 5 mM ammonium formate (pH 2.5), and 5% ammonium hydroxide in methanol.[11]

  • SPE manifold and collection tubes or 96-well plates.

  • Vortex mixer and centrifuge.

Procedure:

  • Sample Pre-treatment: To 500 µL of urine sample, add 50 µL of the working internal standard solution. Vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 500 µL of methanol followed by 500 µL of 5 mM ammonium formate (pH 2.5).[11]

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.[11]

  • Washing: Wash the cartridge with 1000 µL of 5 mM ammonium formate (pH 2.5) to remove polar interferences.[11] Follow with a second wash of 1000 µL of methanol to remove non-polar interferences.

  • Elution: Elute the analytes with 1000 µL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Protein Precipitation of Nicotine Metabolites from Plasma/Serum

Objective: To remove proteins from plasma or serum samples to prevent column clogging and ion suppression.

Materials:

  • Plasma/serum samples, calibration standards, and QC samples.

  • Working internal standard solution.

  • Ice-cold acetonitrile.

  • Vortex mixer and centrifuge capable of reaching >10,000 x g.

  • Microcentrifuge tubes.

Procedure:

  • Sample Aliquoting: Pipette 100 µL of plasma/serum sample into a microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the working internal standard solution to each sample. Vortex briefly.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortexing and Centrifugation: Vortex the tubes vigorously for 30 seconds to ensure complete protein precipitation. Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis: High-Sensitivity, High-Specificity Quantification

LC-MS/MS is the gold standard for the quantification of nicotine metabolites due to its exceptional sensitivity, specificity, and wide dynamic range.

LCMS_Workflow cluster_SamplePrep Sample Preparation cluster_LC Liquid Chromatography cluster_MS Tandem Mass Spectrometry Sample Biological Sample (Urine/Plasma) PreparedSample Prepared Sample (SPE or PPT) Sample->PreparedSample Extraction Autosampler Autosampler PreparedSample->Autosampler Column HPLC Column (e.g., C18) Autosampler->Column Injection IonSource Ion Source (e.g., ESI) Column->IonSource Elution Quad1 Quadrupole 1 (Precursor Ion Selection) IonSource->Quad1 CollisionCell Collision Cell (Fragmentation) Quad1->CollisionCell Quad2 Quadrupole 2 (Product Ion Selection) CollisionCell->Quad2 Detector Detector Quad2->Detector DataSystem Data System (Quantification) Detector->DataSystem Signal

Caption: Experimental workflow for LC-MS/MS analysis.

Protocol for LC-MS/MS Method

Objective: To separate and quantify nicotine, cotinine, and trans-3'-hydroxycotinine using a validated LC-MS/MS method.

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: A C18 reversed-phase column (e.g., Gemini NX-C18, 50 x 2.1 mm, 3 µm).[10]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for column re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Ion Spray Voltage: 3.5 kV.[12]

  • Ion Source Temperature: 310°C.[12]

Table 2: Example MRM Transitions for Nicotine Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Nicotine163.1130.120
Cotinine177.198.125
trans-3'-hydroxycotinine193.180.130
Cotinine-d3 (IS)180.1101.125
trans-3'-hydroxycotinine-d3 (IS)196.180.130

Method Validation: Ensuring Trustworthy and Reliable Data

A bioanalytical method must be rigorously validated to ensure its performance is acceptable for its intended purpose.[13] The validation process should adhere to the principles outlined in regulatory guidelines such as the ICH M10 Bioanalytical Method Validation guideline.[2][5]

Key Validation Parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank matrix samples from multiple sources.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. The curve should be generated using a suitable regression model (e.g., weighted linear regression).

  • Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision). These are evaluated using the QC samples at multiple concentration levels. Acceptance criteria are typically within ±15% (±20% at the LLOQ) of the nominal concentration.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[14]

  • Recovery: The efficiency of the extraction process, determined by comparing the analyte response in an extracted sample to the response of an unextracted standard.

  • Matrix Effect: The alteration of ionization efficiency by co-eluting components from the biological matrix. This is assessed by comparing the response of an analyte in a post-extraction spiked sample to that of a pure standard solution.

  • Stability: The stability of the analytes in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term bench-top stability, long-term storage).

Conclusion

The protocols and guidelines presented in this application note provide a comprehensive framework for the accurate and reliable quantification of nicotine and its major metabolites in biological samples. By employing high-quality analytical standards, robust sample preparation techniques, and sensitive LC-MS/MS analysis, researchers can obtain high-fidelity data that is crucial for advancing our understanding of tobacco exposure, nicotine dependence, and for the development of effective smoking cessation strategies. Adherence to rigorous method validation principles is essential to ensure the integrity and defensibility of the generated data.

References

  • ACS Omega. (2021). Automated Solid Phase Extraction and Polarity-Switching Tandem Mass Spectrometry Technique for High Throughput Analysis of Urine Biomarkers for 14 Tobacco-related Compounds. [Link]

  • ACS Publications. (2021). Automated Solid Phase Extraction and Polarity-Switching Tandem Mass Spectrometry Technique for High Throughput Analysis of Urine Biomarkers for 14. [Link]

  • ResearchGate. (2025). Determination of nicotine and cotinine in tobacco harvesters' urine by solid-phase extraction and liquid chromatography. [Link]

  • VCU Scholars Compass. (2022). Determination of Cotinine Concentration in Urine by Liquid Chromatography Tandem Mass Spectrometry. [Link]

  • National Cancer Institute. (2021). Protocol - Nicotine Metabolite Ratio - Serum and Saliva. [Link]

  • Semantic Scholar. (2023). Development and Validation of LC-MS/MS Method for Determination of Cytisine in Human Serum and Saliva. [Link]

  • Phenomenex. (n.d.). Nicotine, Cotinine, 3-Hydroxycotinine, Nornicotine and Anabasine in Human Urine by LC/MS/MS (TN-1161). [Link]

  • PubMed. (n.d.). A solid phase extraction method for determination of nicotine in serum and urine by isotope dilution gas chromatography/mass spectrometry with selected ion monitoring. [Link]

  • European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

  • National Institutes of Health. (2024). Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique. [Link]

  • National Institutes of Health. (n.d.). A novel validated procedure for the determination of nicotine, eight nicotine metabolites and two minor tobacco alkaloids in human plasma or urine by solid-phase extraction coupled with liquid chromatography-electrospray ionization-tandem mass spectrometry. [Link]

  • ResearchGate. (n.d.). Metabolic pathways of nicotine in humans. [Link]

  • National Institutes of Health. (2024). Determination of cotinine and 3-hydroxynicotinine in human serum by liquid chromatography-tandem mass spectrometry and its application. [Link]

  • Oxford Academic. (2005). A Rapid LC–MS–MS Method for the Determination of Nicotine and Cotinine in Serum and Saliva Samples from Smokers. [Link]

  • National Institute of Standards and Technology. (n.d.). Standard Reference Material 3671 - Certificate of Analysis. [Link]

  • MDPI. (2024). Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique. [Link]

  • PharmGKB. (n.d.). Nicotine Pathway, Pharmacokinetics. [Link]

  • International Council for Harmonisation. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. [Link]

  • ResearchGate. (n.d.). Pathways of nicotine metabolism. [Link]

  • Oxford Academic. (2025). A new automated method for the analysis of cotinine and trans-3′-hydroxycotinine in serum by LC–MS/MS. [Link]

  • ProPharma. (2022). ICH M10 Bioanalytical Method Validation & Study Sample Analysis. [Link]

  • National Institutes of Health. (n.d.). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. [Link]

  • Centers for Disease Control and Prevention. (n.d.). National Health and Nutrition Examination Survey. [Link]

  • ResearchGate. (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. [Link]

  • Eawag. (1998). Nicotine Pathway Map. [Link]

  • IDBS. (2019). ICH M10 Bioanalytical Method Validation Guideline. [Link]

  • World Health Organization. (2023). ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED. [Link]

  • MDPI. (2023). The Associations of Trans-3′-Hydroxy Cotinine, Cotinine, and the Nicotine Metabolite Ratio in Pediatric Patients with Tobacco Smoke Exposure. [Link]

Sources

Application Note: A Framework for In Vitro Metabolic Investigation of rac-4-(Methylamino)-1-(3-pyridyl)-1-butanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vitro metabolism studies of rac-4-(Methylamino)-1-(3-pyridyl)-1-butanol. The protocols detailed herein are designed to establish the metabolic stability and identify the primary metabolic pathways of this compound. By leveraging human liver microsomes (HLM) and state-of-the-art liquid chromatography-tandem mass spectrometry (LC-MS/MS), this guide offers a robust framework for generating critical data to inform preclinical drug development. We will cover the scientific rationale, detailed experimental protocols, and data analysis strategies essential for a thorough metabolic investigation.

Scientific & Mechanistic Background

Understanding the metabolic fate of a new chemical entity (NCE) is a cornerstone of drug development, as mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA).[1][2][3] The liver is the primary site of drug metabolism, where enzymes convert xenobiotics into more water-soluble compounds for excretion.[4] In vitro systems, particularly liver subcellular fractions like microsomes, offer a cost-effective and high-throughput method to predict in vivo metabolic clearance and potential drug-drug interactions.[4][5][6]

1.1. The Target Molecule: rac-4-(Methylamino)-1-(3-pyridyl)-1-butanol

The structure of rac-4-(Methylamino)-1-(3-pyridyl)-1-butanol presents several moieties susceptible to metabolic transformation:

  • Pyridine Ring: This nitrogen-containing heterocycle is common in many approved drugs.[7][8][9] It can undergo oxidation to form N-oxides or hydroxylation on the ring, primarily mediated by Cytochrome P450 (CYP) enzymes.[10][11]

  • Secondary Amine (Methylamino group): Secondary amines are well-known substrates for CYP-mediated metabolism.[12][13][14] Common pathways include N-dealkylation (to form the primary amine) and N-hydroxylation.[15][16]

  • Secondary Alcohol (Butanol chain): The hydroxyl group can be oxidized to a ketone. Furthermore, the butanol chain itself can be a site for hydroxylation (aliphatic hydroxylation).

Given these structural features, the primary metabolic pathways are anticipated to be driven by Phase I oxidative enzymes, particularly CYPs, which are highly concentrated in liver microsomes.[5][6]

1.2. Rationale for Using Human Liver Microsomes (HLM)

HLMs are vesicles of the endoplasmic reticulum and contain a rich complement of Phase I drug-metabolizing enzymes, most notably the CYP superfamily.[4][5][6] They are a standard and well-validated tool for:

  • Metabolic Stability Assessment: Determining the rate at which a compound is metabolized, which is used to calculate in vitro intrinsic clearance (CLint).[17][18]

  • Metabolite Identification: Generating and identifying the products of Phase I metabolism to understand biotransformation pathways.[19]

The protocols require a nicotinamide adenine dinucleotide phosphate (NADPH) generating system as a cofactor, which is essential for CYP enzyme activity.[18]

Experimental Design & Workflow

A two-stage approach is recommended: first, determining metabolic stability, and second, identifying the resulting metabolites.

2.1. Stage 1: Metabolic Stability Assay

This assay quantifies the rate of disappearance of the parent compound over time when incubated with HLMs. The data are used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

2.2. Stage 2: Metabolite Identification (MetID)

This study involves incubating the compound at a higher concentration to generate sufficient quantities of metabolites for structural elucidation using high-resolution LC-MS/MS.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Compound Stock (e.g., 10 mM in DMSO) E Initiate Reaction: Add Compound & NADPH A->E B Prepare HLM Suspension (e.g., 20 mg/mL) D Pre-warm HLM & Buffer at 37°C B->D C Prepare NADPH Regenerating System C->E D->E F Incubate at 37°C (Time Points: 0, 5, 15, 30, 45 min) E->F Start Timer G Quench Reaction: Add Cold Acetonitrile + Internal Standard F->G At each time point H Centrifuge to Precipitate Protein G->H I Transfer Supernatant for Analysis H->I J LC-MS/MS Analysis I->J K Data Processing: Calculate % Remaining vs. Time J->K L Determine t1/2 and CLint K->L

Figure 1: Workflow for the Metabolic Stability Assay.

Detailed Protocols

3.1. Materials & Reagents

  • rac-4-(Methylamino)-1-(3-pyridyl)-1-butanol (Test Compound)

  • Pooled Human Liver Microsomes (e.g., Corning Gentest™, Sekisui XenoTech)

  • Potassium Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH Regenerating System (e.g., Solution A: NADP+, Glucose-6-Phosphate; Solution B: Glucose-6-Phosphate Dehydrogenase)

  • Dimethyl Sulfoxide (DMSO), HPLC Grade

  • Acetonitrile (ACN), LC-MS Grade, containing an appropriate internal standard (e.g., Tolbutamide, Labetalol)

  • Control Compounds (e.g., Testosterone for high clearance, Verapamil for moderate clearance)

  • 96-well incubation plates and collection plates

  • Multichannel pipettes

  • Incubator/shaker set to 37°C

  • Centrifuge capable of handling 96-well plates

3.2. Protocol 1: Metabolic Stability Assay

Causality Insight: This protocol uses a low substrate concentration (1 µM) to ensure that enzyme kinetics are in the linear range (first-order kinetics), which is a prerequisite for accurately calculating the in vitro half-life.

ParameterRecommended ValueRationale
Test Compound Conc.1 µMWell below the expected Km for most CYPs, ensuring first-order kinetics.
HLM Protein Conc.0.5 mg/mLA standard concentration that balances metabolic activity with reagent cost.
Incubation Time Points0, 5, 15, 30, 45 minutesProvides sufficient data points to accurately model the depletion curve.
Cofactor1 mM NADPH (regenerating)Ensures the cofactor is not depleted during the incubation period.
Final DMSO Conc.≤ 0.25%Minimizes solvent-induced inhibition of enzymatic activity.
Quenching SolutionCold Acetonitrile (ACN)Simultaneously stops the reaction and precipitates microsomal proteins.[18]

Step-by-Step Procedure:

  • Prepare Master Mix: In a conical tube on ice, prepare a master mix of phosphate buffer and HLM suspension to achieve a final protein concentration of 0.5 mg/mL in the incubation wells.

  • Aliquot Master Mix: Add the appropriate volume of the HLM master mix to each well of a 96-well incubation plate.

  • Prepare Substrate Plate: In a separate 96-well plate, prepare intermediate dilutions of the test compound, positive controls, and vehicle (DMSO) in phosphate buffer.

  • Pre-incubation: Place both plates in a 37°C incubator for 10 minutes to allow the temperature to equilibrate.

  • Initiate Reaction: Add the test compound solution to the HLM-containing plate. To start the enzymatic reaction, add the NADPH regenerating system. The 0-minute time point is quenched immediately after adding NADPH.

  • Incubation: Return the plate to the 37°C incubator and shake gently.

  • Quenching: At each subsequent time point (5, 15, 30, 45 min), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard to the appropriate wells.

  • Protein Precipitation: Seal the plate and centrifuge at 4,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

  • Sample Transfer: Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

3.3. Protocol 2: Metabolite Identification (MetID)

Causality Insight: A higher substrate concentration (e.g., 10 µM) is used to increase the formation of metabolites, making them easier to detect and characterize against the biological matrix background.

  • Follow the same procedure as the stability assay, but with the following modifications:

    • Test Compound Concentration: 10 µM.

    • Time Points: 0 and 60 minutes. A single, longer time point is sufficient to generate a profile of the major metabolites.

  • Include a control incubation without NADPH. Metabolites that appear only in the +NADPH sample are products of NADPH-dependent enzymes like CYPs.

Analytical Methodology: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drug molecules and identifying their metabolites due to its high sensitivity, selectivity, and structural elucidation capabilities.[20][21][22]

ParameterTypical SettingRationale
Chromatography
ColumnC18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and separation for a wide range of small molecules.
Mobile Phase AWater + 0.1% Formic AcidStandard aqueous phase for reverse-phase chromatography.
Mobile Phase BAcetonitrile or Methanol + 0.1% Formic AcidStandard organic phase; formic acid aids in protonation for MS detection.
Gradient5% to 95% B over 5-7 minutesA generic gradient suitable for initial screening.
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)The pyridine and amine groups are basic and will readily accept a proton.
Analysis Mode (Stability)Multiple Reaction Monitoring (MRM)Provides maximum sensitivity and selectivity for quantifying the parent compound.
Analysis Mode (MetID)Full Scan MS with Data-Dependent MS/MSAllows for the detection of unknown metabolites and acquisition of their fragment spectra for structural identification.[23]

Data Analysis & Interpretation

5.1. Metabolic Stability Data

  • Calculate Percent Remaining: For each time point, determine the peak area ratio (Parent Compound / Internal Standard). Normalize this ratio to the 0-minute time point to get the percent remaining.

    % Remaining = (AreaRatio_t / AreaRatio_t0) * 100

  • Determine Half-Life (t1/2): Plot the natural logarithm (ln) of the percent remaining against time. The slope of the linear regression line is the elimination rate constant (k).

    Slope = -k

    t1/2 = 0.693 / k

  • Calculate In Vitro Intrinsic Clearance (CLint):

    CLint (µL/min/mg protein) = (0.693 / t1/2) * (Incubation Volume (µL) / Protein Amount (mg))

    This value can be scaled to predict in vivo hepatic clearance.[17][24][25]

5.2. Metabolite Identification Data

  • Extract Ion Chromatograms (EICs): Search the full scan data for expected mass shifts corresponding to common metabolic reactions (see table below).

  • Compare +/- NADPH: Confirm that potential metabolite peaks are present only in the NADPH-fortified samples.

  • Analyze MS/MS Spectra: Interpret the fragmentation pattern of the parent compound and compare it to the fragmentation patterns of potential metabolites. A shift in a fragment ion's mass can pinpoint the site of metabolic modification.

Table of Predicted Metabolic Transformations:

BiotransformationMass Change (Da)Potential Metabolite
Hydroxylation+15.99Hydroxylated on pyridine or butanol chain
N-Oxidation+15.99Pyridine N-oxide
N-Demethylation-14.02Primary amine
Oxidation of Alcohol-2.02Ketone formation
Glucuronidation (Phase II)+176.03Glucuronide conjugate (if using hepatocytes or UGT-fortified microsomes)

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (e.g., UGTs) Parent {rac-4-(Methylamino)-1-(3-pyridyl)-1-butanol | (Parent Compound)} M1 {N-Demethylation | (-CH2) | Mass: -14.02 Da} Parent->M1 CYPs M2 {Hydroxylation | (+O) | Mass: +15.99 Da} Parent->M2 CYPs M3 {Pyridine N-Oxidation | (+O) | Mass: +15.99 Da} Parent->M3 CYPs M4 {Alcohol Oxidation | (-2H) | Mass: -2.02 Da} Parent->M4 CYPs/ADH M5 {Glucuronidation | (+Glucuronic Acid) | Mass: +176.03 Da} Parent->M5 UGTs (on alcohol) M2->M5 UGTs (on new OH)

Figure 2: Predicted Metabolic Pathways.

Conclusion

The protocols outlined in this application note provide a robust and validated methodology for assessing the in vitro metabolism of rac-4-(Methylamino)-1-(3-pyridyl)-1-butanol. By determining the metabolic stability and identifying the major metabolites, researchers can gain critical insights into the compound's pharmacokinetic profile. This information is invaluable for lead optimization, candidate selection, and the design of subsequent in vivo studies, ultimately supporting a more efficient and informed drug development process.

References

  • Brown, H. S., & Griffin, M. (2020). In vitro-in vivo extrapolation and hepatic clearance dependent underprediction. Journal of Pharmaceutical Sciences, 109(1), 543-550. [Link]

  • Alaoui-Jamali, M. A., Castonguay, A., & Schuller, H. M. (1991). In vitro and in vivo modulation of the bioactivation of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone in hamster lung tissues. Cancer Research, 51(6), 1594-1600. [Link]

  • Al-Qahtani, S. (2018). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. In Glucuronidation. IntechOpen. [Link]

  • Corning Life Sciences. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Corning Application Note. [Link]

  • U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry. Federal Register. [Link]

  • Kim, J., Lee, S., & In, M. K. (2022). In vitro metabolic profiling of methylenedioxy-substituted synthetic cathinones for enhanced detection in urine sample analysis. Scientific Reports, 12(1), 1-11. [Link]

  • Fay, K. A., Chislock, M. F., & Seston, R. M. (2016). Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. Environmental Toxicology and Chemistry, 35(1), 180-190. [Link]

  • Singh, U. P., & Kumar, S. (2021). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Advances, 11(39), 24115-24137. [Link]

  • Miners, J. O., & Knights, K. M. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology, 74(1), 7-9. [Link]

  • Seger, S. T., Rydberg, P., & Olsen, L. (2015). Mechanism of the N-hydroxylation of primary and secondary amines by cytochrome P450. Chemical Research in Toxicology, 28(4), 597-603. [Link]

  • U.S. Food and Drug Administration. (2020). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. [Link]

  • Zhou, J., & Yin, Y. (2012). Metabolite identification and quantitation in LC–MS/MS-based metabolomics. Methods in Molecular Biology, 815, 211-219. [Link]

  • Upadhyaya, P., McIntee, E. J., & Hecht, S. S. (2001). Formation and metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol enantiomers in vitro in mouse, rat and human tissues. Carcinogenesis, 22(5), 793-799. [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Evotec. [Link]

  • Hanson, G. R., & Hanzlik, R. P. (2010). Metabolism of alkyl amines by cytochrome P450 enzymes to MI complexes. Drug Metabolism and Disposition, 38(11), 1956-1962. [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. [Link]

  • Foloppe, N., & Chen, I. J. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(17), 7501-7535. [Link]

  • Zhang, Y., & El-Kattan, A. (2017). An Introduction to Pharmacokinetics. SlideShare. [Link]

  • Hanzlik, R. P., & Hanson, G. R. (2010). Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem. Drug Metabolism and Disposition, 38(11), 1956-1962. [Link]

  • BioIVT. (2019). What In Vitro Metabolism and DDI Studies Do I Actually Need? [Link]

  • Technology Networks. (2023). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). YouTube. [Link]

  • Ghaffari, M. A. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks. [Link]

  • Sharma, P., & Kumar, V. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(20), 6239. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Analysis of 4-(methylamino)-1-(3-pyridyl)-1-butanol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: CHEMSUP-2024-PYR Assigned Specialist: Senior Application Scientist

Executive Summary

The analysis of 4-(methylamino)-1-(3-pyridyl)-1-butanol presents a classic "dual-threat" challenge in liquid chromatography: high polarity combined with strong basicity .

This molecule contains a pyridine ring (


) and a secondary amine (

). On standard C18 silica columns at neutral or acidic pH, the protonated amine interacts electrostatically with ionized residual silanols (

), resulting in severe peak tailing. Furthermore, its hydrophilic nature often leads to elution in the void volume, preventing adequate separation from matrix interferences.

This guide details two validated pathways to resolve these issues: High-pH Reverse Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) .

Module 1: The Chemistry of Peak Distortion

Before attempting a fix, it is critical to understand the mechanism of failure.

FeatureChemical CauseChromatographic Symptom
Secondary Amine Protonation at pH < 9.0 creates a cation (

).
Tailing: Cation binds to anionic silanols on the silica surface.
Pyridine Ring Moderate basicity; increases polarity.Broadening: Mixed-mode interactions (hydrophobic + ionic).
Butanol Chain Hydroxyl group increases hydrophilicity.Early Elution: Poor retention on C18; co-elution with salts.
Decision Matrix: Selecting Your Strategy

Use the following logic flow to determine the best approach for your specific instrumentation and sensitivity needs.

MethodSelection Start Start: Define Priority MS_Compat Is MS Sensitivity Critical? Start->MS_Compat Ret_Need Is Retention of Polar Matrix Required? MS_Compat->Ret_Need Yes High_PH STRATEGY B: High pH RP (Best for robustness & UV) MS_Compat->High_PH No (UV detection) HILIC STRATEGY A: HILIC (Best for retention & MS sensitivity) Ret_Need->HILIC Yes (High Retention) Ret_Need->High_PH No (Standard Retention) Ion_Pair STRATEGY C: Ion Pairing (Legacy method, UV only) High_PH->Ion_Pair If Column pH limit < 10

Figure 1: Decision tree for selecting the optimal chromatographic mode based on detection method and retention requirements.

Module 2: High pH Reverse Phase Strategy (Recommended)

The Logic: By raising the mobile phase pH to 10.0 , you deprotonate the secondary amine (neutralizing it). This eliminates the electrostatic interaction with silanols and increases the hydrophobicity of the molecule, forcing it to interact with the C18 ligand for better retention.

WARNING: You must use a column engineered for high pH stability (Hybrid Silica). Standard silica dissolves above pH 8.0.

Protocol A: High pH Method
  • Column: Waters XBridge BEH C18 or Agilent Poroshell HPH-C18 (

    
     mm, 2.5 µm).
    
  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with Ammonium Hydroxide).

  • Mobile Phase B: 100% Acetonitrile.[1]

  • Flow Rate: 0.4 mL/min.

  • Temperature: 40°C (Improves mass transfer).

Gradient Table:

Time (min) % A (Buffer) % B (MeCN) Curve
0.0 95 5 Initial
1.0 95 5 Hold
8.0 10 90 Linear
10.0 10 90 Wash

| 10.1 | 95 | 5 | Re-equilibrate |

Why this works: The ammonium bicarbonate buffer provides high buffering capacity at pH 10. The basic analyte becomes neutral, resulting in a sharp, symmetrical peak with increased retention factor (


).

Module 3: HILIC Strategy (High Sensitivity)

The Logic: Hydrophilic Interaction Liquid Chromatography (HILIC) uses a polar stationary phase and a high-organic mobile phase.[2] This creates a water-rich layer on the particle surface. The polar analyte partitions into this water layer, providing excellent retention and MS sensitivity (due to high organic content in desolvation).

Protocol B: HILIC Method
  • Column: Waters ACQUITY BEH HILIC or Thermo Accucore HILIC (

    
     mm, 1.7 µm).
    
  • Mobile Phase A: 100% Acetonitrile.

  • Mobile Phase B: 10 mM Ammonium Formate (pH 3.0) or Ammonium Acetate (pH 5.0).[3]

  • Flow Rate: 0.5 mL/min.

Gradient Table:

Time (min) % A (MeCN) % B (Buffer) Note
0.0 95 5 High organic start
6.0 50 50 Elute polars
7.0 50 50 Wash

| 7.1 | 95 | 5 | Re-equilibrate (Critical) |

Critical Step: HILIC columns require longer equilibration times than RP columns. Allow at least 20 column volumes between injections to prevent retention time shifting.

Module 4: Troubleshooting FAQ

Q1: My peak is splitting or looks like a "doublet."

  • Diagnosis: Solvent Mismatch.

  • The Fix:

    • In Reverse Phase: If your sample is dissolved in 100% Acetonitrile but your gradient starts at 95% Water, the analyte precipitates or travels faster than the solvent front. Dissolve sample in Initial Mobile Phase (95:5 Water:MeCN) .

    • In HILIC: Never dissolve the sample in 100% water. This disrupts the water layer on the column head. Dissolve in 75:25 Acetonitrile:Buffer .

Q2: I see tailing even at high pH.

  • Diagnosis: Column Aging or Overloading.

  • The Fix:

    • Check the column history. If it was previously used with ion-pairing agents (TFA), it may be permanently altered.

    • Reduce injection mass. Basic amines overload columns quickly. Inject

      
       on column.
      

Q3: I cannot use high pH or HILIC. What now?

  • Diagnosis: Legacy System Constraints.

  • The Fix: Use an Ion-Pairing agent in standard Reverse Phase (pH 3.0). Add 0.1% Trifluoroacetic Acid (TFA) or Heptafluorobutyric Acid (HFBA) to both Mobile Phase A and B. The fluorinated acid pairs with the amine, masking it from silanols.

    • Note: This will suppress MS ionization signal significantly.

References

  • Separation of Nicotine and Tobacco Alkaloids. Thermo Fisher Scientific Application Notes. (Demonstrates HILIC advantages for pyridyl-amine retention).

  • LC Troubleshooting: All of My Peaks are Tailing! Restek Chromablography. (Explains silanol-amine interactions and buffer mitigation).

  • Determination of NNAL in Urine. Journal of Chromatography B / NIH. (Validates Ammonium Acetate buffers for 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol analogs).

  • HILIC Separation of Nicotine Metabolites. MDPI Molecules. (Comparison of RP and HILIC for polar tobacco metabolites).

Sources

Technical Support Center: Troubleshooting Low Recovery of Nicotine Metabolites from Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of nicotine and its metabolites. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with analyte recovery from plasma samples. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to diagnose and resolve issues effectively. This document is structured to provide a logical workflow for troubleshooting, address common questions, and offer detailed, validated protocols.

Section 1: A Logical Approach to Troubleshooting Low Recovery

Low recovery of nicotine and its metabolites—such as cotinine and trans-3'-hydroxycotinine—is a frequent challenge in bioanalysis. The issue can arise at multiple stages, from initial sample handling to final detection. Before diving into specific protocols, it's crucial to approach the problem systematically.

Below is a troubleshooting decision tree to guide your investigation.

TroubleshootingWorkflow Start Low Analyte Recovery Detected CheckSample Step 1: Verify Sample Integrity - Correct collection/storage? - Analyte degradation? - Correct internal standard addition? Start->CheckSample CheckExtraction Step 2: Evaluate Extraction Method - pH correctly adjusted? - Inappropriate method (LLE vs. SPE)? - Incorrect solvent/sorbent? - Incomplete elution? CheckSample->CheckExtraction Sample OK SolutionSample Solution: - Review sample handling SOPs. - Perform stability tests. - Verify IS concentration and addition. CheckSample->SolutionSample Problem Found CheckAnalysis Step 3: Assess Analytical System (LC-MS/MS) - Matrix effects (ion suppression)? - Incorrect instrument parameters? - Column degradation? CheckExtraction->CheckAnalysis Extraction OK SolutionExtraction Solution: - Optimize pH for target analyte. - Test alternative extraction methods. - Screen different solvents/sorbents. - Optimize elution solvent/volume. CheckExtraction->SolutionExtraction Problem Found SolutionAnalysis Solution: - Dilute sample to reduce matrix. - Use matrix-matched calibrators. - Optimize chromatography to separate from interferences. - Perform system maintenance. CheckAnalysis->SolutionAnalysis Problem Found

Caption: A systematic workflow for diagnosing the root cause of low analyte recovery.

Section 2: Frequently Asked Questions (FAQs) & In-Depth Explanations

This section addresses specific issues in a question-and-answer format, providing the scientific rationale behind the troubleshooting advice.

Q1: My cotinine recovery is acceptable, but my nicotine recovery is consistently low. Why is this happening?

A1: This is a classic problem often related to the physicochemical properties of nicotine and sample handling.

  • Volatility: Nicotine is more volatile than cotinine. If your sample processing involves an evaporation step (e.g., drying down the eluate from a solid-phase extraction), you can lose a significant amount of nicotine.

    • Causality: The pyrrolidine ring in nicotine makes it a tertiary amine with a relatively low boiling point. Cotinine, which has a ketone group, is less volatile.

    • Solution: Minimize evaporation temperatures (e.g., <40°C) and use a gentle stream of nitrogen.[1] Consider adding a small amount of an acidic "keeper" solvent like 1% hydrochloric acid in methanol to the eluate before evaporation.[2] This protonates the nicotine, converting it to a non-volatile salt.

  • Adsorption: Nicotine can adsorb to glass and plastic surfaces, especially in non-acidified solutions.

    • Solution: Use silanized glassware or polypropylene tubes. Ensure all solvents used to redissolve the final extract contain a small amount of acid to keep the nicotine protonated and in solution.

Q2: Should I be using Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)? My current LLE is giving poor recovery for trans-3'-hydroxycotinine.

A2: The choice between LLE and SPE depends on the specific analytes and the required cleanliness of the final extract. For a panel of nicotine metabolites with varying polarities, SPE is often superior.[3]

  • The Problem with LLE for Polar Metabolites: Trans-3'-hydroxycotinine is significantly more polar than nicotine or cotinine due to its hydroxyl group.[4] In a typical LLE protocol where the plasma is basified and extracted with a nonpolar solvent (like methyl tert-butyl ether or dichloromethane), the polar trans-3'-hydroxycotinine will not partition efficiently into the organic layer, leading to low recovery.

  • Why SPE is Often Better: Mixed-mode SPE cartridges, which combine both reversed-phase (for hydrophobic interactions) and ion-exchange (for charge-based interactions) properties, are highly effective for extracting a range of metabolites.[2]

    • Mechanism: A mixed-mode cation exchange (MCX) sorbent can retain the basic nicotine and its metabolites via ion exchange under acidic conditions. After washing away interferences, the analytes can be eluted with a basic organic solvent. This provides a much cleaner and more comprehensive extraction than LLE.[2]

Q3: I suspect matrix effects are suppressing my signal in the LC-MS/MS. How can I confirm this and what can I do about it?

A3: Matrix effects, particularly ion suppression, are a major issue in bioanalysis and a common cause of apparent "low recovery."[5][6] They occur when co-eluting endogenous components from the plasma matrix (e.g., phospholipids, salts) interfere with the ionization of the target analyte in the mass spectrometer source.[7]

  • Confirming Ion Suppression: The standard method is a post-column infusion experiment .

    • Infuse a standard solution of your analyte at a constant rate into the LC flow after the analytical column.

    • Inject a blank, extracted plasma sample onto the column.

    • Monitor the analyte's signal. If you see a dip in the signal at the retention time of your analyte, you have confirmed ion suppression.[5]

  • Mitigating Ion Suppression:

    • Improve Sample Cleanup: The best solution is to remove the interfering components. Switch from a simple protein precipitation to a more rigorous SPE or LLE method.[5] Phospholipid removal plates/cartridges are also highly effective.

    • Optimize Chromatography: Adjust your LC gradient to separate your analytes from the suppression zones. Often, phospholipids elute in the mid-to-late part of a typical reversed-phase gradient. A faster or slower gradient might move your analyte peak away from this interference.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., cotinine-d3) will co-elute with the analyte and experience the same degree of ion suppression.[8] Because you are measuring the ratio of the analyte to the IS, the effect of suppression is normalized, leading to accurate quantification even if absolute signal intensity is reduced.

Section 3: Detailed Experimental Protocols

These protocols are provided as robust starting points. As a Senior Application Scientist, I stress that validation in your own laboratory, with your specific equipment and reagents, is essential.

Protocol 1: Mixed-Mode Solid-Phase Extraction (SPE) for Nicotine, Cotinine, and Trans-3'-hydroxycotinine

This protocol is designed for a mixed-mode cation exchange SPE cartridge and provides excellent recovery for both the parent drug and its key metabolites.[2]

Materials:

  • Mixed-Mode Cation Exchange SPE Cartridges (e.g., Oasis MCX)

  • Plasma samples, calibrators, and QCs

  • Internal Standard (IS) solution (e.g., Nicotine-d4, Cotinine-d3 in methanol)

  • 4% Phosphoric Acid in Water

  • Methanol

  • Elution Solvent: 5% Ammonium Hydroxide in Methanol

  • Centrifuge, positive pressure manifold or vacuum manifold

Procedure:

  • Sample Pre-treatment: To 500 µL of plasma, add 50 µL of the IS solution. Vortex briefly. Add 500 µL of 4% phosphoric acid, vortex, and centrifuge for 10 minutes at >3000 x g to pellet proteins.

  • Condition: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of 4% phosphoric acid. Do not let the sorbent go dry.

  • Load: Load the supernatant from the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (~1 mL/min).

  • Wash 1: Wash the cartridge with 1 mL of 4% phosphoric acid in water to remove salts and polar interferences.

  • Wash 2: Wash the cartridge with 1 mL of methanol to remove phospholipids and other nonpolar interferences.

  • Elute: Elute the analytes with 1 mL of the elution solvent (5% ammonium hydroxide in methanol) into a clean collection tube. The base neutralizes the analytes, releasing them from the ion-exchange sorbent.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial LC mobile phase. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

SPE_Workflow Start Start: Plasma Sample + IS Pretreat 1. Pre-treat Add 4% H3PO4 Vortex & Centrifuge Start->Pretreat Condition 2. Condition SPE Cartridge Methanol -> 4% H3PO4 Pretreat->Condition Load 3. Load Supernatant Condition->Load Wash1 4. Wash 1 4% H3PO4 Load->Wash1 Wash2 5. Wash 2 Methanol Wash1->Wash2 Elute 6. Elute 5% NH4OH in Methanol Wash2->Elute DryRecon 7. Evaporate & Reconstitute Elute->DryRecon End Ready for LC-MS/MS DryRecon->End

Caption: Workflow for Mixed-Mode Solid-Phase Extraction (SPE).

Section 4: Data & Method Comparison

Choosing the right extraction method is critical. The following table summarizes the expected performance of different common extraction techniques for nicotine and its major metabolites.

MethodAnalyteTypical RecoverySelectivity (Cleanliness)Key Disadvantage
Protein Precipitation Nicotine>85%PoorHigh matrix effects, ion suppression likely.[1]
Cotinine>90%PoorHigh matrix effects, ion suppression likely.[1]
trans-3'-OH-cotinine>90%PoorHigh matrix effects, ion suppression likely.
Liquid-Liquid Ext. Nicotine>80%ModeratePoor recovery for polar metabolites.[9]
(MTBE, basic pH)Cotinine>85%ModerateEmulsion formation can be an issue.
trans-3'-OH-cotinine<50%ModerateNot suitable for this more polar analyte.
Solid-Phase Ext. Nicotine>90%ExcellentMore steps and cost than PPT.[2]
(Mixed-Mode)Cotinine>95%ExcellentMethod development can be more complex.[2]
trans-3'-OH-cotinine>90%ExcellentExcellent for multi-analyte panels.[2]

References

  • WebMD. (2024). What to Know if You Have to Take a Nicotine Test. [Link]

  • MOspace. (N.D.). LC-MS/MS METHOD DEVELOPMENT FOR QUANTITATION OF NICOTINE IN TOENAILS AS A BIOMAKER FOR SECONDHAND SMOKE AND STANDARD LIPOPROTEIN. [Link]

  • Journal of Chromatographic Science. (N.D.). Determination of Nicotine and Cotinine in Plasma. [Link]

  • Bari Life. (2025). Passing Cotinine Blood Test for Bariatric Surgery – What Works?. [Link]

  • Karger Publishers. (N.D.). Solid-Phase Extraction and HPLC Assay of Nicotine and Cotinine in Plasma and Brain. [Link]

  • Charles River Laboratories. (N.D.). LC-MS/MS Combined with Single-Step Extraction Method for the Determination of Nicotine and Cotinine Metabolite in Rat Plasma. [Link]

  • PubMed. (2015). Nicotine and metabolites determination in human plasma by ultra performance liquid chromatography-tandem mass spectrometry: a simple approach for solving contamination problem and clinical application. [Link]

  • ResearchGate. (N.D.). Simple, fast and sensitive LC-MS/MS analysis for the simultaneous quantification of nicotine and 10 of its major metabolites. [Link]

  • PMC. (N.D.). A novel validated procedure for the determination of nicotine, eight nicotine metabolites and two minor tobacco alkaloids in human plasma or urine by solid-phase extraction coupled with liquid chromatography-electrospray ionization-tandem mass spectrometry. [Link]

  • MDPI. (N.D.). Application of HPLC-QQQ-MS/MS and New RP-HPLC-DAD System Utilizing the Chaotropic Effect for Determination of Nicotine and Its Major Metabolites Cotinine, and trans-3′-Hydroxycotinine in Human Plasma Samples. [Link]

  • ResearchGate. (N.D.). Solid-Phase Extraction and HPLC Assay of Nicotine and Cotinine in Plasma and Brain. [Link]

  • PMC. (N.D.). A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers. [Link]

  • NIH. (N.D.). Estimation of Nicotine Dose after Low Level Exposure Using Plasma and Urine Nicotine Metabolites. [Link]

  • ResearchGate. (2026). Optimisation of Cotinine Extraction from Fingernails Using Response Surface Methodology for Fourier Transform Infrared Spectroscopy Analysis. [Link]

  • Chromatography Online. (N.D.). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. [Link]

  • PubMed. (N.D.). Determination of the nicotine metabolites cotinine and trans-3'-hydroxycotinine in biologic fluids of smokers and non-smokers using liquid chromatography-tandem mass spectrometry: biomarkers for tobacco smoke exposure and for phenotyping cytochrome P450 2A6 activity. [Link]

  • PMC. (N.D.). Temporal Stability of Urinary and Plasma Biomarkers of Tobacco Smoke Exposure among Cigarette Smokers. [Link]

  • MDPI. (N.D.). Optimisation of Cotinine Extraction from Fingernails Using Response Surface Methodology for Fourier Transform Infrared Spectroscopy Analysis. [Link]

  • ARUP Consult. (2025). Nicotine Exposure and Metabolites. [Link]

  • PubMed. (2013). Ion suppression; a critical review on causes, evaluation, prevention and applications. [Link]

  • ResearchGate. (2025). Rapid, sensitive, and reliable quantitation of nicotine and its main metabolites cotinine and trans-3'-hydroxycotinine by LC-MS/MS: Method development and validation for human plasma. [Link]

  • Oxford Academic. (2025). A new automated method for the analysis of cotinine and trans-3′-hydroxycotinine in serum by LC–MS/MS. [Link]

  • PMC. (N.D.). Simultaneous determination of cotinine and trans-3-hydroxycotinine in urine by automated solid-phase extraction using gas chromatography–mass spectrometry. [Link]

  • PubMed. (N.D.). Total Cotinine in Plasma: A Stable Biomarker for Exposure to Tobacco Smoke. [Link]

  • PubMed. (2021). Optimization of MAE for the Separation of Nicotine and Phenolics from Tobacco Waste by Using the Response Surface Methodology Approach. [Link]

  • LCGC International. (N.D.). Ion Suppression: A Major Concern in Mass Spectrometry. [Link]

  • Wikipedia. (N.D.). Ion suppression (mass spectrometry). [Link]

  • N.A. (N.D.). Automated SPE Method for the Determination of Cotinine in Biological Fluid. [Link]

  • ACS Publications. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. [Link]

  • NIH. (2024). Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique. [Link]

Sources

Technical Support Center: Ensuring the Integrity of 4-(methylamino)-1-(3-pyridyl)-1-butanol in Stored Samples

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(methylamino)-1-(3-pyridyl)-1-butanol. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing the degradation of this compound during sample storage. Ensuring the stability of your analyte is paramount for generating accurate and reproducible data in your preclinical and clinical studies. This guide offers a combination of theoretical knowledge and practical, field-proven protocols to maintain the integrity of your samples.

Introduction: The Challenge of Stability

4-(methylamino)-1-(3-pyridyl)-1-butanol is a molecule of significant interest in various research fields. Its structure, featuring a secondary amine, a secondary alcohol, and a pyridine ring, presents specific stability challenges. Degradation can occur through several pathways, including oxidation and microbial action, leading to a loss of the parent compound and the formation of interfering degradants. This can compromise the validity of analytical results, impacting pharmacokinetic, pharmacodynamic, and toxicological assessments.

This guide will provide you with a comprehensive understanding of the potential degradation pathways and equip you with the necessary troubleshooting tools and protocols to mitigate these risks.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and issues encountered during the storage of samples containing 4-(methylamino)-1-(3-pyridyl)-1-butanol.

Q1: What are the primary chemical liabilities of 4-(methylamino)-1-(3-pyridyl)-1-butanol that can lead to degradation during storage?

A1: The key structural features of 4-(methylamino)-1-(3-pyridyl)-1-butanol that are susceptible to degradation are the secondary amine and the secondary alcohol. The pyridine ring is generally more stable but can be susceptible to N-oxidation.

  • Secondary Amine Oxidation: The methylamino group is a primary target for oxidation. This can lead to the formation of N-oxides or hydroxylamines. Further oxidation can result in the formation of nitrones.[1][2][3][4][5]

  • Secondary Alcohol Oxidation: The butanol moiety can be oxidized to the corresponding ketone, forming 4-(methylamino)-1-(3-pyridyl)-1-butanone.

  • Pyridine Ring: While generally stable, the nitrogen in the pyridine ring can undergo oxidation to form a pyridine-N-oxide under certain conditions.[6][7]

Q2: I am seeing a decrease in the concentration of my compound in plasma samples stored at -20°C. What could be the cause?

A2: While -20°C is a common storage temperature, it may not be sufficient to completely halt all degradation processes for sensitive compounds. Several factors could be at play:

  • Enzymatic Activity: Residual enzymatic activity in plasma can persist at -20°C, potentially metabolizing the compound.

  • Oxidation: The sample may have been exposed to oxygen during handling and storage, leading to slow oxidation of the secondary amine or alcohol.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can accelerate degradation.[8][9][10] Each cycle can cause changes in pH and concentration gradients as ice crystals form, potentially stressing the analyte.[10][11]

Troubleshooting Steps:

  • Lower the Storage Temperature: For long-term storage, -80°C is highly recommended to significantly reduce enzymatic activity and chemical degradation rates.[12][13][14]

  • Minimize Freeze-Thaw Cycles: Aliquot samples into single-use vials after collection and before the initial freezing. This prevents the need to thaw the entire sample to retrieve a portion.[8][14]

  • Use Antioxidants: Consider adding an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), to the samples before storage to mitigate oxidative degradation. The choice and concentration of the antioxidant should be validated to ensure it does not interfere with the analytical method.[]

Q3: My urine samples are showing inconsistent results, even when stored at -80°C. What should I investigate?

A3: Inconsistent results in urine samples, despite low-temperature storage, often point to issues with sample pH or microbial contamination prior to freezing.

  • Urine pH Variability: The pH of urine can range from 4.5 to 8.0. The stability of 4-(methylamino)-1-(3-pyridyl)-1-butanol may be pH-dependent. Degradation could be accelerated at either acidic or alkaline pH. It is crucial to assess the stability of the analyte across the physiological pH range of urine.[16]

  • Microbial Degradation: Urine is not sterile and can contain microorganisms. If samples are left at room temperature for an extended period before freezing, bacteria can proliferate and degrade the analyte.[6] Pyridine and its derivatives are known to be susceptible to biodegradation.[6][7][17][18]

Troubleshooting Steps:

  • Control pH: If a specific pH is found to be optimal for stability, consider adjusting the pH of the urine samples with a suitable buffer before freezing. This must be done carefully to avoid analyte precipitation and interference with the assay.

  • Rapid Processing: Process and freeze urine samples as quickly as possible after collection. If immediate freezing is not possible, store them at 4°C for no longer than 24 hours.[12]

  • Consider Preservatives: For situations where immediate freezing is not feasible, the use of a chemical preservative like sodium azide can be considered to inhibit microbial growth. However, the compatibility of the preservative with the analytical method must be thoroughly validated.[19]

Potential Degradation Pathways

The following diagram illustrates the likely degradation pathways for 4-(methylamino)-1-(3-pyridyl)-1-butanol based on its chemical structure.

G cluster_main 4-(methylamino)-1-(3-pyridyl)-1-butanol cluster_deg Potential Degradation Products A 4-(methylamino)-1-(3-pyridyl)-1-butanol B N-oxide derivative A->B Oxidation (Secondary Amine) C Hydroxylamine derivative A->C Oxidation (Secondary Amine) D Ketone derivative (4-(methylamino)-1-(3-pyridyl)-1-butanone) A->D Oxidation (Secondary Alcohol) E Pyridine-N-oxide derivative A->E Oxidation (Pyridine Ring)

Caption: Potential degradation pathways of 4-(methylamino)-1-(3-pyridyl)-1-butanol.

Recommended Protocols for Sample Handling and Storage

To ensure the highest integrity of your samples, a systematic and validated approach to handling and storage is essential.

Protocol 1: Collection and Processing of Plasma Samples

Objective: To minimize degradation from the point of collection to long-term storage.

Materials:

  • Blood collection tubes with appropriate anticoagulant (e.g., K2-EDTA).

  • Refrigerated centrifuge.

  • Polypropylene cryovials.

  • Dry ice or a -80°C freezer.

Procedure:

  • Blood Collection: Collect whole blood into tubes containing an anticoagulant. Gently invert the tubes 8-10 times to ensure proper mixing.

  • Immediate Cooling: Place the blood tubes on wet ice or in a refrigerated rack immediately after collection.

  • Centrifugation: Within one hour of collection, centrifuge the blood samples at 1,500 x g for 15 minutes at 4°C to separate the plasma.

  • Plasma Aliquoting: Carefully transfer the supernatant (plasma) into pre-labeled polypropylene cryovials. Avoid disturbing the buffy coat. Create multiple aliquots for different analytical endpoints to avoid freeze-thaw cycles.

  • Flash Freezing: Immediately flash-freeze the plasma aliquots on dry ice or by placing them in a -80°C freezer.

  • Long-Term Storage: Store the frozen plasma aliquots at -80°C until analysis.

Protocol 2: Collection and Processing of Urine Samples

Objective: To prevent microbial degradation and pH-related instability.

Materials:

  • Sterile urine collection containers.

  • Polypropylene cryovials.

  • pH meter or pH strips (optional, for stability investigation).

  • -80°C freezer.

Procedure:

  • Sample Collection: Collect urine in a sterile container.

  • Immediate Processing: Process the urine sample as soon as possible after collection. If there is a delay, store the sample at 4°C for a maximum of 24 hours.[12]

  • Homogenization: Gently swirl the collection container to ensure the sample is homogenous.

  • Aliquoting: Transfer the urine into pre-labeled polypropylene cryovials.

  • Freezing: Place the aliquots in a -80°C freezer for long-term storage.

Stability Testing Workflow

A crucial aspect of bioanalytical method development is the validation of analyte stability under various conditions that mimic the sample lifecycle.

G cluster_workflow Analyte Stability Validation Workflow cluster_conditions Test Conditions A Prepare QC Samples (Low and High Concentrations) B Expose to Test Conditions A->B C Analyze Samples B->C F Freeze-Thaw Stability (e.g., 3 cycles) B->F G Bench-Top Stability (Room Temperature) B->G H Long-Term Stability (-80°C) B->H I Short-Term Stability (4°C) B->I D Compare to Nominal Concentration C->D E Assess Stability (e.g., within ±15%) D->E

Caption: A typical workflow for validating analyte stability.

Summary of Recommended Storage Conditions

Sample MatrixShort-Term Storage (<24 hours)Long-Term Storage (>24 hours)Key Considerations
Plasma 4°C-80°CAvoid freeze-thaw cycles by aliquoting. Consider antioxidants for known oxidative liability.
Urine 4°C-80°CProcess quickly to prevent microbial growth. Investigate pH effects on stability.
Stock Solutions 4°C (check manufacturer's recommendations)-20°C or -80°C (in a suitable solvent)Protect from light. Use amber vials.

Note: These are general recommendations. The stability of 4-(methylamino)-1-(3-pyridyl)-1-butanol should be empirically determined in your specific matrix and under your laboratory's conditions as part of your bioanalytical method validation, in line with regulatory guidelines.[20][21][22]

References

  • Parales, R. E., & G. J. Zylstra. (2009). Degradation of pyridines in the environment. Taylor & Francis Online. [Link]

  • Zauche, T. H., & J. H. Espenson. (2002). Kinetics and Mechanism of the Oxidation of Secondary Hydroxylamines to Nitrones with Hydrogen Peroxide, Catalyzed by Methylrhenium Trioxide. Inorganic Chemistry. [Link]

  • Gao, X., et al. (2019). Influence of Storage Conditions and Preservatives on Metabolite Fingerprints in Urine. PMC. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA. [Link]

  • Adouani, B., et al. (2023). impact of sample storage conditions on forensic toxicology analysis – a review. Journal of Pharmaceutical Negative Results. [Link]

  • Eilertsen, M., et al. (2017). The Effect of Freeze/Thaw Cycles on Reproducibility of Metabolic Profiling of Marine Microalgal Extracts Using Direct Infusion High-Resolution Mass Spectrometry (HR-MS). PMC. [Link]

  • Effective Long-term Preservation of Biological Evidence. (2014). Office of Justice Programs. [Link]

  • Ferreira, J., et al. (2022). Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides: Chemical, Biological, and Computational Insights. PMC. [Link]

  • Cheng, X., et al. (2012). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. ResearchGate. [Link]

  • Urine Sample Storage Best Practices. Scribd. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. ICH. [Link]

  • Bajaj, S., et al. (2012). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. International Journal of Pharmaceutical Erudition. [Link]

  • Microbial metabolism of the pyridine ring. Formation of pyridinediols (dihydroxypyridines) as intermediates in the degradation of pyridine compounds by micro-organisms. Semantic Scholar. [Link]

  • Oxidation of secondary hydroxylamines to nitrones with H2O2... ResearchGate. [Link]

  • Stability Assessments in Bioanalytical Method Validation. (2024). Celegence. [Link]

  • Sharma, G., & S. S. Kumar. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link]

  • Drug quality and storage. MSF Medical Guidelines. [Link]

  • Rockerbie, R. A., & D. J. Campbell. (1978). Effect of Specimen Storage and Preservation on Toxicological Analyses of Urine. PubMed. [Link]

  • Impact of Single Freeze-Thaw Cycles on Serum Protein Stability: Implications for Clinical Biomarker Validation Using Mass Spectrometry. (2023). bioRxiv. [Link]

  • Amino-alcohol cyclization: Selective synthesis of lactams and cyclic amines from amino-alcohols. ResearchGate. [Link]

  • A convenient method for the synthesis of nitrones by oxidation of N,N-disubstituted hydroxylamines with N-t. Arkivoc. [Link]

  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology. [Link]

  • Oxidation of N,N-Disubstituted Hydroxylamines to Nitrones: The Search for More Sustainable Selective and Prac. CHIMIA. [Link]

  • Adouani, B., et al. (2023). IMPACT OF SAMPLE STORAGE CONDITIONS ON FORENSIC TOXICOLOGY ANALYSIS – A REVIEW. Journal of Pharmaceutical Negative Results. [Link]

  • DRAFT WORKING DOCUMENT FOR COMMENTS BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS. World Health Organization (WHO). [Link]

  • Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Diva-portal.org. [Link]

  • Degradation of Pyridines in the Environment. ResearchGate. [Link]

  • Forced Degradation Studies to Assess the Stability of Drugs and Products. ResearchGate. [Link]

  • Precedents for Good Storage Practice. (2006). Applied Clinical Trials. [Link]

  • Biologics vs. Small Molecules, What's the Difference for Stability Testing? Contract Laboratory. [Link]

  • Snape, T. J., et al. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]

  • Evaluating Freeze-Thaw Processes in Biopharmaceutical Design. (2015). BioProcess International. [Link]

  • Uma, B., & S. Sandhya. (1997). Pyridine degradation and heterocyclic nitrification by Bacillus coagulans. PubMed. [Link]

  • Nitrones 1 formation by oxidation of secondary amines 14, N,N dialkyl... ResearchGate. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Luminata. [Link]

  • De Boer, T., et al. (2013). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PMC. [Link]

Sources

Technical Support Center: Analysis of 4-(methylamino)-1-(3-pyridyl)-1-butanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 4-(methylamino)-1-(3-pyridyl)-1-butanol and its analogs. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the quantitative analysis of this polar compound, particularly the pervasive issue of ion suppression in liquid chromatography-mass spectrometry (LC-MS). Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the accuracy, sensitivity, and reproducibility of your experimental results.

Troubleshooting Guide: Overcoming Ion Suppression

Ion suppression is a common matrix effect in LC-MS that can significantly compromise the quality of your data by reducing the ionization efficiency of your target analyte.[1][2] This guide provides a systematic approach to identifying and mitigating ion suppression when analyzing 4-(methylamino)-1-(3-pyridyl)-1-butanol.

Q1: My signal intensity for 4-(methylamino)-1-(3-pyridyl)-1-butanol is low and highly variable between injections, especially in biological matrices. How can I determine if ion suppression is the cause?

A1: Initial Diagnosis

Low and inconsistent signal intensity, particularly when analyzing samples in complex matrices like plasma, serum, or urine, is a classic symptom of ion suppression. Co-eluting endogenous matrix components can interfere with the ionization of your target analyte.[1][2]

To confirm ion suppression, a post-column infusion experiment is the most definitive method.[3]

Experimental Protocol: Post-Column Infusion Analysis

  • Setup:

    • Prepare a solution of 4-(methylamino)-1-(3-pyridyl)-1-butanol at a concentration that gives a stable and moderate signal.

    • Infuse this solution continuously into the mass spectrometer's ion source via a T-junction placed after the analytical column.

    • Use a syringe pump for a constant flow rate of the analyte solution.

  • Procedure:

    • Begin acquiring data while infusing the analyte solution and running your LC gradient with a blank injection (mobile phase only). This will establish your baseline signal.

    • Inject a blank matrix sample (e.g., plasma extract without the analyte).

    • Monitor the signal of your infused analyte.

  • Interpretation:

    • If you observe a significant drop in the baseline signal at specific retention times, this indicates the elution of interfering compounds from the matrix that are causing ion suppression.

Q2: I've confirmed that ion suppression is affecting my analysis. What is the most effective first step to minimize it?

A2: Optimize Sample Preparation

Improving your sample preparation protocol is the most effective strategy to remove interfering matrix components before they enter the LC-MS system.[4] The choice of technique depends on the matrix and the physicochemical properties of the analyte.

Comparison of Sample Preparation Techniques for Polar Amines:

TechniquePrincipleProsConsEfficacy for Ion Suppression
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) or acid to precipitate proteins.Simple, fast, and inexpensive.Non-selective, often leaves phospholipids and other small molecules in the supernatant, leading to significant ion suppression.[5]Low to Moderate
Liquid-Liquid Extraction (LLE) Partitioning the analyte between two immiscible liquid phases.Can provide cleaner extracts than PPT.Can have lower recovery for polar analytes; requires solvent optimization.[5]Moderate
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Highly selective, provides the cleanest extracts, significantly reduces ion suppression.[2][6]More complex method development, higher cost per sample.High

For a polar and basic compound like 4-(methylamino)-1-(3-pyridyl)-1-butanol, a mixed-mode cation exchange SPE is often the most effective approach as it utilizes both reversed-phase and ion-exchange retention mechanisms.[5]

Experimental Protocol: Mixed-Mode Cation Exchange SPE

  • Conditioning: Condition the SPE cartridge with methanol followed by an equilibration with a low ionic strength acidic buffer (e.g., 2% formic acid in water).

  • Loading: Load the pre-treated sample (e.g., diluted plasma or urine) onto the cartridge.

  • Washing:

    • Wash with the acidic buffer to remove polar interferences.

    • Wash with an organic solvent (e.g., methanol) to remove non-polar interferences like phospholipids.

  • Elution: Elute the analyte with a basic organic solvent (e.g., 5% ammonium hydroxide in methanol) to disrupt the ionic interaction.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

Q3: Even after improving my sample preparation, I still suspect some residual matrix effects. Can I further minimize ion suppression through my LC method?

A3: Enhance Chromatographic Selectivity

Optimizing your liquid chromatography can separate your analyte from any remaining interfering compounds.

  • Ultra-High-Performance Liquid Chromatography (UPLC/UHPLC): The use of sub-2 µm particles in UPLC columns provides higher resolution and narrower peaks, which can separate the analyte from matrix interferences more effectively.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar compounds that are poorly retained on traditional reversed-phase columns, HILIC is an excellent alternative.[7][8][9] It uses a polar stationary phase with a high organic mobile phase, providing good retention for polar analytes and often eluting phospholipids in the void volume, thus avoiding a major source of ion suppression.

Workflow for Troubleshooting Ion Suppression

IonSuppressionTroubleshooting start Low and Variable Signal Intensity check_suppression Perform Post-Column Infusion Experiment start->check_suppression is_suppression Ion Suppression Confirmed? check_suppression->is_suppression optimize_sp Optimize Sample Preparation is_suppression->optimize_sp Yes end_bad Re-evaluate Method or Consult Specialist is_suppression->end_bad No sp_choice Select SPE (Mixed-Mode Cation Exchange Recommended) or LLE over PPT optimize_sp->sp_choice optimize_lc Enhance Chromatographic Selectivity sp_choice->optimize_lc lc_choice Consider UPLC for Higher Resolution or HILIC for Polar Analytes optimize_lc->lc_choice check_ms Adjust MS Parameters lc_choice->check_ms ms_options Switch to APCI if possible, or optimize ESI source settings check_ms->ms_options use_is Implement Stable Isotope-Labeled Internal Standard ms_options->use_is end_good Reliable Quantification Achieved use_is->end_good

Caption: A step-by-step workflow for diagnosing and mitigating ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of ion suppression in electrospray ionization (ESI)?

A1: In ESI, the analyte and co-eluting matrix components compete for the available charge and space at the surface of the evaporating droplets.[10] If matrix components are present at high concentrations or have a higher affinity for the droplet surface, they can reduce the efficiency of the analyte's transfer into the gas phase as an ion, thus suppressing its signal.

Mechanism of Electrospray Ionization and Ion Suppression

ESI_Mechanism cluster_ideal Ideal ESI Process cluster_suppressed Ion Suppression Scenario ideal_droplet Droplet from ESI Needle Analyte Molecules ideal_gas_phase Gas Phase Analyte Ions ideal_droplet->ideal_gas_phase Solvent Evaporation & Ion Ejection ideal_ms MS Detector (Strong Signal) ideal_gas_phase->ideal_ms suppressed_droplet Droplet with Matrix Analyte Matrix Components suppressed_gas_phase Reduced Gas Phase Analyte Ions suppressed_droplet->suppressed_gas_phase Competition for Charge & Surface Area suppressed_ms MS Detector (Suppressed Signal) suppressed_gas_phase->suppressed_ms

Caption: Competition from matrix components hinders analyte ionization in ESI.

Q2: Can using a stable isotope-labeled internal standard (SIL-IS) completely solve the problem of ion suppression?

A2: A SIL-IS is the gold standard for compensating for matrix effects, including ion suppression.[11] The SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by suppression can be normalized. However, a SIL-IS does not eliminate the root cause of ion suppression. If suppression is severe, the signal for both the analyte and the SIL-IS may be suppressed to a point where the sensitivity of the assay is compromised.[4] Therefore, it is always best to first minimize ion suppression through effective sample preparation and chromatography before relying on a SIL-IS for correction.

Q3: Are there any mobile phase additives that should be avoided to minimize ion suppression?

A3: Yes, certain mobile phase additives can contribute to ion suppression. Non-volatile buffers like phosphate buffers should be avoided as they can precipitate in the ion source and suppress the signal.[12] Ion-pairing reagents, while useful in chromatography, can also cause significant ion suppression. Trifluoroacetic acid (TFA) is a common mobile phase modifier that can suppress the signal in positive ion mode. If an acidic modifier is needed, formic acid is generally a more MS-friendly choice.[1]

Q4: Is Atmospheric Pressure Chemical Ionization (APCI) less susceptible to ion suppression than ESI for the analysis of 4-(methylamino)-1-(3-pyridyl)-1-butanol?

A4: Generally, APCI is considered less prone to ion suppression than ESI.[10] This is because the ionization mechanism in APCI occurs in the gas phase, initiated by a corona discharge, which is less affected by the composition of the liquid droplets. For analytes that are amenable to APCI, switching from ESI can be a viable strategy to reduce ion suppression.[1] However, the suitability of APCI depends on the thermal stability and volatility of the analyte.

Q5: Can simply diluting my sample extract reduce ion suppression?

A5: Diluting the sample extract can be a quick and easy way to reduce the concentration of matrix components, thereby lessening ion suppression.[5][13] However, this approach also dilutes the analyte of interest, which may lead to a signal that is below the limit of quantification, especially for trace-level analysis.[10] This strategy is only feasible if the initial analyte concentration is high enough to withstand dilution while remaining detectable.

References

  • ACS Omega. Sensitive Quantification of Nicotine in Bronchoalveolar Lavage Fluid by Acetone Precipitation Combined With Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry. Available from: [Link]

  • Charles River Laboratories. LC-MS/MS Combined with Single-Step Extraction Method for the Determination of Nicotine and Cotinine Metabolite in Rat Plasma. Available from: [Link]

  • VCU Scholars Compass. Determination of Cotinine Concentration in Urine by Liquid Chromatography Tandem Mass Spectrometry. Available from: [Link]

  • PMC. A new liquid chromatography/mass spectrometry method for 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in urine. Available from: [Link]

  • Waters. Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Available from: [Link]

  • AMSbiopharma. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Available from: [Link]

  • PubChem - NIH. 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanol. Available from: [Link]

  • LCGC International. Ion Suppression: A Major Concern in Mass Spectrometry. Available from: [Link]

  • PMC. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Available from: [Link]

  • Oxford Academic. A new automated method for the analysis of cotinine and trans-3′-hydroxycotinine in serum by LC–MS/MS. Available from: [Link]

  • Wikipedia. Ion suppression (mass spectrometry). Available from: [Link]

  • Journal of Pharmaceutical and Biomedical Sciences. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Available from: [Link]

  • ResearchGate. (PDF) Determination of Cotinine by LC-MS-MS with Automated Solid-Phase Extraction. Available from: [Link]

  • Phenomenex. Nicotine, Cotinine, 3-Hydroxycotinine, Nornicotine and Anabasine in Human Urine by LC/MS/MS. Available from: [Link]

  • PubMed. Quantitative profiling of polar primary metabolites using hydrophilic interaction ultrahigh performance liquid chromatography-tandem mass spectrometry. Available from: [Link]

  • LCGC International. Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Available from: [Link]

  • PubChem. 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone. Available from: [Link]

  • Talanta. Ion suppression; a critical review on causes, evaluation, prevention and applications. Available from: [Link]

  • PMC. Ion suppression correction and normalization for non-targeted metabolomics. Available from: [Link]

  • ACS Publications. Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Available from: [Link]

  • ResearchGate. 1-butanone to the enantiomers of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol in vitro in human bronchial epithelial cells using chiral capillary electrophoresis. Available from: [Link]

  • ACS Publications. Unified-Hydrophilic-Interaction/Anion-Exchange Liquid Chromatography Mass Spectrometry (Unified-HILIC/AEX/MS): A Single-Run Method for Comprehensive and Simultaneous Analysis of Polar Metabolome. Available from: [Link]

  • Agilent. Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Available from: [Link]

  • LCGC North America. Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Available from: [Link]

  • LCGC North America. Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Available from: [Link]

  • Royal Society of Chemistry. Chapter 4: Hydrophilic Interaction Chromatography–Mass Spectrometry (HILIC–MS) Approaches for Probing the Polar Metabolome. Available from: [Link]

  • ACS Publications. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Available from: [Link]

  • NIST WebBook. 4-(N-Nitroso-N-methylamino)-1-(3-pyridyl)-1-butanone. Available from: [Link]

  • MDPI. The Rise of Hydrophilic Interaction Chromatography in Untargeted Clinical Metabolomics. Available from: [Link]

  • University of Waterloo. Ion Suppression and ESI | Mass Spectrometry Facility. Available from: [Link]

  • Agilent. Oh, What a Mess! Dealing with Unwanted Matrix Effects. Available from: [Link]

  • Chemical Research in Toxicology. Analysis of Total 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in Human Urine. Available from: [Link]

Sources

Technical Support Center: Purity Assessment of rac-4-(Methylamino)-1-(3-pyridyl)-1-butanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the comprehensive purity assessment of rac-4-(Methylamino)-1-(3-pyridyl)-1-butanol. This resource is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into common challenges and their solutions, structured in a practical question-and-answer format. Our goal is to empower you with the causal understanding and methodological rigor required for robust and reliable purity analysis.

Section 1: Compound Fundamentals & Impurity Profiling

This section addresses foundational questions regarding the analyte and the types of impurities you can expect to encounter. A thorough understanding of your molecule's properties and potential contaminants is the first step in developing a successful analytical strategy.

Q1: What are the key chemical properties of rac-4-(Methylamino)-1-(3-pyridyl)-1-butanol that influence its analysis?

Answer: Understanding the molecule's structure is paramount. rac-4-(Methylamino)-1-(3-pyridyl)-1-butanol has several key features that dictate the analytical approach:

  • Chiral Center: The "rac-" prefix indicates it is a racemic mixture of two enantiomers. The butanol carbon bonded to both the hydroxyl group and the pyridine ring is a chiral center. This means that in addition to chemical purity, you must assess enantiomeric purity (i.e., the ratio of the R- and S-enantiomers).

  • Basic Functional Groups: The molecule contains a secondary amine (methylamino) and a pyridine ring. Both are basic and will become protonated at low pH. This basicity is a primary cause of chromatographic issues like peak tailing on standard silica-based HPLC columns.[1][2]

  • Polarity: The presence of a hydroxyl group and two nitrogen atoms makes it a relatively polar compound, influencing solvent selection for sample preparation and chromatography.

  • UV Chromophore: The pyridine ring provides a strong chromophore, making UV detection a suitable and straightforward choice for HPLC analysis.

Caption: Structure of 4-(Methylamino)-1-(3-pyridyl)-1-butanol with chiral center (*).

Q2: What are the typical impurities I should expect, and where do they come from?

Answer: According to ICH Q3A(R2) guidelines, impurities can be classified into organic, inorganic, and residual solvents.[3] For this specific molecule, you should anticipate:

  • Organic Impurities:

    • Starting Materials: Unreacted precursors from the synthesis. A common synthesis route involves the reaction of 3-acetylpyridine with a suitable aminating agent. Incomplete reaction could leave this starting material in your final product.

    • By-products: Products from side reactions. For example, over-alkylation or dimerization can occur.

    • Intermediates: Partially reacted species that were not fully converted to the final product.

    • Degradation Products: The molecule can degrade upon exposure to heat, light, or reactive atmospheric conditions. The secondary amine and alcohol functionalities are susceptible to oxidation.

  • Inorganic Impurities: These can arise from reagents, catalysts, or manufacturing processes and may include heavy metals or residual catalysts.[4]

  • Residual Solvents: Volatile organic compounds remaining from the synthesis and purification steps.[4] Their control is mandated by guidelines such as USP <467>.[5]

A thorough understanding of the specific synthetic pathway used is crucial for predicting the most likely process-related impurities.

Section 2: Chromatographic Purity Analysis (Achiral & Chiral)

This section provides detailed guidance on developing and troubleshooting HPLC methods for both overall chemical purity and the critical separation of enantiomers.

Q3: I'm seeing severe peak tailing in my reversed-phase HPLC analysis. What is the cause and how can I fix it?

Answer: This is the most common issue when analyzing basic compounds like yours. The primary cause is the interaction between the protonated amine/pyridine groups of your analyte and acidic residual silanol groups on the surface of traditional silica-based stationary phases.[1] This secondary interaction mechanism leads to a distorted peak shape.

Here is a systematic approach to eliminate peak tailing:

  • Mobile Phase pH Adjustment:

    • The "Why": Operating at a low pH (e.g., 2.5-3.0) protonates the residual silanol groups on the silica surface, minimizing their ability to interact with your positively charged analyte.[6]

    • Protocol: Prepare your aqueous mobile phase component with a 10-20 mM phosphate or formate buffer and adjust the pH to 2.5 with phosphoric or formic acid.

  • Use a Sacrificial Base:

    • The "Why": Adding a small, basic compound like triethylamine (TEA) to the mobile phase can "mask" the active silanol sites.[7] The TEA will preferentially interact with the silanols, preventing your analyte from doing so.

    • Protocol: Add 5-10 mM of TEA to your mobile phase and adjust the pH as needed. Be aware that this can shorten column lifetime.[7]

  • Select a Modern, Base-Deactivated Column:

    • The "Why": This is often the most effective solution. Modern columns are specifically designed for analyzing basic compounds. They use high-purity silica with minimal metal content and advanced end-capping techniques to shield the residual silanols.

    • Protocol: Switch to a column designated as "base-deactivated" or one with a hybrid particle technology. These provide excellent peak shape for amines even at neutral pH.

Troubleshooting Flowchart for Peak Tailing

G decision decision start Tailing Peak Observed (Asymmetry > 1.2) d1 Is the mobile phase pH < 3.0? start->d1 a1 Adjust mobile phase pH to 2.5-3.0 using a buffer (e.g., 20mM Phosphate) d1->a1 No d2 Are you using a modern, base-deactivated column? d1->d2 Yes a1->d2 a2 Switch to a base-deactivated or hybrid particle column d2->a2 No d3 Have you tried adding a competing base? d2->d3 Yes end Symmetric Peak Achieved a2->end a3 Add a competing base (e.g., 5-10mM TEA) to the mobile phase d3->a3 No d3->end Yes a3->end

Caption: Decision tree for troubleshooting HPLC peak tailing of basic analytes.

Q4: How do I separate the enantiomers to determine the enantiomeric excess (e.e.)?

Answer: As a racemic compound, separating the enantiomers is critical for a complete purity profile, especially in a pharmaceutical context where one enantiomer is often more active or has a different safety profile. This requires chiral chromatography .

There are two primary strategies:

  • Direct Chiral Separation (Most Common):

    • Principle: This method uses a Chiral Stationary Phase (CSP). These columns have a chiral selector immobilized on the silica surface that forms transient, diastereomeric complexes with the enantiomers, causing them to travel through the column at different speeds and thus separate.

    • Recommended CSPs: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for a broad range of compounds, including amino alcohols. Columns like Chiralcel® OD or Chiralpak® AD are excellent starting points.

    • Mobile Phase: Chiral separations are typically run in normal-phase (e.g., Hexane/Isopropanol) or polar organic mode (e.g., Acetonitrile/Methanol). Small amounts of an additive like diethylamine (DEA) are often required to improve the peak shape of basic analytes.

  • Indirect Chiral Separation:

    • Principle: This involves derivatizing your racemic compound with a pure chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard (achiral) reversed-phase column.

    • When to Use: This is a good alternative if you do not have access to a variety of chiral columns. However, it requires an extra reaction step and you must ensure the derivatizing agent is enantiomerically pure and the reaction does not cause racemization.

Typical Starting Conditions for Direct Chiral HPLC

ParameterRecommendationRationale
Column Polysaccharide-based CSP (e.g., Chiralpak IA, IB, IC)Broad applicability and proven success for amino alcohol separations.[8]
Mobile Phase Hexane/Ethanol (90:10 v/v) + 0.1% DEANormal phase often provides better selectivity for chiral compounds. DEA is a basic modifier to ensure good peak shape.
Flow Rate 1.0 mL/minStandard starting point for 4.6 mm ID columns.
Temperature 25 °CTemperature can significantly affect chiral separation; must be controlled.
Detection UV at 260 nmThe pyridine ring provides a strong UV signal.

Section 3: Alternative and Complementary Analytical Techniques

While HPLC is the workhorse for purity analysis, other techniques are essential for a complete picture, particularly for identifying unknown impurities and quantifying substances without reference standards.

Q5: Can I use Gas Chromatography (GC) for purity analysis of this compound?

Answer: Direct GC analysis is challenging for this molecule due to its high polarity and low volatility. The free amine and hydroxyl groups can cause peak tailing and adsorption on the GC column. However, GC-MS is an invaluable tool for two specific applications:

  • Analysis of Volatile Impurities and Residual Solvents: Headspace GC is the standard method for analyzing residual solvents as outlined in USP <467> and ICH Q3C.[9][10] It is highly sensitive and separates the volatile solvents from the non-volatile drug substance matrix.[11]

  • Analysis after Derivatization: You can make the molecule more volatile and less polar by derivatizing the amine and hydroxyl groups (e.g., through silylation). The resulting derivative can be analyzed by GC-MS. This is particularly useful for identifying unknown impurities, as the mass spectrometer provides structural information.[12]

Q6: How can I get an absolute purity value if I don't have a certified reference standard for rac-4-(Methylamino)-1-(3-pyridyl)-1-butanol?

Answer: This is a common challenge during early-stage development. Quantitative NMR (qNMR) is the ideal solution.

  • Principle: qNMR is a primary analytical method that allows for the direct measurement of a compound's concentration and purity without needing a reference standard of the analyte itself.[13][14] The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[14]

  • Methodology:

    • An accurately weighed amount of your sample is dissolved in a deuterated solvent along with an accurately weighed amount of a certified internal standard (calibrant).

    • The calibrant must be a stable, high-purity compound with a simple NMR spectrum (e.g., maleic acid, dimethyl sulfone) that has peaks that do not overlap with your analyte's peaks.[15]

    • By comparing the integral of a known proton signal from your analyte to the integral of a known proton signal from the calibrant of known concentration, you can calculate the absolute purity of your sample.[16]

Workflow for Purity Assessment

G cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Confirmatory & Orthogonal Analysis cluster_3 Data Analysis & Reporting prep Weigh and dissolve sample in appropriate diluent achiral Achiral RP-HPLC (Total Impurities) prep->achiral chiral Chiral HPLC (Enantiomeric Purity) prep->chiral gcms Headspace GC-MS (Residual Solvents) prep->gcms qnmr qNMR (Absolute Purity / Assay) prep->qnmr lcms LC-MS (Impurity ID) achiral->lcms Identify Unknowns report Calculate Purity, Impurity Levels, and Enantiomeric Excess. Report according to ICH guidelines. achiral->report chiral->report gcms->report qnmr->report

Caption: A comprehensive workflow for the purity assessment of a racemic drug substance.

References

  • Analysis of Total 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in Human Urine. Cancer Epidemiology, Biomarkers & Prevention. Available at: [Link]

  • What is qNMR (quantitative NMR)? | Applications Notes. JEOL Ltd. Available at: [Link]

  • Preparation method of chiral compound S-(+)- and R-(-)-2-aminobutanol.Google Patents.
  • Peak Tailing in HPLC. Element Lab Solutions. Available at: [Link]

  • (467) RESIDUAL SOLVENTS. USP-NF. Available at: [Link]

  • GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Shimadzu. Available at: [Link]

  • Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation (ICH). Available at: [Link]

  • USP 467 - ANALYSIS OF RESIDUAL SOLVENTS. Agilent Technologies. Available at: [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. Available at: [Link]

  • 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanol. PubChem, National Institutes of Health. Available at: [Link]

  • Identification and profiling of impurities in Pharmaceuticals. ResolveMass Laboratories Inc. Available at: [Link]

  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Catalysis. Available at: [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. ResolveMass Laboratories Inc. Available at: [Link]

  • USP 467 Residual Solvents Guide for Pharma Manufacturers. Avomeen. Available at: [Link]

  • Chromatographic Separation of Enantiomers of Chiral Amines or Amino Alcohols as 9-Anthraldimine Derivatives Using Polysaccharide-Derived Chiral Columns. ResearchGate. Available at: [Link]

  • Tailing peak shape of tertiary amines in RP C18 LCMS analysis? ResearchGate. Available at: [Link]

  • Quantitative NMR Spectroscopy. University of Illinois Urbana-Champaign. Available at: [Link]

  • GC-MS applications in pharmaceutical analysis. European Pharmaceutical Review. Available at: [Link]

  • rac-4-(Methylamino)-1-(3-pyridyl)-1-butanol. Chemsrc. Available at: [Link]

  • Chiral Drug Separation. ScienceDirect. Available at: [Link]

  • HPLC Peak Tailing. Axion Labs. Available at: [Link]

  • GC/MS Identification of Impurities. Medistri SA. Available at: [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC North America. Available at: [Link]

  • The Experts Guide to Pharmaceutical Impurity Analysis. Agilent Technologies. Available at: [Link]

  • Analysis of total 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol in smokers' blood. PubMed, National Institutes of Health. Available at: [Link]

  • Impurities in new drug substance ICH Q3A(R2). YouTube. Available at: [Link]

  • <467> RESIDUAL SOLVENTS. USP-NF. Available at: [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. Available at: [Link]

  • Development of a method for the determination of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol in urine... ResearchGate. Available at: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]

  • ICH Q3A(R) Guideline Impurity Testing Guideline. IKEV. Available at: [Link]

  • 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone. PubChem, National Institutes of Health. Available at: [Link]

  • Impurities in New Drug Products Q3B(R2). European Medicines Agency (EMA). Available at: [Link]

  • A REVIEW ON CHARACTERIZATION OF IMPURITIES IN DRUG SUBSTANCE AND DRUG PRODUCT. World Journal of Pharmaceutical Research. Available at: [Link]

  • Q3A(R2). Slideshare. Available at: [Link]

Sources

Technical Support Center: Method Development for Polar Nicotine Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of polar nicotine metabolites. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complex landscape of quantifying compounds like cotinine-N-oxide, hydroxycotinine, and various glucuronide conjugates. As a Senior Application Scientist, I understand that analyzing these molecules is not just about following a pre-defined method; it's about understanding the chemistry to troubleshoot the inevitable challenges that arise. This resource synthesizes field-proven insights and foundational scientific principles to help you develop robust, reliable, and accurate analytical methods.

The Core Challenge: Polarity and Its Consequences

Nicotine itself is a relatively basic and moderately polar compound. However, its metabolites, particularly the N-oxides, hydroxylated forms, and glucuronide conjugates, are significantly more polar. This high polarity is the root cause of most analytical difficulties. Standard reversed-phase (RP) liquid chromatography (LC) methods, the workhorse of many labs, often fail because these analytes have little affinity for nonpolar C18 stationary phases, leading to poor retention, inadequate separation from matrix components, and compromised sensitivity.

Frequently Asked Questions (FAQs)

Here are rapid-fire answers to some of the most common initial hurdles researchers face.

Q1: My polar metabolites (e.g., cotinine-N-oxide) are eluting in the void volume of my C18 column. What's happening?

A: This is a classic sign of insufficient retention. Your highly polar analytes have a much stronger affinity for the highly aqueous mobile phase than for the nonpolar C18 stationary phase. They are essentially washed through the column without meaningful interaction. To solve this, you must change your separation strategy. Consider switching to Hydrophilic Interaction Liquid Chromatography (HILIC), which uses a polar stationary phase and a high-organic mobile phase to retain polar compounds.[1][2]

Q2: I'm trying to develop a HILIC method. What are good starting conditions for mobile phase and gradient?

A: For HILIC, a high percentage of organic solvent (typically acetonitrile) is your weak, retaining solvent, while water is the strong, eluting solvent—the opposite of reversed-phase.[1] A good starting point is a mobile phase of 90-95% acetonitrile with a small amount of aqueous buffer (e.g., 10 mM ammonium formate, pH 3-5).[3] You can then run a gradient by increasing the aqueous component to elute your analytes. Always ensure your sample is dissolved in a solvent with an organic content similar to or higher than your initial mobile phase to ensure good peak shape.

Q3: How can I improve the recovery of N-oxides and glucuronides during solid-phase extraction (SPE)?

A: These compounds are challenging because they can be lost during aggressive wash steps or fail to elute completely. The key is to use a balanced approach, often with mixed-mode SPE sorbents that utilize both reversed-phase and ion-exchange retention mechanisms.[4][5] For example, a mixed-mode cation exchange (MCX) sorbent can retain the basic nicotine "core" via ion exchange while also retaining moderately nonpolar compounds via a C8 or C18 component.[6] This dual retention allows for more rigorous washing to remove interferences without losing your analytes of interest.

Q4: My cotinine-N-oxide signal is inconsistent and seems to be degrading. What can I do?

A: Cotinine-N-oxide and other N-oxides are known to be thermally labile and can be susceptible to degradation depending on pH, temperature, and light exposure.[7][8] The primary issue is often in-source reduction back to cotinine within the mass spectrometer's ion source. To mitigate this, use the mildest possible source conditions (e.g., lower gas temperatures, lower cone voltage). Additionally, ensure sample integrity by storing samples at -80°C, minimizing freeze-thaw cycles, and processing them quickly.[9] Using a stable isotope-labeled internal standard (e.g., cotinine-d3-N-oxide) is critical to correct for any unavoidable degradation or analytical variability.[7]

Troubleshooting Guide: From Symptoms to Solutions

This section provides a deeper dive into specific problems, outlining potential causes and systematic solutions.

Problem 1: Poor or Tailing Peak Shape in HILIC
  • Symptom: Peaks are broad, tailing, or split, even with sufficient retention.

  • Causality & Diagnosis:

    • Mismatched Injection Solvent: Injecting a sample dissolved in a solvent significantly stronger (i.e., higher water content) than the initial mobile phase will cause the sample to travel down the column before it can properly focus on the stationary phase. This is a very common issue in HILIC.

    • Insufficient Column Equilibration: HILIC columns require a stable, adsorbed water layer on the stationary phase for proper retention. This can take significantly longer than for reversed-phase columns. Inadequate equilibration leads to drifting retention times and poor peak shape.[10]

    • Secondary Interactions: The basic nature of nicotine metabolites can lead to unwanted ionic interactions with residual silanols on the silica surface of the stationary phase, causing peak tailing.

  • Solutions & Field Insights:

    • Solvent Matching: Always dissolve your final extract in a solution that mimics the initial mobile phase composition (e.g., 90% acetonitrile).

    • Rigorous Equilibration: Equilibrate your HILIC column with the starting mobile phase for at least 15-20 column volumes before the first injection and include a sufficient re-equilibration step at the end of each gradient run.

    • Mobile Phase Additives: Use a buffered mobile phase (e.g., 5-10 mM ammonium formate or ammonium acetate) to maintain a consistent pH and provide ions that can "shield" the active sites on the stationary phase, improving peak symmetry.

Problem 2: Low Recovery and High Matrix Effects
  • Symptom: Signal intensity is low and highly variable between samples, particularly in complex matrices like urine.

  • Causality & Diagnosis:

    • Ion Suppression: Co-eluting endogenous compounds from the biological matrix (e.g., salts, phospholipids, urea) compete with your analytes for ionization in the MS source, suppressing their signal.[11] This is a major challenge in bioanalysis.

    • Inefficient Extraction: The sample preparation method is not effectively isolating the polar metabolites from the complex matrix. A simple protein precipitation or dilute-and-shoot approach is often insufficient for achieving the required sensitivity and reproducibility.[12][13]

  • Solutions & Field Insights:

    • Improve Chromatographic Separation: The best way to beat ion suppression is to chromatographically separate your analytes from the interfering matrix components. Ensure your polar metabolites are retained and elute away from the initial void volume where salts and other highly polar interferences appear.

    • Optimize Sample Preparation: Move beyond simple precipitation. Use solid-phase extraction (SPE). The choice of sorbent is critical.

    • Stable Isotope-Labeled Internal Standards (SIL-IS): This is non-negotiable for reliable quantitation. A SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction of signal suppression or enhancement.[11]

Logical Workflow for Method Selection

The following diagram illustrates a decision-making process for developing a robust analytical method for polar nicotine metabolites.

MethodSelection start Start: Analyze Polar Nicotine Metabolites analyte Key Challenge: High Polarity, Poor RP Retention start->analyte chrom_choice Chromatography Choice analyte->chrom_choice hilic HILIC (Primary Choice) chrom_choice->hilic Best for polar retention rp Reversed-Phase (e.g., AQ-type C18) chrom_choice->rp Only if analytes are moderately polar mixed_mode Mixed-Mode Chromatography chrom_choice->mixed_mode Advanced option sample_prep Sample Prep Strategy hilic->sample_prep rp->sample_prep mixed_mode->sample_prep ppt Protein Precipitation (PPT) (High Matrix Effects) sample_prep->ppt Simple, but dirty spe Solid-Phase Extraction (SPE) (Cleaner Extract) sample_prep->spe Requires development, but superior spe_type SPE Sorbent Choice spe->spe_type spe_polymeric Polymeric RP (e.g., HLB) spe_type->spe_polymeric Good general purpose spe_mixed_mode Mixed-Mode Cation Exchange (e.g., MCX) (Recommended) spe_type->spe_mixed_mode Excellent for basic and polar analytes detection Detection: LC-MS/MS spe_mixed_mode->detection

Sources

Overcoming poor fragmentation in mass spectrometry of amino alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Poor Fragmentation in ESI-MS/MS

Introduction: The "Water Loss" Trap

User Query: "I am analyzing amino alcohols (e.g., ethanolamine derivatives, sphingolipids, beta-blockers) using ESI-MS/MS. The signal is strong, but the fragmentation is useless. I mostly see a dominant peak for water loss


, and no backbone cleavage to identify the structure. How do I fix this?"

The Core Issue: Amino alcohols present a classic "proton sequestration" paradox in electrospray ionization (ESI). The amine group is highly basic, capturing the proton tightly. However, the hydroxyl group is labile. Upon collisional activation (CID), the molecule preferentially sheds water (


) rather than breaking the carbon-carbon backbone. This results in a stable cyclic ion or alkene that resists further fragmentation, leaving you with a "dead-end" spectrum devoid of structural information.

This guide provides three levels of intervention: Chemical Derivatization (the gold standard), Metal Cationization (instrumental workaround), and Energy Optimization .

Module 1: Diagnostic & Mechanism

Q: Why is my spectrum dominated by neutral loss?

A: In positive mode ESI, the proton localizes on the nitrogen. However, the most energetically favorable dissociation channel is often the loss of the hydroxyl group as water (neutral loss of 18 Da). This process is often assisted by neighboring group participation , where the amine nitrogen attacks the carbon bearing the hydroxyl, expelling water and forming a stable cyclic aziridinium or similar ion.

Because this cyclic ion is extremely stable, it requires excessive energy to fragment further. By the time it does, the internal energy is so high that the molecule "shatters" uninformatively rather than cleaving sequentially.

Visualizing the Fragmentation Competition

The following diagram illustrates why native fragmentation fails and how derivatization forces a useful pathway.

FragmentationPathway Precursor Amino Alcohol [M+H]+ WaterLoss Water Loss [M+H-18]+ Precursor->WaterLoss Low Energy Path Deriv Derivatized Precursor (e.g., Dansyl) Precursor->Deriv Chemical Modification StableIon Stable Cyclic Ion (No further fragmentation) WaterLoss->StableIon Stabilization Backbone Backbone Cleavage (Diagnostic Fragments) Deriv->Backbone Charge Remote Fragmentation

Caption: Figure 1. The "Water Loss Trap" (Red) vs. the "Derivatization Solution" (Green). Native amino alcohols preferentially lose water, forming stable ions that resist structural elucidation.

Module 2: Chemical Workarounds (The Gold Standard)

Q: How do I force backbone fragmentation?

A: The most robust solution is Dansylation . By reacting the amine with Dansyl Chloride (Dns-Cl) , you achieve three things:

  • Block the "Proton Sponge": You convert the primary/secondary amine into a sulfonamide, altering the protonation site.

  • Add a "Fragile" Tag: The dansyl group introduces specific, predictable cleavage points that compete effectively with water loss.

  • Increase Hydrophobicity: This improves retention on C18 columns, reducing ion suppression from early-eluting salts.

Protocol: Dansyl Chloride Derivatization

Note: This protocol is optimized for LC-MS/MS compatibility.

StepActionCritical Technical Note
1. Preparation Dissolve sample in water or methanol. Prepare Dansyl Chloride (1-5 mg/mL) in Acetone or Acetonitrile.Dns-Cl is light-sensitive; keep in amber vials.
2. Buffering Mix 50 µL sample with 50 µL 0.1M Sodium Carbonate (

)
, pH 9.5–10.
High pH is required to deprotonate the amine for nucleophilic attack.
3. Reaction Add 50 µL Dns-Cl solution. Vortex. Incubate at 60°C for 45–60 mins .Heat drives the reaction to completion.
4. Quenching Add 10 µL of 5% Formic Acid or Methylamine.Crucial: Quenching prevents damage to the LC column and stops side reactions.
5. Analysis Centrifuge (10,000 x g, 5 min) and inject supernatant.The derivative is stable for ~24 hours at 4°C.
Dansylation Workflow Diagram

DansylWorkflow Start Sample Preparation (Amino Alcohol in MeOH/H2O) Buffer Add 0.1M Na2CO3 (Adjust pH to 9.5-10) Start->Buffer Reagent Add Dansyl Chloride (in Acetone/ACN) Buffer->Reagent Incubate Incubate 60°C for 60 min Reagent->Incubate Quench Quench Reaction (Add Formic Acid) Incubate->Quench Inject LC-MS/MS Analysis (Target Dansyl-Adduct) Quench->Inject

Caption: Figure 2. Step-by-step workflow for Dansyl Chloride derivatization of amino alcohols prior to LC-MS analysis.

Module 3: Instrumental Workarounds (No Derivatization)

Q: I cannot modify my sample. What instrumental parameters can I change?

A: If derivatization is impossible, you must alter the ion chemistry inside the source. The most effective method is Lithium Cationization .

1. Lithium Adducts (

)

Unlike protons (


) which localize strictly on the nitrogen, or sodium (

) which often binds too tightly to allow fragmentation, Lithium (

) has a unique "bridging" capability.
  • Mechanism:

    
     coordinates effectively between the amine nitrogen and the hydroxyl oxygen. This "locks" the conformation and prevents the facile loss of water.
    
  • Result: When collision energy is applied, the backbone bonds break before the water is lost, yielding rich structural spectra.

Implementation:

  • Mobile Phase Additive: Add 0.1 mM to 0.5 mM Lithium Acetate to your mobile phase (A and B).

  • Post-Column Infusion: Tee-in a solution of Lithium Chloride (LiCl) post-column if you want to keep your main LC system salt-free.

2. Energy-Resolved Breakdown Curves

Standard "autotune" collision energies (CE) are often too high for labile species.

  • Action: Perform a "breakdown curve" experiment.

  • Method: Inject the sample and ramp the CE from 0 eV to 50 eV in 2 eV increments.

  • Goal: Find the "sweet spot" (often lower than expected, e.g., 10–15 eV) where the precursor survives but water loss is not yet the only fragment.

Module 4: Troubleshooting FAQs

Q: I see the Dansyl peak, but it's split into two. Why?

A: If your amino alcohol has a secondary amine or a phenolic group (like in Tyrosine or certain beta-blockers), Dansyl Chloride can react twice (Bis-Dansyl).

  • Fix: Check the stoichiometry. If you have excess reagent and high pH, you will drive the reaction to the bis-derivative. Ensure your MRM transitions account for the double mass shift (+233 Da per Dansyl group).

Q: My LC peaks are tailing badly.

A: Amino alcohols interact strongly with residual silanols on C18 columns.

  • Fix 1: Use a "High pH" resistant column (e.g., C18 Hybrid particle) and run at pH 9-10 (Ammonium Hydroxide). This keeps the amine deprotonated (neutral) and improves peak shape.

  • Fix 2: Derivatization (Module 2) masks the amine, eliminating the tailing issue entirely.

References

  • Chemistry LibreTexts. (2024). Mass Spectrometry of Some Common Functional Groups. Link

  • Molinari, et al. (2025). HPLC of amino acids as dansyl and dabsyl derivatives. ResearchGate. Link

  • Tang, Z., et al. (2016).[1] Chemical Isotope Labeling LC-MS for High Coverage and Quantitative Profiling of the Hydroxyl Submetabolome. Analytical Chemistry (ACS).[1] Link[1]

  • Hsu, F.F., et al. (2019).[2] The Use of Lithiated Adducts for Structural Analysis of Acylglycerols by Mass Spectrometry. AOCS Lipid Library. Link

  • Chad's Prep. (2018).[3] Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. Link

Sources

Technical Support Center: Stability of rac-4-(Methylamino)-1-(3-pyridyl)-1-butanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Hub. This guide addresses the stability, handling, and analysis of rac-4-(Methylamino)-1-(3-pyridyl)-1-butanol .

⚠️ CRITICAL DISTINCTION: Before proceeding, verify your molecule. This guide covers the amino-alcohol (CAS: 59578-66-4 or similar derivatives), which is the reduced metabolite of Pseudooxynicotine.

This is NOT NNAL (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol).[1] The absence of the nitroso (-NO) group significantly alters the stability profile, making the secondary amine more reactive to oxidation and pH-dependent cyclization compared to its nitrosamine counterpart.

Part 1: The Stability Profile (Mechanism & Causality)

To troubleshoot effectively, you must understand why the molecule degrades. This compound contains three reactive centers: a pyridine ring , a secondary amine , and a secondary alcohol .

1. The Cyclization Trap (Acid Instability)
  • The Issue: In acidic aqueous solutions, 4-amino-1-butanols are prone to intramolecular dehydration.

  • The Mechanism: Protonation of the hydroxyl group can lead to water loss, creating a carbocation that the neighboring methylamine attacks. This results in ring closure, effectively converting your analyte into Nicotine (or a pyrrolidine derivative).

  • Impact: You will see a loss of the parent peak and the appearance of a new peak matching Nicotine's retention time.

2. The Oxidation Cascade (Base/Air Instability)
  • The Issue: The secondary amine and secondary alcohol are susceptible to oxidation.

  • The Mechanism:

    • Pathway A (Alcohol Oxidation): Conversion to the ketone form, Pseudooxynicotine (4-(methylamino)-1-(3-pyridyl)-1-butanone).

    • Pathway B (N-Oxidation): Formation of the N-oxide on the pyridine or the methylamine chain.

  • Impact: Appearance of peaks with Mass shifts of -2 Da (Ketone formation) or +16 Da (N-Oxide).

3. Photochemical Degradation
  • The Issue: The pyridine ring absorbs strongly in the UV region.

  • The Mechanism: UV exposure excites the pyridine ring, leading to radical formation and polymerization or ring-opening reactions.

Part 2: Visualizing Degradation Pathways

The following diagram illustrates the potential fate of your molecule in solution if not handled correctly.

DegradationPathways Figure 1: Primary Degradation Pathways of 4-(Methylamino)-1-(3-pyridyl)-1-butanol Parent Target Analyte 4-(Methylamino)-1-(3-pyridyl)-1-butanol Nicotine Cyclization Product (Nicotine/Pyrrolidine analog) Parent->Nicotine Acidic pH / Heat (- H2O) Pseudo Oxidation Product (Pseudooxynicotine) Parent->Pseudo Basic pH / Air (Oxidation -2H) NOxide N-Oxidation (N-Oxide derivatives) Parent->NOxide Peroxides / UV (+O)

Figure 1: The analyte is thermodynamically poised between cyclization (acid-catalyzed) and oxidation (base/oxidizer-promoted).

Part 3: Troubleshooting Guide (FAQ Format)
Module A: Solution Preparation & Storage

Q: My stock solution turned yellow after 48 hours. Is it still usable?

  • Diagnosis: Yellowing indicates oxidation of the amine or pyridine ring (formation of N-oxides or conjugated byproducts).

  • Verdict: Discard. The secondary amine is highly reactive.

  • Corrective Action:

    • Always purge solvents with Nitrogen (N2) or Argon before dissolving the solid.

    • Add an antioxidant if compatible with your assay (e.g., 0.1% Ascorbic Acid, though this lowers pH—balance carefully).

    • Preferred Solvent: Methanol (LC-MS grade). Avoid protic solvents like water for long-term stock storage to minimize hydrolysis/cyclization risks.

Q: Can I store the solution in standard clear glass vials?

  • Diagnosis: Pyridine compounds are light-sensitive and basic amines adsorb to glass silanols.

  • Verdict: No.

  • Corrective Action:

    • Light: Use Amber borosilicate glass vials to prevent UV degradation.

    • Adsorption: Use Silanized (Deactivated) glass vials or high-quality Polypropylene (PP) vials. The basic methylamino group will interact with free silanol groups (

      
      ) on untreated glass, leading to significant loss of titer at low concentrations (<1 µg/mL).
      
Module B: Chromatography (HPLC/UPLC)

Q: I see severe peak tailing. Is the column failing?

  • Diagnosis: Likely Secondary Interaction . The basic nitrogen atoms (pyridine pKa ~3.4, amine pKa ~9.5) are interacting with residual silanols on the column stationary phase.

  • Corrective Action:

    • pH Modification: Increase mobile phase pH to >10 (if using a hybrid column like Waters XBridge) to deprotonate the amine, OR use a lower pH (approx 3.0) to fully protonate it—however, remember the cyclization risk at low pH.

    • Buffer Choice: Use Ammonium Acetate (10mM) rather than Formic Acid alone. The ammonium ions compete for silanol sites, sharpening the peak.

    • Ion Pairing: If tailing persists, add 5-10 mM HFBA (Heptafluorobutyric acid) to the mobile phase, though this suppresses MS ionization.

Q: A new peak appeared at [M-18] mass units. What is it?

  • Diagnosis: [M-18] corresponds to the loss of water (

    
    ).
    
  • Cause: This is the Cyclization Product (Nicotine-like structure). It likely formed in the autosampler if the sample was sitting in an acidic mobile phase (e.g., 0.1% Formic Acid) for too long.

  • Fix: Keep autosampler temperature at 4°C . Analyze samples immediately after dilution. Do not store diluted samples in acidic mobile phase for >12 hours.

Part 4: Validated Stability Protocols

Use the following reference table to design your stability studies.

Stress ConditionDurationExpected DegradantMechanismRecommended Limit
Acid (0.1N HCl) 24 HoursNicotine (Cyclized)Dehydration< 5% Degradation
Base (0.1N NaOH) 24 HoursPseudooxynicotineOxidation< 5% Degradation
Oxidative (3% H2O2) 4 HoursN-OxidesN-OxidationAvoid (High Instability)
Thermal (60°C) 7 DaysMixedThermolysisStore at -20°C
Photostability 1.2M LuxPyridine dimersRadicalProtect from Light
Troubleshooting Workflow

Troubleshooting Figure 2: Diagnostic Decision Tree for Analytical Anomalies Start Issue Detected CheckType Identify Issue Type Start->CheckType LowRecovery Low Recovery / Titer Drop CheckType->LowRecovery ExtraPeaks Extra Peaks / Impurities CheckType->ExtraPeaks PeakShape Peak Tailing / Splitting CheckType->PeakShape Adsorption Switch to PP or Silanized Vials LowRecovery->Adsorption Is vial glass? MassCheck Mass = M-18? ExtraPeaks->MassCheck Check Mass Shift pHCheck pHCheck PeakShape->pHCheck Check Mobile Phase pH Cyclization Reduce Acid Exposure Lower Temp MassCheck->Cyclization Yes Oxidation Purge with N2 Add Antioxidant MassCheck->Oxidation No (M-2 or M+16) AddBuffer AddBuffer pHCheck->AddBuffer Add 10mM NH4OAc

References
  • Hecht, S. S. (1998).[1] Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines. Chemical Research in Toxicology, 11(6), 559-603.[1]

    • Context: Establishes the metabolic relationship between Pseudooxynicotine, NNK, and their reduced alcohol forms.
  • Jacob, P., et al. (1999). Metabolism of nicotine and cotinine.[2][3][4][5] Clinical Pharmacology & Therapeutics.

    • Context: Details the cyclization equilibrium between open-chain amino alcohols and pyrrolidine rings (Nicotine/Cotinine systems).
  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.

    • Context: The authoritative standard for designing the stress tests listed in Part 4.
  • Haginaka, J., et al. (2018). Stability and analysis of pyridine-containing amino alcohols in biological matrices. Journal of Pharmaceutical and Biomedical Analysis. Context: General principles for handling basic pyridine metabolites in HPLC (silanol interactions).

Sources

Refinement of extraction protocols for trace level analysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center for High-Sensitivity Extraction

Mission: To transition analytical workflows from "sufficient" to "refined." This guide addresses the specific failure modes of trace-level analysis (ppb/ppt), where standard protocols fail due to background noise, matrix suppression, or recovery losses.

Module 1: The Zero-Background Directive

Status: Critical | Focus: Contamination Control & Signal-to-Noise

The "Ghost Peak" Phenomenon

User Query: "I see random peaks in my blank samples that mimic my analyte. Is this carryover or contamination?"

Technical Insight: At trace levels, the distinction between system carryover and exogenous contamination is the primary bottleneck. Common plasticizers (phthalates) and solvent impurities often co-elute with lipophilic drugs.

  • Causality: Phthalates leach from pipette tips and solvent bottles.

  • Differentiation: Carryover diminishes with subsequent blank injections; contamination remains constant or random.

Troubleshooting Workflow

Q: How do I isolate the source of background noise? A: Execute the "Gradient Delay" test. Inject a blank but delay the gradient start.

  • If the peak moves with the gradient delay

    
     It originates from the mobile phase/pump  (accumulating on the column head).
    
  • If the peak stays at the same retention time

    
     It originates from the sample/injector .
    

Q: My background is high across the baseline. Why? A: This is likely mobile phase impurity .

  • Action: Switch to LC-MS grade solvents immediately. Filter aqueous buffers through 0.2 µm membranes, but never filter organic solvents through plastic-housed filters (leaching risk).

Visualization: Contamination Triage Logic

ContaminationLogic Start Issue: Unexpected Peaks in Blank Step1 Run 3x Solvent Blanks Start->Step1 Decision1 Peaks Diminish? Step1->Decision1 Carryover Source: System Carryover (Needle Wash/Valve) Decision1->Carryover Yes Contam Source: Contamination Decision1->Contam No Step2 Gradient Delay Test Contam->Step2 Decision2 Peak Shifts with Gradient? Step2->Decision2 MobilePhase Source: Mobile Phase/Pump (Solvent Impurity) Decision2->MobilePhase Yes SamplePrep Source: Sample Path (Vials/Tips/Extraction) Decision2->SamplePrep No

Caption: Logic flow to distinguish between instrument carryover, mobile phase impurities, and sample preparation contamination.

Module 2: Solid Phase Extraction (SPE) Refinement

Status: Active | Focus: Recovery Optimization

The "Breakthrough" Barrier

User Query: "My recovery is consistently low (<50%). I suspect the analyte is not sticking to the cartridge."

Technical Insight: SPE fails when the retention mechanism is misunderstood. For ionizable compounds, pH control is not optional—it is the governing variable.

  • Mechanism: To retain a base on a cation-exchange sorbent (MCX/PCX), the analyte must be charged (pH < pKa). To retain on a reversed-phase sorbent (C18/HLB), it is often best neutral (pH > pKa + 2), though polymeric sorbents tolerate some charge.

Optimization Protocol: The "pH Scout"

Do not guess. Run this 3-step validation to lock in recovery.

Table 1: SPE Troubleshooting Matrix

Failure ModeSymptomRoot CauseCorrective Action
Breakthrough Analyte found in "Load" or "Wash" fraction.[1]pH incorrect; Organic content in load too high.Adjust load pH to ionize (for IE) or neutralize (for RP).[1] Dilute sample <5% organic.
Poor Elution Analyte remains on sorbent (low recovery).Elution solvent too weak; Interaction too strong.Increase organic strength (MeOH

ACN). Add modifier (5% NH₄OH for bases).
Clogging High backpressure; variable flow.Viscous matrix; Particulates.Centrifuge samples (10k rpm, 10 min). Dilute plasma 1:3.
Visualization: SPE Optimization Workflow

SPE_Optimization Input Low Recovery Detected CheckLoad Analyze Load/Wash Fractions Input->CheckLoad Breakthrough Analyte in Load/Wash? CheckLoad->Breakthrough FixRetention Fix: Adjust pH (Charge State) or Reduce Organic % Breakthrough->FixRetention Yes (Retention Issue) NoElution Analyte on Cartridge? Breakthrough->NoElution No FixElution Fix: Increase Solvent Strength or Counter-Ion (e.g., 5% NH4OH) NoElution->FixElution Yes (Elution Issue)

Caption: Diagnostic workflow for isolating SPE failure modes: Retention failure (Breakthrough) vs. Elution failure.

Module 3: Matrix Effect Mitigation

Status: High Alert | Focus: Ion Suppression & Phospholipids[2]

The "Invisible" Killer

User Query: "My chromatography looks clean, but my sensitivity drops 10-fold in plasma compared to water."

Technical Insight: This is Ion Suppression . Co-eluting phospholipids (glycerophosphocholines) compete for charge in the electrospray source (ESI), "stealing" signal from your analyte.

  • The Culprit: Phospholipids (PLs) are late-eluting and often bleed into subsequent injections if the gradient doesn't wash them out.

  • The Fix: Standard Protein Precipitation (PPT) removes proteins but leaves 99% of PLs. Use HybridSPE (Zirconia-coated silica) or specific PL-removal plates which use Lewis acid-base interactions to trap phosphate groups [1].[3]

Protocol: Post-Column Infusion (Visualizing the Matrix)

To "see" the matrix effect, you must perform a Post-Column Infusion experiment.[4][5]

  • Setup: Infuse a constant flow of your analyte (neat standard) into the MS source via a T-tee.

  • Injection: Inject a blank extracted matrix sample (e.g., plasma extract) via the LC column.

  • Observation: Monitor the baseline of your analyte.

    • Stable Baseline: No matrix effect.

    • Dip/Drop: Ion suppression zone.

    • Peak/Rise: Ion enhancement zone.

  • Action: Adjust your chromatographic gradient to move your analyte out of the suppression zones [2].

Visualization: Post-Column Infusion Setup

PostColumnInfusion LC_Pump LC Pump (Mobile Phase) Injector Injector (Blank Matrix) LC_Pump->Injector Column Analytical Column (Separation) Injector->Column Tee Mixing Tee Column->Tee Eluent + Matrix Syringe Syringe Pump (Analyte Standard) Syringe->Tee Constant Analyte Flow MS Mass Spectrometer (Detector) Tee->MS Combined Stream

Caption: Experimental setup for Post-Column Infusion to visualize matrix suppression zones.

Module 4: The Protocol Validator (Self-Validation)

Status: Mandatory | Focus: Regulatory Compliance (FDA/EMA)

How do I prove my method works?

You must calculate the Matrix Factor (MF) according to the Matuszewski method [3].[4] This distinguishes "Recovery" (extraction efficiency) from "Matrix Effect" (MS ionization efficiency).

The Equation Set:

  • Set A: Analyte in Neat Solvent.

  • Set B: Analyte spiked into extracted blank matrix (Post-Extraction Spike).

  • Set C: Analyte spiked into matrix before extraction (Pre-Extraction Spike).

Calculations:

  • Matrix Factor (MF):

    
    
    
    • MF = 1: No effect.

    • MF < 1: Suppression.[2][5][6]

    • MF > 1: Enhancement.[3][7][8][9][10]

  • Extraction Recovery (RE):

    
    
    
  • Process Efficiency (PE):

    
     (or 
    
    
    
    )

Acceptance Criteria (FDA 2018): The CV of the IS-normalized Matrix Factor calculated from at least 6 different lots of matrix should not exceed 15% [4].

References
  • Phospholipid Removal Strategies: Journal of Chromatography B, "Removal of phospholipids from biological samples using a novel hybrid SPE-PPT technique."

  • Matrix Effect Assessment (Post-Column Infusion): Clinical Biochemistry, "Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry."

  • Matuszewski Protocol: Analytical Chemistry, "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS."

  • Regulatory Standard: FDA Guidance for Industry, "Bioanalytical Method Validation (2018)."[9]

Sources

Validation & Comparative

A Comparative Guide to the Analytical Validation of 4-(methylamino)-1-(3-pyridyl)-1-butanol (NNAL)

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in tobacco-related research and cancer prevention, the accurate quantification of biomarkers is paramount. One such critical biomarker is 4-(methylamino)-1-(3-pyridyl)-1-butanol, a major metabolite of the potent lung carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) found in tobacco products.[1][2] Commonly known as NNAL, its presence and concentration in biological fluids like urine provide a reliable measure of exposure to tobacco-specific nitrosamines.[2][3][4] This guide provides an in-depth comparison of analytical methodologies for the validation of NNAL, with a focus on ensuring scientific integrity and adherence to regulatory standards.

The validation of an analytical procedure is the cornerstone of reliable data, demonstrating that the method is fit for its intended purpose.[5][6] International regulatory bodies, such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), have established comprehensive guidelines for analytical method validation, which will form the basis of our comparative analysis.[5][7][8][9]

The Reference Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The gold standard for the quantification of NNAL in biological matrices is undoubtedly Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[1][10][11][12] This technique offers unparalleled sensitivity and selectivity, which are crucial for detecting the typically low concentrations of NNAL, especially in non-smokers or those with low-level exposure.[3]

The causality behind the preference for LC-MS/MS lies in its ability to separate NNAL from complex matrix components via liquid chromatography, followed by highly specific detection based on the mass-to-charge ratio of the parent ion and its characteristic fragment ions.[12] This dual-filter approach significantly reduces the likelihood of interference, leading to highly accurate and precise measurements.[1][11]

A Validated LC-MS/MS Protocol: Step-by-Step

A typical validated LC-MS/MS method for NNAL analysis in urine involves the following key steps.[1][4][13]

1. Sample Preparation:

  • Enzymatic Hydrolysis: NNAL is often present in urine as glucuronide conjugates.[10][11][14] To measure "total NNAL" (the sum of free and conjugated forms), an initial enzymatic hydrolysis step using β-glucuronidase is employed to cleave the glucuronide moiety, converting the conjugates back to free NNAL.[14] This step is critical for a comprehensive assessment of exposure.

  • Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE): Following hydrolysis, the sample is subjected to an extraction procedure to isolate NNAL from interfering matrix components.[3][10] SPE with a suitable sorbent or LLE with an appropriate organic solvent are common choices. This step concentrates the analyte and removes salts and other endogenous substances that could suppress the MS signal.

2. Chromatographic Separation:

  • Reversed-Phase HPLC/UHPLC: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[4][15] A reversed-phase C18 column is frequently used to separate NNAL from other components based on its hydrophobicity.[4][16]

  • Mobile Phase Gradient: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to achieve optimal separation.[17]

3. Mass Spectrometric Detection:

  • Electrospray Ionization (ESI): The eluent from the HPLC column is introduced into the mass spectrometer, where NNAL molecules are ionized, most commonly using electrospray ionization (ESI) in positive ion mode.[1]

  • Multiple Reaction Monitoring (MRM): The ionized NNAL molecules are then subjected to tandem mass spectrometry.[11][12] In MRM mode, a specific precursor ion (the molecular ion of NNAL) is selected and fragmented, and a specific product ion is monitored for quantification. This highly selective detection method provides excellent signal-to-noise ratios.[12]

4. Quantification:

  • Isotope Dilution: For the highest level of accuracy and precision, an isotopically labeled internal standard (e.g., NNAL-d3) is added to the sample at the beginning of the workflow.[4][16] The ratio of the response of the analyte to the internal standard is used for quantification, which corrects for any analyte loss during sample preparation and for variations in instrument response.

Below is a Graphviz diagram illustrating the typical workflow for a validated LC-MS/MS analysis of NNAL.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing urine_sample Urine Sample add_is Add Internal Standard (NNAL-d3) urine_sample->add_is hydrolysis Enzymatic Hydrolysis (β-glucuronidase) add_is->hydrolysis extraction Solid Phase or Liquid-Liquid Extraction hydrolysis->extraction hplc HPLC/UHPLC Separation (C18 Column) extraction->hplc Inject msms Tandem Mass Spectrometry (ESI+, MRM) hplc->msms quantification Quantification (Analyte/IS Ratio) msms->quantification Data Acquisition report Final Concentration Report quantification->report

Caption: Workflow for a validated LC-MS/MS analysis of NNAL in urine.

Comparison of Analytical Methods

While LC-MS/MS is the preferred method, other techniques have been explored for the analysis of NNAL and related compounds. This section provides a comparative overview.

FeatureLC-MS/MSGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Sensitivity Very High (pg/mL levels)[3]High, but often requires derivatizationModerate to Low (ng/mL to µg/mL levels)[15]
Specificity Very High (based on retention time and mass transitions)[11]High (based on retention time and mass spectrum)Lower (potential for co-eluting interferences)[15]
Sample Throughput Moderate to HighModerateHigh
Sample Preparation Multi-step (hydrolysis, extraction)[10][14]Often requires derivatization to improve volatilitySimpler extraction may be possible[15]
Cost HighModerate to HighLow
Robustness Generally robust, but susceptible to matrix effectsRobust, but derivatization can introduce variabilityVery robust and widely available
Primary Application for NNAL Gold standard for biomonitoring and clinical studies[1]Less common for NNAL; more for other nitrosaminesLimited use for NNAL due to insufficient sensitivity for typical biological concentrations[15]
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique that has been used for the analysis of various nitrosamines.[14] However, for a polar and non-volatile compound like NNAL, direct analysis by GC is challenging. Derivatization is often required to increase its volatility and thermal stability, which adds a step to the sample preparation and can be a source of variability. While GC-MS offers high specificity, the added complexity of derivatization and potential for thermal degradation make it a less favorable option compared to LC-MS/MS for routine NNAL analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely available and cost-effective technique.[15][17] However, its application to NNAL analysis in biological matrices is severely limited by its lack of sensitivity and specificity.[15] The concentrations of NNAL in urine are typically well below the detection limits of most UV detectors. Furthermore, the complex nature of biological samples means that numerous endogenous compounds can co-elute with NNAL and absorb at similar wavelengths, leading to inaccurate results.

Validation Parameters: A Comparative Look

According to ICH Q2(R2) and FDA guidelines, a validated analytical method must demonstrate acceptable performance across several key parameters.[5][8][18][19]

Validation ParameterLC-MS/MSGC-MSHPLC-UV
Specificity/Selectivity Excellent; demonstrated by the absence of interferences at the retention time and mass transition of the analyte.[8]Good to Excellent; requires demonstration of no interfering peaks at the analyte's retention time and in its mass spectrum.Poor to Moderate; highly dependent on the complexity of the matrix and the chromatographic resolution.[15]
Linearity Excellent (R² > 0.99) over a wide concentration range.Good, but can be affected by the efficiency of the derivatization reaction.Good over a narrower concentration range.
Accuracy Excellent (typically within ±15% of the nominal value).[13][18]Good (typically within ±15-20%).Moderate (can be affected by interferences).
Precision Excellent (RSD < 15%).[13][18]Good (RSD < 15-20%).Moderate (can be higher due to lower signal-to-noise).
Limit of Quantification (LOQ) Very low (sub-pg/mL to low pg/mL).[3]Low (pg/mL range).High (ng/mL to µg/mL range).
Robustness Good; should be evaluated by making small, deliberate changes to method parameters.Good; sensitive to changes in derivatization conditions and GC parameters.Excellent; generally less affected by minor changes in method parameters.

The logical relationship for selecting an appropriate analytical method for NNAL validation is depicted in the following Graphviz diagram.

Method_Selection start Start: Need to Quantify NNAL in a Biological Matrix sensitivity_req Is high sensitivity (pg/mL) required? start->sensitivity_req specificity_req Is high specificity crucial due to a complex matrix? sensitivity_req->specificity_req Yes hplcuv HPLC-UV is likely unsuitable sensitivity_req->hplcuv No lcmsms LC-MS/MS is the recommended method specificity_req->lcmsms Yes gcms Consider GC-MS with derivatization specificity_req->gcms No end End: Method Selected lcmsms->end gcms->end hplcuv->end

Caption: Decision tree for selecting an analytical method for NNAL quantification.

Conclusion

For the robust and reliable quantification of 4-(methylamino)-1-(3-pyridyl)-1-butanol (NNAL) in biological matrices, a validated LC-MS/MS method is the unequivocal choice. Its superior sensitivity, specificity, and accuracy ensure that the generated data is of the highest quality, which is essential for making informed decisions in research and clinical settings. While other techniques like GC-MS and HPLC-UV exist, they present significant limitations for this specific application. The experimental protocol and validation framework presented in this guide, grounded in regulatory principles, provide a comprehensive roadmap for laboratories seeking to establish a state-of-the-art analytical method for this critical biomarker of tobacco smoke exposure.

References

  • Combined Analysis of N′-Nitrosonornicotine and 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol in the Urine of Cigarette Smokers and e-Cigarette Users. National Institutes of Health. [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • HPLC MS Method for Analysis of Metamizole and 4-methylaminoantipyrine (4-MAA) on Primesep SB Column. SIELC Technologies. [Link]

  • Method Validation Guidelines. BioPharm International. [Link]

  • Combined Analysis of the Tobacco Metabolites Cotinine and 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol in Human Urine. National Institutes of Health. [Link]

  • Elimination kinetics of the tobacco-specific biomarker and lung carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol. PubMed. [Link]

  • Development of a method for the determination of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol in urine of nonsmokers and smokers using liquid chromatography/tandem mass spectrometry. ResearchGate. [Link]

  • Analysis of Total 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in Human Urine. JSTOR. [Link]

  • A new liquid chromatography/mass spectrometry method for 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in urine. National Institutes of Health. [Link]

  • Detection of 4-(methylnitrosamino)- 1-(3-pyridyl)-1-butanol (NNAL) in Smokers' Urine. University of Tasmania. [Link]

  • [Development of Analytical Method for Determination Nicotine Metabolites in Urine]. PubMed. [Link]

  • 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanol. PubChem. [Link]

  • Nicotine Exposure and Metabolites. ARUP Consult. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Detection of Nicotine and Nicotine Metabolites in Units of Banked Blood. ResearchGate. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • A new liquid chromatography/mass spectrometry method for 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in urine. PubMed. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]

  • Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]

  • Protocol - Nicotine Metabolite Ratio - Serum and Saliva. Centers for Disease Control and Prevention. [Link]

  • Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube. [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]

  • GLP Quantitative Bioanalysis using LC-MS/MS. Biotrial. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services. [Link]

Sources

A Comparative Guide to LC-MS/MS and GC-MS for Nicotine Metabolite Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, clinical scientists, and professionals in drug development, the accurate quantification of nicotine and its metabolites is paramount for toxicological assessments, clinical trials, and understanding smoking behavior. The two most powerful analytical techniques for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an in-depth comparison of these methodologies, drawing on experimental data and established protocols to inform your selection of the most appropriate technique for your research needs.

The Analytical Challenge: Nicotine Metabolism

Nicotine undergoes extensive metabolism in humans, primarily mediated by the cytochrome P450 enzyme system, particularly CYP2A6. This results in a diverse array of metabolites with varying polarities and concentrations in biological matrices such as urine, blood, and saliva. A comprehensive analysis must be able to accurately quantify not only the parent compound, nicotine but also its major and minor metabolites to provide a complete picture of nicotine exposure and metabolism.

The primary metabolic pathway involves the conversion of nicotine to cotinine, which is then further metabolized to trans-3'-hydroxycotinine. Other significant metabolites include nornicotine, norcotinine, and nicotine-N'-oxide. The varied chemical properties of these compounds present a significant analytical challenge, making the choice of analytical technique a critical decision.

At a Glance: LC-MS/MS vs. GC-MS for Nicotine Metabolite Analysis

FeatureLC-MS/MSGC-MS
Analyte Suitability Ideal for polar, non-volatile, and thermally labile compounds.Best for volatile and thermally stable compounds; often requires derivatization for polar metabolites.
Sample Preparation Often simpler, with methods like "dilute-and-shoot" or straightforward solid-phase extraction (SPE).Can be more complex, frequently requiring derivatization to increase analyte volatility.
Sensitivity Generally offers higher sensitivity, with lower limits of detection (LOD) and quantification (LOQ).Good sensitivity, but may be lower than LC-MS/MS for certain polar metabolites.
Throughput High-throughput capabilities are well-established, with rapid analysis times.Throughput can be limited by longer run times and additional sample preparation steps (derivatization).
Versatility Highly versatile for a wide range of nicotine metabolites without chemical modification.Less versatile for a broad panel of polar metabolites due to the need for derivatization.
Cost Higher initial instrument cost and ongoing operational expenses (solvents).Lower initial instrument and maintenance costs.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Modern Workhorse

LC-MS/MS has become the preferred method for the analysis of nicotine and its metabolites in biological fluids.[2][3] This is largely due to its ability to analyze a wide range of compounds with varying polarities and molecular weights without the need for chemical derivatization.[1][4]

The Power of Direct Analysis

The key advantage of LC-MS/MS lies in its compatibility with polar and thermally sensitive molecules, which many nicotine metabolites are.[1][4] The use of a liquid mobile phase allows for the direct analysis of these compounds in their native form.[5] This simplifies sample preparation, reduces the potential for analytical errors, and enhances throughput.

Experimental Workflow: LC-MS/MS

A typical LC-MS/MS workflow for the analysis of a comprehensive panel of nicotine metabolites in urine involves the following steps:

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing urine Urine Sample is Internal Standard Addition urine->is dilution Dilution is->dilution centrifugation Centrifugation dilution->centrifugation lc UPLC Separation centrifugation->lc Injection msms Tandem MS Detection (MRM) lc->msms quant Quantification msms->quant report Reporting quant->report

A streamlined LC-MS/MS workflow for nicotine metabolite analysis.
Detailed LC-MS/MS Protocol for Multiple Nicotine Metabolites in Urine

This protocol is adapted from a validated method for the simultaneous quantification of nicotine, cotinine, trans-3'-hydroxycotinine, nornicotine, and anabasine.[2]

1. Sample Preparation:

  • To 30 µL of urine sample, add 90 µL of acetonitrile containing a mixture of deuterated internal standards (e.g., nicotine-d4, cotinine-d3).[2]

  • Vortex the mixture to precipitate proteins.

  • Centrifuge to pellet the precipitated material.

  • Transfer the supernatant for injection into the LC-MS/MS system.

2. Liquid Chromatography:

  • Column: A C18 reversed-phase column is commonly used for separation.[2][6]

  • Mobile Phase: A gradient elution with water and acetonitrile, often with additives like formic acid or ammonium acetate to improve peak shape and ionization efficiency.

  • Flow Rate: Typical flow rates are in the range of 0.3-0.5 mL/min.

  • Run Time: Rapid analysis can be achieved, with run times often under 10 minutes per sample.[2][3]

3. Mass Spectrometry:

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed.

  • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, where specific precursor-to-product ion transitions are monitored for each analyte and its internal standard.

Performance Characteristics of LC-MS/MS

LC-MS/MS methods demonstrate excellent sensitivity and a wide dynamic range for a comprehensive panel of nicotine metabolites.

AnalyteLimit of Quantification (LOQ) (ng/mL)Linearity Range (ng/mL)Reference
Nicotine0.2 - 3.31 - 1000[7][8]
Cotinine0.2 - 0.31 - 1000[7][8]
trans-3'-hydroxycotinine1.0 - 1010 - 1000[7][9]
Nornicotine~1.02 - 1000[6]
Norcotinine~1.02 - 1000[6]
Nicotine-N'-oxide~2.0-[7]

Gas Chromatography-Mass Spectrometry (GC-MS): The Classic Approach

GC-MS is a robust and reliable technique that has been used for the analysis of nicotine and its metabolites for many years. However, its application to a broad panel of metabolites is limited by the requirement that analytes be volatile and thermally stable.[4][10]

The Derivatization Hurdle

While nicotine and, to some extent, cotinine are amenable to direct GC-MS analysis, many of the more polar metabolites, such as trans-3'-hydroxycotinine, require a chemical derivatization step.[4][10][11] Derivatization converts polar functional groups (e.g., -OH, -NH) into less polar, more volatile derivatives, making them suitable for GC analysis.[12][13] This additional step, however, adds complexity, time, and potential for error to the analytical workflow.[10][14]

Experimental Workflow: GC-MS

The GC-MS workflow for nicotine metabolites is often more involved than that of LC-MS/MS due to the need for derivatization for polar analytes.

GC-MS Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Urine/Plasma Sample is Internal Standard Addition sample->is extraction Liquid-Liquid or Solid-Phase Extraction is->extraction derivatization Derivatization (for polar metabolites) extraction->derivatization gc GC Separation derivatization->gc Injection ms MS Detection (SIM/Scan) gc->ms quant Quantification ms->quant report Reporting quant->report

A representative GC-MS workflow, including the derivatization step.
Detailed GC-MS Protocol for Nicotine and Metabolites

This protocol outlines a general approach, incorporating derivatization for the analysis of polar metabolites.

1. Sample Preparation and Extraction:

  • To a biological sample (e.g., 1 mL of urine), add an internal standard.

  • Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes from the matrix.

  • Evaporate the extraction solvent to dryness.

2. Derivatization (for polar metabolites):

  • For the analysis of hydroxylated metabolites like trans-3'-hydroxycotinine, a silylation reagent such as bis(trimethylsilyl)acetamide (BSA) is often used to convert the hydroxyl group to a more volatile trimethylsilyl (TMS) ether.[15]

  • The reaction is typically carried out by heating the dried extract with the derivatizing agent.

3. Gas Chromatography:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is commonly used.[16]

  • Injection: A split/splitless injector is used to introduce the sample.

  • Temperature Program: The column oven temperature is ramped to separate the analytes based on their boiling points.

  • Carrier Gas: Helium is the most common carrier gas.[16]

4. Mass Spectrometry:

  • Ionization: Electron Ionization (EI) is the standard ionization technique.

  • Detection: Selected Ion Monitoring (SIM) is used for quantitative analysis to enhance sensitivity and selectivity by monitoring characteristic ions for each analyte.

Performance Characteristics of GC-MS

While GC-MS can provide good sensitivity, the reported LOQs for some metabolites may be higher than those achieved with LC-MS/MS.

AnalyteLimit of Quantification (LOQ) (ng/mL)Derivatization Required?Reference
Nicotine0.5No-
Cotinine20 µg/L (20 ng/mL)No[15]
trans-3'-hydroxycotinine50 µg/L (50 ng/mL)Yes (Silylation)[15]

Expert Insights and Causality Behind Experimental Choices

As a Senior Application Scientist, the choice between LC-MS/MS and GC-MS is dictated by the specific goals of the analysis.

  • For comprehensive metabolic profiling , which requires the simultaneous quantification of a wide range of polar and non-polar metabolites, LC-MS/MS is the unequivocal choice . The ability to directly analyze thermally labile and hydrophilic compounds without derivatization significantly simplifies the workflow, improves throughput, and reduces the risk of derivatization-related artifacts.

  • For targeted analysis of only nicotine and cotinine , GC-MS can be a cost-effective and reliable option . These two compounds are sufficiently volatile and thermally stable for direct GC-MS analysis. However, even in this scenario, the higher throughput and sensitivity of modern UPLC-MS/MS systems often make them more efficient for large sample batches.

  • The decision to use a specific sample preparation technique is based on the complexity of the matrix and the required sensitivity.

    • "Dilute-and-shoot" methods for LC-MS/MS are rapid and simple but may suffer from matrix effects.

    • Protein precipitation is a straightforward way to remove the bulk of proteins from plasma or serum.

    • Solid-phase extraction (SPE) provides the cleanest extracts and can be used to concentrate the analytes, leading to improved sensitivity. This is often the method of choice for achieving the lowest detection limits.

    • Liquid-liquid extraction (LLE) is a classic technique that can provide clean extracts but is more labor-intensive and uses larger volumes of organic solvents.

Conclusion: A Clear Verdict for Comprehensive Analysis

While both LC-MS/MS and GC-MS are powerful techniques for the analysis of nicotine and its metabolites, LC-MS/MS emerges as the superior platform for comprehensive, high-throughput, and highly sensitive metabolic studies . Its ability to handle a wide range of analyte polarities without the need for derivatization makes it more versatile and efficient.

GC-MS remains a viable and cost-effective tool for the targeted analysis of nicotine and cotinine. However, for researchers aiming to capture a more complete picture of nicotine metabolism, the advantages offered by LC-MS/MS are undeniable. The choice of methodology should always be guided by the specific research question, the desired level of sensitivity, and the required sample throughput.

References

  • Arome Science. (n.d.). GC-MS vs LC-MS: How to Choose for Metabolomics Research. Retrieved from [Link]

  • Conquer Scientific. (2023, March 21). The Difference Between GC/MS and LC/MS Systems. Retrieved from [Link]

  • Kim, S., Lim, H. S., & Kim, S. (2022). A Simple and High-Throughput LC-MS-MS Method for Simultaneous Measurement of Nicotine, Cotinine, 3-OH Cotinine, Nornicotine and Anabasine in Urine and Its Application in the General Korean Population. Journal of Analytical Toxicology, 46(2), 158-166.
  • Platypus Technologies. (2024, August 21). LC-MS vs. GC-MS: Understanding the Key Differences and Uses. Retrieved from [Link]

  • Kumar, P., Kumar, S., & Nath, M. (2013). A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers. PloS one, 8(12), e83495.
  • Piller, M., Gilch, G., Scherer, G., & Scherer, M. (2014). Simple, fast and sensitive LC-MS/MS analysis for the simultaneous quantification of nicotine and 10 of its major metabolites. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 951-952, 7–15.
  • Wishart, D. S. (2019). Current challenges and developments in GC-MS based metabolite profiling technology. Metabolomics, 15(5), 75.
  • Restek Corporation. (2020, October 26). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. Retrieved from [Link]

  • Huestis, M. A., Jaunky, D., & Shakleya, D. M. (2009). Quantification of Nicotine, Cotinine, trans-3'-Hydroxycotinine, Nornicotine and Norcotinine in Human Meconium by Liquid Chromatography Tandem Mass Spectrometry. Journal of analytical toxicology, 33(5), 241–248.
  • Kim, S., Lim, H. S., & Kim, S. (2022). A Simple and High-Throughput LC-MS-MS Method for Simultaneous Measurement of Nicotine, Cotinine, 3-OH Cotinine, Nornicotine and Anabasine in Urine and Its Application in the General Korean Population. Journal of analytical toxicology, 46(2), 158–166.
  • Phenomenex. (2020, December 11). Nicotine, Cotinine, 3-Hydroxycotinine, Nornicotine and Anabasine in Human Urine by LC/MS/MS (TN-1161). Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 15). Why Use GC Derivatization Reagents. Retrieved from [Link]

  • Goniewicz, M. L., & Czogała, J. (2014). Determination of Cotinine, 3'-Hydroxycotinine and Nicotine 1'-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique. International journal of environmental research and public health, 11(3), 2635–2648.
  • Stasinos, S., Zisimopoulos, D., & Zotou, A. (2023). Two Fast GC-MS Methods for the Measurement of Nicotine, Propylene Glycol, Vegetable Glycol, Ethylmaltol, Diacetyl, and Acetylpropionyl in Refill Liquids for E-Cigarettes. Molecules (Basel, Switzerland), 28(4), 1830.
  • Al-Delaimy, W. K., & Benowitz, N. L. (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. PloS one, 9(7), e101816.
  • Murphy, S. E., Wickham, K. M., Lindgren, B. R., Spector, L. G., & Joseph, A. (2017). A comparison of direct and indirect analytical approaches to measuring total nicotine equivalents in urine. Cancer epidemiology, biomarkers & prevention : a publication of the American Association for Cancer Research, cosponsored by the American Society of Preventive Oncology, 26(5), 756–764.
  • Shepperd, C. J., Eldridge, A. C., & Mariner, D. C. (2009). Simultaneous determination of nicotine, cotinine, norcotinine, and trans-3'-hydroxycotinine in human oral fluid using solid phase extraction and gas chromatography-mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 877(26), 2875–2880.
  • Pharmastuff4u. (2025, December 22). Importance of Derivatization in Gas Chromatography. Retrieved from [Link]

  • Chen, Y., & Guo, Z. (2009). Analytical determination of nicotine in tobacco leaves by gas chromatography–mass spectrometry. Analytical Letters, 42(15), 2363-2373.
  • Teske, J., & Weller, J. P. (2018). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Chemosensors, 6(4), 55.
  • Regis Technologies. (n.d.). GC Derivatization. Retrieved from [Link]

  • Al-Delaimy, W. K., & Benowitz, N. L. (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. PLoS ONE, 9(7), e101816.
  • Fu, X., Li, M., & Wang, R. (2021). Challenges and recent advances in quantitative mass spectrometry‐based metabolomics. Mass Spectrometry Reviews, 40(5), 465-489.
  • Dale, L. C., & Severson, R. K. (1998). A new gas chromatography-mass spectrometry method for simultaneous determination of total and free trans-3'-hydroxycotinine and cotinine in the urine of subjects receiving transdermal nicotine. Journal of analytical toxicology, 22(6), 469–474.
  • Bartleby. (n.d.). Advantages And Disadvantages Of Derivatization. Retrieved from [Link]

  • Vlase, L., & Bodiu, B. (2014). NICOTINE DETERMINATION FROM TABACCO BY GC/MS. Farmacia, 62(5), 982-989.
  • Byrd, G. D., Robinson, J. H., & Caldwell, W. S. (2005). A comparison of nicotine dose estimates in smokers between filter analysis, salivary cotinine, and urinary excretion of nicotine metabolites. Nicotine & tobacco research : official journal of the Society for Research on Nicotine and Tobacco, 7(5), 765–773.
  • Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. Current protocols in molecular biology, 114, 30.4.1–30.4.32.
  • Villas-Bôas, S. G., & Rasmussen, S. (2011). Detection of Polar Metabolites Through the Use of Gas Chromatography–Mass Spectrometry. Methods in molecular biology (Clifton, N.J.), 708, 31–45.
  • Wang, Y., & Zhou, Z. (2019). Review of HPLC‐MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices.
  • Regis Technologies. (n.d.). DERIVATIZATION IN GAS CHROMATOGRAPHY (GC), HIGHPERFORMANCE LIQUID CHROMATOGRAPHY[HPLC] by P.Ravisankar, Vignan Pharmacy College, Vadlamudi,Guntur.. Retrieved from [Link]

  • ARUP Laboratories. (2025, December 22). Nicotine Exposure and Metabolites | Choose the Right Test. Retrieved from [Link]

Sources

Biological Activity of (R)- vs (S)-4-(methylamino)-1-(3-pyridyl)-1-butanol

Author: BenchChem Technical Support Team. Date: February 2026

This Publish Comparison Guide is structured to provide an in-depth, technical analysis of the biological activity of (R)- and (S)-4-(methylamino)-1-(3-pyridyl)-1-butanol. This compound, distinct from its carcinogenic nitrosamine analogue (NNAL), represents a critical metabolic node in the degradation of nicotine and pseudooxynicotine.

A Comparative Technical Guide for Drug Development & Toxicology

Executive Summary & Compound Identity

4-(methylamino)-1-(3-pyridyl)-1-butanol (often referred to as Reduced Pseudooxynicotine or Dihydro-pseudooxynicotine ) is the secondary alcohol metabolite formed by the carbonyl reduction of pseudooxynicotine.

Unlike its precursor (nicotine) or its oxidized ketone form (pseudooxynicotine), this alcohol represents a "deactivation" pathway in nicotinic signaling. However, its structural similarity to the potent carcinogen NNAL (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol) makes the distinction of its biological profile critical for toxicological assessments.

Core Distinction: The Amine vs. The Nitrosamine
  • The Requested Compound (Amine): 4-(methylamino)-1-(3-pyridyl)-1-butanol.[1][2][3]

    • Status: Weak nAChR ligand; Metabolic endpoint.

    • Toxicity:[4] Low/Negligible (Non-carcinogenic).

  • The Dangerous Analogue (Nitrosamine - NNAL): 4-(methylnitros amino)-1-(3-pyridyl)-1-butanol.[1][2][3][4][5][6][7]

    • Status: Potent Pulmonary Carcinogen.[2][8]

    • Mechanism:[2][4][9][10] DNA Alkylation via metabolic activation.

This guide focuses on the Amine (Alcohol) enantiomers, using the Nitrosamine only as a toxicological reference point.

Stereochemical Formation & Metabolic Pathway

The parent ketone, Pseudooxynicotine [4-(methylamino)-1-(3-pyridyl)-1-butanone], is an achiral molecule formed by the hydrolysis of the nicotine iminium ion. The introduction of chirality occurs exclusively during the enzymatic reduction of the ketone to the alcohol.

The Stereoselective Reduction Pathway

The formation of the (R) or (S) enantiomer is governed by the specific carbonyl reductase (CBR) or alcohol dehydrogenase (ADH) enzymes involved, which vary by tissue and species.

MetabolicPathway Nicotine Nicotine (S-isomer) Iminium N-Methyl Iminium Ion Nicotine->Iminium CYP2A6 (Oxidation) Pseudo Pseudooxynicotine (Achiral Ketone) Iminium->Pseudo Hydrolysis (Ring Opening) R_Alc (R)-Alcohol (R)-4-(methylamino)-... Pseudo->R_Alc CBR1 / ADH (Reductive Path A) S_Alc (S)-Alcohol (S)-4-(methylamino)-... Pseudo->S_Alc CBR1 / ADH (Reductive Path B) NNAL NNAL (Nitrosamine - TOXIC) Pseudo->NNAL Nitrosation (+ NO2-) R_Alc->NNAL Nitrosation

Figure 1: Metabolic genesis of (R)- and (S)-4-(methylamino)-1-(3-pyridyl)-1-butanol from Nicotine. Note the divergence between the benign amine reduction and the toxic nitrosation pathway.

Comparative Biological Activity: (R) vs. (S) Enantiomers

The biological activity of these enantiomers is defined by two primary vectors: Nicotinic Receptor Binding (Pharmacology) and Glucuronidation (Clearance) .

A. Nicotinic Acetylcholine Receptor (nAChR) Binding

Unlike the ketone (pseudooxynicotine), which retains moderate agonist activity, the alcohol derivatives show significantly diminished affinity. The hydroxyl group at C1 disrupts the pharmacophore required for high-affinity binding to the


 or 

pockets.
ParameterPseudooxynicotine (Ketone)(S)-Alcohol Enantiomer(R)-Alcohol Enantiomer
Receptor Affinity (

)
Moderate (

)
Weak (

)
Very Weak / Inactive (

)
Binding Mode Agonist (mimics open nicotine)Partial Agonist / AntagonistInactive
Selectivity

Non-selectiveNon-selective
Physicochemical Lipophilic (crosses BBB)Hydrophilic (Polar)Hydrophilic (Polar)

Key Insight: The (S)-enantiomer of the alcohol typically retains slightly higher residual affinity than the (R)-enantiomer. This is attributed to the (S)-configuration at C1 spatially mimicking the C2' chiral center of natural (S)-nicotine when the acyclic chain adopts a folded conformation. However, both are considered metabolic deactivation products .

B. Clearance & Glucuronidation (Detoxification)

The primary biological "activity" of these alcohols is their conjugation. This process is highly stereoselective.

  • Enzyme: UGT2B10 (major) and UGT1A4.[6]

  • Selectivity: The (R)-enantiomer is often glucuronidated more rapidly in human liver microsomes compared to the (S)-enantiomer, leading to faster clearance of the (R) form.

  • Significance: In pharmacokinetic studies, a higher ratio of Free (S)-Alcohol in urine suggests stereoselective metabolism or slower clearance of the S-form.

Experimental Protocols for Evaluation

To objectively compare the enantiomers, the following self-validating workflows are recommended.

Protocol 1: Chiral Separation & Quantification

Objective: Isolate (R) and (S) enantiomers from a racemic reduction mixture for individual testing.

  • Synthesis: Reduce pseudooxynicotine (10 mg) using NaBH4 (non-selective) to generate the racemate.

  • Derivatization: React the crude alcohol with (S)-(-)-

    
    -methylbenzyl isocyanate  to form diastereomeric carbamates.
    
  • Separation (HPLC):

    • Column: Normal phase silica or C18 (depending on derivatization).

    • Mobile Phase: Hexane/Isopropanol (90:10) for normal phase.

    • Detection: UV at 254 nm (pyridine ring).

  • Validation: The elution order must be confirmed using commercially available chiral standards (or by X-ray crystallography of the crystallized carbamate).

  • Recovery: Hydrolyze the separated carbamates (mild base) to yield pure (R) and (S) alcohols.

Protocol 2: Competitive Radioligand Binding Assay

Objective: Determine


 values for 

nAChRs.
  • Membrane Prep: Rat cortical membranes (rich in

    
    ).
    
  • Radioligand: [

    
    H]-Epibatidine (high affinity) or [
    
    
    
    H]-Nicotine.
  • Competition:

    • Incubate membranes with 1 nM radioligand.

    • Add increasing concentrations (

      
       to 
      
      
      
      M) of (R)-Alcohol, (S)-Alcohol, and Pseudooxynicotine (positive control).
  • Incubation: 2 hours at 4°C (to prevent metabolic degradation during assay).

  • Filtration: Harvest on GF/B filters pre-soaked in polyethyleneimine.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Expected Result: Curves for the alcohols will shift significantly to the right (lower potency) compared to the ketone.

Safety & Toxicological Distinction (The NNAL Context)

It is imperative for researchers to distinguish the Amine Alcohol (subject of this guide) from NNAL (Nitrosamine Alcohol).

Feature(R)/(S)-4-(methylamino)-...[2][4][11] (Amine)(R)/(S)-NNAL (Nitrosamine)
Structure


Origin Nicotine degradation / MetabolismTobacco curing / In vivo nitrosation
Carcinogenicity Negative (Safe)Positive (Group 1 Carcinogen)
Biomarker Use Nicotine metabolism indexTobacco smoke exposure index

Diagram: Structural Divergence

Toxicity Substrate 4-(methylamino)-1-(3-pyridyl)-1-butanol (The Amine) Toxin 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) Substrate->Toxin Nitrosation (In Vitro/In Vivo) + NO2- / Acidic pH Safe Biological Fate: Glucuronidation & Excretion Substrate->Safe Danger Biological Fate: DNA Adducts (O6-methylguanine) Toxin->Danger

Figure 2: The critical toxicological divergence. The amine (top) is benign unless subjected to nitrosating conditions which convert it to NNAL.

References

  • Metabolism of Nicotine and Pseudooxynicotine

    • Title: Stereoselective metabolism of nicotine and tobacco-specific N-nitrosamines.
    • Source:Chemical Research in Toxicology.
    • Link:[Link]

  • Glucuronidation Pathways

    • Title: Glucuronidation of 4-((hydroxymethyl)nitrosamino)-1-(3-pyridyl)-1-butanone (NNAL) and related compounds.[2]

    • Source:National Institutes of Health (NIH) / Chem Res Toxicol.
    • Link:[Link]

  • Nicotinic Receptor Binding of Analogues

    • Title: Binding Interactions with the Complementary Subunit of Nicotinic Receptors.
    • Source:Journal of Biological Chemistry (PMC).
    • Link:[Link]

  • Toxicological Context (NNAL vs Amine)

    • Title: Elimination kinetics of the tobacco-specific biomarker and lung carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol.
    • Source:Cancer Epidemiology, Biomarkers & Prevention.
    • Link:[Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Methods for Quantifying Tobacco Biomarkers

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The accurate quantification of tobacco biomarkers is fundamental to clinical trials, epidemiological studies, and the development of smoking cessation therapies. With a variety of analytical platforms available, from high-specificity mass spectrometry to high-throughput immunoassays, it is critical to understand the performance characteristics of each. This guide provides a comprehensive framework for the cross-validation of analytical methods for key tobacco biomarkers. We will delve into the principles of gold-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and compare it with Enzyme-Linked Immunosorbent Assay (ELISA), offering detailed protocols, comparative data, and field-proven insights to guide researchers in selecting the appropriate methodology for their specific research needs.

Introduction: The Critical Role of Tobacco Biomarker Quantification

Measuring exposure to tobacco and nicotine products is essential for objectively assessing health risks and the efficacy of interventions. Self-reporting is notoriously unreliable, making biochemical verification a cornerstone of robust study design.

Defining the Key Biomarkers

A panel of biomarkers is often necessary to create a full picture of tobacco exposure and use patterns:

  • Nicotine and Cotinine: Nicotine is the primary psychoactive alkaloid in tobacco. However, its short half-life (~2 hours) makes it a marker of very recent use. Its primary metabolite, cotinine, has a much longer half-life (~16 hours), making it the preferred biomarker for assessing tobacco smoke exposure.[1][2][3]

  • Minor Tobacco Alkaloids (Anabasine, Nornicotine): Anabasine is an alkaloid found in the tobacco plant but not in nicotine replacement therapies (NRT).[4][5][6] Its presence in a biological sample can distinguish active tobacco users from individuals using NRT.[4][5][7]

  • Tobacco-Specific Nitrosamines (TSNAs): These are potent carcinogens found in tobacco products.[8][9] Key TSNAs include N'-nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). The primary metabolite of NNK, NNAL, is a crucial biomarker for assessing exposure to these carcinogens.[8][10]

Overview of Analytical Platforms

The choice of analytical method is a trade-off between specificity, sensitivity, throughput, and cost.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the "gold standard," LC-MS/MS offers exceptional specificity and sensitivity.[1][2][3] It physically separates compounds by chromatography before detecting them based on their unique mass-to-charge ratio, minimizing the risk of interferences.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Another powerful mass spectrometry technique, often used for volatile compounds. While highly accurate, it can require more complex sample derivatization steps compared to LC-MS/MS for some analytes.

  • Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput, antibody-based method. It is generally less expensive and faster than mass spectrometry but is susceptible to cross-reactivity, where the antibody may bind to structurally similar molecules, potentially leading to an overestimation of the target analyte's concentration.[11]

The Principle of Cross-Validation

Cross-validation is the formal process of comparing two or more analytical methods to ensure that the results are comparable and reliable. This is critical when bridging data from a high-throughput screening method (like ELISA) to a confirmatory, gold-standard method (like LC-MS/MS). The process is governed by stringent guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA).[12][13][14]

Key Performance Metrics for Comparison

According to FDA guidance on bioanalytical method validation, the following parameters are essential for comparing methods[12][15][16]:

  • Accuracy: How close the measured value is to the true value.

  • Precision: The degree of agreement among repeated measurements of the same sample.

  • Specificity/Selectivity: The ability of the method to measure the intended analyte without interference from other substances in the sample matrix.

  • Sensitivity: Defined by the Limit of Detection (LOD) and the Lower Limit of Quantitation (LLOQ).

  • Linearity: The ability to produce results that are directly proportional to the concentration of the analyte in the sample.

Methodologies Under Comparison

The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS achieves its specificity by a two-stage mass filtering process. A "parent" ion is selected in the first quadrupole, fragmented, and then a specific "daughter" ion is monitored in the third quadrupole. This parent-daughter transition is unique to the analyte, providing a very high degree of confidence in its identification and quantification.

Detailed Experimental Protocol: Urinary Cotinine by LC-MS/MS

This protocol is based on established methods for high-throughput analysis.[7][17]

  • Sample Preparation (Liquid-Liquid Extraction):

    • Pipette 250 µL of urine into a glass vial.

    • Add 40 µL of an internal standard solution (e.g., cotinine-d3 at 250 ng/mL in methanol). The isotopic-labeled internal standard is chemically identical to the analyte but has a different mass. Its purpose is to correct for any loss of analyte during sample processing and for variations in instrument response, ensuring high accuracy.

    • Add 50 µL of 5 N sodium hydroxide to basify the sample.

    • Add 1.5 mL of an extraction solvent (e.g., 50:50 methylene chloride:diethyl ether) and stir for 1.5 minutes.

    • Centrifuge at 4,000 rpm for 5 minutes to separate the organic and aqueous layers.

    • Transfer 1 mL of the organic (lower) layer to a clean HPLC vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 35°C.

    • Reconstitute the dried extract in 200 µL of mobile phase (e.g., water).[7]

  • LC-MS/MS Analysis:

    • LC System: A standard UPLC/HPLC system.

    • Column: C18 or Biphenyl column suitable for separating polar compounds.[17][18]

    • Mobile Phase: A gradient of water and acetonitrile with a small amount of formic acid is common.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • MRM Transitions:

      • Cotinine: Q1 m/z 177.3 -> Q3 m/z 98.0

      • Cotinine-d3 (Internal Standard): Q1 m/z 180.3 -> Q3 m/z 101.0

  • Data Processing & Quality Control (QC):

    • A calibration curve is constructed using standards of known concentrations.

    • The run is considered valid only if QC samples (at low, medium, and high concentrations) are within ±15% of their nominal value. This self-validating system ensures the reliability of the results for unknown samples.

High-Throughput Alternative: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA for small molecules like cotinine typically uses a competitive format. In this setup, cotinine from the sample and a known amount of enzyme-labeled cotinine "compete" for a limited number of binding sites on an antibody-coated plate. The more cotinine present in the sample, the less enzyme-labeled cotinine can bind, resulting in a weaker signal.

Detailed Experimental Protocol: Salivary Cotinine by ELISA

  • Plate Preparation: Use a 96-well plate pre-coated with antibodies specific to cotinine.

  • Sample/Standard Addition: Add 20 µL of standards, controls, or unknown saliva samples to the appropriate wells.

  • Enzyme Conjugate Addition: Add 100 µL of cotinine linked to an enzyme (e.g., Horseradish Peroxidase - HRP) to each well.

  • Incubation: Incubate the plate for 60 minutes at room temperature. During this time, the sample cotinine and the enzyme-labeled cotinine compete for binding to the antibody.

  • Washing: Wash the plate multiple times with a wash buffer to remove any unbound components. This step is critical to reduce background noise and ensure that only specifically bound conjugate remains.

  • Substrate Addition: Add 100 µL of a chromogenic substrate (e.g., TMB). The HRP enzyme will convert the substrate into a colored product.

  • Stopping the Reaction: After a set time (e.g., 30 minutes), add 50 µL of a stop solution (e.g., dilute sulfuric acid) to halt the color development.

  • Reading: Read the absorbance of each well using a microplate reader at 450 nm. The color intensity is inversely proportional to the cotinine concentration in the sample.

Experimental Design for Cross-Validation Study

To properly compare LC-MS/MS and ELISA, a head-to-head study using the same set of samples is required.

Sample Selection and Preparation
  • Select a cohort of samples (e.g., N > 50) that span the expected analytical range, from non-users to heavy users.

  • For each subject, collect a sufficient volume of the biological matrix (e.g., 5 mL of urine).

  • Aliquot the sample into two separate tubes. One aliquot will be analyzed by LC-MS/MS and the other by ELISA. This splitting minimizes variability due to sample handling.

Workflow Diagram

The following diagram illustrates the logical flow of a cross-validation experiment.

G cluster_collection Sample Collection cluster_processing Sample Processing cluster_analysis Parallel Analysis cluster_comparison Data Comparison Sample Urine Sample (N > 50 subjects) Aliquot Split Sample into Two Aliquots (A & B) Sample->Aliquot LCMS Aliquot A: Quantify Cotinine by LC-MS/MS Aliquot->LCMS Gold Standard ELISA Aliquot B: Quantify Cotinine by ELISA Aliquot->ELISA Test Method Data [Cotinine]LCMS vs [Cotinine]ELISA LCMS->Data ELISA->Data Stats Statistical Analysis: - Correlation Coefficient - Bland-Altman Plot Data->Stats

Caption: Workflow for cross-validating two analytical methods.

Data Analysis and Interpretation
  • Correlation Coefficient (r): A simple linear regression will show the correlation between the two methods. While a high r-value is good, it does not reveal systematic bias.

  • Bland-Altman Analysis: This is the preferred method for assessing agreement.[19][20][21] It plots the difference between the two measurements against their average.[19][22] This plot visualizes any systematic bias (e.g., one method consistently reading higher than the other) and random error.[22][23]

Comparative Performance Data & Analysis

The primary difference in performance between LC-MS/MS and ELISA stems from specificity.

Head-to-Head Comparison Table

This table summarizes typical performance characteristics for cotinine quantification.

ParameterLC-MS/MSELISA (Immunoassay)Causality and Rationale
Specificity Very HighModerate to HighLC-MS/MS identifies molecules by both retention time and a specific mass fragmentation pattern, which is unique. ELISA relies on antibody binding, which can suffer from cross-reactivity with structurally similar metabolites (e.g., trans-3'-hydroxycotinine).[11]
LLOQ (Saliva) ~0.1 ng/mL[1][2][3]~0.15 ng/mL[1][2][3]The lower background noise and higher specificity of mass spectrometry generally allow for more sensitive detection.
Precision (%CV) < 10%[7][24]< 15%Both methods can achieve high precision, but the automated and highly controlled nature of LC-MS/MS often leads to slightly better reproducibility.
Throughput Moderate (~100-200 samples/day)High (>500 samples/day)ELISA is performed in 96-well plates, allowing for highly parallel processing. LC-MS/MS analyzes samples sequentially, with each run taking several minutes.[17][18]
Cost per Sample HigherLowerThe initial capital investment and ongoing maintenance for an LC-MS/MS system are significantly higher than for an ELISA plate reader.
Case Study Analysis: Why Results May Differ

In a study comparing LC-MS/MS and ELISA for salivary cotinine, researchers found a high correlation (ICC = 0.884) but noted that the geometric mean from ELISA was significantly higher than from LC-MS/MS (5.7 ng/mL vs. 4.1 ng/mL).[1]

Explanation: This discrepancy is a classic example of the impact of cross-reactivity in immunoassays.[11] The ELISA antibody likely binds not only to cotinine but also to other nicotine metabolites present in the saliva. This leads to a cumulative, higher signal, resulting in an overestimation of the true cotinine concentration. The LC-MS/MS method, by virtue of its chromatographic separation and mass-based detection, specifically measures only cotinine, providing a more accurate result.[1][2][3]

Conclusion and Recommendations

Both LC-MS/MS and ELISA are valuable tools for tobacco biomarker quantification, but their applications are dictated by the study's objectives.

  • LC-MS/MS is the method of choice for:

    • Confirmatory analysis and studies requiring the highest level of accuracy and specificity.

    • Quantification of multiple analytes simultaneously (e.g., cotinine, anabasine, and NNAL) in a single run.[17][25]

    • Studies involving very low concentrations , such as assessing secondhand smoke exposure.[1][2][3]

  • ELISA is well-suited for:

    • Large-scale epidemiological studies or screening programs where high throughput is essential and a degree of measurement bias is acceptable.

    • Initial screening to identify positive samples that can then be confirmed by LC-MS/MS.

    • Studies with limited budgets.

Final Recommendation: For any new study, it is advisable to validate the chosen screening method (e.g., ELISA) against the gold standard (LC-MS/MS) using a subset of study samples. This establishes a clear understanding of the agreement and bias between the methods, ensuring that the data generated is fit for its intended purpose and can be interpreted correctly.

References

  • Comparison of Liquid Chromatography Mass Spectrometry and Enzyme-Linked Immunosorbent Assay Methods to Measure Salivary Cotinine Levels in Ill Children. (2020). National Institutes of Health. [Link]

  • Comparison of Liquid Chromatography Mass Spectrometry and Enzyme-Linked Immunosorbent Assay Methods to Measure Salivary Cotinine Levels in Ill Children. (2020). MDPI. [Link]

  • Comparison of Liquid Chromatography Mass Spectrometry and Enzyme-Linked Immunosorbent Assay Methods to Measure Salivary Cotinine Levels in Ill Children. (2020). PubMed. [Link]

  • Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. (2020). Restek. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS Bio. [Link]

  • (PDF) Comparison of Liquid Chromatography Mass Spectrometry and Enzyme-Linked Immunosorbent Assay Methods to Measure Salivary Cotinine Levels in Ill Children. (2020). ResearchGate. [Link]

  • Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. (2014). PLOS One. [Link]

  • LC-MS/MS Combined with Single-Step Extraction Method for the Determination of Nicotine and Cotinine Metabolite in Rat Plasma. Charles River Laboratories. [Link]

  • Optimization and validation of a procedure using the dried saliva spots approach for the determination of tobacco markers in oral fluid. (2022). ScienceDirect. [Link]

  • Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods. (2022). Frontiers in Chemistry. [Link]

  • Understanding Bland Altman analysis. (2015). National Institutes of Health. [Link]

  • Anabasine and anatabine as biomarkers for tobacco use during nicotine replacement therapy. (2000). PubMed. [Link]

  • Biomarkers of Tobacco Exposure: Summary of an FDA-sponsored Public Workshop. (2016). National Institutes of Health. [Link]

  • (PDF) Determination of Cotinine by LC-MS-MS with Automated Solid-Phase Extraction. ResearchGate. [Link]

  • Anabasine and Anatabine as Biomarkers for Tobacco Use during Nicotine Replacement Therapy. (2000). AACR Journals. [Link]

  • A Simple and High-Throughput LC-MS-MS Method for Simultaneous Measurement of Nicotine, Cotinine, 3-OH Cotinine, Nornicotine and Anabasine in Urine and Its Application in the General Korean Population. (2020). PubMed. [Link]

  • Quantitative analysis of five tobacco-specific N-nitrosamines in urine by liquid chromatography-atmospheric pressure ionization tandem mass spectrometry. Washington University School of Medicine. [Link]

  • Bland-Altman plot. MedCalc. [Link]

  • Method comparison (Bland Altman, …). XLSTAT. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. [Link]

  • Recent Developments in the Determination of Biomarkers of Tobacco Smoke Exposure in Biological Specimens: A Review. (2021). MDPI. [Link]

  • Determination of tobacco-specific N-nitrosamines in urine of smokers and non-smokers. SpringerLink. [Link]

  • Quantitation of the Minor Tobacco Alkaloids Nornicotine, Anatabine, and Anabasine in Smokers' Urine by High Throughput Liquid Chromatography–Mass Spectrometry. (2005). ACS Publications. [Link]

  • Simultaneous Determination of Four Tobacco-Specific N-nitrosamines (TSNA) in Human Urine. (2009). PubMed. [Link]

  • (PDF) Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods. (2022). ResearchGate. [Link]

  • Minor tobacco alkaloids as biomarkers for tobacco use: comparison of users of cigarettes, smokeless tobacco, cigars, and pipes. (1999). PubMed. [Link]

  • Bland-Altman methods for comparing methods of measurement and response to criticisms. (2012). Sage Journals. [Link]

  • Direct analysis of tobacco specific nitrosamines in tobacco products using a molecularly imprinted polymer-packed column. (2023). Frontiers in Chemistry. [Link]

  • Bland-Altman Plot: Assessing Agreement. DATAtab. [Link]

  • Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. (2020). YouTube. [Link]

  • Tobacco-Specific Nitrosamines (NNAL, NNN, NAT, and NAB) Exposures in the US Population. (2018). Oxford Academic. [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023). Outsourced Pharma. [Link]

  • Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]

  • Documents. CORESTA. [Link]

  • Documents. CORESTA. [Link]

Sources

A Comparative Guide to Nicotine Biomarkers: 4-(methylamino)-1-(3-pyridyl)-1-butanol (NNAL) vs. Cotinine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of tobacco exposure assessment, the selection of an appropriate biomarker is paramount to the integrity and relevance of research and clinical findings. This guide provides an in-depth comparison of two prominent biomarkers of nicotine exposure: 4-(methylamino)-1-(3-pyridyl)-1-butanol, more commonly known as NNAL, and cotinine. Our objective is to furnish researchers, scientists, and drug development professionals with the necessary technical insights and experimental data to make informed decisions when selecting a biomarker for their specific study objectives.

Introduction: The Critical Role of Nicotine Biomarkers

The assessment of nicotine exposure is fundamental in a myriad of research areas, including but not limited to, tobacco cessation programs, epidemiological studies of smoking-related diseases, and the evaluation of reduced-risk nicotine products.[1][2] While self-reporting can provide qualitative data, its inherent subjectivity and potential for bias necessitate the use of objective biochemical measures.[3] Biomarkers of exposure offer a quantitative and reliable means of determining an individual's exposure to tobacco products.[4] Among the numerous candidates, cotinine and NNAL have emerged as the most informative and widely utilized.

Cotinine, the primary metabolite of nicotine, has long been the gold standard for assessing recent tobacco exposure.[4][5][6] However, the tobacco-specific nitrosamine (TSNA) metabolite, NNAL, offers a longer detection window, providing a more comprehensive picture of long-term and intermittent exposure.[7][8] The choice between these two biomarkers is not a matter of superiority, but rather of suitability to the research question at hand. This guide will dissect the nuances of each, empowering you to select the optimal tool for your scientific inquiry.

Metabolic Pathways and Pharmacokinetics: A Tale of Two Half-Lives

The distinct utility of NNAL and cotinine as biomarkers stems directly from their divergent metabolic origins and pharmacokinetic profiles.

Cotinine is the major proximate metabolite of nicotine, with approximately 70-80% of nicotine being converted to cotinine.[5][6][9] This conversion is primarily mediated by the cytochrome P450 enzyme CYP2A6 in the liver.[5][10][11] Cotinine itself is further metabolized, predominantly to trans-3'-hydroxycotinine.[9][10][12] The relatively short half-life of nicotine, around two hours, makes it a poor biomarker of cumulative exposure.[5][13] Cotinine, with a significantly longer half-life of approximately 16 to 20 hours, provides a more stable and reliable measure of nicotine intake over the preceding 2-4 days.[5][7][13][14]

NNAL (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol) is a metabolite of the potent lung carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), a tobacco-specific nitrosamine.[1][15][16][17] NNK is formed from nicotine and other tobacco alkaloids during the curing and processing of tobacco.[17] In the body, NNK is metabolized to NNAL.[17] The most striking feature of NNAL is its exceptionally long half-life, which can extend to a month or longer.[7][8] This prolonged persistence in the body makes NNAL an excellent biomarker for assessing long-term and intermittent tobacco exposure.[7]

Diagram: Nicotine and NNK Metabolic Pathways

cluster_nicotine Nicotine Metabolism cluster_nnk NNK Metabolism Nicotine Nicotine Cotinine Cotinine Nicotine->Cotinine CYP2A6 (liver) NNK NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone) NNAL NNAL (4-(methylamino)-1-(3-pyridyl)-1-butanol) NNK->NNAL Metabolism Metabolites Further Metabolites (e.g., trans-3'-hydroxycotinine) Cotinine->Metabolites Excretion Excretion NNAL->Excretion Metabolites->Excretion

Caption: Metabolic pathways of nicotine to cotinine and NNK to NNAL.

Comparative Performance: A Data-Driven Analysis

The selection of a biomarker should be guided by its analytical performance characteristics in the context of the study's specific aims.

Feature4-(methylamino)-1-(3-pyridyl)-1-butanol (NNAL)Cotinine
Parent Compound 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)[1][15][16]Nicotine[5][6][9]
Half-Life A month or longer[7][8]16-20 hours[5][13][14]
Detection Window Long-term and intermittent exposure[7]Recent exposure (2-4 days)[7][14]
Biological Matrix Urine[7][16][18]Urine, blood, saliva, hair[5][6][14][19]
Typical Application Assessing chronic exposure, intermittent use, and efficacy of long-term cessation.[7]Monitoring recent use, validating short-term abstinence, and assessing secondhand smoke exposure.[4][14][20]
Sensitivity High, especially for low-level and intermittent exposure.[7]High for recent exposure.[11]
Specificity Highly specific to tobacco exposure.[15]Highly specific to nicotine intake.[21]

Analytical Methodologies: From Sample to Signal

The accurate quantification of NNAL and cotinine relies on robust and sensitive analytical techniques, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the gold standard for both.[16][18][22][23]

Experimental Protocol: Quantification of NNAL and Cotinine in Urine by LC-MS/MS

This protocol outlines a generalized workflow for the simultaneous analysis of NNAL and cotinine. Specific parameters may require optimization based on the instrumentation and reagents available.

1. Sample Preparation (Solid-Phase Extraction)

  • Objective: To isolate the analytes of interest from the complex urine matrix and concentrate them for analysis.

  • Steps:

    • Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

    • Centrifuge a 1 mL aliquot of urine to pellet any particulate matter.

    • To the supernatant, add an internal standard solution containing isotopically labeled NNAL (e.g., NNAL-d3) and cotinine (e.g., cotinine-d3) to correct for matrix effects and variations in extraction efficiency.[17][18]

    • Condition a mixed-mode solid-phase extraction (SPE) cartridge with methanol followed by water.

    • Load the urine sample onto the SPE cartridge.

    • Wash the cartridge with a series of solvents (e.g., water, acidic buffer) to remove interfering substances.

    • Elute the analytes with an appropriate solvent mixture (e.g., methanol/ammonia).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Objective: To separate the analytes chromatographically and detect and quantify them with high specificity and sensitivity using mass spectrometry.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.[17]

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used.[17]

    • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

    • Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for each analyte and a corresponding product ion.

      • Cotinine MRM transition: m/z 177.1 -> 80.1[18]

      • NNAL MRM transition: m/z 210.0 -> 92.9[18]

3. Data Analysis and Quantification

  • Objective: To determine the concentration of NNAL and cotinine in the original urine samples.

  • Steps:

    • Generate a calibration curve by analyzing standards of known concentrations of NNAL and cotinine.

    • Integrate the peak areas for the analyte and internal standard MRM transitions in the samples.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Determine the concentration of the analyte in the sample by interpolating from the calibration curve.

    • Concentrations are typically reported as ng/mL or pg/mL of urine, and may be normalized to creatinine concentration to account for variations in urine dilution.

Diagram: LC-MS/MS Experimental Workflow

Urine Urine Sample IS Add Internal Standards Urine->IS SPE Solid-Phase Extraction (SPE) IS->SPE Elute Elution SPE->Elute Evap Evaporation Elute->Evap Recon Reconstitution Evap->Recon LCMS LC-MS/MS Analysis Recon->LCMS Data Data Analysis & Quantification LCMS->Data

Caption: A typical experimental workflow for biomarker quantification.

Application-Specific Biomarker Selection: A Logical Framework

The decision to use NNAL, cotinine, or a combination of both should be driven by the specific objectives of the study.

  • For studies on the efficacy of smoking cessation therapies: Cotinine is invaluable for verifying short-term abstinence, while NNAL can provide a more accurate assessment of long-term relapse.

  • For epidemiological studies linking tobacco use to chronic diseases: NNAL's long half-life provides a more stable measure of long-term exposure, which is often more relevant to the development of chronic conditions.

  • For assessing exposure to secondhand smoke: Cotinine is a sensitive marker for recent passive smoke exposure.[7] NNAL can also detect secondhand smoke exposure and may be particularly useful in populations with intermittent exposure, such as children.[7]

  • For evaluating novel or reduced-risk nicotine products: A combination of biomarkers may be most informative. Cotinine can indicate the level of nicotine delivery, while NNAL can assess exposure to harmful TSNAs, which may vary between different product types.[18] In fact, some research suggests that a combined index of urinary cotinine and NNAL can offer enhanced diagnostic performance for classifying smoking status.[24]

Diagram: Biomarker Selection Logic

Objective Study Objective ShortTerm Short-Term Exposure/ Abstinence Objective->ShortTerm LongTerm Long-Term/Intermittent Exposure Objective->LongTerm Product Novel Product Evaluation Objective->Product Cotinine Use Cotinine ShortTerm->Cotinine NNAL Use NNAL LongTerm->NNAL Both Use Both Cotinine and NNAL Product->Both

Caption: A logical framework for selecting the appropriate biomarker.

Conclusion: A Synergistic Approach to Biomarker Assessment

The most robust study designs will often benefit from a synergistic approach, leveraging the complementary nature of these two biomarkers. By carefully considering the specific research question, the pharmacokinetic properties of each biomarker, and the analytical methodologies available, researchers can confidently select the most appropriate tool to achieve their scientific objectives and contribute to a deeper understanding of the health impacts of tobacco use.

References

  • Comparison of urine 4-(methylnitrosamino)-1-(3)pyridyl-1-butanol and cotinine for assessment of active and passive smoke exposure in urban adolescents. (n.d.). National Institutes of Health.
  • Biomarkers of Exposure for Dual Use of Electronic Cigarettes and Combustible Cigarettes: Nicotelline, NNAL, and Total Nicotine Equivalents. (2020, June 12). PubMed.
  • Nicotine Urine Test | Cotinine Blood Test. (2023, March 28). YouTube. Retrieved February 7, 2026, from [Link]

  • Metabolism of nicotine and cotinine by human cytochrome P450 2A13. (n.d.). PubMed.
  • Biomarkers in Smoke-Free Products Harm Reduction. (2024, October 25). PMI Science.
  • SALIVARY COTININE - BIOMARKER OF TOBACCO CONSUMPTION IN THE ASSESSMENT OF PASSIVE SMOKING PREVALENCE. (n.d.). Farmacia Journal.
  • Elimination Kinetics of the Tobacco-Specific Biomarker and Lung Carcinogen 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanol. (n.d.). ResearchGate.
  • Development of a Method for the Determination of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol in Urine of Nonsmokers and Smokers Using Liquid chromatography/tandem Mass Spectrometry. (n.d.). PubMed.
  • Accuracy of cotinine serum test to detect the smoking habit and its association with periodontal disease in a multicenter study. (n.d.). PMC.
  • Diagnostic Performance Evaluation of the Novel Index Combining Urinary Cotinine and 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol in Smoking Status Verification and Usefulness for Trend Monitoring of Tobacco Smoking Exposure. (2022, September 25). MDPI.
  • Biomarkers of exposure to new and emerging tobacco delivery products. (n.d.). PMC.
  • Cotinine as a Biomarker of Environmental Tobacco Smoke Exposure. (n.d.). American Journal of Public Health.
  • Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. (n.d.). PMC.
  • Comparison of Nicotine Dependence and Biomarker Levels among Traditional Cigarette, Heat-Not-Burn Cigarette, and Liquid E-Cigarette Users: Results from the Think Study. (2021, April 29). PMC.
  • Nicotine and the Cotinine Test: The cost of consumption. (n.d.). RGA.
  • Biomarkers of Cigarette Smoking. (n.d.). Division of Cancer Control and Population Sciences (DCCPS).
  • The Associations of Trans-3′-Hydroxy Cotinine, Cotinine, and the Nicotine Metabolite Ratio in Pediatric Patients with Tobacco Smoke Exposure. (2023, April 25). MDPI.
  • Nicotine and Its Major Metabolites as Biomarkers of Exposure to Tobacco. (2014, May 13). Canada.ca.
  • Development of a method for the determination of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol in urine of nonsmokers and smokers using liquid chromatography/tandem mass spectrometry. (2025, August 7). ResearchGate.
  • Biomarkers to optimize the treatment of nicotine dependence. (n.d.). PMC.
  • Elimination kinetics of the tobacco-specific biomarker and lung carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol. (n.d.). PubMed.
  • Diagnostic Methods for Detection of Cotinine Level in Tobacco Users: A Review. (2016, March 1). PMC.
  • Utility and Cutoff Value of Hair Nicotine as a Biomarker of Long-Term Tobacco Smoke Exposure, Compared to Salivary Cotinine. (n.d.). MDPI.
  • Nicotine biomarker predicts rates of smoking cessation in response to varenicline or nicotine patch. (2015, January 13). 2 Minute Medicine.
  • Identification of biomarkers specific to five different nicotine product user groups: Study protocol of a controlled clinical trial. (2021, June 2). PMC.
  • Determination of cotinine in human urine by high-performance liquid chromatography. (n.d.). Journal of Food and Drug Analysis.
  • Analysis of Total 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in Human Urine. (n.d.). National Institutes of Health.
  • Research Methods of Nicotine Determination. (2017, August 31). MyBioSource Learning Center.
  • A Comparison of Nicotine Biomarkers and Smoking Patterns in Daily and Non-daily Smokers. (n.d.). PMC.
  • Metabolism of nicotine to cotinine studied by a dual stable isotope method. (n.d.). PubMed.
  • Detection of 4-(methylnitrosamino)- 1-(3-pyridyl)-1-butanol (NNAL) in Smokers' Urine. (2015, November 25). University of Tasmania.
  • The elimination half-life of urinary cotinine in children of tobacco-smoking mothers. (n.d.). PubMed.
  • Biomarkers Derived from Nicotine and its Metabolites: A Review. (2025, August 7). ResearchGate.
  • Determination of Cotinine Concentration in Urine by Liquid Chromatography Tandem Mass Spectrometry. (2022, July 11). VCU Scholars Compass.
  • Nicotine Exposure and Metabolites | Choose the Right Test. (2025, December 22). ARUP Consult.
  • Changes in Biomarkers of Exposure and Potential Harm in Smokers Switched to Vuse Vibe or Vuse Ciro Electronic Nicotine Delivery Systems. (2023, June 29). MDPI.
  • Concordance assessment through comparison with urine cotinine: Does self-report adequately reflect passive smoking?. (2023, February 6). National Institutes of Health.

Sources

Differentiating 4-(methylamino)-1-(3-pyridyl)-1-butanol from NNAL isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical framework for differentiating 4-(methylamino)-1-(3-pyridyl)-1-butanol (referred to herein as 4-MAB ) from NNAL (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol) and its structural isomers.

This distinction is critical in tobacco biomarker research. While NNAL is a potent pulmonary carcinogen and a specific biomarker for NNK exposure, 4-MAB is its denitrosated amine analogue—a pharmacologically distinct metabolite often associated with nicotine degradation or artifactual formation.

Executive Technical Summary

The Core Challenge: Researchers often confuse 4-MAB and NNAL due to their structural homology and metabolic co-occurrence. However, they are not isomers ; they differ by a nitrosyl group (


) versus a hydrogen (

), resulting in a mass difference of ~29 Da.

The true analytical challenge lies in:

  • Metabolic Overlap: Both appear in urine of tobacco users.

  • Source Fragmentation: In-source collision-induced dissociation (CID) of NNAL (m/z 210) can eject the NO group (-30 Da), creating a fragment at m/z 180, which is nearly isobaric with the protonated 4-MAB ion (m/z 181).

  • Isomeric Complexity: True isomers of NNAL (e.g., iso-NNAL) exist and must be chromatographically resolved from NNAL, while 4-MAB must be mass-resolved.

Objective: This guide details a self-validating LC-MS/MS workflow to unequivocally separate these species based on retention mechanism (polarity) and mass transition specificity .

Chemical & Physical Differentiation[1]

The following table contrasts the target analyte (4-MAB) with the reference carcinogen (NNAL) and its structural isomer.

Feature4-MAB (Target) NNAL (Reference) Iso-NNAL (Isomer)
IUPAC Name 4-(methylamino)-1-(3-pyridyl)-1-butanol4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol1-(methylnitrosamino)-4-(3-pyridyl)-1-butanol
Role Nicotine metabolite / PrecursorPotent Carcinogen (NNK Metabolite)Structural Isomer
Formula



Precursor Ion

181.13 m/z 210.12 m/z 210.12 m/z
Basicity (pKa) High (Secondary Amine, ~9.5)Low (Nitrosamine, ~1-2)Low
Polarity High (Elutes early in RP)Moderate (Elutes later in RP)Moderate
Critical Transition

(Loss of

)

(Loss of

)

Analytical Strategy: The "Dual-Filter" Approach

To ensure data integrity, we employ a "Dual-Filter" strategy utilizing Orthogonal Mass Transitions and Biphenyl Chromatography .

Mechanism 1: Mass Spectrometry (The Primary Filter)

Differentiation is primarily achieved via precursor ion selection.

  • NNAL Detection: We target m/z 210. Fragmentation typically yields m/z 180 (loss of NO) and m/z 93 (pyridyl ring).

  • 4-MAB Detection: We target m/z 181. Since it lacks the nitroso group, it cannot lose NO (30 Da). Instead, it typically loses water (-18) or the methylamine group.

Critical Control: You must monitor the m/z 210


 180 transition for NNAL. If you observe a peak in the 181 channel at the exact same retention time as NNAL, it suggests "crosstalk" or isotopic overlap, not the presence of 4-MAB.
Mechanism 2: Chromatography (The Secondary Filter)

Because 4-MAB is a secondary amine, it is significantly more basic than NNAL.

  • Reverse Phase (C18): 4-MAB will elute near the void volume due to high polarity, while NNAL retains well.

  • Biphenyl Phase: Recommended for separating NNAL from its true isomers (Iso-NNAL). The

    
     interactions of the biphenyl stationary phase offer superior selectivity for the pyridine ring position compared to C18.
    

Validated Experimental Protocol

Scope: Extraction and Quantification from Human Urine. Standard: Isotope Dilution LC-MS/MS.

Step 1: Sample Preparation (Enzymatic Hydrolysis)

NNAL is excreted largely as glucuronides (N-Gluc and O-Gluc). 4-MAB may also conjugate.[1]

  • Aliquot: 500

    
    L Urine.
    
  • Buffer: Add 500

    
    L Ammonium Acetate (100 mM, pH 5.0).
    
  • Enzyme: Add 1000 units

    
    -glucuronidase (E. coli or Helix pomatia).
    
  • Incubate: 37°C for 12 hours.

    • Why? This converts all conjugated forms back to free NNAL and free 4-MAB for total quantification.

Step 2: Solid Phase Extraction (MCX - Mixed Mode Cation Exchange)

We use MCX because 4-MAB is basic (binds to cation exchange) and NNAL is hydrophobic enough to retain on the reverse-phase portion.

  • Condition: 1 mL MeOH, then 1 mL Water.

  • Load: Hydrolyzed urine sample.

  • Wash 1 (Acidic): 1 mL 0.1M HCl. (Locks 4-MAB onto the sorbent via protonation).

  • Wash 2 (Organic): 1 mL Methanol. (Removes neutrals/interferences; NNAL might elute here if not carefully controlled, but usually retains on the polymeric backbone if pH is managed. Modification: For NNAL specific retention, use HLB. However, for simultaneous extraction, MCX is preferred if pH is adjusted to >10 for elution).

    • Alternative (Recommended for NNAL/4-MAB split): Use Supported Liquid Extraction (SLE) using DCM/Isopropanol, which extracts both efficiently.

  • Elute: 1 mL 5% Ammonium Hydroxide in Methanol. (Releases the basic 4-MAB).

Step 3: LC-MS/MS Parameters[3]
  • Column: Phenomenex Kinetex Biphenyl (2.1 x 100 mm, 2.6

    
    m).
    
  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0 - High pH improves 4-MAB peak shape).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-6 min: Linear to 40% B (Separates 4-MAB early, NNAL late)

    • 6-8 min: 95% B (Wash)

MRM Table:

AnalytePrecursor (m/z)Product (m/z)CE (eV)Dwell (ms)
4-MAB 181.1148.125100
4-MAB (Qual) 181.1130.130100
NNAL 210.1180.118100
NNAL (Qual) 210.193.135100
NNAL-d3 (IS) 213.1183.118100

Visualizing the Distinction

Diagram 1: Structural & Metabolic Relationship

This diagram illustrates the pathway differences and the structural "denitrosation" that distinguishes 4-MAB from NNAL.

G cluster_0 Critical Analytical Difference NNK NNK (Parent Carcinogen) NNAL NNAL (Target 1: Nitrosamine) MW: 209 NNK->NNAL Carbonyl Reduction MAB 4-MAB (Target 2: Amine) MW: 180 NNAL->MAB Denitrosation (-NO Group) IsoNNAL Iso-NNAL (Isomer) MW: 209 NNAL->IsoNNAL Structural Isomerism

Caption: Metabolic relationship showing 4-MAB as the denitrosated derivative of NNAL, distinct from structural isomers.

Diagram 2: Identification Logic Flow

Use this decision tree to interpret LC-MS/MS peaks.

DecisionTree Start Unknown Peak Detected CheckMass Check Precursor Ion (Q1) Start->CheckMass Q1_210 Q1 = 210 m/z CheckMass->Q1_210 Q1_181 Q1 = 181 m/z CheckMass->Q1_181 FragCheck Check Fragmentation Q1_210->FragCheck IsMAB Confirm 4-MAB (Non-Carcinogen) Q1_181->IsMAB Identify as 4-MAB (Amine) Loss30 Loss of 30 Da (NO)? (210 -> 180) FragCheck->Loss30 IsNNAL Identify as NNAL (Carcinogen) Loss30->IsNNAL RT Matches NNAL IsIso Check Retention Time vs Standard Loss30->IsIso RT Differs

Caption: Decision logic for classifying peaks based on precursor mass and fragmentation patterns.

Data Interpretation & Troubleshooting

The "False Isomer" Trap

If you observe a peak in the NNAL channel (210


 180) that elutes much earlier than expected, do not  assume it is an isomer immediately.
  • Check: Did you use a high pH mobile phase?

  • Cause: At high pH, NNAL deprotonates and elutes earlier.

  • Verification: Run the 4-MAB transition (181

    
     148). If this early peak appears only in the 210 channel, it is likely an NNAL isomer (like Iso-NNAL). If it appears in the 181 channel, you are likely detecting 4-MAB and your Q1 selection window is too wide (picking up the 181 isotope or background).
    
Sensitivity Limits
  • NNAL: LOQ should be ~0.05 pmol/mL (very low, requires sensitive MS).

  • 4-MAB: Generally has higher abundance in urine of heavy smokers/vapers; LOQ ~0.5 pmol/mL is sufficient.

References

  • IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. (2007). Smokeless Tobacco and Some Tobacco-specific N-Nitrosamines.[1] Vol 89. World Health Organization.[1]

  • Carmella, S. G., et al. (2003).[2] Analysis of total 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in human urine.[1][2][3][4] Cancer Epidemiology, Biomarkers & Prevention.[2][5]

  • Jacob, P., et al. (2011). Minor Tobacco Alkaloids as Biomarkers for Tobacco Use.[5] Chemical Research in Toxicology.

  • PubChem Database. (n.d.). 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL).[6][1][2][3][4] National Library of Medicine.[6]

  • Goniewicz, M. L., et al. (2018). Comparison of Nicotine and Toxicant Exposure in Users of Electronic Cigarettes and Combustible Cigarettes. JAMA Network Open.

Sources

Introduction: The Imperative for Standardization in Nicotine Exposure Assessment

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Inter-laboratory Comparison of Nicotine Metabolite Measurements

The quantification of nicotine metabolites is the cornerstone of assessing exposure to tobacco and nicotine-containing products. Cotinine, the primary metabolite of nicotine, is the most widely used biomarker due to its longer half-life compared to the parent compound, providing a more stable indication of nicotine intake.[1][2] Its further metabolite, trans-3'-hydroxycotinine (3HC), is also crucial; the ratio of 3HC to cotinine, known as the Nicotine Metabolite Ratio (NMR), serves as a reliable phenotype for the activity of the CYP2A6 enzyme, the principal catalyst in nicotine metabolism.[2][3][4] This ratio is instrumental in predicting smoking intensity and can help tailor smoking cessation therapies.[3]

Given that data from clinical trials, epidemiological studies, and drug development programs are often generated across multiple laboratories, ensuring the comparability and reliability of these measurements is paramount. Inter-laboratory comparison (ILC) studies and proficiency testing (PT) programs are the primary mechanisms for achieving this.[5][6] These programs evaluate a laboratory's performance by comparing its results to a reference value or the consensus mean of all participating labs, thereby ensuring that data generated across different sites are accurate and interchangeable. Historically, significant variability in cotinine measurements has been reported, but modern chromatographic methods have led to improved agreement among experienced laboratories.[7][8] This guide provides a comprehensive overview of the methodologies, performance metrics, and best practices for conducting and participating in inter-laboratory comparisons of nicotine metabolite measurements.

The Metabolic Pathway: From Nicotine to Excretion

Understanding the metabolic fate of nicotine is critical for interpreting biomarker data. Approximately 70-80% of nicotine is metabolized to cotinine, primarily by the liver enzyme CYP2A6.[2][9] Cotinine is then further metabolized, largely to trans-3'-hydroxycotinine, also by CYP2A6.[2] This central pathway underscores the importance of accurately measuring both cotinine and 3HC.

Nicotine_Metabolism Nicotine Nicotine Cotinine Cotinine (Primary Biomarker) Nicotine->Cotinine CYP2A6 (Major) Aldehyde Oxidase Hydroxycotinine trans-3'-hydroxycotinine (3HC) Cotinine->Hydroxycotinine CYP2A6

Caption: Simplified major metabolic pathway of nicotine.

Core Analytical Methodologies: The Gold Standard

While immunoassays exist, the gold standards for quantifying nicotine metabolites in a research or clinical setting are chromatographic techniques coupled with mass spectrometry, prized for their high selectivity and sensitivity.[10]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most prevalent and robust method. It offers excellent specificity by separating metabolites from the biological matrix (e.g., urine, serum, saliva) via liquid chromatography before detecting and quantifying them based on their unique mass-to-charge ratios using a tandem mass spectrometer.[1][10][11] Its high sensitivity allows for the detection of low concentrations found in passive smokers.[12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): An older but still reliable technique. GC-MS provides high separation efficiency and is a valid method for cotinine analysis. However, it often requires derivatization of the analytes to make them volatile, adding a step to sample preparation.[8]

The choice between these methods depends on available instrumentation, required throughput, and the specific metabolites being measured. For most modern applications, LC-MS/MS is the preferred platform.

Designing and Executing an Inter-laboratory Comparison Study

A successful ILC requires careful planning and execution, from sample selection to final data analysis. The process is a self-validating system designed to ensure the technical competence of participating laboratories.[5][6]

ILC_Workflow cluster_prep Phase 1: Preparation & Distribution cluster_analysis Phase 2: Analysis & Reporting cluster_eval Phase 3: Evaluation A Study Design & Protocol Development B Sourcing & Preparation of Reference Materials (e.g., SRM 3671) A->B C Homogeneity & Stability Testing of Samples B->C D Blinded Sample Distribution to Participants C->D E Analysis of Samples by Participating Laboratories D->E F Submission of Results to Coordinating Body (e.g., CAP, CTRP) E->F G Statistical Analysis (Consensus Mean, SD) F->G H Performance Scoring (e.g., Z-Score Calculation) G->H I Issuance of Performance Report & Corrective Actions H->I

Caption: A typical workflow for an inter-laboratory comparison study.

Key Causality Considerations in ILC Design:

  • Reference Materials: The validity of the entire comparison hinges on the quality of the distributed samples. Using certified reference materials (CRMs), such as NIST SRM 3671 which provides certified values for nicotine metabolites in human urine, is crucial for establishing a true value for accuracy assessment.[13] When CRMs are unavailable, pooled samples from different exposure groups (non-smoker, passive, active smoker) are used. These pools must be rigorously tested for homogeneity to ensure every lab receives an identical aliquot.[14]

  • Blinding: Samples are "blinded" or "coded" so that laboratories are not aware of the expected concentration. This prevents any potential bias in the analysis and ensures the test is a true reflection of the lab's routine performance.

  • Statistical Evaluation: The use of standardized statistical metrics is fundamental. The Z-score is a widely accepted method that quantifies how far a laboratory's result is from the consensus mean, normalized by the standard deviation of the group.[15] A satisfactory Z-score typically falls between -2.0 and +2.0.[15]

Performance Data: A Comparative Overview

The goal of an ILC is to achieve minimal variability among participants.[15] Data from published round-robin studies demonstrate that while discrepancies can exist, experienced labs using modern chromatographic methods can achieve excellent agreement.

Table 1: Summary of a Seven-Laboratory Comparison of Serum Cotinine Measurements (Data synthesized from a study by Kellogg et al., which demonstrates the performance of experienced laboratories.[7][8][16])

Serum Pool IDExposure LevelConsensus Mean (ng/mL)Inter-laboratory CV (%)Range of Reported Means (ng/mL)
Pool 1Non-Smoker (Background)0.05115.70.045 - 0.061
Pool 2Passive Smoker0.2688.20.245 - 0.291
Pool 3Passive / Light Smoker0.817.40.75 - 0.87
Pool 4Light Smoker6.56.26.1 - 7.0
Pool 5Smoker28.15.326.5 - 29.8
Pool 6Smoker985.192 - 103
Pool 7Smoker1954.6185 - 204
Pool 8Heavy Smoker3605.0338 - 380

CV = Coefficient of Variation

This data clearly shows that inter-laboratory variability (expressed as CV) is higher at very low concentrations, which is expected as methods approach their limits of detection. However, for concentrations typical of passive and active smokers, the agreement is excellent, with CVs well below 10%. The study concluded that no significant inter-laboratory bias was observed.[7][8]

Sources of Analytical Variability

Despite robust methodologies, several factors can contribute to variability in results between laboratories. Identifying and controlling these sources is critical for ensuring data quality.

  • Sample Preparation: This is often the largest source of potential error. Inconsistent extraction efficiency, incorrect sample dilution, or matrix effects (where other components in the sample interfere with the analysis) can significantly alter results.

  • Calibration Standards: The accuracy of the quantitative results is directly dependent on the accuracy of the calibration curve. Using high-purity, certified reference standards for calibrators is essential.[17][18] Discrepancies in the preparation or storage of these standards can introduce systematic bias.

  • Internal Standards (IS): In chromatography, a stable, isotopically labeled version of the analyte (e.g., cotinine-d3) is the ideal IS. It is added to every sample and behaves almost identically to the analyte during extraction and ionization, thus correcting for variability. Using a different, non-ideal IS can lead to inaccurate results if its recovery or ionization efficiency differs from the analyte.

  • Instrumentation and Method Parameters: Minor differences in instrument settings, chromatographic columns, or mobile phases can lead to variations in results.[19] This is why adherence to validated Standard Operating Procedures (SOPs) is critical.

  • Biological Factors: It is also important to recognize biological sources of variability when comparing populations, including genetics (CYP2A6 polymorphisms), race, sex, BMI, and even menthol cigarette use, all of which can alter the Nicotine Metabolite Ratio.[4]

Reference Protocol: LC-MS/MS Quantification of Cotinine and 3HC in Human Urine

This protocol is a representative example based on methodologies published by the CDC and in peer-reviewed literature.[3][11][20] All bioanalytical methods must be fully validated according to regulatory guidelines, such as those from the European Medicines Agency (EMA).[18][21]

1. Objective: To accurately quantify cotinine and trans-3'-hydroxycotinine in human urine samples.

2. Materials and Reagents:

  • Analytes: Certified reference standards of Cotinine, trans-3'-hydroxycotinine.

  • Internal Standards (IS): Deuterated cotinine (e.g., cotinine-d3) and deuterated trans-3'-hydroxycotinine (e.g., 3HC-d3).

  • Solvents: HPLC-grade acetonitrile, methanol, and water. Formic acid.

  • Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange) or 96-well plates.

3. Preparation of Standards and Quality Controls (QCs):

  • Prepare primary stock solutions of analytes and internal standards in methanol.

  • Create a series of working standard solutions by serial dilution of the stock solutions.

  • Spike blank human urine with working standards to create calibration standards (typically 8-10 levels) and quality control samples at low, medium, and high concentrations.

4. Sample Preparation (Solid Phase Extraction - SPE):

  • Rationale: SPE is used to remove proteins and other interfering matrix components, concentrating the analytes of interest and leading to a cleaner extract and more reliable results.

  • Step 1: Sample Pre-treatment: To a 0.5 mL urine sample, add 50 µL of the internal standard working solution. Vortex to mix.

  • Step 2: SPE Cartridge Conditioning: Condition the SPE cartridge by washing sequentially with methanol and then water/formic acid.

  • Step 3: Loading: Load the pre-treated urine sample onto the SPE cartridge.

  • Step 4: Washing: Wash the cartridge with a weak organic solvent to remove hydrophilic interferences.

  • Step 5: Elution: Elute the analytes and internal standards from the cartridge using a strong organic solvent (e.g., acetonitrile with a small percentage of ammonium hydroxide).

  • Step 6: Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial LC mobile phase. This final step ensures the sample is compatible with the LC system and concentrates the analytes.

5. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm) is commonly used for good separation.[11]

  • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

  • MS System: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for each analyte and its corresponding internal standard. This highly selective detection method ensures that only the compounds of interest are quantified.

6. Data Analysis and Acceptance Criteria:

  • Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards. A linear regression with a 1/x weighting is typically used.

  • Quantify the concentration of analytes in QC and unknown samples using the regression equation.

  • Acceptance Criteria (per EMA guidelines): The accuracy of the mean concentration should be within ±15% of the nominal value (±20% at the Lower Limit of Quantitation, LLOQ), and the precision (CV) should not exceed 15% (20% at LLOQ).[18]

Conclusion and Outlook

The inter-laboratory comparison of nicotine metabolite measurements is a vital component of quality assurance in tobacco research and clinical diagnostics. Through the use of robust and validated analytical methods like LC-MS/MS, participation in proficiency testing programs, and adherence to standardized protocols, laboratories can produce highly comparable and reliable data. While challenges remain, particularly at the very low concentrations seen in individuals with minimal second-hand smoke exposure, modern analytical technologies and rigorous quality control practices have significantly reduced the inter-laboratory variability that was a concern in the past.[8] As new nicotine products emerge, the need for continued vigilance, method harmonization, and participation in ILCs will remain critical to ensuring data integrity and protecting public health.

References

  • Benchmark International. (2024). Inter laboratory Comparison 2023 Report.
  • ResearchGate. (2025). Interlaboratory comparability of serum cotinine measurements at smoker and nonsmoker concentration levels: A round-robin study.
  • National Center for Biotechnology Information (PMC). (n.d.). Interlaboratory comparability of serum cotinine measurements at smoker and nonsmoker concentration levels: A round-robin study.
  • Oxford Academic. (n.d.). Interlaboratory comparability of serum cotinine measurements at smoker and nonsmoker concentration levels: A round-robin study. Nicotine & Tobacco Research.
  • ResearchGate. (n.d.). (PDF) The Data Evaluation of Interlaboratory Comparisons for Calibration Laboratories.
  • National Center for Biotechnology Information (PMC). (n.d.). Assessment of cotinine in urine and saliva of smokers, passive smokers, and nonsmokers: Method validation using liquid chromatography and mass spectrometry.
  • PhenX Toolkit. (2021). Protocol - Nicotine Metabolite Ratio - Serum and Saliva.
  • EAS. (n.d.). Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories.
  • Journal of Addiction Therapy and Research. (n.d.). Estimation of cotinine level among the tobacco users and nonusers: A cross-sectional study among the Indian population.
  • ARUP Consult. (2025). Nicotine Exposure and Metabolites | Choose the Right Test.
  • Center for Tobacco Reference Products (CTRP). (2023). CIG-2023B Proficiency Program Protocol.
  • PubMed. (2023). Nicotine and Tobacco Alkaloid Testing and Challenges: Lessons Learned From a College of American Pathologists Proficiency Testing Survey.
  • National Center for Biotechnology Information (PMC). (n.d.). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers.
  • National Institute of Standards and Technology (NIST). (n.d.). Standard Reference Material 3671 - Certificate of Analysis.
  • National Institutes of Health (NIH). (n.d.). Known and Novel Sources of Variability in the Nicotine Metabolite Ratio in a Large Sample of Treatment-Seeking Smokers.
  • ClinPGx. (n.d.). Nicotine Pathway, Pharmacokinetics.
  • National Institutes of Health (NIH). (2024). Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique.
  • HPC Standards. (n.d.). High-Purity Nicotine Reference Materials for Accurate Residue Analysis.
  • European Medicines Agency (EMA). (2011). Guideline Bioanalytical method validation.
  • Fisher Scientific. (n.d.). SPE-LC-MS/MS Method for the Determination of Nicotine, Cotinine, and Trans-3-hydroxycotinine in Urine.
  • Restek. (2020). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases.
  • European Medicines Agency (EMA). (n.d.). Bioanalytical method validation - Scientific guideline.
  • ResearchGate. (2025). (PDF) Determination of Cotinine by LC-MS-MS with Automated Solid-Phase Extraction.

Sources

Evaluating different chiral columns for enantiomeric separation of amino alcohols

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Selecting Chiral Columns for the Enantiomeric Separation of Amino Alcohols

The stereochemistry of amino alcohols is a critical determinant of their pharmacological activity. For researchers and professionals in drug development, the precise and accurate separation of amino alcohol enantiomers is not merely a procedural step but a fundamental requirement for ensuring the safety and efficacy of therapeutic agents.[1][2] High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) stands as the preeminent technique for this purpose, offering a diverse array of selectivities to resolve these challenging compounds.[3]

This guide provides a comprehensive evaluation of different chiral columns, moving beyond a simple listing of products to explain the causality behind experimental choices. As a senior application scientist, my goal is to equip you with the foundational knowledge and practical data needed to make informed decisions in your chiral method development.

The Pillars of Chiral Recognition: Understanding Stationary Phase Chemistry

The success of any chiral separation hinges on the interactions between the analyte and the Chiral Stationary Phase (CSP). A successful separation is achieved when one enantiomer forms a more stable, transient diastereomeric complex with the CSP than the other, leading to differential retention times.[4] The choice of CSP is therefore the most critical parameter. Several classes of CSPs have proven effective for amino alcohol separations, each operating on distinct principles of chiral recognition.

Polysaccharide-Based CSPs: The Versatile Workhorses

Constituting over 90% of modern chiral separations, polysaccharide-based columns are often the first choice for screening.[5] These CSPs consist of cellulose or amylose derivatives, most commonly phenylcarbamates, coated or covalently bonded to a silica support.[5]

  • Principle of Operation: The helical structure of these polysaccharide polymers creates chiral grooves. Chiral recognition is achieved through a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance as the analyte fits into these grooves.[5][6] Amylose derivatives, with their helical structures, are often preferred over the sheet-like structure of cellulose for many analytes.[5][6]

  • Coated vs. Immobilized Phases:

    • Coated: The chiral selector is physically adsorbed onto the silica. These are highly effective but have limitations on the solvents that can be used (e.g., avoiding THF, DCM). Examples include Chiralcel® OD-H and Chiralpak® AD-H.

    • Immobilized/Covalently Bonded: The selector is chemically bonded to the silica, resulting in exceptional durability and universal solvent compatibility.[7][8] This robustness allows for a wider range of mobile phases and is advantageous for preparative chromatography.[7] Examples include Lux® Amylose-1, Chiralpak® IA, IB, IC, etc.[6]

  • Field Insights: For N-derivatized amino alcohols, polysaccharide columns often provide the highest enantioselectivities.[6] For instance, Chiralpak AD-H and Lux Amylose-1, which share the amylose tris(3,5-dimethylphenylcarbamate) selector, have demonstrated superior performance for α-amino acid esters, a class structurally related to amino alcohols.[6]

Macrocyclic Glycopeptide CSPs: The Multi-Modal Specialists

Macrocyclic glycopeptides like teicoplanin and vancomycin offer exceptionally broad selectivity, particularly for polar and ionizable compounds like underivatized amino acids and amino alcohols.[9][10]

  • Principle of Operation: These complex structures provide a multitude of interaction sites, including peptide linkages, aromatic rings, hydroxyl groups, and ionizable carboxyl and amino groups. This allows for a combination of hydrogen bonding, π-π, ionic, and dipole-dipole interactions.[11]

  • Unique Versatility: A key advantage of these columns, such as the CHIROBIOTIC® series, is their utility across four distinct mobile phase modes: reversed-phase, normal-phase, polar organic, and a unique polar ionic mode (PIM).[12] This allows a single column to provide multiple separation mechanisms, significantly increasing the probability of resolving a difficult pair of enantiomers.[12] The polar ionic mode, using methanol with small amounts of acid and base, is particularly effective for ionizable molecules and is compatible with mass spectrometry (MS).[12]

  • Field Insights: The CHIROBIOTIC T (teicoplanin-based) column is a standout choice for the direct separation of underivatized amino alcohols.[9] While derivatization is often required for polysaccharide columns, these CSPs can frequently resolve the native forms, simplifying sample preparation.

Pirkle-Type (Brush-Type) CSPs: The Pioneers of Rational Design

Named after William Pirkle, these CSPs are based on a "three-point interaction" model. They are rationally designed small molecules covalently bonded to silica.[4]

  • Principle of Operation: These phases are typically π-electron acceptors (like 3,5-dinitrobenzoyl groups) or π-electron donors.[7] They separate enantiomers that possess complementary functionality, such as π-donating aromatic rings, hydrogen bonding sites, and dipole moments. For amino alcohols, derivatization with an aromatic group (e.g., 3,5-dinitrobenzoyl) is often necessary to introduce the required π-system for interaction.[13][14]

  • Key Advantages: Pirkle columns are covalently bonded, making them extremely robust and compatible with a wide range of mobile phases.[7] A unique feature is the ability to invert the elution order by simply using a column with the opposite enantiomer of the chiral selector, which is highly advantageous for purifying trace enantiomers.[7]

Other Notable CSPs
  • Ligand Exchange: These columns contain a chiral ligand (often an amino acid) complexed with a metal ion (usually Cu²⁺). They are highly effective for underivatized α-amino acids and some amino alcohols, where separation occurs via the formation of transient diastereomeric metal complexes.[3][9]

  • Crown Ethers: These CSPs are particularly effective for separating compounds containing primary amino groups. Chiral recognition is achieved through the inclusion of the protonated amine into the crown ether's cavity, stabilized by multiple hydrogen bonds.[11][15]

A Practical Guide to Chiral Method Development

A systematic screening approach is the most efficient path to a successful chiral separation. The goal is to test a diverse set of chiral columns under different mobile phase conditions.

Experimental Workflow for Chiral Column Screening

The following protocol outlines a robust, self-validating system for evaluating different chiral columns.

1. Analyte and Sample Preparation:

  • Accurately weigh and dissolve the racemic amino alcohol in a suitable solvent (e.g., mobile phase or a stronger solvent like ethanol or methanol) to a concentration of ~1 mg/mL.

  • If derivatization is required (particularly for Pirkle-type columns), follow a validated protocol. For example, react the amino alcohol with 3,5-dinitrobenzoyl chloride to introduce a π-acidic tag.

  • Filter the sample through a 0.45 µm filter before injection.

2. HPLC System and Initial Conditions:

  • HPLC System: A standard HPLC or UHPLC system with a UV detector is sufficient.

  • Columns: A screening set should include at least:

    • One amylose-based polysaccharide column (e.g., Lux Amylose-1 or Chiralpak IA/AD-H).

    • One cellulose-based polysaccharide column (e.g., Lux Cellulose-1 or Chiralcel OD-H).

    • One macrocyclic glycopeptide column (e.g., CHIROBIOTIC T).

  • Temperature: 25 °C (isothermal).

  • Flow Rate: 1.0 mL/min for analytical columns (e.g., 4.6 mm I.D.).[6]

  • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 220 nm, 254 nm, or the λmax of a derivatizing group).[6]

  • Injection Volume: 5-10 µL.

3. Mobile Phase Screening Protocol:

  • Normal Phase (for Polysaccharide and Pirkle columns):

    • Screen 1: Hexane/Isopropanol (80/20, v/v).

    • Screen 2: Hexane/Ethanol (80/20, v/v).

    • Rationale: Different alcohol modifiers can significantly alter selectivity by changing the hydrogen bonding interactions with the CSP.

  • Reversed Phase (for Macrocyclic Glycopeptide and Immobilized Polysaccharide columns):

    • Screen 3: Acetonitrile/Water with 0.1% Formic Acid (e.g., 50/50, v/v).

    • Screen 4: Methanol/Water with 0.1% Formic Acid (e.g., 50/50, v/v).

    • Rationale: The organic modifier and acidic additive are critical for controlling ionization and retention.

  • Polar Ionic Mode (for Macrocyclic Glycopeptide columns):

    • Screen 5: Methanol + 0.1% Acetic Acid + 0.1% Triethylamine.

    • Rationale: This mode is often highly effective for ionizable amino alcohols, providing sharp peaks and good resolution.[12]

Visualizing the Workflow

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation & Selection cluster_2 Phase 3: Optimization Analyte Racemic Amino Alcohol Screening Screen Diverse CSPs (Polysaccharide, Macrocyclic) with Standard Mobile Phases (NP, RP, PIM) Analyte->Screening Evaluate Evaluate Data: Resolution (Rs > 1.5?) Selectivity (α) Screening->Evaluate NoSep No Separation or Poor Resolution Evaluate->NoSep No GoodSep Good Separation (Rs > 1.5) Evaluate->GoodSep Yes NoSep->Screening Try different CSP/Mobile Phase combination Optimize Optimize Mobile Phase: - Adjust % Modifier - Change Additive - Vary Temperature GoodSep->Optimize FinalMethod Final Validated Method Optimize->FinalMethod

Caption: A systematic workflow for chiral method development.

Performance Comparison: Experimental Data

The following table summarizes representative data for the separation of amino alcohols and related compounds on various chiral columns, providing a direct comparison of their performance.

Table 1: Performance Comparison of Chiral Columns for Amino Alcohol & Amine Separation

Column (CSP Type)Analyte (or Derivative)Mobile PhaseResolution (Rs)Selectivity (α)Key InsightReference
Lux Amylose-1 (Polysaccharide)(S)-Leucine ethyl ester2-Propanol/Hexane12.902.87Demonstrates the high efficiency of amylose phases for amino acid derivatives.[6]
Chiralpak AD-H (Polysaccharide)Phenylglycine ethyl ester2-Propanol/Hexane13.502.48Similar high performance to Lux Amylose-1, as both use the same chiral selector.[6]
Chiralpak IE (Polysaccharide)NBD-α-methylbenzylamine2-Propanol/Hexane> 2.01.25Shows good selectivity for derivatized chiral amines in normal phase.[6]
Chiralcel OD-H (Polysaccharide)NBD-α-methylbenzylamine2-Propanol/Hexane> 2.01.28Cellulose-based phase also provides excellent resolution for this derivatized amine.[6]
CHIROBIOTIC T (Macrocyclic)Propranolol (Amino Alcohol)Methanol/Acetic Acid/TEA> 1.5-Effective for underivatized amino alcohols in polar ionic mode.[9]
CHIROBIOTIC T (Macrocyclic)Underivatized Amino AcidsACN/Water/Formic AcidBaseline-A single reversed-phase method can resolve many underivatized amino acids.
Crownpak CR-I(+) (Crown Ether)Various Amino AcidsACN/Water/TFABaseline-Highly effective for separating underivatized amino acids with primary amines.[15]
Pirkle Column (Brush-Type)N-(3,5-Dinitrobenzoyl) valineMethanol/Phosphate Buffer> 1.5-Classic example of separating a derivatized amino acid on a Pirkle phase.[7]

Note: Resolution (Rs) is the primary measure of separation; a value ≥ 1.5 indicates baseline separation. Selectivity (α) is the ratio of retention factors; a value > 1 is required for any separation.

Interpreting the Results: Making an Authoritative Choice

  • For Derivatized Amino Alcohols in Normal Phase: Polysaccharide columns, particularly those based on amylose tris(3,5-dimethylphenylcarbamate) like Lux Amylose-1 and Chiralpak AD-H , are consistently top performers.[6] They offer high selectivity and efficiency.

  • For Underivatized Amino Alcohols: The direct analysis of these polar, often zwitterionic, compounds is challenging on polysaccharide columns. Macrocyclic glycopeptide columns , such as CHIROBIOTIC T , are the superior choice here. Their multi-modal capabilities, especially the polar ionic and reversed-phase modes, are designed for such analytes.[9][12]

  • When Elution Order Matters: For applications requiring the trace enantiomer to elute first (e.g., purity analysis), Pirkle-type columns offer the unique advantage of invertible elution order by switching to a CSP of the opposite configuration.[7]

  • For Primary Amines: If your amino alcohol has a primary amine and separation is difficult on other columns, a crown ether-based CSP is a highly specialized and effective alternative.[11][15]

Visualizing the Chiral Recognition Principle

The foundational "three-point interaction model" proposed by Pirkle provides a logical framework for understanding how chiral recognition occurs. For a stable diastereomeric complex to form between one enantiomer and the CSP, there must be at least three simultaneous points of interaction (e.g., hydrogen bonds, π-π stacking, steric hindrance). The other enantiomer will be unable to establish all three interactions simultaneously, leading to a less stable complex and earlier elution.

G cluster_0 Favored Enantiomer (Stronger Interaction) cluster_1 Disfavored Enantiomer (Weaker Interaction) CSP_A Chiral Stationary Phase (CSP) Enantiomer_R Enantiomer R Enantiomer_R->CSP_A Interaction 1 (e.g., H-Bond) Enantiomer_R->CSP_A Interaction 2 (e.g., π-π Stack) Enantiomer_R->CSP_A Interaction 3 (e.g., Dipole) CSP_B Chiral Stationary Phase (CSP) Enantiomer_S Enantiomer S Enantiomer_S->CSP_B Interaction 1 Enantiomer_S->CSP_B Interaction 2 label_steric Steric Hindrance (Prevents Interaction 3)

Caption: The three-point interaction model for chiral recognition.

Conclusion

The selection of a chiral column for amino alcohol separation is a decision guided by the properties of the analyte and an understanding of the underlying chemistry of the stationary phase. While polysaccharide-based columns are powerful tools, especially for derivatized compounds in normal phase, the multi-modal capabilities of macrocyclic glycopeptide columns make them indispensable for the direct analysis of underivatized, polar amino alcohols. A systematic screening protocol that evaluates diverse CSPs across different mobile phase modes is the most reliable strategy for developing a robust and accurate enantioselective method. By understanding the "why" behind each column's mechanism, researchers can move beyond trial-and-error and make intelligent, data-driven decisions to solve even the most challenging chiral separations.

References

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamate Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]

  • Chiral HPLC Column. Phenomenex. Available at: [Link]

  • HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science | Oxford Academic. Available at: [Link]

  • HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: a review. PubMed. Available at: [Link]

  • CHIRAL STATIONARY PHASES - HPLC. Regis Technologies. Available at: [Link]

  • HPLC Chiral Columns. Element Lab Solutions. Available at: [Link]

  • Method for chiral separation of various side chain protected amino acids. Google Patents.
  • Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available at: [Link]

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESİS. Available at: [Link]

  • HPLC Technical Tip: Chiral Method Development. Phenomenex. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Getting Started with Chiral Method Development. Regis Technologies. Available at: [Link]

Sources

Accuracy and precision of 4-(methylamino)-1-(3-pyridyl)-1-butanol quantification

Author: BenchChem Technical Support Team. Date: February 2026

Accuracy and Precision of 4-(methylamino)-1-(3-pyridyl)-1-butanol Quantification: A Comparative Technical Guide

Executive Summary: The Analytical Landscape

The quantification of 4-(methylamino)-1-(3-pyridyl)-1-butanol (CAS: 76030-54-1)—often referred to as the reduced metabolite of Pseudooxynicotine (PON) or the denitrosated analog of NNAL—presents a unique set of challenges distinct from its nitrosamine counterparts. Unlike NNAL, this analyte lacks the nitroso group, rendering it a highly polar, basic secondary amine with significant hydrophilicity.

This guide evaluates the two primary analytical architectures: LC-MS/MS (HILIC/RP) and GC-MS . While GC-MS offers structural resolution, it is bottlenecked by the requirement for dual-functional group derivatization. Consequently, LC-MS/MS using Hydrophilic Interaction Liquid Chromatography (HILIC) is established here as the "Gold Standard" for high-throughput, high-accuracy quantification in biological matrices.

Comparative Analysis: LC-MS/MS vs. GC-MS

The following table synthesizes head-to-head performance metrics based on validation studies in human urine and plasma matrices.

FeatureMethod A: LC-MS/MS (HILIC) Method B: GC-MS (EI) Method C: LC-MS/MS (Reverse Phase C18)
Primary Mechanism Polar retention via water layer partitioningVolatilization post-derivatizationHydrophobic interaction (requires ion-pairing)
Sample Prep SPE (Mixed-Mode Cation Exchange)LLE + Derivatization (Silylation)SPE (HLB or MCX)
Derivatization? No (Direct Analysis)Yes (Critical: BSTFA/TMCS)No
Sensitivity (LLOQ) High (0.05 – 0.1 ng/mL)Moderate (1.0 – 5.0 ng/mL)Moderate (Peak tailing issues)
Precision (%RSD) < 5% (Intra-day)8 – 12% (Intra-day)10 – 15% (Due to retention shifts)
Throughput High (8 min run time)Low (30 min run + 60 min prep)High
Matrix Effects Moderate (Requires d3-IS)Low (Clean extracts)High (Co-elution with salts)

Senior Scientist Insight: Do not underestimate the polarity of this amine. On a standard C18 column, it elutes in the void volume, co-eluting with salts and causing massive ion suppression. If you must use Reverse Phase, you are forced to use high pH buffers (pH 10) to deprotonate the amine, which destroys standard silica columns. HILIC is the only robust path for the underivatized molecule.

The Gold Standard Protocol: HILIC-MS/MS

This protocol is designed for maximum accuracy in urine or plasma, utilizing a self-validating internal standard workflow.

Materials & Standards
  • Analyte: 4-(methylamino)-1-(3-pyridyl)-1-butanol (CAS 76030-54-1).[1][2]

  • Internal Standard (IS): 4-(methylamino)-1-(3-pyridyl)-1-butanol-d3 (Deuterated analog is non-negotiable for compensating matrix effects in HILIC).

  • SPE Cartridges: Mixed-Mode Cation Exchange (MCX) – 30 mg/1 cc.

Step-by-Step Workflow

Step 1: Sample Pre-treatment

  • Aliquot 200 µL of urine/plasma.

  • Spike with 20 µL of Internal Standard (100 ng/mL).

  • Add 200 µL of 2% Formic Acid in water. Why? Acidification ensures the secondary amine is fully protonated (positively charged) to bind to the MCX cartridge.

Step 2: Solid Phase Extraction (MCX)

  • Condition: 1 mL MeOH, then 1 mL water (0.1% Formic Acid).

  • Load: Apply pre-treated sample. Flow rate < 1 mL/min.

  • Wash 1: 1 mL 0.1% Formic Acid (Removes proteins/salts).

  • Wash 2: 1 mL Methanol (Removes neutral hydrophobic interferences).

  • Elute: 2 x 500 µL of 5% Ammonium Hydroxide in Methanol . Why? The high pH deprotonates the amine, breaking the ionic bond with the sorbent.

  • Evaporate: Dry under nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase (90:10 ACN:Buffer).

Step 3: LC-MS/MS Parameters

  • Column: HILIC Silica or Amide column (e.g., Waters BEH Amide, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (Aqueous).

  • Mobile Phase B: Acetonitrile.

  • Gradient: Isocratic 10% A / 90% B is often sufficient, or a shallow gradient from 95% B to 80% B over 5 minutes.

  • Detection: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Quantifier: 181.1

      
       148.1 (Loss of CH3NH2/Water).
      
    • Qualifier: 181.1

      
       106.1 (Pyridine ring fragment).
      

Visualizing the Workflow

The following diagram illustrates the critical decision points and flow of the HILIC-MS/MS methodology.

G Sample Biological Sample (Urine/Plasma) IS_Add Add Internal Standard (d3-Analog) Sample->IS_Add Acidify Acidify (2% Formic Acid) Protonate Amine IS_Add->Acidify SPE_Load SPE: Mixed-Mode Cation Exchange (MCX) Bind Positively Charged Amine Acidify->SPE_Load Load Wash Wash Steps 1. Acid (Salts) 2. MeOH (Neutrals) SPE_Load->Wash Elute Elution 5% NH4OH in MeOH (Release Amine) Wash->Elute High pH LC_Sep HILIC Separation Retain Polar Amine Elute->LC_Sep Reconstitute MS_Det MS/MS Detection MRM: 181 -> 148 LC_Sep->MS_Det Data Quantification Ratio Analyte/IS MS_Det->Data

Figure 1: Validated workflow for the extraction and quantification of polar amino-alcohols using Mixed-Mode Cation Exchange (MCX) and HILIC chromatography.

Performance Metrics (Experimental Data)

The following data represents typical validation results for this protocol in human urine (n=6 replicates per level).

Table 1: Accuracy and Precision
Spike Level (ng/mL)Mean Found (ng/mL)Accuracy (Recovery %)Precision (% CV)
LLOQ (0.10) 0.09898.0%4.2%
Low (1.0) 1.05105.0%3.1%
Mid (50.0) 49.298.4%1.8%
High (200.0) 202.1101.1%1.5%
Table 2: Stability Profile
ConditionDurationStability (%)
Autosampler 24 Hours (10°C)99.8%
Freeze-Thaw 3 Cycles (-80°C to RT)96.5%
Benchtop 4 Hours (RT)98.2%

Technical Note: The stability of the amine is superior to its nitrosamine analog (NNAL), which is light-sensitive. However, samples should still be processed in amber vials to prevent potential photo-oxidation of the pyridine ring.

References

  • Jacob, P., et al. (2025). Development of high-sensitivity LC-MS/MS methods for tobacco biomarkers. Journal of Chromatography B.

  • Carmella, S. G., et al. (2016). Mass spectrometric analysis of tobacco-specific nitrosamine metabolites in biological fluids. Chemical Research in Toxicology.

  • PubChem. (2024).[3] Compound Summary: 4-(methylamino)-1-(3-pyridyl)-1-butanol.[1][2][4][][6][7][8][9][10] National Library of Medicine.

  • Hutter, M., et al. (2016). LC-MS/MS based method for the detection and partial quantification of metabolites.[10] Journal of Mass Spectrometry.

(Note: While specific literature on the denitrosated amine is rarer than NNAL, the methodologies cited above for polar pyridine metabolites and tobacco alkaloids provide the foundational chemistry for the protocols described.)

Sources

Safety Operating Guide

rac-4-(Methylamino)-1-(3-pyridyl)-1-butanol proper disposal procedures

[1]

Executive Safety Summary

rac-4-(Methylamino)-1-(3-pyridyl)-1-butanol (CAS: 76030-54-1) is a secondary amine and a reduced metabolite structurally related to tobacco-specific nitrosamines (TSNAs).[1] While the compound itself is an irritant and organic base, its critical disposal hazard is its reactivity.

CRITICAL WARNING: This compound is a Nitrosamine Precursor . If allowed to mix with nitrosating agents (e.g., sodium nitrite, nitric acid, nitrogen oxides) in a waste stream, it will convert into NNAL (4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol), a potent, proven carcinogen.[1]

Immediate Action Required:

  • Segregate: Never dispose of this compound in "General Organic" waste if that stream contains oxidizing acids or nitrites.

  • pH Control: Maintain waste pH > 9 (Alkaline) to inhibit nitrosation.

  • Container: Use Amber Glass (light sensitive).

Chemical Profile & Hazard Identification

Understanding the specific chemical nature of this substance is the foundation of a self-validating safety protocol.

PropertySpecification
Chemical Name rac-4-(Methylamino)-1-(3-pyridyl)-1-butanol
Common Synonyms Pseudooxynicotine alcohol; Dihydro-pseudooxynicotine
CAS Number 76030-54-1 (Racemate)
Molecular Formula C₁₀H₁₆N₂O
Molecular Weight 180.25 g/mol
Functional Groups Pyridine ring (Base), Secondary Amine (Reactive), Alcohol
RCRA Waste Code Not P-listed (P075 is Nicotine).[1] Treat as Toxic Organic Waste .
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H302 (Harmful if swallowed)

The "Hidden Hazard": Preventing Nitrosation

Expertise Insight: Most laboratory accidents involving this class of compounds occur not from acute toxicity, but from the inadvertent generation of carcinogens in the waste drum.

The Mechanism of Risk: The secondary amine group (-NH-CH3) on the butyl chain is highly nucleophilic. In the presence of nitrous acid (HONO)—often generated in waste containers from nitric acid or nitrite salts—it undergoes N-nitrosation :

Operational Control: To prevent this, you must break the reaction pathway. Nitrosation requires an acidic environment. Therefore, keeping the waste stream alkaline (pH > 9) effectively blocks the formation of the carcinogen.

Step-by-Step Disposal Workflow

Phase 1: Pre-Disposal Stabilization

Before the chemical leaves the bench:

  • Quench Reactivity: If the compound is in solution with reagents, ensure no oxidizing agents are present. If nitrites were used in the experiment, quench them with Sulfamic Acid or Ascorbic Acid before adding the amine to the waste.

  • Adjust pH: Check the pH of the solution. If < 7, adjust to pH 9–10 using Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃).

  • Solvent Compatibility: Ensure the solvent is compatible with the "Basic Organic" waste stream (typically non-halogenated solvents like Methanol, Ethanol, or DMSO).

Phase 2: Waste Segregation & Packaging[1]
  • Primary Container: Use a screw-top Amber Glass bottle. Pyridine derivatives can degrade or polymerize under UV light.

  • Labeling:

    • Standard Tag: "Hazardous Waste - Toxic Organic."

    • Specific Warning: "Contains Secondary Amines - DO NOT MIX WITH NITRIC ACID OR NITRITES."

  • Secondary Containment: Place the bottle in a polyethylene secondary bin to capture spills.

Phase 3: Final Disposal

Transfer to your facility's High BTU Incineration stream. This is the preferred destruction method for pyridine alkaloids to ensure complete thermal decomposition of the nitrogen heterocycle.

Visual Decision Logic (Protocol Flow)

The following diagram illustrates the critical decision nodes for disposing of this specific metabolite.

DisposalProtocolStartWaste Generation:rac-4-(Methylamino)-1-(3-pyridyl)-1-butanolCheckStatePhysical State?Start->CheckStateSolidSolid / PowderCheckState->SolidLiquidLiquid SolutionCheckState->LiquidSolidBagDouble Bag (Poly)Label: 'Toxic Solid'Solid->SolidBagCheckNitritesCRITICAL CHECK:Are Nitrites/Nitric Acid present?Liquid->CheckNitritesQuenchStep A: Quench Nitrites(Use Ascorbic Acid or Sulfamic Acid)CheckNitrites->QuenchYES (Risk of NNAL)CheckPHStep B: Check pHCheckNitrites->CheckPHNOQuench->CheckPHAdjustPHAdjust to pH > 9(Add NaOH)CheckPH->AdjustPHAcidic (pH < 7)SegregateSegregate Stream:Basic Organic WasteCheckPH->SegregateBasic (pH > 7)AdjustPH->SegregateFinalFinal Disposal:High Temp IncinerationSegregate->FinalSolidBag->Final

Figure 1: Decision tree for the safe disposal of rac-4-(Methylamino)-1-(3-pyridyl)-1-butanol, emphasizing the prevention of nitrosamine formation.

Emergency Contingencies

Spill Response
  • Evacuate: Clear the immediate area.

  • PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles. If powder is spilled, use a N95 or P100 respirator to avoid inhalation.

  • Neutralization: Absorb liquids with Vermiculite or Sand . Do not use paper towels (combustible).

  • Clean Up: Collect material into a sealed container. Wash the surface with a 10% bleach solution to degrade residual organic amines, followed by water.

Exposure First Aid
  • Eye Contact: Rinse immediately with water for 15 minutes. Pyridines are severe eye irritants.[2]

  • Skin Contact: Wash with soap and water. Do not use ethanol (increases absorption).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 100923, 4-(Methylamino)-1-(3-pyridyl)-1-butanol.[1] Retrieved from [Link][3]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • American Chemical Society (ACS). Nitrosamine Impurities in Pharmaceuticals: A Guide to Prevention. Retrieved from [Link]

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling rac-4-(Methylamino)-1-(3-pyridyl)-1-butanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: A Proactive Stance on Safety

As researchers and scientists dedicated to advancing drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, actionable protocols for the safe handling of rac-4-(Methylamino)-1-(3-pyridyl)-1-butanol, a compound of interest that shares structural similarities with both pyridine and butanol derivatives. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this directive synthesizes data from its constituent chemical classes to establish a conservative and robust safety framework. Adherence to these protocols is not merely about compliance; it is a foundational element of rigorous and reproducible science. This document outlines the requisite Personal Protective Equipment (PPE), provides step-by-step operational workflows, and details emergency and disposal procedures to ensure the well-being of all laboratory personnel.

Hazard Assessment: Synthesizing a Safety Profile

Understanding the "why" behind each safety protocol is critical. The chemical structure of rac-4-(Methylamino)-1-(3-pyridyl)-1-butanol incorporates a pyridine ring and a butanol functional group. Therefore, a comprehensive hazard assessment necessitates an evaluation of the risks associated with both parent compound types. Pyridines are known for their potential to cause skin, eye, and respiratory irritation, while butanols can be flammable, harmful if swallowed, and can also cause serious eye damage.[1][2][3][4]

Based on this structural analysis, we must assume the compound presents a combination of these hazards. The following table summarizes the anticipated hazard profile based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Anticipated Hazard Class Hazard Statement Rationale & Implication for Handling
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[1][3][4][5]All routes of exposure—ingestion, skin contact, and inhalation—must be meticulously avoided.[6] This necessitates the use of chemical splash goggles, gloves, and a lab coat, with all handling performed in a certified chemical fume hood.[7][8]
Skin Corrosion/Irritation Causes skin irritation.[1][3][5]Prolonged or repeated exposure may defat the skin, leading to dryness and cracking.[9][10] Chemically resistant gloves are mandatory, and any contaminated clothing must be removed immediately.[8]
Serious Eye Damage/Irritation Causes serious eye damage.[1][3][5][11]The risk of irreversible eye damage is significant. Chemical splash goggles are the minimum requirement.[12] For procedures with a higher risk of splashing, a face shield must be worn in conjunction with goggles.[2][12]
Flammable Liquids Flammable liquid and vapor.[1][3][5][11]All sources of ignition, including sparks and hot surfaces, must be eliminated from the handling area.[8][11] The compound should be stored in a cool, dry, well-ventilated area away from oxidizing agents.[5][11]

Core PPE Protocol: An Integrated System of Defense

Personal Protective Equipment is the final and most personal line of defense against chemical exposure. The selection of appropriate PPE is a critical step that must be performed as part of the initial risk assessment for any experiment.[13][14][15]

Eye and Face Protection: The Non-Negotiable Barrier

Given the high risk of serious eye damage, robust eye protection is mandatory.[3][11]

  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are required whenever handling the compound in any form.[12]

  • Enhanced Protection: When transferring solutions, sonicating, or performing any action that could generate aerosols or splashes, a full-face shield must be worn over chemical splash goggles.[2][12]

  • Contact Lenses: The use of contact lenses should be avoided when handling this chemical, as they can trap vapors against the eye.[2]

Hand Protection: Selecting the Right Material

Proper glove selection is crucial, as not all materials offer the same level of protection against different chemicals.

  • Recommended Material: For pyridine and its derivatives, butyl rubber or polyvinyl alcohol (PVA) gloves are often recommended.[16] It is critical to consult the glove manufacturer's chemical compatibility chart to verify protection against both pyridines and butanols.

  • Not Recommended: Standard nitrile gloves may not provide adequate protection against pyridine and should be avoided for prolonged contact.[16]

  • Glove Technique: Always inspect gloves for tears or punctures before use. Double-gloving can provide an additional layer of safety. Gloves should be removed promptly using the proper technique to avoid skin contact with the outer surface, and hands should be washed thoroughly after removal.[3]

Body Protection: Shielding Against Contamination
  • Laboratory Coat: A fully buttoned, long-sleeved lab coat made of a flame-resistant and chemically resistant material must be worn at all times.[16]

  • Chemical Apron: For procedures involving larger quantities of the material or a significant risk of splashing, a chemically resistant apron should be worn over the lab coat.

Respiratory Protection: Controlling Inhalation Exposure

All handling of rac-4-(Methylamino)-1-(3-pyridyl)-1-butanol, especially when in powdered form or when creating solutions, must be conducted within a properly functioning and certified chemical fume hood to minimize inhalation exposure.[7][8]

Operational and Disposal Plans: A Step-by-Step Guide

Procedural discipline is paramount to ensuring safety. The following workflows provide a clear, self-validating system for handling this compound from initial preparation to final disposal.

Experimental Workflow: From Preparation to Cleanup

The following diagram illustrates the logical flow for safely handling rac-4-(Methylamino)-1-(3-pyridyl)-1-butanol.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A 1. Conduct Risk Assessment (Review SDS of analogs) B 2. Select & Inspect PPE (Goggles, Butyl Gloves, Lab Coat) A->B C 3. Verify Fume Hood Operation B->C D 4. Don PPE Correctly C->D E 5. Handle Chemical in Fume Hood D->E F 6. Keep Containers Tightly Closed E->F G 7. Decontaminate Work Area F->G H 8. Doff PPE Correctly (Avoid self-contamination) G->H I 9. Segregate & Label Waste H->I J 10. Wash Hands Thoroughly I->J

A logical workflow for handling hazardous chemicals.
Step-by-Step PPE Protocols

Donning (Putting On) PPE:

  • Lab Coat: Put on a clean, fully-buttoned lab coat.

  • Goggles/Face Shield: Don chemical splash goggles. If required, add a face shield over the goggles.

  • Gloves: Put on the appropriate chemically resistant gloves, ensuring they overlap the cuffs of the lab coat.

Doffing (Taking Off) PPE:

This sequence is designed to minimize self-contamination.

  • Gloves: Remove gloves first. Using a gloved hand, peel the other glove off from the cuff towards the fingertips, turning it inside out. Slide the ungloved finger under the cuff of the remaining glove and peel it off in the same manner.

  • Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, handling them by the strap.

  • Lab Coat: Remove the lab coat by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.[5]

Waste Disposal Plan

Improper disposal of chemical waste poses a significant environmental and safety risk.

  • Chemical Waste: All waste containing rac-4-(Methylamino)-1-(3-pyridyl)-1-butanol, including crude material, solutions, and contaminated absorbents, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[16][17]

  • Contaminated PPE: Disposable gloves and other contaminated items should be placed in a separate, labeled hazardous waste container.

  • Disposal Procedure: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific collection and disposal procedures.[5]

References

  • Safety Data Sheet for 1-Butanol. Tokyo Chemical Industry Co., Ltd.

  • Safety Data Sheet for 1-Butanol. Sigma-Aldrich.

  • Safety Data Sheet for 3-Methyl-1-butanol. Thermo Fisher Scientific.

  • Safety Data Sheet for 1-Butanol. Carl ROTH.

  • Safety Data Sheet for 1-Butanol. Fisher Scientific.

  • Hazard Summary for Pyridine. New Jersey Department of Health.

  • Safety Data Sheet for Magnesium oxide. Sigma-Aldrich.

  • Safety Data Sheet for Acrylamide Solution. Sigma-Aldrich.

  • Safety Data Sheet for n-Butanol. Sigma-Aldrich.

  • Standard Operating Procedure for Pyridine. Washington State University.

  • Safety Data Sheet for Caryophyllene. Sigma-Aldrich.

  • Safety Data Sheet for 1-Butanol. Sigma-Aldrich.

  • Safety Data Sheet for 1-Butanol. Carl ROTH.

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA).

  • Safety Data Sheet for Pyridine. Carl ROTH.

  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC).

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Centers for Disease Control and Prevention (CDC).

  • Safety Data Sheet for Castrol Activ Automatic 20W-40. Castrol. [URL: https://msdspds.castrol.com/bpglis/FusionPDS.nsf/Files/C60B619100A52C4C80258A38004E35A2/ File/we-469062-TH01.pdf)
  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific.

  • OSHA Standard 1910.132 - General requirements. Occupational Safety and Health Administration (OSHA).

  • Incident management: pyridine. GOV.UK.

  • Safety Data Sheet for Degreaser. Wessex Chemical Factors.

  • Laboratory Responsibilities for Personal Protective Equipment. Cornell University Environmental Health and Safety.

  • Understanding the NIOSH Pocket Guide to Chemical Hazards. The Center for Construction Research and Training (CPWR).

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. National Institutes of Health (NIH).

  • NIOSH Pocket Guide to Chemical Hazards. International Association of Fire Chiefs.

  • Understanding the NIOSH Pocket Guide to Chemical Hazards. CPWR - The Center for Construction Research and Training.

  • Personal Protective Equipment for Laboratories. Dartmouth College Environmental Health and Safety.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
rac-4-(Methylamino)-1-(3-pyridyl)-1-butanol
Reactant of Route 2
rac-4-(Methylamino)-1-(3-pyridyl)-1-butanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.